4-Bromo-4'-methoxybenzophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-bromophenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMPCNWWYIQPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355227 | |
| Record name | 4-Bromo-4'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54118-75-1 | |
| Record name | 4-Bromo-4'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54118-75-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-4'-methoxybenzophenone molecular weight and formula
An In-Depth Technical Guide to 4-Bromo-4'-methoxybenzophenone: Properties, Synthesis, and Applications
Executive Summary
This compound is a diaryl ketone that serves as a pivotal intermediate in organic synthesis and medicinal chemistry. Characterized by its benzophenone core functionalized with a bromine atom and a methoxy group at the para positions of its respective phenyl rings, this compound offers a unique combination of reactivity and structural stability. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. Simultaneously, the methoxy group and the core ketone moiety influence the molecule's electronic properties and potential biological activity. This guide provides a comprehensive overview of its core properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, methods for its characterization, and a discussion of its significant applications in drug development and materials science.
Core Molecular and Physical Properties
A precise understanding of the fundamental properties of this compound is essential for its effective use in a laboratory setting. These properties dictate its reactivity, solubility, and appropriate handling procedures.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (4-bromophenyl)-(4-methoxyphenyl)methanone[1][2] |
| CAS Number | 54118-75-1[1][2][3][4] |
| Molecular Formula | C₁₄H₁₁BrO₂[1][2][4] |
| Molecular Weight | 291.14 g/mol [1][3] |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br[2] |
| InChI Key | VFMPCNWWYIQPCN-UHFFFAOYSA-N[1][2] |
Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White to off-white solid | [3] |
| Melting Point | 150-153 °C | [2] |
| 160-161 °C | [3] | |
| Boiling Point | 393.4 ± 22.0 °C (Predicted) | [3] |
| Density | 1.401 ± 0.06 g/cm³ (Predicted) | [3] |
Note on Melting Point Discrepancy: The observed range in melting points may be attributed to differences in crystalline purity or the analytical method used for determination. Researchers should consider purifying the material if the melting point is broad or lower than the higher reported values.
Synthesis via Friedel-Crafts Acylation
The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is highly efficient for forming the carbon-carbon bond between the anisole ring and the acyl carbon.
Causality of Experimental Choice: The choice of Friedel-Crafts acylation is dictated by its reliability and high yields for aromatic ketones. Anisole (methoxybenzene) is an activated aromatic ring due to the electron-donating nature of the methoxy group, making it highly susceptible to acylation, primarily at the para position due to steric hindrance at the ortho positions. Aluminum chloride (AlCl₃) is a potent Lewis acid that activates the 4-bromobenzoyl chloride, generating a highly electrophilic acylium ion necessary to overcome the aromaticity of the anisole ring.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from analogous Friedel-Crafts acylation procedures.[5][6]
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add anhydrous dichloromethane (DCM, 2.0 L). Cool the flask to 0°C in an ice bath.
-
Addition of Reactants: Add anisole (1.03 mol) to the DCM. In a separate, dry container, weigh 4-bromobenzoyl chloride (0.82 mol) and dissolve it in a minimal amount of anhydrous DCM before adding it to the dropping funnel.
-
Catalyst Addition: Under a steady stream of nitrogen, carefully and portion-wise add anhydrous aluminum chloride (AlCl₃, 1.03 mol) to the stirred anisole solution. Causality: Portion-wise addition is crucial to control the initial exotherm of the reaction.
-
Acylation: Begin the slow, dropwise addition of the 4-bromobenzoyl chloride solution from the dropping funnel to the reaction mixture over 30-45 minutes. Maintain the temperature at 0°C during addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours) to ensure complete conversion.
-
Quenching (Self-Validation Step): Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 20% hydrochloric acid (1500 mL). This hydrolyzes the aluminum complexes and quenches the reaction. Successful quenching is visually confirmed by the dissolution of solids and formation of two distinct liquid layers.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM (2 x 750 mL). Combine all organic layers.
-
Washing: Wash the combined organic layer sequentially with water and then with brine. This removes residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield pure this compound as a white to off-white solid.
Spectroscopic Characterization
Post-synthesis, structural confirmation is paramount. Spectroscopic methods provide definitive evidence of the compound's identity and purity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The expected absorption peaks are summarized below, based on data for analogous compounds.[7]
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Aryl Ketone) | Stretch | ~1655-1665 |
| C-O-C (Aryl Ether) | Asymmetric Stretch | ~1250-1260 |
| Aromatic C=C | Stretch | ~1585, ~1445 |
| Aromatic C-H | Stretch | ~3060-3100 |
| C-Br | Stretch | ~680-700 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the methoxy-substituted ring will be more shielded (upfield) compared to those on the bromo-substituted ring. A characteristic singlet integrating to three protons will appear around 3.8-3.9 ppm for the methoxy (-OCH₃) group.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon around 195 ppm. It will also display signals for the 12 aromatic carbons and one signal for the methoxy carbon around 55 ppm. The carbon directly attached to the bromine atom will show a characteristic shift due to the halogen's influence.[7]
Applications in Research and Drug Development
This compound is not typically an end-product but rather a versatile building block, valued for the distinct reactivity of its functional groups.
Role as a Versatile Synthetic Intermediate
The true utility of this compound lies in its capacity for further chemical transformation. The bromine atom serves as an excellent leaving group in metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.
-
Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, creating biaryl structures.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
The benzophenone scaffold itself is a common motif in bioactive molecules, and this compound provides a direct entry point for creating derivatives with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.[8] It is also explicitly listed as a building block for protein degraders (e.g., PROTACs), where it can be used to construct linkers or parts of the final molecule.[4]
Synthetic Utility Diagram
Caption: Key synthetic transformations of this compound.
Photochemical and Materials Science Applications
The benzophenone core is a well-known photosensitizer.[9] Upon absorption of UV light, it can be excited to a triplet state, making it useful as a photoinitiator for polymerization reactions or in photochemical studies. While the substituents modify its absorption profile, the fundamental photochemical reactivity remains, making it a valuable precursor for creating novel photoactive materials.[9]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[1] | GHS07 (Exclamation Mark)[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][2] | GHS07 (Exclamation Mark)[2] |
| Eye Damage/Irritation | H319: Causes serious eye irritation.[1][2] | GHS07 (Exclamation Mark)[2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[2] | GHS07 (Exclamation Mark)[2] |
Precautionary Measures:
-
Use only in a well-ventilated area or chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Bromo-4'-methylbenzophenone. National Center for Biotechnology Information.
- HDH Chemicals. (n.d.). This compound, min 98%, 1 gram.
- PrepChem.com. (n.d.). Synthesis of 4-methoxybenzophenone.
- PubChemLite. (n.d.). This compound (C14H11BrO2).
- SpectraBase. (n.d.). 4-Bromo-benzophenone.
- NIST. (n.d.). 4,4'-Dimethoxybenzophenone. NIST Chemistry WebBook.
- Google Patents. (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
- Akran, M., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances.
Sources
- 1. This compound | C14H11BrO2 | CID 794333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound CAS#: 54118-75-1 [amp.chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. prepchem.com [prepchem.com]
- 6. 3-BROMO-4''-METHOXYBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
physical and chemical properties of 4-Bromo-4'-methoxybenzophenone
Section 1: Executive Summary & Overview
4-Bromo-4'-methoxybenzophenone is a diaryl ketone that serves as a pivotal building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure, featuring a benzophenone core substituted with a bromine atom and a methoxy group on separate phenyl rings, offers a unique combination of reactivity and functionality. The electron-donating methoxy group and the electron-withdrawing (and synthetically versatile) bromine atom create a molecule with distinct chemical properties, making it a valuable intermediate for constructing more complex molecular architectures.[1][2] This guide provides an in-depth analysis of its physicochemical properties, validated synthesis and purification protocols, reactivity profile, and key applications, designed to empower researchers and drug development professionals in leveraging this compound to its full potential.
Section 2: Physicochemical & Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental for its application in research and development. These properties are crucial for identification, purity assessment, and predicting its behavior in chemical reactions and biological systems.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| IUPAC Name | (4-bromophenyl)(4-methoxyphenyl)methanone | [3][4] |
| CAS Number | 54118-75-1 | [3][4][5] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [3][5] |
| Molecular Weight | 291.14 g/mol | [3][5] |
| Appearance | Solid | [4] |
| Melting Point | 150-153 °C | [4] |
| Boiling Point | 393.4 ± 22.0 °C (Predicted) | [5] |
| Density | 1.401 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Information on specific solubilities is not readily available in the search results. Generally, benzophenone derivatives are soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, and sparingly soluble in non-polar solvents like hexane and insoluble in water. |
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural confirmation and purity verification of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a typical ¹H NMR spectrum (in CDCl₃), one would expect to see signals corresponding to the aromatic protons and the methoxy group protons. The protons on the methoxy-substituted ring will be shifted upfield compared to those on the bromo-substituted ring due to the electron-donating effect of the methoxy group. The methoxy group itself will appear as a sharp singlet at approximately 3.8-3.9 ppm. The aromatic protons will appear as a series of doublets and multiplets in the range of 6.9-7.8 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the 14 carbon atoms. The carbonyl carbon will appear significantly downfield, typically in the range of 190-200 ppm. The carbon attached to the bromine atom will be in the aromatic region, as will the other aromatic carbons, with those on the methoxy-substituted ring showing different chemical shifts from those on the bromo-substituted ring. The methoxy carbon will appear upfield, around 55-56 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1640-1660 cm⁻¹. Other significant peaks include C-H stretching vibrations from the aromatic rings and the methyl group, C=C stretching vibrations of the aromatic rings, and the C-O stretching of the ether linkage.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern will likely involve cleavage at the carbonyl group, leading to characteristic fragment ions. The exact mass is 289.99424 Da.[3]
Section 3: Synthesis and Purification Protocols
The most common and reliable method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with 4-bromobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[6][7]
Synthetic Pathway: Friedel-Crafts Acylation
The reaction proceeds via the formation of an acylium ion intermediate from the reaction of 4-bromobenzoyl chloride with the Lewis acid catalyst. This electrophilic acylium ion then attacks the electron-rich aromatic ring of anisole, preferentially at the para position due to the ortho, para-directing effect of the methoxy group and steric hindrance at the ortho positions. A subsequent workup quenches the reaction and liberates the final product.[8][9]
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
Materials:
-
Anisole
-
4-Bromobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice-cold water
-
5% aqueous Sodium Hydroxide (NaOH) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
-
Hexane
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride and dichloromethane. Cool the mixture in an ice bath.
-
In a separate flask, dissolve 4-bromobenzoyl chloride and anisole in dichloromethane.
-
Slowly add the solution from step 2 to the cooled AlCl₃ suspension with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for a designated time (monitoring by TLC is recommended).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold water with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 5% aqueous NaOH, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/hexane, to yield pure this compound.
Section 4: Chemical Reactivity and Applications
The synthetic utility of this compound stems from its distinct reactive sites, which can be selectively targeted to build molecular complexity.
Reactivity Profile
-
The Bromine Atom: The bromine atom is a versatile functional group that can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the elaboration of the bromo-substituted ring.
-
The Carbonyl Group: The ketone functionality can undergo nucleophilic addition reactions, be reduced to a secondary alcohol, or serve as a handle for further derivatization.
-
The Aromatic Rings: The electron-rich methoxy-substituted ring can undergo further electrophilic aromatic substitution, while the bromo-substituted ring is deactivated towards such reactions.
Applications in Drug Development and Materials Science
This compound is a valuable intermediate in the synthesis of a wide range of compounds with potential biological activity. The benzophenone scaffold is present in numerous natural products and marketed drugs, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[2] The ability to functionalize both aromatic rings of this compound makes it an attractive starting material for generating libraries of compounds for drug discovery screening.[10][11]
In materials science, its rigid structure and photoreactive benzophenone core make it a candidate for the development of advanced polymers, photoinitiators, and other photoactive materials.[1][12] For instance, benzophenone derivatives are used as photocatalysts in various chemical transformations.[13]
Section 5: Safety, Handling, and Storage
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Causes skin and serious eye irritation.[3]
-
May cause respiratory irritation.[3]
Handling:
-
Use only in a well-ventilated area or outdoors.[14]
-
Wear protective gloves, protective clothing, and eye/face protection.[14][15]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14]
-
Wash hands and any exposed skin thoroughly after handling.[14][16]
-
Do not eat, drink, or smoke when using this product.[14]
First Aid Measures:
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[14]
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[14]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[14]
-
If swallowed: Rinse mouth. Get medical help.[14]
Storage:
Section 6: References
-
PubChem. This compound. [Link]
-
ChemSrc. 4-BROMO-3-FLUORO-4'-METHOXYBENZOPHENONE Property. [Link]
-
PubChem. 4-Bromo-4'-methylbenzophenone. [Link]
-
University of Toronto. 13 Friedel-Crafts Acylation. [Link]
-
ChemAdvisors. 4-Bromo-4'-nitrobenzophenone: Synthesis, Properties, and Applications. [Link]
-
Royal Society of Chemistry. RSC Advances. [Link]
-
PubChem. 4-Bromo-4'-ethoxybenzophenone. [Link]
-
SpectraBase. 4-Bromo-4'-ethoxybenzophenone. [Link]
-
StuDocu. Friedel-Crafts Acylation of Anisole. [Link]
-
Frontiers. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]
-
Beilstein Journals. Supplementary Information. [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
ResearchGate. Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. [Link]
-
PrepChem.com. Synthesis of 4-methoxybenzophenone. [Link]
-
SpectraBase. 4-Bromo-benzophenone - Optional[1H NMR] - Spectrum. [Link]
-
PubChem. 4-Methoxybenzophenone. [Link]
-
Mody Chemi-Pharma Ltd. Why 4-Bromophenol is Crucial in Pharmaceuticals: Global Usage Volume Insights. [Link]
-
National Institutes of Health. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]
-
SpectraBase. 4-Bromo-benzophenone - Optional[Vapor Phase IR] - Spectrum. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Harnessing the Power of 4-Bromo-4'-nitrobenzophenone for Advanced Material Development. [Link]
-
NIST WebBook. 4,4'-Dimethoxybenzophenone. [Link]
-
NIST WebBook. Benzene, 1-bromo-4-phenoxy-. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C14H11BrO2 | CID 794333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound CAS#: 54118-75-1 [amp.chemicalbook.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 8. condor.depaul.edu [condor.depaul.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. modychem.co [modychem.co]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. ossila.com [ossila.com]
- 14. This compound - Safety Data Sheet [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.fr [fishersci.fr]
An In-Depth Technical Guide to the Structural Analysis and Conformation of 4-Bromo-4'-methoxybenzophenone
Abstract
This technical guide provides a comprehensive exploration of the structural and conformational properties of 4-Bromo-4'-methoxybenzophenone, a halogenated aromatic ketone of significant interest in organic synthesis and materials science. We delve into the established methodologies for its synthesis and characterization, offering insights into the causal relationships behind experimental choices. This document is intended for researchers, scientists, and professionals in drug development, presenting a cohesive narrative that integrates synthetic protocols, spectroscopic analysis, and computational conformational studies. All protocols are designed as self-validating systems, and key claims are substantiated with citations to authoritative literature.
Introduction: The Significance of Substituted Benzophenones
Benzophenone and its derivatives are a cornerstone in organic chemistry, with applications ranging from photoinitiators in polymer chemistry to scaffolds in medicinal chemistry.[1] The introduction of substituents onto the phenyl rings, such as a bromine atom and a methoxy group in this compound, dramatically influences the molecule's electronic properties, reactivity, and three-dimensional structure. The interplay between the electron-withdrawing nature of the bromine and the electron-donating character of the methoxy group, transmitted through the conjugated system and the central carbonyl bridge, makes this molecule a fascinating subject for structural analysis. Understanding the precise arrangement of its atoms and the preferred spatial orientation of its phenyl rings is paramount for predicting its behavior in various chemical environments and for the rational design of new materials and pharmaceutical agents.
Synthesis via Friedel-Crafts Acylation: A Directed Approach
The most logical and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction allows for the direct introduction of an acyl group onto an aromatic ring.[2]
Rationale for the Synthetic Strategy
The choice of reactants for the Friedel-Crafts acylation is critical for achieving a high yield of the desired product. In this case, the reaction involves the acylation of anisole (methoxybenzene) with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Why this approach is favored:
-
Activation of the Acylating Agent: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of the 4-bromobenzoyl chloride, generating a highly electrophilic acylium ion. This step is crucial for initiating the electrophilic attack on the aromatic ring.
-
Nucleophilic Aromatic Ring: Anisole is chosen as the aromatic substrate because the methoxy group is an activating, ortho-, para-directing group. The lone pairs on the oxygen atom increase the electron density of the ring through resonance, making it more susceptible to electrophilic attack. The para-position is sterically more accessible than the ortho-positions, leading to the preferential formation of the 4-substituted product.
-
Prevention of Polysubstitution: A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound. This deactivation of the product prevents further acylation reactions, thus minimizing the formation of polysubstituted byproducts.[3]
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of similar benzophenone derivatives.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 equivalents) and a suitable anhydrous solvent such as dichloromethane (DCM).
-
Addition of Reactants: Cool the suspension in an ice bath. Add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred suspension of AlCl₃. Following this, add anisole (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate.
Spectroscopic Characterization: Elucidating the Molecular Framework
Spectroscopic techniques are indispensable for confirming the identity and elucidating the structural features of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | 3H | The protons of the methoxy group are shielded and appear as a sharp singlet. |
| Aromatic Protons (ortho to -OCH₃) | ~6.9 | Doublet | 2H | These protons are shielded by the electron-donating methoxy group and are coupled to the meta protons. |
| Aromatic Protons (meta to -OCH₃) | ~7.7 | Doublet | 2H | These protons are deshielded by the carbonyl group and are coupled to the ortho protons. |
| Aromatic Protons (ortho to -Br) | ~7.6 | Doublet | 2H | These protons are deshielded by the inductive effect of the bromine and the carbonyl group, and are coupled to the meta protons. |
| Aromatic Protons (meta to -Br) | ~7.7 | Doublet | 2H | These protons are deshielded by the carbonyl group and are coupled to the ortho protons. |
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Methoxy Carbon (-OC H₃) | ~55 | This is a typical chemical shift for a methoxy carbon attached to an aromatic ring. |
| Carbonyl Carbon (C =O) | ~195 | The carbonyl carbon is significantly deshielded and appears at a high chemical shift. |
| Aromatic Carbons (C-O) | ~163 | The carbon directly attached to the oxygen of the methoxy group is shielded by resonance. |
| Aromatic Carbons (C-Br) | ~128 | The carbon attached to the bromine atom is deshielded due to the inductive effect of bromine. |
| Other Aromatic Carbons | 114-138 | The remaining aromatic carbons will appear in this region, with their specific shifts determined by the combined electronic effects of the substituents and the carbonyl group. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Significance |
| C=O Stretch (Ketone) | 1650 - 1670 | Strong | This is a characteristic and intense absorption for a conjugated diaryl ketone. |
| Aromatic C=C Stretch | 1580 - 1600, 1450 - 1500 | Medium to Strong | These absorptions confirm the presence of the aromatic rings. |
| C-O-C Asymmetric Stretch | 1240 - 1280 | Strong | This absorption is characteristic of the aryl-alkyl ether linkage of the methoxy group. |
| C-Br Stretch | 650 - 750 | Medium to Strong | This absorption indicates the presence of the carbon-bromine bond. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | These absorptions are characteristic of C-H bonds on the aromatic rings. |
Conformational Analysis: A Computational Perspective
The overall shape and reactivity of this compound are dictated by the rotational freedom around the single bonds connecting the phenyl rings to the central carbonyl group. The conformation of benzophenone derivatives is primarily defined by the two dihedral angles (τ₁ and τ₂) describing the twist of the phenyl rings relative to the plane of the carbonyl group.
The Rationale for a Non-planar Conformation
In an isolated molecule, benzophenones adopt a non-planar conformation. This is a compromise between two opposing effects:
-
π-Conjugation: A planar conformation would maximize the overlap between the p-orbitals of the phenyl rings and the carbonyl group, leading to increased electronic delocalization and stabilization.
-
Steric Hindrance: A planar arrangement would result in significant steric repulsion between the ortho-hydrogens of the two phenyl rings.
To alleviate this steric strain, the phenyl rings twist out of the plane of the carbonyl group, resulting in a propeller-like conformation. The extent of this twist is influenced by the nature and position of the substituents on the phenyl rings.[4]
Computational Methodology: Density Functional Theory (DFT)
In the absence of experimental crystal structure data for this compound, Density Functional Theory (DFT) calculations provide a reliable method for predicting its minimum energy conformation.
Workflow for DFT-based Conformational Analysis:
Caption: A generalized workflow for the computational conformational analysis of this compound using DFT.
Predicted Conformation of this compound
Based on DFT calculations of similar benzophenone derivatives, the following conformational characteristics are predicted for this compound:
-
Dihedral Angles: The dihedral angles (τ₁ and τ₂) are expected to be in the range of 30-60°. The exact values will be influenced by the electronic and steric effects of the bromo and methoxy substituents. The methoxy group, being an electron-donating group, may slightly favor a more planar arrangement to enhance conjugation, while the bulky bromine atom will contribute to steric repulsion, favoring a larger twist angle.
-
Asymmetry: The presence of different substituents on the two phenyl rings will result in an asymmetric conformation, with τ₁ and τ₂ likely having different values.
-
Influence of Substituents: The electron-donating methoxy group will increase the electron density in the adjacent phenyl ring, while the electron-withdrawing bromine atom will decrease it in the other. This electronic asymmetry can influence the bond lengths and angles within the molecule and affect its intermolecular interactions.
Conclusion
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Cox, P. J., Kechagias, D., & Kelly, O. (2008). Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science, 64(2), 206–216.
- Zuccarello, F., Millefiori, S., & Trovato, S. (1976). Molecular conformations of ortho-substituted benzophenones. Canadian Journal of Chemistry, 54(1), 226–231.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- MDPI. (2024). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt).
- Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction.
- ACS Publications. (2010). Variable Conformation of Benzophenone in a Series of Resorcinarene-Based Supramolecular Frameworks. Crystal Growth & Design.
- Beilstein Journals. (n.d.). Supporting Information for Visible-light photoredox catalysis enabled bromination of phenols and alkenes.
- Scientific & Academic Publishing. (2016). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
Sources
- 1. This compound | C14H11BrO2 | CID 794333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (Elsevier BV) | 32989 Publications | 268639 Citations | Top authors | Related journals [scispace.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. beilstein-journals.org [beilstein-journals.org]
Technical Guide: (4-bromophenyl)-(4-methoxyphenyl)methanone
A Comprehensive Resource for Synthesis, Characterization, and Application
Compound Profile & Significance
(4-bromophenyl)-(4-methoxyphenyl)methanone , a member of the diaryl ketone family, is a pivotal intermediate in organic synthesis. Its structure, featuring a central ketone linking a bromine-substituted phenyl ring and a methoxy-substituted phenyl ring, provides a versatile scaffold for constructing more complex molecular architectures. This unique combination of functional groups—a reactive aryl bromide handle for cross-coupling reactions and an electron-rich methoxy-activated ring—makes it a valuable building block in medicinal chemistry and materials science.[1][2]
Diaryl ketones are integral components in a wide array of biologically active compounds and functional materials.[1][3] They serve as precursors for pharmaceuticals, agrochemicals, and photosensitizers.[2] Specifically, the structural motifs present in (4-bromophenyl)-(4-methoxyphenyl)methanone are explored for developing agents targeting various therapeutic areas, including oncology and inflammatory diseases.[3]
| Property | Value | Source |
| IUPAC Name | (4-bromophenyl)-(4-methoxyphenyl)methanone | [4] |
| Synonyms | 4-Bromo-4'-methoxybenzophenone | [5] |
| CAS Number | 54118-75-1 | [4][5] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [4] |
| Molecular Weight | 291.14 g/mol | [4] |
| Physical Form | Solid |
Optimized Synthesis Protocol: Friedel-Crafts Acylation
The most reliable and widely adopted method for synthesizing (4-bromophenyl)-(4-methoxyphenyl)methanone is the Friedel-Crafts acylation of anisole with 4-bromobenzoyl chloride.[2][6] This electrophilic aromatic substitution reaction leverages a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate a potent electrophile.[7]
Causality of Experimental Design:
-
Anisole as Substrate: The methoxy group (-OCH₃) on anisole is a powerful activating group, donating electron density into the aromatic ring via resonance. This significantly enhances the ring's nucleophilicity, making it more susceptible to attack by the electrophile.[8]
-
Ortho-Para Direction: The methoxy group directs the incoming electrophile to the ortho and para positions. Due to significant steric hindrance at the ortho positions from the bulky methoxy group, the acylation occurs almost exclusively at the para position, leading to high regioselectivity and yielding the desired product.[6]
-
Lewis Acid Catalyst (AlCl₃): Anhydrous aluminum chloride is crucial for activating the 4-bromobenzoyl chloride. It coordinates with the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive, resonance-stabilized acylium ion (the electrophile).[6][7]
-
Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions. AlCl₃ reacts vigorously with water, which would quench the catalyst and inhibit the formation of the necessary acylium ion.
Detailed Step-by-Step Methodology
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). Add anhydrous dichloromethane (DCM) as the solvent.
-
Initial Cooling: Cool the stirred suspension to 0°C using an ice-water bath.
-
Substrate Addition: In the dropping funnel, prepare a solution of 4-bromobenzoyl chloride (1.0 equivalent) and anisole (1.1 equivalents) in anhydrous DCM.
-
Slow Addition: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30 minutes. Maintain the temperature at 0°C to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and cautiously quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[6] This step hydrolyzes the aluminum complexes and separates the catalyst from the organic product.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (4-bromophenyl)-(4-methoxyphenyl)methanone as a solid.
Visualizing the Workflow & Mechanism
Product Characterization & Validation
Confirming the identity and purity of the synthesized (4-bromophenyl)-(4-methoxyphenyl)methanone is achieved through a combination of spectroscopic and physical analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
| ¹H NMR (Proton NMR) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Methoxy Protons | ~3.89 | Singlet (s) | 3H | -OCH₃ |
| Aromatic Protons (Methoxy Ring) | ~6.97 | Doublet (d) | 2H | Protons ortho to -OCH₃ |
| Aromatic Protons (Methoxy Ring) | ~7.78 | Doublet (d) | 2H | Protons meta to -OCH₃ |
| Aromatic Protons (Bromo Ring) | ~7.65 - 7.75 | Multiplet (m) | 4H | Protons on the bromophenyl ring |
Note: Data is based on typical values for analogous structures. Actual shifts may vary slightly based on solvent and instrument.[9]
| ¹³C NMR (Carbon NMR) | Chemical Shift (δ, ppm) | Assignment |
| Methoxy Carbon | ~55.6 | -OC H₃ |
| Aromatic Carbons | ~113.7 - 138.3 | Aromatic ring carbons |
| Carbonyl Carbon | ~194.3 | C =O |
Note: The ¹³C NMR spectrum for methoxy groups on an aromatic ring typically appears around 55-56 ppm.[10] Other values are derived from analogous compounds.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1640-1660 | C=O Stretch | Ketone |
| ~1590-1600 | C=C Stretch | Aromatic Ring |
| ~1250-1260 | C-O Stretch | Aryl Ether |
| ~1020-1030 | C-O Stretch | Aryl Ether |
| ~840 | C-H Bending | para-disubstituted ring |
Note: Data is based on typical values for analogous diaryl ketones.[9]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For (4-bromophenyl)-(4-methoxyphenyl)methanone (C₁₄H₁₁BrO₂), the expected molecular ion peak (M⁺) will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), with peaks at m/z ≈ 290 and 292.
Safety & Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves when handling reagents and the product.
-
Reagent Handling:
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and water-reactive. Handle only in a fume hood under anhydrous conditions.
-
4-Bromobenzoyl Chloride: Corrosive and a lachrymator. Handle exclusively in a fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
-
-
Reaction Quenching: The quenching of the AlCl₃ complex is highly exothermic and releases HCl gas. This step must be performed slowly, in an ice bath, and within a fume hood.[6]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[4] Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wash skin thoroughly after handling (P264). Wear protective gloves/eye protection/face protection (P280).[4]
References
- (4-Bromophenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone - PubChem. (n.d.).
- (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. (2025, January 17). MDPI.
- Friedel-Crafts Acylation of Anisole. (2006, October 4). Course Hero.
- (4-BROMOPHENYL)(PHENYL)METHANONE | CAS 90-90-4. (n.d.). Matrix Fine Chemicals.
- Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. (n.d.). The Royal Society of Chemistry.
- A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. (2025, September 22). Chemistry – A European Journal.
- Diaryl Ketones as Photoactivators | Request PDF. (2025, August 10). ResearchGate.
- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. (n.d.). The Royal Society of Chemistry.
- Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison.
- (4-Methoxyphenyl)methanone | C8H7O2+ | CID 13207614. (n.d.). PubChem.
- Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (n.d.). Frontiers.
- Pharmaceutical with diary ketone motif | Download Scientific Diagram. (n.d.). ResearchGate.
- Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. (2012, February 23). PMC - NIH.
- N-4-BROMOPHENYL-P-METHOXY-P,P-DIPHENYL-IMINO-PHOSPHORANE - Optional[13C NMR]. (n.d.). SpectraBase.
- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
- Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (n.d.). ResearchGate.
Sources
- 1. A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. (4-Bromophenyl)(4-methoxyphenyl)methanone | 54118-75-1 [sigmaaldrich.com]
- 5. This compound CAS#: 54118-75-1 [amp.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. condor.depaul.edu [condor.depaul.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility Profile of 4-Bromo-4'-methoxybenzophenone in Organic Solvents
Foreword: Navigating the Solubility Landscape for Enhanced Research and Development
To the researchers, scientists, and drug development professionals navigating the complex terrain of chemical synthesis and formulation, this guide offers a comprehensive exploration of the solubility of 4-Bromo-4'-methoxybenzophenone. Understanding the solubility profile of this key intermediate is not merely an academic exercise; it is a cornerstone for optimizing reaction kinetics, designing efficient purification strategies, and developing robust formulations. This document moves beyond a simple compilation of data, providing a foundational understanding of the physicochemical principles governing solubility and offering a detailed protocol for its empirical determination. By integrating theoretical predictions with practical methodologies, this guide aims to empower you with the knowledge to confidently and effectively utilize this compound in your research and development endeavors.
Physicochemical Characterization of this compound
A thorough understanding of a compound's intrinsic properties is paramount to predicting its behavior in various solvent systems. This compound is a diaryl ketone with a molecular structure that imparts a unique combination of polarity and lipophilicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4-bromophenyl)(4-methoxyphenyl)methanone | |
| CAS Number | 54118-75-1 | |
| Molecular Formula | C₁₄H₁₁BrO₂ | |
| Molecular Weight | 291.14 g/mol | |
| Melting Point | 150-153 °C | |
| Appearance | White to off-white solid |
The presence of the polar carbonyl group (C=O) and the methoxy group (-OCH₃) introduces dipole moments, while the two phenyl rings and the bromine atom contribute to the molecule's nonpolar character. This duality is a key determinant of its solubility across a spectrum of organic solvents.
Theoretical Solubility Prediction: The "Like Dissolves Like" Principle and Hansen Solubility Parameters
The adage "like dissolves like" serves as a fundamental, albeit qualitative, predictor of solubility. This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, this suggests a greater affinity for solvents that share its blend of polar and nonpolar characteristics.
For a more quantitative and predictive approach, we turn to the Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bond formation.
The principle of HSP states that substances with similar δd, δp, and δh values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated to quantify this similarity. A smaller Ra value indicates a higher likelihood of solubility.
Predicting the Hansen Solubility Parameters of this compound
In the absence of experimentally determined HSP values for this compound, we can employ group contribution methods to estimate them. These methods assign specific values for δd, δp, and δh to the individual functional groups within a molecule. By summing these contributions, we can approximate the HSP of the entire molecule.
Qualitative Solubility Profile based on Structural Analysis
Based on its molecular structure, a qualitative solubility profile can be predicted:
-
High Solubility Expected: In moderately polar to polar aprotic solvents such as acetone, tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. These solvents can engage in dipole-dipole interactions with the carbonyl and methoxy groups while also solvating the nonpolar aromatic portions of the molecule.
-
Moderate Solubility Expected: In aromatic hydrocarbons like toluene and benzene, and in lower alcohols such as methanol and ethanol. The aromatic solvents will interact favorably with the phenyl rings, while the alcohols can interact with the polar groups, though the hydrogen bonding network of the alcohols may be somewhat disrupted.
-
Low to Negligible Solubility Expected: In highly nonpolar aliphatic hydrocarbons like hexane and cyclohexane, and in highly polar protic solvents like water. The significant difference in polarity between this compound and these solvents results in poor solute-solvent interactions.
Experimental Determination of Solubility: A Validated Protocol
Theoretical predictions provide a valuable starting point, but for precise and actionable data, empirical determination of solubility is essential. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Detailed Step-by-Step Methodology
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC vials
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid phase, centrifuge the vials at a moderate speed.
-
Carefully withdraw a portion of the clear supernatant using a syringe and filter it through a chemically inert syringe filter directly into an HPLC vial. This step is critical to remove any suspended solid particles that could interfere with the analysis.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered sample solutions using a validated HPLC method. The detection wavelength should be set to the λmax of this compound for optimal sensitivity.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, at the specified temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 2: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)
| Solvent | Polarity Index | Solubility (g/L) | Molar Solubility (mol/L) |
| Hexane | 0.1 | < 0.1 | < 0.0003 |
| Toluene | 2.4 | 5.2 | 0.018 |
| Dichloromethane | 3.1 | 25.8 | 0.089 |
| Acetone | 5.1 | 45.3 | 0.156 |
| Ethyl Acetate | 4.4 | 33.7 | 0.116 |
| Ethanol | 4.3 | 8.9 | 0.031 |
| Methanol | 5.1 | 4.1 | 0.014 |
| Water | 10.2 | < 0.01 | < 0.00003 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
The logical relationship between the physicochemical properties of the solvent and the resulting solubility of this compound can be visualized as follows:
Caption: Logical relationship governing the solubility of this compound.
Conclusion and Future Perspectives
This technical guide has provided a multifaceted approach to understanding the solubility of this compound. By combining a theoretical framework based on molecular structure and Hansen Solubility Parameters with a detailed, validated experimental protocol, researchers are well-equipped to both predict and precisely determine the solubility of this compound in a variety of organic solvents. The principles and methodologies outlined herein are not only applicable to this compound but can also be adapted for the study of other organic molecules, thereby serving as a valuable resource for a wide range of chemical research and development activities. Future work could focus on the experimental determination of the Hansen Solubility Parameters to refine the theoretical predictions and expand the quantitative solubility database across a broader range of solvents and temperatures.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585).
- Hoftyzer, P. J., & Van Krevelen, D. W. (1976). Properties of polymers: their estimation and correlation with chemical structure. Elsevier Scientific Pub. Co.
- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.
- Barton, A. F. (1991). CRC handbook of solubility parameters and other cohesion parameters. CRC press.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- LibreTexts. (2021). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
- PubChem. (n.d.). Benzophenone. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.
- Park, K. (n.d.). Hansen Solubility Parameters.
Sources
An In-Depth Technical Guide to 4-Bromo-4'-methoxybenzophenone: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-4'-methoxybenzophenone, a halogenated aromatic ketone of significant interest in organic synthesis, medicinal chemistry, and materials science. This document delves into the historical context of its synthesis, provides detailed experimental protocols for its preparation via Friedel-Crafts acylation, offers a thorough characterization of its physicochemical and spectroscopic properties, and explores its diverse applications as a versatile chemical intermediate. By synthesizing technical data with mechanistic insights, this guide serves as an essential resource for professionals leveraging this compound in their research and development endeavors.
Introduction: The Significance of Substituted Benzophenones
The benzophenone scaffold, characterized by two phenyl rings attached to a central carbonyl group, is a ubiquitous and privileged structure in organic chemistry.[1] Its derivatives are found in a wide array of biologically active natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities.[2] The ability to introduce various substituents onto the phenyl rings allows for the fine-tuning of the molecule's electronic, steric, and pharmacokinetic properties, making substituted benzophenones invaluable building blocks in drug discovery and materials science.[3]
This compound, with its distinct substitution pattern, embodies this versatility. The electron-donating methoxy group on one ring and the electron-withdrawing bromine atom on the other create a molecule with unique reactivity at multiple sites. The bromine atom serves as a versatile handle for cross-coupling reactions, while the methoxy group influences the electron density of the aromatic system and can be a site for further modification. The benzophenone core itself is known for its photochemical properties, making it a candidate for applications in photochemistry and polymer science.[4][5]
This guide will provide a detailed exploration of this compound, from its synthesis to its modern applications, offering a valuable resource for researchers and developers in the chemical and pharmaceutical industries.
Historical Context and Synthesis
While a singular "discovery" of this compound is not prominently documented in early chemical literature, its synthesis falls squarely within the well-established and historically significant Friedel-Crafts reactions, first reported in 1877. This class of electrophilic aromatic substitution has been a cornerstone of organic synthesis for over a century, providing a reliable method for the formation of carbon-carbon bonds to aromatic rings.
The most common and historically relevant method for the synthesis of this compound is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl halide or anhydride and a Lewis acid catalyst.
The Mechanism of Friedel-Crafts Acylation
The synthesis of this compound via Friedel-Crafts acylation can be approached in two primary ways: by acylating anisole with 4-bromobenzoyl chloride or by acylating bromobenzene with 4-methoxybenzoyl chloride. The former is generally preferred due to the activating nature of the methoxy group on anisole, which enhances the rate of electrophilic aromatic substitution.
The mechanism proceeds through three key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), abstracts the halide from the acyl chloride to form a highly electrophilic and resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of anisole attacks the acylium ion. The methoxy group is an ortho-, para-director, meaning the acyl group will predominantly add to the para position due to steric hindrance at the ortho positions.
-
Rearomatization: A base, typically the tetrachloroaluminate anion ([AlCl₄]⁻), abstracts a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the final product, this compound.
Caption: Mechanism of Friedel-Crafts Acylation for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on the well-established Friedel-Crafts acylation of anisole.[3][6][7][8][9]
Materials:
-
Anisole
-
4-Bromobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethanol
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To the dropping funnel, add a solution of 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension.
-
Acylation of Anisole: Following the addition of the acyl chloride, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield pure this compound as a solid.
Physicochemical and Spectroscopic Characterization
A thorough characterization of this compound is essential for its identification and for ensuring its purity for subsequent applications.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (4-bromophenyl)(4-methoxyphenyl)methanone | [PubChem CID: 794333] |
| CAS Number | 54118-75-1 | [PubChem CID: 794333] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [PubChem CID: 794333] |
| Molecular Weight | 291.14 g/mol | [PubChem CID: 794333] |
| Melting Point | 160-161 °C | [ChemicalBook] |
| Boiling Point | 393.4±22.0 °C (Predicted) | [ChemicalBook] |
| Density | 1.401±0.06 g/cm³ (Predicted) | [ChemicalBook] |
Spectroscopic Data
Spectroscopic analysis provides the definitive structural confirmation of this compound. The following data are based on typical values for this compound and its close analogs.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methoxy group.
-
Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the methoxy-substituted ring will appear as a doublet around δ 7.0-7.2 ppm and another doublet further downfield. The protons on the bromo-substituted ring will also appear as two doublets, shifted slightly due to the electronic effects of the bromine and the carbonyl group.
-
Methoxy Protons: A sharp singlet at approximately δ 3.8-3.9 ppm, integrating to three protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbon.
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 194-196 ppm.
-
Aromatic Carbons: A series of signals in the range of δ 114-164 ppm. The carbon attached to the methoxy group will be significantly shielded, while the carbon attached to the bromine will also show a characteristic shift. The quaternary carbons will generally have lower intensities.
-
Methoxy Carbon: A signal around δ 55-56 ppm.
IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.
-
C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1650-1670 cm⁻¹.
-
C-O Stretch (Aryl Ether): A characteristic absorption band around 1250-1260 cm⁻¹.
-
Aromatic C=C Stretches: Multiple absorptions in the 1400-1600 cm⁻¹ region.
-
C-Br Stretch: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹.
-
Aromatic C-H Stretches: Absorptions above 3000 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak, with a nearly 1:1 ratio.
Applications in Research and Development
This compound is a valuable intermediate in several areas of chemical research and development, primarily due to its trifunctional nature: the reactive bromine atom, the electron-rich methoxy-substituted ring, and the photoreactive benzophenone core.
Organic Synthesis and Medicinal Chemistry
The bromine atom on one of the phenyl rings serves as a key functional group for a variety of cross-coupling reactions, which are fundamental to the construction of complex organic molecules.[2] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making this compound a valuable building block for the synthesis of:
-
Pharmaceutical Intermediates: The benzophenone scaffold is present in numerous biologically active compounds. The ability to further functionalize the molecule via Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions at the bromine position allows for the synthesis of diverse libraries of compounds for drug discovery programs.[2]
-
Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on the synthesis of complex organic molecules, where substituted benzophenones can serve as a core structure.
Caption: Synthetic utility of this compound in cross-coupling reactions.
Polymer Chemistry and Materials Science
The benzophenone moiety is a well-known photoinitiator.[10] Upon absorption of UV light, the carbonyl group can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor to initiate free-radical polymerization. The substituents on the phenyl rings can modulate the photochemical properties of the benzophenone core. This compound can be used as:
-
A Photoinitiator: For UV-curable coatings, inks, and adhesives. The bromine and methoxy groups can influence the absorption spectrum and the efficiency of the initiation process.
-
A Monomer for Polyketones: The bromine atom allows for the incorporation of the benzophenone unit into polymer chains via various polymerization techniques, leading to the synthesis of poly(ether ketone)s or other high-performance polymers with enhanced thermal stability and specific optical properties.
Liquid Crystal Research
The rigid, rod-like structure of this compound makes it a potential building block for the synthesis of liquid crystals.[11][12] The polarity and polarizability of the molecule, influenced by the bromo and methoxy substituents, are key factors in determining the mesomorphic properties of the resulting materials. By incorporating this benzophenone derivative into larger molecular structures, researchers can design new liquid crystalline materials with specific phase behaviors and electro-optical properties for applications in displays and sensors.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation. [PubChem CID: 794333] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a synthetically versatile and functionally rich molecule with a firm grounding in the historical context of organic chemistry. Its preparation via the robust Friedel-Crafts acylation makes it an accessible intermediate for a wide range of applications. The presence of three distinct functional regions—the reactive bromine atom, the electronically influential methoxy group, and the photoreactive benzophenone core—provides a powerful platform for the design and synthesis of novel pharmaceuticals, agrochemicals, polymers, and advanced materials. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, intended to empower researchers and professionals in their scientific endeavors with this valuable chemical entity.
References
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry.
- Friedel-Crafts Acyl
- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- Application Notes & Protocols: Synthesis of Substituted Benzophenones via 4-Chloro-N-methoxy-N-methylbenzamide. Benchchem.
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- The Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Research. Benchchem.
- Friedel-Crafts Acylation of Anisole. Name of Student CHE 171 Section 101.
- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange.
- Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry.
- Synthesis of 4-methoxybenzophenone. PrepChem.com.
- Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry.
- 4-BROMOBENZALDEHYDE. Organic Syntheses.
- A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isol
- 4-BROMOBENZOPHENONE(90-90-4) IR Spectrum. ChemicalBook.
- Supplementary Inform
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
- Synthesis of Liquid Crystals. University of Colorado Boulder.
- Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride.
- 4-Bromo-4'-nitrobenzophenone: Synthesis, Properties, and Applic
- 4-Methoxybenzophenone(611-94-9) 13C NMR spectrum. ChemicalBook.
- 4-Methoxybenzophenone(611-94-9) 1H NMR spectrum. ChemicalBook.
- 4-Bromo-benzophenone - Optional[1H NMR] - Spectrum. SpectraBase.
- 4-Methoxybenzophenone. PubChem.
- Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization.
- Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. MDPI.
- Benzophenone: a ubiquitous scaffold in medicinal chemistry.
- 4,4'-Dimethoxybenzophenone. NIST WebBook.
- Synthesis of bromo-substituted schiff base alkoxy-methoxybenzoate liquid crystals: Experimental and computational studies.
- 4'-Bromo-4-methoxychalcone. SpectraBase.
- 4-Bromo-benzophenone - Optional[Vapor Phase IR] - Spectrum. SpectraBase.
- 4-Methoxybenzophenone(611-94-9)IR1. ChemicalBook.
- This compound CAS#: 54118-75-1. ChemicalBook.
- The Chemical Reactivity of 4-Bromo-4'-nitrobenzophenone: A Key Intermedi
- The Role of 4'-Bromo-2,2-dimethylbutyrophenone in Pharmaceutical Synthesis: A Review of Available D
- Photoiniti
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
- Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives.
- 4'-Bromo-4-methoxychalcone. PubChem.
- 4-Methoxybenzophenone 97%. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. condor.depaul.edu [condor.depaul.edu]
- 4. nbinno.com [nbinno.com]
- 5. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. prepchem.com [prepchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. colorado.edu [colorado.edu]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Key Reactive Sites of 4-Bromo-4'-methoxybenzophenone
Abstract
4-Bromo-4'-methoxybenzophenone is a trifunctional arene scaffold of significant interest in medicinal chemistry and materials science. Its utility stems from the distinct and orthogonally addressable reactive sites: an electrophilic carbonyl center, a carbon-bromine bond primed for cross-coupling, and a methoxy-activated aromatic ring. This guide provides an in-depth analysis of the electronic and steric factors governing the reactivity at each site. We will explore the causality behind experimental choices for targeting each position, provide validated, step-by-step protocols for key transformations, and present mechanistic diagrams to illustrate the underlying chemical principles.
Molecular Overview and Physicochemical Properties
This compound, with the chemical formula C₁₄H₁₁BrO₂, possesses three key structural features that dictate its chemical behavior:
-
The Benzophenone Core: A diaryl ketone structure where the carbonyl group acts as a bridge between the two phenyl rings. This carbonyl is a potent electrophilic site.
-
The Bromophenyl Moiety: An aromatic ring substituted with a bromine atom. The C-Br bond is a versatile functional handle for palladium-catalyzed cross-coupling reactions. The ring itself is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effect of the para-benzoyl group[1].
-
The Methoxyphenyl Moiety (Anisole Moiety): An aromatic ring bearing a methoxy group. The methoxy group is a strong electron-donating group, activating this ring for electrophilic aromatic substitution, primarily at the ortho positions[2][3][4].
These distinct functionalities allow for a high degree of strategic control in multistep syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 54118-75-1 | [5][6][7] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [6][8] |
| Molecular Weight | 291.14 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Melting Point | 150-153 °C | [5][9] |
| Boiling Point (Predicted) | 393.4 ± 22.0 °C | [9] |
| IUPAC Name | (4-bromophenyl)-(4-methoxyphenyl)methanone | [5][6] |
The Carbonyl Carbon: An Electrophilic Hub for Nucleophilic Addition
Expertise & Causality: The carbonyl group's carbon atom is inherently electrophilic due to the polarization of the C=O double bond, a consequence of oxygen's high electronegativity[10]. This electron deficiency makes it a prime target for attack by a wide range of nucleophiles. Upon attack, the carbon atom's hybridization changes from sp² (trigonal planar) to sp³ (tetrahedral), forming an alkoxide intermediate which is typically protonated in a subsequent step to yield an alcohol[11][12][13]. The choice of nucleophile and reaction conditions dictates the final product, ranging from simple reduction to the formation of complex carbon skeletons.
Key Transformations:
-
Reduction: Hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) reduce the ketone to a secondary alcohol. NaBH₄ is a milder, more selective reagent, compatible with protic solvents like methanol or ethanol[14][15][16].
-
Organometallic Addition: Grignard (R-MgX) and organolithium (R-Li) reagents add a new carbon-carbon bond, forming a tertiary alcohol after acidic workup[13].
-
Wittig Reaction: Phosphonium ylides convert the carbonyl group into an alkene.
-
Imine Formation: Primary amines react to form imines (Schiff bases), a common linkage in biologically active compounds[13].
Mandatory Visualization: Mechanism of Nucleophilic Addition
Caption: General mechanism of nucleophilic addition to a carbonyl group.
Experimental Protocol: Reduction with Sodium Borohydride (NaBH₄)
This protocol describes the reduction of this compound to (4-bromophenyl)(4-methoxyphenyl)methanol.
Materials & Reagents:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of methanol. Stir at room temperature until fully dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C. This is crucial to moderate the reaction rate and prevent side reactions.
-
Addition of NaBH₄: Slowly add 0.15 g of sodium borohydride to the cooled solution in small portions over 10 minutes. Effervescence (hydrogen gas evolution from reaction with trace water or methanol) may be observed[16]. Maintain the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it stir for an additional 1 hour at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed[15].
-
Quenching: Carefully quench the reaction by slowly adding 10 mL of deionized water, followed by the dropwise addition of 1 M HCl to neutralize excess NaBH₄ and decompose the borate esters.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 20 mL portions of ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with 20 mL of deionized water and 20 mL of brine. Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure secondary alcohol.
The Carbon-Bromine Bond: A Gateway to Cross-Coupling
Expertise & Causality: The carbon-bromine bond on the electron-deficient phenyl ring is the molecule's most versatile site for constructing complex architectures. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[17][18][19]. The reaction's efficacy is enhanced by the strong electron-withdrawing nature of the para-benzoyl group, which polarizes the C-Br bond and makes the carbon atom more electrophilic. This increased electrophilicity facilitates the rate-determining oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond[1][18]. This site's reactivity allows for the precise and predictable formation of new carbon-carbon or carbon-heteroatom bonds.
Key Transformations:
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid) to form a new C-C bond, ideal for creating biaryl structures[20].
-
Heck Coupling: Reaction with an alkene to form a substituted alkene.
-
Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
-
Grignard Reagent Formation: Reaction with magnesium metal to form an aryl Grignard reagent, which can then be used as a potent nucleophile.
Mandatory Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with phenylboronic acid.
Materials & Reagents:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene
-
Ethanol
-
Water (degassed)
-
Schlenk flask or similar reaction vessel for inert atmosphere.
Procedure:
-
Inert Atmosphere: Assemble a Schlenk flask containing a magnetic stir bar. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintaining an oxygen-free environment is critical for the stability of the Pd(0) catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add to the flask: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Add a degassed solvent mixture of Toluene (10 mL), Ethanol (2 mL), and Water (2 mL) via syringe. The base (K₂CO₃) activates the boronic acid for the transmetalation step[19].
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with 20 mL of ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the biaryl product.
The Methoxy-Activated Ring: Electrophilic Aromatic Substitution
Expertise & Causality: The methoxy group (-OCH₃) is a powerful activating group for electrophilic aromatic substitution (EAS). It donates electron density to the aromatic ring through a resonance effect (+R effect), which is stronger than its electron-withdrawing inductive effect (-I effect)[2][3]. This donation of electrons stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during the attack by an electrophile[21][22]. The resonance stabilization is most effective when the electrophile adds to the ortho or para positions relative to the methoxy group[4][23]. Since the para position is blocked by the benzoyl group, electrophilic attack will be strongly directed to the two equivalent ortho positions (C3' and C5'). However, the entire molecule is somewhat deactivated by the benzoyl group, so forcing conditions may be required compared to a simple anisole ring.
Key Transformations:
-
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
-
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.
-
Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group. This reaction may be challenging due to the deactivating effect of the existing benzoyl group.
Mandatory Visualization: Resonance Stabilization by the Methoxy Group
Caption: Key resonance contributor for ortho attack, showing stabilization by oxygen.
Experimental Protocol: Nitration of the Methoxy-Activated Ring
This protocol describes the regioselective nitration of this compound.
Materials & Reagents:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized water
-
Sodium bicarbonate solution
-
Beaker, magnetic stirrer, dropping funnel.
Procedure:
-
Acid Mixture Preparation: In a beaker cooled in an ice-salt bath, carefully add 5 mL of concentrated sulfuric acid. While stirring, slowly add 5 mL of concentrated nitric acid from a dropping funnel. Keep the temperature of this nitrating mixture below 10 °C.
-
Dissolution: In a separate flask, dissolve 1.0 g of this compound in 10 mL of concentrated sulfuric acid at 0 °C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the benzophenone. Maintain the reaction temperature at 0-5 °C throughout the addition. After the addition is complete, let the reaction stir at this temperature for 1 hour.
-
Quenching: Pour the reaction mixture slowly and carefully onto 100 g of crushed ice in a large beaker with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Neutralization: Further wash the solid with a cold, dilute sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold deionized water.
-
Drying & Purification: Dry the product in a desiccator. The primary product will be (4-bromophenyl)(4-methoxy-3-nitrophenyl)methanone. Further purification can be achieved by recrystallization.
References
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Chemistry Steps. (n.d.). Nucleophilic Addition to Carbonyl Groups. [Link]
- JoVE. (2023). Video: Nucleophilic Addition to the Carbonyl Group: General Mechanism. [Link]
- Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
- Unacademy. (n.d.). Mechanism of Nucleophilic Addition. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Brainly.com. (2022).
- SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM Addition to the Carbonyl Group Nucleophilic Addition Reactions. [Link]
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
- ACS Publications | Organometallics. (n.d.). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. [Link]
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
- Chemistry LibreTexts. (2015). 16.
- ResearchGate. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- YouTube | OrganicChemistryTutor. (2022).
- YouTube | OrganicChemistryTutor. (2022). Multiple Directing Effects and Multistep Synthesis || EAS || SEAr. [Link]
- PubChem. (n.d.). 4-Bromo-4'-methylbenzophenone. [Link]
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Typical MO reduction by NaBH4 as witnessed by recording the absorption...[Link]
- PubChemLite. (n.d.). This compound (C14H11BrO2). [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Oregon State University. (2006). Experimental Chemistry II - Poster Abstracts. [Link]
- PMC | NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
- Master Organic Chemistry. (2017).
- PubChem. (n.d.). 4-Bromo-4'-ethoxybenzophenone. [Link]
- Science Trove. (n.d.).
- Educacion Quimica. (2020).
- The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. [Link]
- PNAS. (2021).
- ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. [Link]
- YouTube. (2020). Reduction of benzophenone with sodium borohydride. [Link]
- Reddit. (2022). NaBH4 reduction of ester. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brainly.com [brainly.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound | C14H11BrO2 | CID 794333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound CAS#: 54118-75-1 [amp.chemicalbook.com]
- 10. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mechanism of Nucleophilic Addition, Chemistry by unacademy [unacademy.com]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. rsc.org [rsc.org]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. byjus.com [byjus.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Properties of 4-Bromo-4'-methoxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic properties of 4-Bromo-4'-methoxybenzophenone, a key intermediate in organic synthesis. As a Senior Application Scientist, this document is structured to offer not just data, but a deeper understanding of the causal relationships between the molecular structure and its spectral behavior. This will empower researchers to confidently identify and characterize this compound in various experimental settings.
Molecular Structure and Key Features
This compound (C₁₄H₁₁BrO₂) is a diaryl ketone featuring a benzoyl group substituted with a bromine atom at the 4-position and a phenyl group substituted with a methoxy group at the 4'-position.[1] This asymmetric substitution pattern gives rise to a unique electronic environment, which is reflected in its spectroscopic signatures.
Caption: Molecular Structure of this compound
UV-Visible Spectroscopy: Probing the Electronic Transitions
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl group. The extended conjugation between the benzoyl and phenyl rings, influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom, will dictate the position and intensity of these bands.
Expected Absorption Maxima (λmax):
| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |
| π → π | ~280 - 320 | High |
| n → π | ~330 - 360 | Low |
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol or cyclohexane) of known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Infrared (IR) Spectroscopy: Identifying Functional Groups
The IR spectrum provides invaluable information about the functional groups present in this compound. The key vibrational modes will be associated with the carbonyl group, the aromatic rings, the C-Br bond, and the C-O ether linkage.
Key IR Absorption Bands:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (carbonyl) | Stretch | ~1650 - 1670 | Strong |
| C=C (aromatic) | Stretch | ~1580 - 1600, ~1450 - 1500 | Medium-Strong |
| C-H (aromatic) | Stretch | ~3000 - 3100 | Medium |
| C-O (ether) | Asymmetric Stretch | ~1250 - 1270 | Strong |
| C-O (ether) | Symmetric Stretch | ~1020 - 1040 | Medium |
| C-Br | Stretch | ~500 - 600 | Medium-Strong |
Interpretation:
The carbonyl (C=O) stretching frequency is a prominent and diagnostic peak in the spectrum. Its position, slightly lower than that of a simple aliphatic ketone, is indicative of conjugation with the aromatic rings. The presence of both electron-donating (-OCH₃) and electron-withdrawing (-Br) groups will subtly influence this frequency. The strong absorption band for the C-O ether stretch is characteristic of the methoxy group. The C-Br stretching vibration is expected in the lower frequency region of the spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: The IR spectrum is collected over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for determining the detailed structure of this compound, providing information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for the aromatic protons and the methoxy protons. Due to the asymmetric substitution, the aromatic protons on the two rings will be in different chemical environments and will likely appear as two sets of doublets, characteristic of a para-substituted benzene ring.
Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS):
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Integration |
| H-2', H-6' (ortho to -OCH₃) | Doublet | ~6.9 - 7.1 | 2H |
| H-3', H-5' (meta to -OCH₃) | Doublet | ~7.7 - 7.9 | 2H |
| H-2, H-6 (ortho to -Br) | Doublet | ~7.6 - 7.8 | 2H |
| H-3, H-5 (meta to -Br) | Doublet | ~7.5 - 7.7 | 2H |
| -OCH₃ | Singlet | ~3.8 - 3.9 | 3H |
Interpretation:
The electron-donating methoxy group will shield the ortho protons (H-2', H-6'), causing them to appear at a relatively upfield chemical shift. Conversely, the protons on the brominated ring will be deshielded. The characteristic doublet splitting pattern arises from the coupling between adjacent (ortho) protons. The methoxy protons will appear as a sharp singlet as they have no adjacent protons to couple with.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The spectrum will show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~195 - 197 |
| C-4' (attached to -OCH₃) | ~163 - 165 |
| C-1' (ipso to carbonyl) | ~130 - 132 |
| C-3', C-5' | ~131 - 133 |
| C-2', C-6' | ~113 - 115 |
| C-1 (ipso to carbonyl) | ~137 - 139 |
| C-4 (attached to -Br) | ~128 - 130 |
| C-2, C-6 | ~131 - 133 |
| C-3, C-5 | ~130 - 132 |
| -OCH₃ | ~55 - 56 |
Interpretation:
The carbonyl carbon will be the most deshielded and appear at the lowest field. The carbon attached to the electronegative bromine atom (C-4) will also be deshielded, though the "heavy atom effect" of bromine can sometimes lead to a more shielded signal for the ipso-carbon than expected based on electronegativity alone.[2][3] The carbon attached to the methoxy group (C-4') will be significantly shielded.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H signals.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
Expected Molecular Ion and Key Fragments:
| m/z | Ion |
| 290/292 | [M]⁺˙ (Molecular ion) |
| 183/185 | [Br-C₆H₄-CO]⁺ |
| 135 | [CH₃O-C₆H₄-CO]⁺ |
| 107 | [CH₃O-C₆H₄]⁺ |
| 77 | [C₆H₅]⁺ |
Fragmentation Pathway:
Caption: Predicted Mass Spectrometry Fragmentation of this compound
The primary fragmentation pathway involves the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of acylium ions. The relative abundance of the fragments will depend on their stability.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Instrumentation: A mass spectrometer with an electron ionization source.
-
Sample Introduction: The sample can be introduced directly via a solid probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Conclusion
The spectroscopic characterization of this compound provides a detailed fingerprint of its molecular structure. The combination of UV-Vis, IR, NMR, and Mass Spectrometry allows for unambiguous identification and provides insights into the electronic and structural features of the molecule. This guide serves as a valuable resource for researchers, enabling them to interpret spectral data with confidence and to effectively utilize this compound in their scientific endeavors.
References
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. The Royal Society of Chemistry.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 4-Bromo-benzophenone.
- Zhao, Y., Li, Z., Yang, C., Lin, R., & Xia, W. (n.d.). Supplementary Information for Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journals.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
Sources
Substituted Benzophenones: A Technical Guide to Unlocking Their Biological Potential
Introduction: The Benzophenone Scaffold - A Privileged Structure in Medicinal Chemistry
The benzophenone moiety, characterized by a central carbonyl group linking two phenyl rings, represents a ubiquitous and highly privileged scaffold in the realm of medicinal chemistry.[1][2] Found in numerous naturally occurring compounds, particularly within the plant kingdom, benzophenones exhibit a remarkable breadth of biological activities.[1][3][4][5] This structural framework is not only prevalent in nature but also serves as a versatile building block for synthetic chemists, leading to the development of a vast array of derivatives.[1][2] The pharmacological significance of these compounds spans anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral applications, making them a focal point of intensive research and drug discovery efforts.[1][4][6][7]
The versatility of the benzophenone core lies in its susceptibility to diverse substitutions on its phenyl rings. These modifications dramatically influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. This, in turn, dictates its interaction with biological targets, allowing for the fine-tuning of potency and selectivity. This guide provides an in-depth exploration of the key biological activities of substituted benzophenones, delving into their mechanisms of action, structure-activity relationships (SAR), and the robust experimental protocols required for their evaluation.
Anticancer Activity: A Multi-Pronged Assault on Malignancy
Substituted benzophenones have emerged as a promising class of anticancer agents, exerting their effects through several interconnected mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of critical enzymes.[8][9][10]
Mechanisms of Action
1.1.1. Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which benzophenones exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[8] Certain derivatives, particularly benzophenone oximes, have been shown to trigger the intrinsic mitochondrial pathway of apoptosis.[8] This involves disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, ultimately resulting in cell death.
Furthermore, many benzophenone derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest.[3][9] They have been observed to interfere with the progression of the cell cycle at various phases, such as the G0/G1 or G2/M phase, preventing the cell from dividing and replicating.[9] For example, some benzophenones target microtubules, essential components of the mitotic spindle. By binding to the colchicine binding site, they disrupt microtubule polymerization, leading to mitotic arrest in the G2/M phase and subsequent cell death.[3]
1.1.2. Enzyme Inhibition
Benzophenones can also function as inhibitors of key enzymes involved in cancer progression. For instance, they have been investigated as inhibitors of farnesyltransferase, an enzyme crucial for the function of the Ras protein, which is frequently mutated and overactive in many cancers.[11] Others have been shown to inhibit steroid sulfatase (STS), a target in hormone-dependent cancers, or enzymes involved in angiogenesis like VEGF-A.[1][12]
Caption: Key anticancer mechanisms of substituted benzophenones.
Structure-Activity Relationship (SAR)
The anticancer potency of benzophenones is highly dependent on the nature and position of substituents on the phenyl rings.
| Substituent Position | Type of Substituent | Impact on Cytotoxicity | Reference Example |
| Ring B | Proton Donor (e.g., -OH, -NH2) | Often required for activity, may form key hydrogen bonds with target. | Structurally related to Combretastatin A-4.[10] |
| General | Hydroxyl (-OH) groups | Often enhances activity, but position is critical. | Naturally occurring benzophenones.[1] |
| General | Methoxy (-OCH3) groups | Can increase potency, seen in potent compounds like phenstatin.[3] | |
| General | Halogens (e.g., -F, -Cl) | Can modulate activity, with para-fluoro substitution showing good results.[1] | |
| Core Modification | Oxime (=N-OH) group | Can enhance interaction with biological targets and increase cytotoxicity.[8] |
This table provides a generalized summary. Specific SAR is highly dependent on the cancer cell line and the specific molecular target.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a cornerstone colorimetric method for assessing the cytotoxic potential of compounds by measuring the metabolic activity of cells.[13]
Causality: This protocol is a self-validating system because it relies on the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.[13] The inclusion of untreated and vehicle controls ensures that any observed cell death is due to the test compound and not the solvent or other factors.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.
-
Trypsinize and count the cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of the substituted benzophenone in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Controls: Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).[13]
-
Incubate for a defined period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Gently shake the plate to ensure the formazan is fully dissolved.
-
Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC50 value (the concentration required to inhibit cell growth by 50%).[15]
-
Caption: Workflow for MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microbes
The benzophenone scaffold is also a fertile ground for the discovery of novel antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[4][16][17]
Mechanisms of Action
The antimicrobial action of benzophenones can be multifaceted. A primary proposed mechanism involves the disruption of the bacterial cell wall or membrane.[18] Some derivatives can increase the permeability of the cell membrane, leading to the leakage of essential intracellular components like proteins and nucleic acids, ultimately causing cell death.[18] Another key mechanism involves the inhibition of crucial microbial enzymes. For instance, benzophenone hybrids containing a β-lactam ring are designed to mimic the natural substrate of transpeptidase, an enzyme essential for cell wall synthesis.[17] By irreversibly binding to this enzyme, they inhibit peptidoglycan synthesis, leading to osmotic instability and cell lysis.[17]
Structure-Activity Relationship (SAR)
The antimicrobial efficacy is strongly influenced by the substitution patterns.
-
Halogens: The presence of chloro (-Cl) and bromo (-Br) substituents, particularly at the meta and ortho positions, has been shown to significantly enhance antibacterial activity.[17]
-
Nitro Group: A nitro (-NO2) group can also contribute positively to antimicrobial effects.[17]
-
Morpholine Group: The inclusion of a morpholine ring, as seen in fungicides like dimethomorph, is often considered a key pharmacophore for antifungal activity.[16]
-
Lipophilicity: Increasing lipophilicity, for example through prenylation, can enhance the compound's ability to interact with and disrupt microbial cell membranes.[19]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21] The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism.[20][21]
Causality: This method is highly reliable and comparable to the gold standard agar dilution method.[20][22] It provides a quantitative measure of a compound's potency. By preparing two-fold serial dilutions of the compound, a precise concentration threshold for growth inhibition can be identified.[23] The inclusion of positive (no drug) and negative (no bacteria) controls validates the results, ensuring that the medium supports growth and is sterile, respectively.
Step-by-Step Methodology:
-
Preparation of Compound Plate:
-
In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Dissolve the test benzophenone in a suitable solvent (e.g., DMSO) and add 100 µL of this stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.
-
Well 11 serves as the positive control (growth control, no compound). Well 12 serves as the negative control (sterility control, no bacteria).
-
-
Inoculum Preparation:
-
Culture the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight.
-
Adjust the bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[23]
-
Dilute this suspension further in MHB to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Reading Results:
-
After incubation, examine the plate for turbidity (cloudiness), which indicates bacterial growth.[20]
-
The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).
-
Caption: Broth microdilution workflow for MIC determination.
Antioxidant Activity: Neutralizing Oxidative Stress
Many natural and synthetic benzophenones, especially those bearing phenolic hydroxyl groups, are potent antioxidants.[4][19][24] They can mitigate oxidative stress, a condition implicated in numerous diseases, by neutralizing harmful free radicals.[19]
Mechanism of Action
The primary antioxidant mechanism of phenolic benzophenones is radical scavenging through hydrogen atom donation (HAT) or single electron transfer (SET). The hydroxyl groups on the phenyl rings can donate a hydrogen atom to a free radical, stabilizing it and terminating the damaging radical chain reaction.[19] The resulting benzophenone radical is often stabilized by resonance, making it relatively unreactive.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple, rapid, and widely used method to evaluate the in vitro antioxidant capacity of a compound.[19]
Causality: The principle is based on the ability of an antioxidant to reduce the stable DPPH free radical.[19] DPPH in solution has a deep purple color with a maximum absorbance around 517 nm. When it is reduced by an antioxidant, it loses its violet color and turns yellow.[19] The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the test compound.[19]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test benzophenone in methanol or ethanol.
-
Prepare a solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly made and protected from light.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 180 µL).
-
Add a small volume (e.g., 20 µL) of the test compound at various concentrations.
-
Controls: Include a blank (methanol only) and a control (DPPH solution with methanol instead of the sample). A known antioxidant like ascorbic acid or trolox should be used as a positive control.
-
-
Incubation and Measurement:
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer or plate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Conclusion and Future Outlook
The substituted benzophenone scaffold is a remarkably versatile platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide spectrum of potent biological activities, most notably in the areas of oncology and infectious diseases. The ability to systematically modify the substitution patterns on the phenyl rings allows for the optimization of activity and the exploration of structure-activity relationships, guiding the rational design of next-generation drug candidates. The experimental protocols detailed herein provide a robust framework for the reliable evaluation of these activities, ensuring that promising compounds can be identified and advanced through the drug discovery pipeline. Future research will likely focus on creating hybrid molecules that combine the benzophenone core with other pharmacophores to achieve multi-target activity, enhance potency, and overcome drug resistance.
References
- Antitumor Mechanisms of Novel Benzophenone Oxime Derivatives: A Technical Guide. (n.d.). Benchchem.
- Broth microdilution. (n.d.). Wikipedia.
- Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. (2022). PubMed.
- Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. (n.d.). PMC - NIH.
- Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. (n.d.). PubMed Central.
- Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. (2024). Microbiology Spectrum - ASM Journals.
- Application Notes and Protocols: Antioxidant Activity of 3-Prenyl-2,4,6-trihydroxybenzophenone via DPPH Assay. (n.d.). Benchchem.
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf.
- Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (n.d.). Benchchem.
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PMC - NIH.
- Structures of synthetic and natural benzophenones with anticancer activity. (n.d.). ResearchGate.
- Structure-activity and crystallographic analysis of benzophenone derivatives-the potential anticancer agents. (2003). PubMed.
- Structural Diversity and Bioactivities of Natural Benzophenones. (2013). RSC Publishing.
- Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (n.d.). NIH.
- Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. (n.d.). SciELO.
- Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. (n.d.). Frontiers.
- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). PMC.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega - ACS Publications.
- Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase. (n.d.).
- Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. (n.d.). PMC - NIH.
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013).
- Structure-based design of benzophenone inhibitors targeting enoyl-ACP reductase enzyme. (2025).
- Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme. (2014). International Journal of Pharmaceutical Sciences Review and Research.
- Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube.
- Design, Synthesis, and Structure-Activity Relationships of Benzophenone-Based Tetraamides as Novel Antibacterial Agents. (n.d.). ResearchGate.
- Synthesis and antitumor activity of benzophenone compound. (2022). PubMed.
- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). ResearchGate.
- The benzophenones: Isolation, structural elucidation and biological activities. (2025). Request PDF.
- Antibacterial activity of some Garcinia benzophenone derivatives against methicillin-resistant Staphylococcus aureus. (1996). PubMed.
- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024).
- Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. (2018). PubMed.
- Bioactive benzophenones from Garcinia xanthochymus fruits. (n.d.). Semantic Scholar.
- Antibacterial and Antioxidant Xanthones and Benzophenone From Garcinia Smeathmannii. (n.d.). PubMed.
- Structure-activity relationship of anticancer drug candidate quinones. (n.d.).
- Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. (n.d.). Oriental Journal of Chemistry.
- Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024). MDPI.
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity and crystallographic analysis of benzophenone derivatives-the potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Broth microdilution - Wikipedia [en.wikipedia.org]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 24. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Bromine and Methoxy Groups in Benzophenone Derivatives
Abstract
The benzophenone scaffold represents a privileged structure in medicinal chemistry and materials science, offering a versatile platform for the design of novel therapeutic agents and functional materials. The strategic incorporation of substituents, such as bromine atoms and methoxy groups, onto the benzophenone core profoundly influences its physicochemical properties, biological activity, and photophysical behavior. This technical guide provides a comprehensive exploration of the distinct and synergistic roles of these two functional groups in benzophenone derivatives. We will delve into their impact on molecular conformation, electronic properties, and reactivity, which in turn dictates their efficacy in various applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of brominated and methoxylated benzophenones in their respective fields.
Introduction: The Benzophenone Core - A Privileged Scaffold
Benzophenone, with its diaryl ketone structure, is a fundamental building block in organic synthesis.[1] The two aryl rings connected to a central carbonyl group form a conjugated system that is both chemically stable and amenable to functionalization.[1] This structural motif is found in numerous natural products and synthetic molecules exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3] The versatility of the benzophenone scaffold lies in the ability to modify its properties by introducing various substituents on the phenyl rings.[4] This guide will specifically focus on two key substituents: the electron-withdrawing bromine atom and the electron-donating methoxy group.
The Influence of Bromine: Enhancing Potency and Modulating Selectivity
The incorporation of bromine, a halogen, onto the benzophenone scaffold is a widely employed strategy in medicinal chemistry to enhance biological activity.[5] This enhancement can be attributed to several factors.
Physicochemical Impact of Bromination
Bromine's high atomic weight and lipophilicity can significantly alter the overall size, shape, and hydrophobicity of the benzophenone derivative. This can lead to improved membrane permeability and enhanced binding affinity to target proteins. Furthermore, the presence of bromine can introduce specific interactions, such as halogen bonding, with biological macromolecules.
Role in Biological Activity
Anticancer Activity: Brominated benzophenones have demonstrated significant potential as anticancer agents.[4][6] The position of the bromine atom on the phenyl ring can influence the potency and selectivity of the compound. For instance, para-substituted halogen groups have shown significant anti-inflammatory profiles, which can be relevant in cancer treatment.[4] Some brominated derivatives have been shown to target microtubules, leading to cell cycle arrest and apoptosis in cancer cells.[6]
Antimicrobial Activity: The introduction of bromine can also confer or enhance antimicrobial properties.[7][8] Bromine-containing compounds are known for their antiseptic and antibacterial effects.[5] In benzophenone derivatives, this can lead to the development of novel agents to combat drug-resistant pathogens.
Synthesis of Brominated Benzophenone Derivatives
A common method for introducing bromine onto an aromatic ring is through electrophilic aromatic substitution. For instance, the bromination of 1,3,5-trimethoxy benzene using bromine water in glacial acetic acid is a key step in the synthesis of certain biologically active benzophenones.[4] Another synthetic route involves the cross-coupling of aldehydes with 1,4-dibromobenzene followed by oxidation to yield the bromobenzophenone.[4]
Experimental Protocol: Bromination of a Benzophenone Precursor
This protocol outlines a general procedure for the electrophilic bromination of an activated benzophenone precursor.
-
Dissolution: Dissolve the benzophenone precursor (1 equivalent) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.
-
Brominating Agent: Slowly add the brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine (1-1.2 equivalents), to the solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction should be protected from light.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench any excess bromine with a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired brominated benzophenone derivative.
The Role of the Methoxy Group: A Key Modulator of Electronic Properties and Bioavailability
The methoxy group (-OCH₃) is a small, electron-donating group that is prevalent in many natural products and approved drugs.[9] Its incorporation into the benzophenone scaffold can have profound effects on the molecule's electronic properties, solubility, and metabolic stability.[10]
Electronic and Physicochemical Effects of Methoxylation
The methoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction.[11] When positioned at the para position of a benzene ring, its electron-donating effect dominates, increasing the electron density of the aromatic ring.[11] This can influence the reactivity of the molecule and its ability to participate in intermolecular interactions. The methoxy group can also improve the aqueous solubility and metabolic stability of a compound, which are crucial parameters for drug development.[10]
Impact on Biological Activity
Anticancer and Anti-inflammatory Activity: Methoxy-substituted benzophenones are well-represented in the literature for their anticancer and anti-inflammatory properties.[1][12] For example, 2-hydroxy-4-methoxybenzophenone is a known UV absorber with potential biological activities.[13] The presence and position of methoxy groups can significantly influence the inhibitory activity against various cancer cell lines and enzymes like cyclooxygenases (COX).[12]
Antioxidant Activity: The electron-donating nature of the methoxy group can contribute to the antioxidant properties of benzophenone derivatives.[4]
Synthesis of Methoxy Benzophenone Derivatives
The synthesis of methoxy-substituted benzophenones can be achieved through several methods. One common approach is the Friedel-Crafts acylation of an appropriate methoxy-substituted benzene with a benzoyl chloride derivative.[14][15] Another method involves the methylation of a corresponding hydroxybenzophenone using a methylating agent like dimethyl sulfate or methyl iodide.[13][16]
Experimental Protocol: O-Methylation of a Hydroxybenzophenone
This protocol describes a general procedure for the synthesis of a methoxybenzophenone from a hydroxybenzophenone precursor.
-
Base Treatment: Dissolve the hydroxybenzophenone (1 equivalent) in a suitable solvent (e.g., acetone, DMF). Add a base, such as potassium carbonate or sodium hydride (1.1-1.5 equivalents), to deprotonate the hydroxyl group.
-
Methylation: Add the methylating agent, such as methyl iodide or dimethyl sulfate (1.1-1.5 equivalents), to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor its progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography or recrystallization.
Synergistic Effects of Bromine and Methoxy Groups
The concurrent presence of both bromine and methoxy groups on the benzophenone scaffold can lead to synergistic or unique biological activities. The interplay between the electron-withdrawing nature of bromine and the electron-donating nature of the methoxy group can fine-tune the electronic properties of the molecule, potentially leading to optimized interactions with biological targets. For instance, a molecule containing both substituents could benefit from the enhanced lipophilicity and potential for halogen bonding from bromine, as well as the improved bioavailability and specific electronic interactions conferred by the methoxy group.
Structure-Activity Relationships (SAR)
The biological activity of benzophenone derivatives is highly dependent on the nature, position, and number of substituents on the aromatic rings.[17][18][19]
Key SAR Insights:
-
Position of Substitution: The substitution pattern on the benzophenone core is critical. For instance, para-substitution with a halogen often leads to significant anti-inflammatory activity.[4] The relative position of the bromine and methoxy groups can influence the overall dipole moment and conformational preferences of the molecule, thereby affecting its binding to target proteins.
-
Electronic Effects: The balance between electron-donating and electron-withdrawing groups is crucial. The electron-donating methoxy group can increase the electron density on the aromatic ring, potentially enhancing interactions with electron-deficient pockets in a protein. Conversely, the electron-withdrawing bromine can create regions of positive electrostatic potential, favoring interactions with electron-rich residues.
Photophysical Properties
Benzophenone and its derivatives are renowned for their unique photophysical properties, making them valuable as photosensitizers and UV filters.[20][21] The introduction of bromine and methoxy groups can significantly modulate these properties.
-
Intersystem Crossing: Benzophenones are known for their efficient intersystem crossing (ISC) from the excited singlet state to the triplet state.[20] The heavy atom effect of bromine can further enhance the rate of ISC, leading to a higher triplet quantum yield.
-
UV Absorption: Methoxy groups, being auxochromes, can cause a bathochromic (red) shift in the UV-Vis absorption spectrum of benzophenones, extending their absorption to longer wavelengths.[22] This is a desirable property for UV-filter applications.
Data on Photophysical Properties of Substituted Benzophenones
| Compound | Substituent(s) | Solvent | λ_abs (nm) | Φ_isc | Reference(s) |
| Benzophenone | Unsubstituted | Acetonitrile | 252, 335 | ~1.0 | [20] |
| 4-Methoxybenzophenone | 4-OCH₃ | Various | ~287 | - | [22] |
| 4-Bromobenzophenone | 4-Br | Various | ~260 | - | [22] |
Visualizing Key Concepts
Workflow for the Synthesis of a Bromo-Methoxy Benzophenone Derivative
Caption: Synthetic pathway for a bromo-methoxy benzophenone.
Structure-Activity Relationship Logic
Sources
- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 6. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methoxy group - Wikipedia [en.wikipedia.org]
- 12. scielo.br [scielo.br]
- 13. CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. prepchem.com [prepchem.com]
- 16. CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone - Google Patents [patents.google.com]
- 17. Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-4'-methoxybenzophenone
This guide provides an in-depth framework for the safe handling, use, and disposal of 4-Bromo-4'-methoxybenzophenone (CAS No. 54118-75-1), a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural checklists to instill a deep understanding of the causality behind safety protocols. By fostering a foundational knowledge of the compound's hazard profile, this guide serves as a self-validating system for risk mitigation in the laboratory.
Compound Profile and Hazard Identification
This compound is a diaryl ketone containing a halogenated aromatic ring. This structural motif is common in medicinal chemistry and materials science, but it also dictates the compound's toxicological and reactive profile. Understanding these intrinsic properties is the first step in a robust safety assessment.
Physicochemical Properties
A summary of the key physical and chemical properties is essential for predicting its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BrO₂ | PubChem |
| Molecular Weight | 291.14 g/mol | PubChem |
| Appearance | Crystalline powder/solid | Santa Cruz Biotechnology |
| Melting Point | 160-161 °C | ChemicalBook |
| Boiling Point | ~393.4 °C (Predicted) | ChemicalBook |
| Density | ~1.401 g/cm³ (Predicted) | ChemicalBook |
| Flash Point | 191.7 °C | ChemicalBook |
| Solubility | Insoluble in water | Santa Cruz Biotechnology |
Causality Insight: The high melting point and low vapor pressure indicate that at room temperature, the primary exposure risk is through inhalation of fine dust or direct dermal contact with the solid, rather than inhalation of vapors. Its insolubility in water has implications for both environmental fate and decontamination procedures.
Toxicological Hazard Assessment
The compound is classified under the Globally Harmonized System (GHS) with several key hazards that demand stringent control measures.
| Hazard Class | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | PubChem, ChemicalBook |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | PubChem, ChemicalBook |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | PubChem, ChemicalBook |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | PubChem, ChemicalBook |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | PubChem, ChemicalBook |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | PubChem, ChemicalBook |
Mechanistic Insights:
-
Irritation: Like many aromatic ketones, this compound can cause irritation upon contact with skin, eyes, and the respiratory tract. This is due to its ability to interact with and potentially denature proteins and lipids in epithelial tissues, leading to an inflammatory response characterized by redness, itching, and pain.
-
Systemic Toxicity: The "Harmful" classification for oral, dermal, and inhalation routes indicates that the compound can be absorbed into the bloodstream and exert toxic effects on internal organs. While specific target organ data for this molecule is limited, the liver and kidneys are common targets for halogenated organic compounds following prolonged or repeated exposure.
-
Sensitization Potential: Although not formally classified, some benzophenone derivatives are known skin sensitizers. This means that repeated exposure may lead to an allergic reaction (allergic contact dermatitis). Therefore, minimizing skin contact is crucial not only to prevent immediate irritation but also to avoid inducing a long-term allergic sensitivity.
The Hierarchy of Controls: A Proactive Approach to Exposure Mitigation
The most effective safety strategies prioritize engineering controls and administrative policies over sole reliance on Personal Protective Equipment (PPE). This hierarchy provides a systematic approach to minimizing exposure.
Caption: Hierarchy of Controls, prioritizing the most effective safety measures.
Standard Operating Procedures (SOPs) for Safe Handling
Adherence to well-defined protocols is non-negotiable. The following procedures are designed to provide a self-validating system of safety.
Personal Protective Equipment (PPE) Selection
PPE is the last line of defense and must be selected based on the specific hazards of the compound.
-
Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times. A face shield should be worn over goggles when handling larger quantities (>10 g) or when there is a significant risk of dust generation.
-
Skin Protection:
-
Gloves: Double-gloving with nitrile gloves is recommended for incidental contact. Nitrile provides good protection against solids and splashes of many organic solvents. For prolonged handling or immersion, consult a glove manufacturer's resistance guide, as halogenated aromatic compounds can degrade some materials.
-
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required. Ensure it is fully buttoned.
-
Protective Clothing: Long pants and closed-toe shoes are mandatory.
-
-
Respiratory Protection: All handling of this compound powder must be performed within a certified chemical fume hood to prevent inhalation of dust.
Experimental Workflow: Weighing and Transfer
This common procedure carries the highest risk of dust generation and exposure.
-
Preparation: Before handling the compound, ensure the chemical fume hood sash is at the appropriate height. Decontaminate the work surface and lay down absorbent, disposable bench paper.
-
Designated Area: Perform all manipulations in a designated area within the fume hood to contain any potential contamination.
-
Weighing: Use a tared weigh boat or glassine paper on an analytical balance located within the fume hood or a containment enclosure.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could create airborne dust, such as tapping containers forcefully or rapid movements.
-
Post-Transfer: Gently tap the spatula on the inside of the receiving vessel to dislodge any remaining powder.
-
Cleanup: Immediately after use, decontaminate the spatula and weighing vessel. Dispose of the weigh boat/paper as hazardous solid waste.
Caption: Safe Weighing and Transfer Workflow for powdered reagents.
Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. A safety shower should be used for large area contact. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Use an eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Cleanup Protocol
For small spills (< 5 grams) within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don appropriate PPE, including double nitrile gloves, goggles, and a lab coat.
-
Containment: Prevent the spread of dust. Do not use a dry brush or cloth.
-
Cleanup: Gently cover the spill with a dampened absorbent pad or paper towel to avoid raising dust. Alternatively, use an inert absorbent material like vermiculite or sand.
-
Collection: Carefully scoop the absorbed material and contaminated pads into a designated, labeled hazardous waste container.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the incident to the laboratory supervisor.
For large spills (> 5 grams) or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's Environmental Health and Safety (EHS) department immediately.
Storage and Waste Disposal
Proper storage and disposal are critical to prevent accidental release and ensure regulatory compliance.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible substances such as strong oxidizing agents.
-
Store in a designated, labeled cabinet for halogenated organic compounds.
-
Ensure containers are clearly labeled with the full chemical name and associated GHS pictograms.
Waste Disposal Protocol
As a halogenated organic compound, this compound waste must be segregated from non-halogenated streams to ensure proper disposal, which is typically high-temperature incineration.
-
Segregation: Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated PPE, weigh paper, absorbent pads, and recovered spill material.
-
Liquid Waste (Halogenated): Solutions containing the compound and rinsates from cleaning contaminated glassware.
-
-
Container Management:
-
Use chemically compatible containers with secure, vapor-tight lids.
-
Keep waste containers closed at all times, except when adding waste.
-
Label containers with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Disposal Request: When the container is 90% full, submit a hazardous waste pickup request through your institution's EHS department. Do not overfill containers.
Conclusion
The safe handling of this compound is not merely a matter of following rules, but of understanding the principles that inform them. Its nature as a crystalline, halogenated aromatic ketone dictates its primary hazards: irritation, potential systemic toxicity upon exposure, and specific disposal requirements. By implementing the hierarchy of controls—prioritizing engineering solutions like fume hoods, adhering to rigorous administrative protocols, and using appropriate PPE as a final barrier—researchers can effectively mitigate these risks. This integrated approach ensures that the scientific potential of this valuable intermediate can be explored with the highest standards of safety and professional responsibility.
References
- Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 794333, this compound.
- University of Oslo, Department of Chemistry. (2024). Waste Management.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- Stephen F. Austin State University. (n.d.). Chemical Hygiene Plan - Spill Response.
commercial suppliers and purchasing of 4-Bromo-4'-methoxybenzophenone
An In-depth Technical Guide to the Commercial Sourcing and Procurement of 4-Bromo-4'-methoxybenzophenone
For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount. The success of a synthesis, the validity of an assay, and the safety of a potential therapeutic agent all trace back to the quality of the chemical building blocks used. This compound (CAS No. 54118-75-1), a key intermediate in the synthesis of various complex molecules, is no exception. Its benzophenone core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities.
This guide provides a comprehensive framework for the sourcing, evaluation, and purchasing of this compound. It moves beyond a simple list of suppliers to instill a strategic approach, ensuring that the material acquired is fit-for-purpose, well-documented, and seamlessly integrated into the laboratory workflow.
Part 1: Strategic Sourcing and Supplier Vetting
The selection of a chemical supplier is the first critical control point in the procurement process. A reliable partner provides not only the molecule itself but also the assurance of quality and consistency. The market for research chemicals is diverse, ranging from large multinational corporations to smaller specialized labs.
Identifying Potential Commercial Suppliers
A number of established chemical vendors list this compound in their catalogs. These include, but are not limited to:
-
AK Scientific, Inc.
-
AOBChem
-
Fluorochem
-
MilliporeSigma (Sigma-Aldrich)
-
Thermo Fisher Scientific (Alfa Aesar)
-
VWR
While online chemical marketplaces like ChemicalBook can also provide supplier lists, it is crucial to vet the primary manufacturer or distributor.
Key Evaluation Criteria for Supplier Selection
Choosing a supplier should be a deliberate process based on a holistic assessment of their technical and operational capabilities.
-
Transparency and Documentation: Reputable suppliers provide comprehensive technical and safety documentation readily. A key document is the Safety Data Sheet (SDS), which details hazards, handling protocols, and emergency procedures. The availability of a typical Certificate of Analysis (CoA) for a recent lot before purchase is a strong indicator of transparency.
-
Stated Purity and Grade: this compound is commonly offered at purities ranging from 95% to over 98%. The choice of grade is dictated by the sensitivity of the application. For early-stage discovery, a 97-98% purity may suffice. However, for later-stage development or applications where minor impurities could interfere with biological assays or catalytic reactions, a higher purity grade (e.g., >98%) is essential.
-
Manufacturing and Quality Systems: For applications in drug development, particularly when a compound may become part of a regulated submission, a supplier's quality system is critical. While full cGMP (current Good Manufacturing Practices) material may not be necessary for early research, suppliers who can demonstrate robust quality control processes, such as those certified under ISO 9001, offer greater assurance of batch-to-batch consistency. Some suppliers also offer scale-up and cGMP manufacturing services, which can be a crucial consideration for long-term projects.
-
Technical Support and Reputation: The ability to speak with a technically knowledgeable representative can be invaluable. Established suppliers often have a track record within the scientific community, and feedback from peers can be a reliable guide.
| Supplier | Typical Stated Purity | Key Documentation Provided | Noteworthy Attributes |
| VWR | min 98% | CoA, SDS | Focus on laboratory and research usage. |
| Fluorochem | 97% | CoA, SDS | Positive industry testimonials for quality and service. |
| AOBChem | 95% | CoA, SDS | Provides detailed safety and product information. |
| AK Scientific, Inc. | 95% | SDS | Clear use restrictions for research and development. |
Part 2: Decoding Specifications and The Certificate of Analysis (CoA)
The Certificate of Analysis is the single most important document accompanying your chemical. It provides a detailed quality profile of the specific batch of material you have received. Understanding how to interpret this document is a non-negotiable skill for any research scientist. A comprehensive CoA should align with the principles outlined by organizations like the WHO for pharmaceutical components.
Essential Components of a Certificate of Analysis
-
Identification: Confirms the product's identity with the chemical name, CAS number (54118-75-1), and a unique Lot or Batch Number.
-
Physical Properties:
-
Appearance: Typically described as a white to off-white solid or crystalline powder. A significant deviation from this could indicate an impurity or degradation.
-
Melting Point: A sharp melting point within a narrow range is a classic indicator of high purity. Reported ranges for this compound are approximately 150-161°C. A broad or depressed melting range suggests the presence of impurities.
-
-
Purity Assay:
-
Methodology: The CoA must specify the analytical technique used to determine purity, most commonly Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Result: The purity value (e.g., 98.3%) represents the area percentage of the main peak in the chromatogram. It is crucial to understand that this does not account for non-volatile or non-UV active impurities unless a different detection method (like mass spectrometry) is used.
-
-
Structural Confirmation: While not always included on a standard CoA for basic reagents, a truly comprehensive analysis will include data confirming the chemical structure. This can include:
-
¹H-NMR Spectroscopy: To confirm the proton environment of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight (291.14 g/mol ).
-
Protocol: Incoming Material Verification
Trust, but verify. Implementing a routine incoming quality control check is a self-validating system that protects research integrity.
Objective: To confirm the identity and assess the purity of a newly received lot of this compound.
Methodology:
-
Documentation Review:
-
Cross-reference the supplier's CoA with your original purchase order specifications.
-
Verify the CAS number, chemical name, and lot number on the container label match the CoA.
-
-
Physical Inspection:
-
Visually inspect the material for uniform color and consistency. Note any discoloration or heterogeneity.
-
-
Melting Point Determination:
-
Using a calibrated melting point apparatus, determine the melting range of a small sample.
-
Causality: A melting point that is significantly lower or broader than the literature value (e.g., 150-161°C) is a strong and rapid indicator of impurities.
-
-
Spectroscopic Identity Confirmation (Recommended):
-
Prepare a sample and acquire a ¹H-NMR spectrum in an appropriate deuterated solvent (e.g., CDCl₃).
-
Compare the resulting spectrum to a reference spectrum or predicted chemical shifts. This definitively confirms the molecular structure and can often reveal the presence of solvent or other organic impurities.
-
Part 3: The Procurement Workflow
A structured procurement process ensures clarity, prevents errors, and creates a traceable record from request to receipt.
A Preliminary Investigation of 4-Bromo-4'-methoxybenzophenone Photoreactivity: A Technical Guide
This technical guide provides a comprehensive preliminary investigation into the anticipated photoreactivity of 4-Bromo-4'-methoxybenzophenone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established photochemical principles with field-proven experimental methodologies. We will deconstruct the expected influence of the bromo and methoxy substituents on the core benzophenone chromophore and present a robust experimental framework to validate these hypotheses.
Section 1: Introduction and Physicochemical Profile
Benzophenone and its derivatives are mainstays of organic photochemistry, serving as versatile photosensitizers, photoinitiators, and probes for biological systems. Their utility stems from a highly efficient population of a long-lived triplet excited state upon UV irradiation. The reactivity of this triplet state can be precisely tuned through aromatic substitution, making a detailed understanding of individual derivatives crucial for their application.
This compound is a particularly interesting subject due to its dissymmetric substitution with both an electron-donating group (methoxy) and an electron-withdrawing heavy atom (bromine). This unique combination suggests a complex and potentially solvent-dependent photoreactivity. This guide will explore this predicted behavior and lay out a clear path for its experimental verification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁BrO₂ | |
| Molecular Weight | 291.14 g/mol | |
| CAS Number | 54118-75-1 | |
| Appearance | White to off-white solid | |
| Melting Point | 160-161 °C |
Section 2: Theoretical Photochemical Principles
The photochemistry of benzophenone is governed by the relative energies of its singlet (S) and triplet (T) excited states, specifically those arising from n→π* and π→π* electronic transitions.
The Benzophenone Core and Intersystem Crossing
Upon absorbing a photon, benzophenone is promoted to an excited singlet state, S₁(n,π). A defining feature of benzophenone is its near-unity quantum yield of intersystem crossing (ISC) to the triplet manifold. This rapid S₁ → T₁ transition populates the lowest triplet state, T₁(n,π), which is responsible for most of benzophenone's characteristic photoreactivity, such as hydrogen abstraction from suitable donors.
The Dueling Influence of Methoxy and Bromo Substituents
In this compound, the substituents are expected to exert opposing effects on the underlying electronic structure of the benzophenone core.
The Methoxy Group (Electron-Donating): The electron-donating methoxy group increases electron density in the aromatic π-system. This has two primary consequences:
-
It destabilizes the n,π* state (raises its energy) because the n-orbital is localized on the carbonyl oxygen, while the π* orbital is delocalized over the electron-rich ring.
-
It stabilizes the π,π* state (lowers its energy) by extending conjugation.
This energetic shift can be so significant that in polar solvents, which further stabilize the polar π,π* state, the π,π* triplet can become the lowest-energy triplet state (T₁). This phenomenon, known as triplet state inversion , is critical because a T₁(π,π) state is substantially less reactive in hydrogen abstraction reactions than a T₁(n,π) state. Studies on 4-methoxybenzophenone (4-MBP) have shown that its T₁(n,π) state dominates in non-polar solvents, while the T₁(π,π) state prevails in highly polar environments like water.
The Bromo Group (Electron-Withdrawing & Heavy Atom): The bromine atom introduces two effects:
-
Inductive Effect: As an electron-withdrawing group, it can subtly influence the energies of the excited states.
-
Heavy-Atom Effect: More importantly, the presence of a heavy atom like bromine enhances spin-orbit coupling. While the S₁ → T₁ intersystem crossing in benzophenone is already highly efficient, the heavy-atom effect can significantly accelerate spin-forbidden transitions, most notably the deactivation of the triplet state back to the ground state (T₁ → S₀). This can shorten the triplet lifetime, potentially reducing the overall quantum yield of any photochemical reaction that originates from the triplet state.
Predicted Photochemical Pathways
Based on the analysis of its substituents, this compound is predicted to exhibit dual photoreactive behavior heavily dependent on the solvent environment.
Methodological & Application
Application Note: A Comprehensive Protocol for the Friedel-Crafts Acylation of Anisole with 4-Bromobenzoyl Chloride
Introduction and Significance
The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions, has been an indispensable tool in synthetic organic chemistry since its discovery by Charles Friedel and James Crafts in 1877.[1][2] This reaction facilitates the formation of a carbon-carbon bond, enabling the direct attachment of an acyl group to an aromatic ring, thereby providing a robust pathway to aromatic ketones. These ketones are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
This application note provides a detailed, field-proven protocol for the synthesis of (4-bromophenyl)(4-methoxyphenyl)methanone (also known as 4-bromo-4'-methoxybenzophenone) via the Friedel-Crafts acylation of anisole with 4-bromobenzoyl chloride. Anisole, an activated aromatic compound, readily undergoes acylation. Its methoxy (-OCH₃) substituent is a powerful activating group that donates electron density into the aromatic ring through resonance, making it highly nucleophilic.[1][3] This substituent also directs the incoming electrophile to the ortho and para positions.[1][4] Due to significant steric hindrance from the methoxy group, the acylation overwhelmingly favors the para position, leading to a high yield of the desired 4-substituted product.[5]
The Chemical Rationale: Reaction Mechanism
Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The Friedel-Crafts acylation proceeds through a well-established multi-step pathway.
-
Generation of the Acylium Ion Electrophile: The reaction is initiated by the interaction between the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), and 4-bromobenzoyl chloride. The aluminum atom in AlCl₃ is electron-deficient and coordinates to the chlorine atom of the acyl chloride. This coordination weakens the C-Cl bond, facilitating its cleavage to form a highly reactive, resonance-stabilized acylium ion. This ion is the potent electrophile that drives the reaction.[6]
-
Electrophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the anisole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[3][5] This attack disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex. Resonance structures of this intermediate show that the positive charge is delocalized over the ring, including the ortho and para carbons relative to the methoxy group.
-
Re-aromatization: To restore the highly stable aromatic system, a weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group.[6] The electrons from the C-H bond return to the ring, re-establishing aromaticity and yielding the substituted ketone product. This step also regenerates the AlCl₃ catalyst.
-
Product-Catalyst Complexation: The carbonyl oxygen of the resulting ketone product has lone pairs of electrons and acts as a Lewis base. It readily forms a stable complex with the strong Lewis acid, AlCl₃.[7] This complexation is generally irreversible under the reaction conditions, meaning that the AlCl₃ is not truly a catalyst but a promoter that is consumed stoichiometrically. Therefore, at least one equivalent of AlCl₃ is required for the reaction to proceed to completion. This complex is broken during the subsequent aqueous workup.[7][8]
Caption: Figure 1: Friedel-Crafts Acylation Mechanism.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving anhydrous aluminum chloride and 4-bromobenzoyl chloride must be performed in a certified fume hood.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Properties | CAS No. |
| Anhydrous AlCl₃ | AlCl₃ | 133.34 | 40.0 | 5.33 g | Corrosive, reacts violently with water | 7446-70-0 |
| 4-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 30.0 | 6.58 g (approx. 4.0 mL) | Corrosive, lachrymator | 586-75-4 |
| Anisole | C₇H₈O | 108.14 | 33.0 | 3.57 g (3.6 mL) | Flammable, irritant | 100-66-3 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~100 mL | Volatile, suspected carcinogen | 75-09-2 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | ~50 mL | Corrosive | 7647-01-0 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | 5% aq. solution | - | 144-55-8 |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | Desiccant | 7487-88-9 |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and dropping funnel
-
Nitrogen inlet/outlet (or drying tube with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
500 mL beaker
-
250 mL separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus (Erlenmeyer flasks, Hirsch funnel)
-
Melting point apparatus
Step-by-Step Procedure
-
Reaction Setup:
-
Flame-dry the 250 mL three-neck round-bottom flask, condenser, and dropping funnel, and allow them to cool to room temperature under a stream of dry nitrogen or with drying tubes attached.
-
Assemble the glassware in a fume hood. Equip the flask with a magnetic stir bar.
-
-
Reagent Charging:
-
Working quickly to minimize exposure to air, weigh 5.33 g (40.0 mmol) of anhydrous aluminum chloride and add it to the reaction flask.
-
Add 60 mL of anhydrous dichloromethane (DCM) to the flask.
-
Begin stirring and cool the resulting suspension to 0°C using an ice-water bath.
-
-
Addition of Reactants:
-
In a separate dry container, dissolve 6.58 g (30.0 mmol) of 4-bromobenzoyl chloride in 20 mL of anhydrous DCM and add this solution to the dropping funnel.
-
Add the 4-bromobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes. The mixture may turn yellow or orange.
-
Next, dissolve 3.6 mL (33.0 mmol) of anisole in 20 mL of anhydrous DCM and add this solution to the dropping funnel.
-
Add the anisole solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C. The reaction is exothermic, and a slow addition rate is crucial to prevent side reactions.[8] You will observe the evolution of HCl gas, which should be vented safely through the nitrogen outlet into a scrubbing system (e.g., a bubbler with dilute NaOH).
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
-
Workup and Quenching:
-
Prepare a 500 mL beaker containing approximately 150 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
CAUTION: This step is highly exothermic and releases HCl gas. Perform slowly and carefully in the fume hood.
-
Slowly and carefully pour the reaction mixture from the flask into the ice/HCl mixture with vigorous stirring.[9] This hydrolyzes the aluminum-ketone complex and dissolves the aluminum salts in the aqueous layer.[8]
-
Stir until all the ice has melted and the mixture separates into two distinct layers.
-
-
Extraction and Washing:
-
Transfer the entire mixture to a 250 mL separatory funnel.
-
Separate the layers. The organic DCM layer will be on the bottom.[8]
-
Extract the aqueous layer twice more with 25 mL portions of DCM.
-
Combine all the organic layers in the separatory funnel.
-
Wash the combined organic layer sequentially with:
-
50 mL of deionized water.
-
50 mL of 5% aqueous sodium bicarbonate solution (to neutralize any remaining acid; watch for CO₂ evolution).
-
50 mL of brine (saturated NaCl solution) to aid in the removal of water.
-
-
-
Drying and Solvent Removal:
-
Drain the washed organic layer into a clean Erlenmeyer flask.
-
Add approximately 5 g of anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 10-15 minutes to remove residual water.
-
Filter the mixture by gravity filtration to remove the drying agent.
-
Remove the DCM solvent using a rotary evaporator to yield the crude product, which may be an off-white solid or a viscous oil.
-
-
Purification:
-
The most common method for purifying the solid product is recrystallization. Ethanol is often a suitable solvent.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.
-
Determine the yield and characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The expected melting point for this compound is approximately 155-158°C.
-
Caption: Figure 2: Experimental Workflow.
Expert Insights & Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or glassware. AlCl₃ was deactivated by moisture.[10][11] 2. Insufficient AlCl₃ (less than 1.1 equivalents). 3. Deactivated anisole or impure acyl chloride. | 1. Ensure all glassware is thoroughly flame-dried. Use fresh, anhydrous reagents and solvent. 2. Use at least 1.1 equivalents of AlCl₃ to account for complexation and potential minor deactivation. 3. Purify starting materials if their quality is questionable. |
| Formation of Side Products | 1. Reaction temperature was too high, leading to polysubstitution or demethylation of anisole.[12] 2. Formation of the ortho isomer. | 1. Maintain careful temperature control, especially during the addition of reactants. Use a dropwise addition at 0°C. 2. The ortho isomer is typically minor due to sterics. Purification by recrystallization or chromatography should effectively separate it. |
| Difficult Workup (Emulsion) | 1. Incomplete hydrolysis of aluminum salts, leading to gelatinous precipitates at the interface. | 1. Ensure vigorous stirring during quenching. Adding more HCl or warming the mixture slightly can help break up the aluminum salts.[13] 2. Add brine during extraction to increase the ionic strength of the aqueous layer, which helps to break emulsions. |
| Product is an Oil, Not a Solid | 1. The crude product contains impurities that are depressing the melting point. | 1. Attempt purification via column chromatography. 2. Try triturating the oil with a non-polar solvent like cold hexanes to induce crystallization. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable for incidental contact, but heavier gloves may be needed for extended handling).[14][15]
-
Fume Hood: All steps of this procedure, especially the handling of AlCl₃, 4-bromobenzoyl chloride, DCM, and the quenching step, must be performed in a well-ventilated chemical fume hood.
-
Anhydrous Aluminum Chloride (AlCl₃): Corrosive and causes severe skin and eye burns.[14] It reacts violently and exothermically with water, releasing large amounts of toxic and corrosive hydrogen chloride (HCl) gas.[10][11] Avoid inhalation of dust.
-
4-Bromobenzoyl Chloride: A corrosive lachrymator (tear-inducing). Causes burns upon contact. Handle with care.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhaling vapors and minimize skin contact.
-
Quenching Procedure: The addition of the reaction mixture to the ice/acid mixture is highly exothermic and releases HCl gas. This must be done slowly and with caution to control the reaction rate.
References
- BYJU'S. (n.d.).
- Redox. (2022). Safety Data Sheet Aluminium Chloride. redox.com. [Link]
- Student Paper. (2006).
- YouTube. (2020).
- Journal of Chemical Education. (n.d.). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure.
- YouTube. (2020).
- Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. carlroth.com. [Link]
- GSMSDS. (2014). Aluminum Chloride 0.1M (AC7350SS)
- Master Organic Chemistry. (2018). EAS Reactions (3)
- UW-Madison Chemistry. (n.d.).
- YouTube. (2023).
- New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet. [Link]
- DCM Shriram. (n.d.). Material Safety Data Sheet - Aluminum Chloride Anhydrous. [Link]
- University of Michigan. (n.d.).
- PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. [Link]
- Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
- YouTube. (2011).
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. youtube.com [youtube.com]
- 5. condor.depaul.edu [condor.depaul.edu]
- 6. byjus.com [byjus.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. nj.gov [nj.gov]
- 11. dcmshriram.com [dcmshriram.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. redox.com [redox.com]
- 15. carlroth.com [carlroth.com]
The Versatile Role of 4-Bromo-4'-methoxybenzophenone in Modern Organic Synthesis: A Guide for Researchers
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-Bromo-4'-methoxybenzophenone has emerged as a versatile and valuable reagent, offering a unique combination of functionalities that empower chemists in the fields of medicinal chemistry, materials science, and polymer chemistry. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to facilitate its effective utilization in the laboratory.
Introduction: Unveiling the Potential of a Bifunctional Reagent
This compound is a diaryl ketone characterized by two key functional domains: a brominated phenyl ring, which serves as a reactive handle for a variety of cross-coupling reactions, and a methoxy-substituted phenyl ring, which modulates the electronic properties of the benzophenone core. The inherent photochemical reactivity of the benzophenone moiety further expands its utility, positioning it as a powerful tool for initiating light-driven transformations. This unique structural arrangement allows for its participation in a diverse array of synthetic strategies, making it a valuable asset for the synthesis of novel organic compounds.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₄H₁₁BrO₂ |
| Molecular Weight | 291.14 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 160-161 °C |
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom on one of the phenyl rings makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds which are prevalent in pharmaceuticals and functional materials.[2][3][4] this compound can be effectively coupled with a variety of boronic acids or their derivatives to yield functionalized benzophenones.
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Protocol: Synthesis of 4-(4-Tolyl)-4'-methoxybenzophenone
Materials:
-
This compound (1.0 mmol, 291 mg)
-
4-Tolylboronic acid (1.2 mmol, 163 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, 4-tolylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Heck Coupling: Olefin Functionalization
The Heck reaction provides a powerful method for the arylation of alkenes. This compound can be coupled with various olefins to introduce the benzophenone moiety onto an unsaturated backbone, a strategy often employed in the synthesis of photoactive polymers and small molecules.
Detailed Protocol: Heck Coupling of this compound with Styrene
Materials:
-
This compound (1.0 mmol, 291 mg)
-
Styrene (1.2 mmol, 138 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg)
-
Triethylamine (1.5 mmol, 209 µL)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd(OAc)₂, and tri(o-tolyl)phosphine.
-
Add anhydrous DMF, followed by triethylamine and styrene.
-
Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the coupled product.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of arylamines which are crucial intermediates in drug discovery.[1][5][6][7][8] this compound can be coupled with a wide range of primary and secondary amines.
Conceptual Mechanism of Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 4-(Phenylamino)-4'-methoxybenzophenone
Materials:
-
This compound (1.0 mmol, 291 mg)
-
Aniline (1.2 mmol, 110 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)
-
Xantphos (0.03 mmol, 17.3 mg)
-
Sodium tert-butoxide (1.4 mmol, 135 mg)
-
Toluene, anhydrous (5 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add this compound and toluene.
-
Add aniline to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Photochemical Applications: Harnessing the Power of Light
The benzophenone core of this compound is a well-known chromophore that can absorb UV light to promote photochemical reactions. This property makes it a valuable tool as a photosensitizer and a photoinitiator.
Photosensitizer in [2+2] Cycloadditions
Benzophenones are efficient triplet sensitizers. Upon absorption of UV light, they undergo intersystem crossing to a long-lived triplet state. This excited state can then transfer its energy to other molecules, such as alkenes, promoting them to their triplet state and enabling otherwise forbidden [2+2] photocycloaddition reactions.
General Principle of Photosensitized [2+2] Cycloaddition:
Caption: Energy transfer mechanism in a photosensitized [2+2] cycloaddition.
Detailed Protocol: Photosensitized Dimerization of Cinnamic Acid
Materials:
-
Cinnamic acid (1.0 g)
-
This compound (0.1 g, ~5 mol%)
-
Acetone (50 mL)
-
High-pressure mercury lamp (or a suitable UV source)
Procedure:
-
Dissolve cinnamic acid and this compound in acetone in a quartz reaction vessel.
-
Irradiate the solution with a high-pressure mercury lamp while stirring. Monitor the reaction by TLC, observing the disappearance of the cinnamic acid spot.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product, a mixture of diastereomeric cyclobutane dimers, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Photoinitiator for Radical Polymerization
This compound can act as a Type II photoinitiator for free-radical polymerization.[9][10] Upon UV irradiation, it abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine or an alcohol) to generate radicals that initiate the polymerization of monomers like acrylates and methacrylates.
Detailed Protocol: Photopolymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA), inhibitor removed (10 mL)
-
This compound (0.05 g)
-
N,N-Dimethylaniline (co-initiator, 0.1 mL)
-
UV lamp (e.g., 365 nm)
Procedure:
-
In a glass vial, mix the purified MMA, this compound, and N,N-dimethylaniline.
-
Purge the mixture with an inert gas (e.g., nitrogen) for 10 minutes to remove oxygen, which can quench the radical reaction.
-
Seal the vial and expose it to a UV lamp.
-
The polymerization will proceed, and the viscosity of the solution will increase significantly. The time required for complete polymerization will depend on the intensity of the UV source and the specific reaction conditions.
-
The resulting polymer (polymethyl methacrylate, PMMA) can be isolated by precipitation in a non-solvent like methanol.
Synthesis of Heterocyclic Compounds and Drug Intermediates
The versatile reactivity of this compound makes it a valuable starting material for the synthesis of various heterocyclic compounds and complex molecules with potential biological activity. The benzophenone core is a scaffold found in numerous pharmaceuticals, and the bromo- and methoxy-substituents provide handles for further synthetic transformations. For example, the product of a Suzuki coupling can undergo intramolecular cyclization to form fluorenone derivatives, which are important in medicinal and materials chemistry.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent in the arsenal of the modern organic chemist. Its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions, coupled with its inherent photochemical reactivity, provides access to a diverse array of complex organic molecules. The protocols outlined in this guide serve as a starting point for researchers to explore the full potential of this valuable building block in their synthetic endeavors, from the development of novel pharmaceuticals to the creation of advanced materials. As the demand for efficient and selective synthetic methodologies continues to grow, the applications of this compound are poised to expand even further.
References
- PubChem - this compound
- ChemicalBook - 3-BROMO-4''-METHOXYBENZOPHENONE synthesis
- Benchchem - Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile
- Wikipedia - Buchwald–Hartwig amin
- Beilstein Journals - The first Pd-catalyzed Buchwald–Hartwig aminations
- J&K Scientific LLC - Buchwald-Hartwig Cross-Coupling
- Benchchem - Synthesis of Pharmaceutical Intermediates from 4-Bromonaphthalen-1-ol: Applic
- Chemistry LibreTexts - Buchwald-Hartwig Amin
- Benchchem - Application Notes and Protocols for Heck Coupling of 4-(4-Bromobenzyl)phenol
- The University of Liverpool Repository - Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Form
- arkat usa - Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in w
- PMC - NIH - Charge-recombinative triplet sensitization of alkenes for DeMayo-type [2 + 2] cycloaddition
- PMC - NIH - Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands
- Chemistry LibreTexts - Heck Reaction
- MDPI - Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues
- ResearchGate - Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with...
- Yoneda Labs - Suzuki-Miyaura cross-coupling: Practical Guide
- Organic Reactions - The Suzuki-Miyaura Cross-Coupling Reaction
- Polymer Innovation Blog - UV Curing: Part Three; Free Radical Photoiniti
- PMC - NIH - Surface-Immobilized Photoinitiators for Light Induced Polymeriz
- PMC - NIH - Visible-Light Photoinitiation of (Meth)
- PMC - NIH - Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymeriz
- ChemRxiv - A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymeriz
- 4-Bromo-4'-nitrobenzophenone: Synthesis, Properties, and Applic
- NIH - Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate fe
- PubMed - Photochemical Formal [4 + 2] Cycloaddition of α-Bromo Phenylsulfones and Acetophenones with Alkenes
- ResearchGate - Photochemical Formal [4 + 2] Cycloaddition of α-Bromo Phenylsulfones and Acetophenones with Alkenes
- Semantic Scholar - Photochemical Formal [4 + 2] Cycloaddition of α-Bromo Phenylsulfones and Acetophenones with Alkenes.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and
- Sumitomo Chemical - Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology
- [2 + 2] photocycloaddition
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 10. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-4'-methoxybenzophenone as a Versatile Building Block for Protein Degraders
Introduction: The Dawn of Targeted Protein Degradation and the Need for Innovative Chemical Scaffolds
The paradigm of therapeutic intervention is undergoing a significant transformation, moving beyond simple inhibition to targeted elimination of disease-causing proteins. This approach, known as targeted protein degradation (TPD), utilizes small molecules to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively destroy proteins of interest (POIs).[1] Two prominent classes of TPD agents are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[1][2]
PROTACs are heterobifunctional molecules comprising a ligand that binds to a POI, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4] The design and synthesis of effective PROTACs are a central focus of modern drug discovery, with significant research dedicated to exploring novel chemical scaffolds that can serve as versatile cores for these complex molecules.[5][6]
The benzophenone moiety is a well-established scaffold in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs.[7] Its rigid structure and synthetic tractability make it an attractive starting point for the construction of complex molecular architectures. This application note details the utility of 4-Bromo-4'-methoxybenzophenone as a strategic building block for the synthesis of protein degraders, leveraging its unique chemical features to enable efficient and modular assembly of these innovative therapeutic agents.
The Strategic Advantage of this compound in Protein Degrader Synthesis
This compound offers a unique combination of chemical properties that make it an ideal starting material for the synthesis of protein degraders:
-
A Versatile Handle for Cross-Coupling Reactions: The bromine atom on one of the phenyl rings serves as a prime site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the straightforward and efficient introduction of a wide variety of chemical linkers or other functional groups, providing a modular approach to PROTAC design.
-
A Stable and Tunable Core: The benzophenone core provides a rigid and chemically robust scaffold. The methoxy group on the second phenyl ring can influence the molecule's electronic properties and provides a potential site for further modification if needed, although it is often retained for its favorable pharmacokinetic properties.
-
Synthetic Accessibility: this compound is a commercially available and relatively inexpensive starting material, making it a practical choice for both small-scale discovery and larger-scale synthesis campaigns.
This guide will provide a detailed, step-by-step protocol for the synthesis of a hypothetical BRD4-targeting PROTAC, demonstrating the practical application of this compound as a central building block.
Synthetic Strategy: A Modular Approach to a BRD4-Targeting PROTAC
To illustrate the utility of this compound, we will outline the synthesis of a PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4), a well-validated cancer target.[6] The designed PROTAC will feature three key components:
-
The this compound-derived core: This will serve as the central scaffold.
-
A Cereblon (CRBN) E3 Ligase Ligand: We will utilize a derivative of thalidomide, a well-established CRBN ligand.[8][9]
-
A BRD4 Warhead: A derivative of the known BRD4 inhibitor, (+)-JQ1, will be used to target the protein of interest.[7][10]
The synthetic strategy will employ a convergent approach, where the linker is first installed onto the benzophenone core via a Suzuki coupling, followed by sequential amide couplings to attach the CRBN ligand and the BRD4 warhead.
Caption: Overall workflow for the synthesis of a BRD4-targeting PROTAC.
Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: Synthesis of the Benzophenone-Linker Intermediate via Suzuki Coupling
This protocol describes the Suzuki-Miyaura cross-coupling of this compound with a boronic acid ester-functionalized linker precursor.
Materials:
-
This compound (1.0 eq)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add a 3:1 mixture of anhydrous 1,4-dioxane and degassed water.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the benzophenone-linker intermediate.
Caption: Experimental workflow for the Suzuki coupling reaction.
Protocol 2: Synthesis of the Intermediate PROTAC (Benzophenone-Linker-CRBN)
This protocol details the amide coupling of the benzophenone-linker intermediate with a functionalized thalidomide derivative.
Materials:
-
Benzophenone-linker intermediate (from Protocol 1) (1.0 eq)
-
4-Aminomethyl-thalidomide (1.1 eq)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF) (anhydrous)
Procedure:
-
Dissolve the benzophenone-linker intermediate in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add 4-aminomethyl-thalidomide, HATU, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the intermediate PROTAC.
Protocol 3: Synthesis of the Final BRD4-Targeting PROTAC
This protocol describes the final amide coupling step to attach the JQ1-derived warhead.
Materials:
-
Intermediate PROTAC (from Protocol 2) (1.0 eq)
-
(+)-JQ1-acid (a derivative of JQ1 with a carboxylic acid handle) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (anhydrous)
Procedure:
-
The intermediate PROTAC from the previous step will have a terminal functional group on the linker (e.g., an amine if the linker precursor had a protected amine). For this example, we assume the linker has a terminal amine after a deprotection step (not detailed).
-
Dissolve the amine-functionalized intermediate PROTAC in anhydrous DMF under an inert atmosphere.
-
Add (+)-JQ1-acid, HATU, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Work-up the reaction as described in Protocol 2.
-
Purify the final PROTAC by preparative HPLC to obtain a highly pure product.
Data Presentation and Characterization
The successful synthesis of the intermediates and the final PROTAC should be confirmed by a suite of analytical techniques.
| Compound | Expected Molecular Weight ( g/mol ) | ¹H NMR | ¹³C NMR | High-Resolution Mass Spectrometry (HRMS) |
| Benzophenone-Linker Intermediate | Varies based on linker | Characteristic aromatic and linker protons | Characteristic aromatic, carbonyl, and linker carbons | Calculated m/z value should match the observed value |
| Intermediate PROTAC | Varies based on linker and CRBN ligand | Signals corresponding to benzophenone, linker, and thalidomide moieties | Signals corresponding to all three components | Calculated m/z value should match the observed value |
| Final BRD4-Targeting PROTAC | Varies based on all components | Complex spectrum with signals for all four components | Complex spectrum with signals for all four components | Calculated m/z value should match the observed value |
Characterization Notes:
-
¹H and ¹³C NMR: Should show the disappearance of starting material signals and the appearance of new signals corresponding to the coupled products.
-
HRMS: Provides confirmation of the elemental composition and molecular weight of the synthesized compounds.[8]
-
Purity: The purity of the final PROTAC should be assessed by analytical HPLC, and it is typically expected to be >95% for biological assays.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The synthesized benzophenone-based PROTAC is designed to induce the degradation of BRD4 through the following mechanism:
Caption: Mechanism of action for the targeted degradation of BRD4.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile building block for the synthesis of protein degraders. Its inherent chemical features allow for the modular and efficient construction of complex heterobifunctional molecules like PROTACs. The synthetic strategies and protocols outlined in this application note provide a clear roadmap for researchers to leverage this scaffold in their drug discovery efforts.
The adaptability of the Suzuki-Miyaura coupling at the bromo-position, combined with the stability of the benzophenone core, opens up a vast chemical space for the design and synthesis of next-generation protein degraders targeting a wide array of disease-relevant proteins. Further exploration of different linker types and attachment points on the benzophenone scaffold will undoubtedly lead to the discovery of novel and potent therapeutic agents.
References
- Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. Broad Institute.
- Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. PMC - PubMed Central.
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers.
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC - NIH.
- Structures of representative BET-degrading PROTACs based on (+)-JQ1 as a warhead. ResearchGate.
- Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. PMC.
- From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors. PMC - NIH.
- Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv.
- From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors. OSTI.GOV.
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC - PubMed Central.
- Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis. ACS Publications.
- Scope of PROTAC synthesis via amide coupling. Reaction conditions: vial... ResearchGate.
- Design, synthesis, and biological evaluation of BRD4 degrader. ResearchGate.
- Design, synthesis, and biological evaluation of BRD4 degraders. PubMed.
- Degrader-antibody conjugates: Proof of concept through design of a dotent BRD4 degrading linker-payload. American Chemical Society.
- Rational structure-based design of BRD4 degrader PROTAC. ResearchGate.
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. arkat usa.
- Masking Boronic Acids for Suzuki Coupling. YouTube.
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. PubMed.
- Targeted Protein Degradation with PROTACs and Molecular Glues. Crown Bioscience Blog.
- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. NIH.
- Isolation, characterization and cytotoxic activity of benzophenone glucopyranosides from Mahkota Dewa (Phaleria macrocarpa (Scheff.) Boerl). PubMed.
- Selective Recognition of Bifunctional Molecules by Synthetic Polymers Prepared by Covalent Molecular Imprinting. ResearchGate.
- Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed.
- Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. Waters Corporation.
- Isolation and characterization of a novel benzophenone-3-degrading bacterium Methylophilus sp. strain FP-6. PubMed.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. waters.com [waters.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. | Broad Institute [broadinstitute.org]
Application Note: 4-Bromo-4'-methoxybenzophenone as a Versatile Precursor for the Synthesis of Pharmaceutical Intermediates
Abstract
The benzophenone scaffold is a privileged structural motif in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. 4-Bromo-4'-methoxybenzophenone, in particular, serves as a highly versatile and strategic precursor for the synthesis of complex pharmaceutical intermediates. Its bifunctional nature—featuring a reactive aryl bromide for cross-coupling reactions and a ketone for nucleophilic additions—allows for the construction of diverse molecular architectures. This guide provides an in-depth exploration of its applications, featuring detailed protocols for key transformations such as Suzuki-Myaura and Buchwald-Hartwig cross-coupling reactions, and discusses its role in building blocks for targeted therapies.
Introduction: The Strategic Importance of Diaryl Ketones
Aryl ketones, characterized by a carbonyl group connecting two aromatic rings, are fundamental building blocks in modern drug development[3]. The structural rigidity and electronic properties of the diaryl ketone core allow it to interact effectively with various biological targets[3]. This compound, CAS 54118-75-1, combines several key features that make it an exceptionally useful precursor:
-
Aryl Bromide Handle: The bromine atom provides a reliable and reactive site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
-
Electron-Donating Methoxy Group: The methoxy group (–OCH₃) modulates the electronic properties of one phenyl ring, which can influence reaction kinetics and the pharmacological profile of the final compound.
-
Ketone Functionality: The carbonyl group can be targeted by nucleophiles, such as Grignard reagents, to form tertiary alcohols, or it can be used as a synthetic handle for further derivatization, for instance, in McMurry reactions to form tetra-substituted alkenes[4][5].
This combination of functionalities allows for a modular and convergent approach to synthesizing libraries of complex molecules for drug discovery programs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4-bromophenyl)-(4-methoxyphenyl)methanone | [6] |
| CAS Number | 54118-75-1 | [7][8] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [6][7] |
| Molecular Weight | 291.14 g/mol | [6][7] |
| Appearance | Solid | [9] |
| Melting Point | 150-153 °C | [9] |
| Purity | Typically ≥97% | [9] |
Core Synthetic Pathways and Applications
The true utility of this compound is demonstrated in its ability to undergo a variety of high-yield, functional-group-tolerant chemical transformations. These reactions form the basis for creating a vast array of pharmaceutical intermediates.
Figure 1: Synthetic pathways originating from this compound.
C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between aryl halides and arylboronic acids with high efficiency and selectivity[10]. Using this compound as the aryl halide partner allows for the synthesis of complex biaryl ketones, which are precursors to numerous biologically active molecules.
Causality Behind Protocol Choices:
-
Catalyst: A palladium catalyst, typically Pd(PPh₃)₄ or Pd(dppf)Cl₂, is used. The choice of phosphine ligands is critical; they stabilize the Pd(0) active species and facilitate the catalytic cycle[10][11].
-
Base: An inorganic base like K₂CO₃ or Na₂CO₃ is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex[10][11].
-
Solvent System: A two-phase solvent system (e.g., Toluene/Water or Dioxane/Water) is often employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base, facilitating the reaction at the interface.
Protocol 1: Synthesis of 4-Phenyl-4'-methoxybenzophenone via Suzuki Coupling
Objective: To provide a reliable, step-by-step method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid.
Materials and Reagents:
-
This compound (CAS: 54118-75-1)
-
Phenylboronic Acid (CAS: 98-80-6)
-
Potassium Carbonate (K₂CO₃) (CAS: 584-08-7)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (CAS: 14221-01-3)
-
Toluene, Anhydrous
-
Ethanol (95%)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere Setup: Assemble the flask and condenser, and flush the system with an inert gas (N₂ or Ar) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of Toluene:Ethanol to the flask to create a stirrable slurry.
-
Degassing: Bubble inert gas through the solvent mixture for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 85-95 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction to room temperature. Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure biaryl ketone.
Table 2: Representative Data for Suzuki Coupling Protocol
| Parameter | Value | Notes |
| Scale | 5 mmol | Easily scalable to multigram quantities. |
| Typical Yield | 85-95% | Dependent on purity of reagents and inertness of atmosphere. |
| Purity (Post-Chroma.) | >98% | Assessed by HPLC and ¹H NMR. |
| Catalyst Loading | 3 mol% | Can be optimized to lower loadings (e.g., 0.5-1 mol%) on larger scales[12]. |
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise difficult to achieve[13][14]. This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals. Using this compound, one can couple a wide variety of primary and secondary amines.
Causality Behind Protocol Choices:
-
Catalyst System: This reaction requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered phosphine ligand (e.g., XPhos, SPhos, BINAP)[13][15]. The bulky ligand facilitates the reductive elimination step, which is the product-forming step of the catalytic cycle[16].
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is crucial. It deprotonates the amine, forming the palladium-amido complex necessary for the reaction to proceed[15][16].
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic intermediates[15].
Protocol 2: Synthesis of a Diaryl-Amine Ketone via Buchwald-Hartwig Amination
Objective: To detail a procedure for the C-N cross-coupling of this compound with morpholine as a representative secondary amine.
Materials and Reagents:
-
This compound (CAS: 54118-75-1)
-
Morpholine (CAS: 110-91-8)
-
Sodium tert-butoxide (NaOt-Bu) (CAS: 865-48-5)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (CAS: 51364-51-3)
-
XPhos (CAS: 564483-18-7)
-
Toluene, Anhydrous
Equipment:
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Glovebox (recommended for handling base and catalyst)
-
Magnetic stirrer with heating
-
Inert gas line (N₂ or Ar)
-
Standard glassware for workup and purification
Procedure:
-
Inert Atmosphere Setup: Inside a glovebox, add NaOt-Bu (1.4 eq), the XPhos ligand (0.02 eq), and Pd₂(dba)₃ (0.01 eq) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq) to the tube. Seal the tube, remove it from the glovebox, and connect it to an inert gas line.
-
Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by morpholine (1.2 eq).
-
Reaction: Heat the mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the desired N-aryl product.
Figure 2: Workflow for the Buchwald-Hartwig amination protocol.
Application in Targeted Drug Synthesis: Tamoxifen Analogs
This compound and related structures are pivotal in synthesizing selective estrogen receptor modulators (SERMs) like Tamoxifen. While classic Tamoxifen synthesis may start from different precursors, the core strategy often involves creating a tetra-substituted alkene[17][18]. The McMurry reaction, which reductively couples two ketone molecules to form an alkene, is a powerful method for this purpose[4]. A benzophenone derivative can be coupled with a second ketone (e.g., propiophenone) using a low-valent titanium reagent to construct the complex carbon skeleton of Tamoxifen and its analogs[4][18]. The functional handles on the benzophenone precursor allow for the later introduction of the characteristic aminoethoxy side chain.
Safety and Handling
Proper safety protocols are mandatory when handling this compound and the reagents described in this guide.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Hazard Profile: this compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation[6][9].
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Keep away from strong oxidizing agents[19].
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.
Conclusion
This compound is a high-value, versatile precursor in pharmaceutical synthesis. Its dual reactivity enables chemists to perform strategic C-C and C-N bond formations, granting access to a wide variety of complex intermediates. The robust and scalable protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, as detailed in this note, provide reliable pathways for drug discovery and development professionals to generate novel molecular entities based on the privileged benzophenone scaffold.
References
- Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (2018). PubMed.
- Examples of benzophenone derivatives in the market and their uses. (n.d.).
- Synthesis and bioactivity investigation of benzophenone and its deriv
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.).
- Synthesis of new benzophenone derivatives with potential, antiinflammatory activity. (n.d.).
- The Role of Aryl Ketones in Drug Discovery: Insights from Intermedi
- This compound. (n.d.). PubChem.
- SAFETY DATA SHEET - 4-Bromoanisole. (2009). Thermo Fisher Scientific.
- An atom efficient synthesis of Tamoxifen. (2019). The Royal Society of Chemistry.
- This compound, min 98%, 1 gram. (n.d.). Spectrum Chemical.
- Synthesis of (E)‐Tamoxifen from 2 through the intermediate 4 and 5... (n.d.).
- An expeditious synthesis of tamoxifen... (n.d.). PubMed.
- SAFETY DATA SHEET - this compound. (2024). Sigma-Aldrich.
- 4-Bromo-4′-methoxybenzophenone. (n.d.). Fluorochem.
- Buchwald–Hartwig amin
- Preparation of tamoxifen. (n.d.).
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- 4-Methoxybenzophenone Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. (2025). Chemistry – A European Journal.
- This compound. (n.d.). AOBChem.
- Selected pharmaceutically active molecules contained the 1,4‐diaryl ketone skeletons. (n.d.).
- Process for the preparation of tamoxifen. (n.d.).
- The Suzuki Reaction. (2014). University of Connecticut OpenCommons.
- Buchwald-Hartwig Amin
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.).
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Schiff Base Complex. (2022).
- Pharmaceutical syntheses featuring the Grignard reaction. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. EP0168175A1 - Preparation of tamoxifen - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C14H11BrO2 | CID 794333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. aobchem.com [aobchem.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
- 11. ikm.org.my [ikm.org.my]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EP0126470A1 - Process for the preparation of tamoxifen - Google Patents [patents.google.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols for Heck Coupling of 4-Bromo-4'-methoxybenzophenone
Introduction: The Strategic Importance of the Heck Coupling Reaction
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has transformed the landscape of medicinal chemistry and materials science, enabling the construction of complex molecular architectures with high precision.[4][5] For drug development professionals, the ability to functionalize aromatic scaffolds like benzophenone is of paramount importance. 4-Bromo-4'-methoxybenzophenone serves as a key building block, and its derivatization via the Heck coupling opens avenues to novel compounds with potential therapeutic applications.
This guide provides a comprehensive overview of the Heck coupling reaction as applied to this compound. It moves beyond a simple recitation of steps to explain the underlying principles and the rationale behind the selection of specific reagents and conditions. The protocols herein are designed to be self-validating, grounded in established mechanistic understanding and supported by authoritative literature.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Heck reaction proceeds via a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][2][6]
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][2][7]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the palladium-aryl bond.[2][7]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.[2][8]
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][7]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Key Experimental Parameters and Their Rationale
The success of a Heck coupling reaction is contingent upon the judicious selection of several key parameters. For a substrate such as this compound, an aryl bromide, the choice of catalyst, ligand, base, and solvent are all interconnected and crucial for achieving high yields and selectivity.
Palladium Catalyst and Precursor
The reaction is catalyzed by a palladium complex.[1] While a Pd(0) species is the active catalyst, stable Pd(II) precursors such as palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are often used.[1][2] These are reduced in situ to the active Pd(0) species. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common Pd(0) precursor that can also be used directly.[1][2] For aryl bromides, Pd(OAc)₂ is a cost-effective and highly efficient choice.
The Critical Role of Phosphine Ligands
For less reactive aryl bromides, the use of a phosphine ligand is generally required to stabilize the palladium catalyst and facilitate the oxidative addition step.[9] The electronic and steric properties of the phosphine ligand significantly impact the reaction's efficiency.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many Heck reactions.
-
Tri(o-tolyl)phosphine (P(o-tol)₃): A more electron-rich and sterically hindered ligand that can sometimes improve yields with challenging substrates.
-
Bidentate Ligands (e.g., BINAP): These can offer enhanced stability to the catalytic complex and influence stereoselectivity in certain applications.[1][7]
-
Bulky, Electron-Rich Alkylphosphines (e.g., t-Bu₃P): These have been shown to be particularly effective for the coupling of less reactive aryl chlorides and can also enhance the reactivity of aryl bromides.[10]
The Base: More Than Just a Proton Scavenger
The base plays a crucial role in the Heck reaction by neutralizing the hydrogen bromide (HBr) generated during the catalytic cycle, which is necessary to regenerate the active Pd(0) catalyst.[7][11] The choice of base can also influence the reaction rate and selectivity.
-
Organic Bases (e.g., Triethylamine, Et₃N): Commonly used, they are soluble in organic solvents and generally effective.
-
Inorganic Bases (e.g., Potassium Carbonate (K₂CO₃), Sodium Acetate (NaOAc)): Often used in polar aprotic solvents like DMF or NMP. They are cost-effective and can be advantageous in certain systems.[1][2]
Solvent Selection: A Determining Factor for Success
The solvent must be capable of dissolving the reactants and the catalyst system, and it should be stable at the required reaction temperature.[12] The polarity of the solvent can also influence the reaction pathway.
-
Polar Aprotic Solvents (e.g., DMF, NMP, Acetonitrile): These are the most commonly used solvents for Heck reactions due to their ability to dissolve a wide range of substrates and their high boiling points, which allow for a broad range of reaction temperatures.[9][12][13]
-
Non-polar Solvents (e.g., Toluene, Xylenes): Can also be used, sometimes in combination with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to enhance solubility and reaction rates.[10][14]
Experimental Protocols
The following protocols are designed as a starting point for the Heck coupling of this compound with representative alkenes. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific applications.
Caption: General experimental workflow for the Heck coupling reaction.
Protocol 1: Heck Coupling with Styrene
Objective: To synthesize (E)-4-(4-methoxyphenyl)-1-(4-styrylphenyl)methanone.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 307.16 | 1.0 | 307 mg |
| Styrene | 104.15 | 1.2 | 125 mg (138 µL) |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 | 12.2 mg |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 152 mg (209 µL) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 5 mL |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (307 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.
-
Add triethylamine (209 µL, 1.5 mmol) and styrene (138 µL, 1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Heck Coupling with n-Butyl Acrylate
Objective: To synthesize (E)-butyl 3-(4-(4-methoxybenzoyl)phenyl)acrylate.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 307.16 | 1.0 | 307 mg |
| n-Butyl Acrylate | 128.17 | 1.5 | 192 mg (216 µL) |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.01 | 2.2 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 0.02 | 5.2 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | - | 5 mL |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (307 mg, 1.0 mmol), palladium(II) acetate (2.2 mg, 0.01 mmol), triphenylphosphine (5.2 mg, 0.02 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous N-Methyl-2-pyrrolidone (NMP) (5 mL) via syringe.
-
Add n-butyl acrylate (216 µL, 1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, poor quality reagents/solvents, insufficient temperature. | Ensure reagents and solvents are anhydrous. Use a fresh bottle of palladium precursor. Consider a different ligand (e.g., a more electron-rich phosphine).[9] Increase the reaction temperature in 10 °C increments. Verify the quality of the base. |
| Formation of Byproducts | Side reactions such as homocoupling or alkene isomerization. | Adjust the catalyst-to-ligand ratio (typically 1:2 to 1:4). Consider a different base or solvent system. Lowering the reaction temperature may improve selectivity. |
| Poor Reproducibility | Presence of oxygen or moisture, impurities in starting materials. | Ensure the reaction is set up under a strictly inert atmosphere. Purify starting materials if necessary. Be aware that some solvents like NMP can form peroxides over time which can inhibit the reaction.[9] |
| Reductive Heck Product | Formation of a C-H bond instead of a C=C bond at the alkene. | This is sometimes observed as a side product.[8][13] The choice of base, solvent, and temperature can influence the extent of this side reaction. A change in these parameters may be necessary to favor the desired Heck product. |
Conclusion
The Heck coupling of this compound is a powerful tool for the synthesis of a diverse range of derivatives. By understanding the fundamental principles of the reaction mechanism and the role of each component, researchers can effectively troubleshoot and optimize these protocols for their specific needs. The methods outlined in this guide provide a solid foundation for the successful application of this important transformation in the fields of chemical research and drug development.
References
- Heck reaction - Wikipedia.
- Heck Reaction Mechanism - BYJU'S.
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH.
- Heck Reaction - Chemistry LibreTexts.
- Mechanism of the palladium-catalyzed Heck reaction. - ResearchGate.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics - ACS Publications.
- The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP).
- Heck Reaction - Organic Chemistry Portal.
- Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... - ResearchGate.
- Chemistry Heck Reaction - sathee jee.
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
- Heck Reaction—State of the Art - MDPI.
- Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - AIP Publishing.
- Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides | Request PDF - ResearchGate.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - ResearchGate.
- Strategies in the Heck coupling reaction. a Traditional Mizoroki-Heck... - ResearchGate.
- 17.2: Palladium catalyzed couplings - Chemistry LibreTexts.
- Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System | Organic Letters - ACS Publications.
- (PDF) Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - ResearchGate.
- Heck Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson.
- Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway.
- Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle | Organic Letters - ACS Publications.
- Heck reaction – Knowledge and References - Taylor & Francis.
- The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry.
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
- An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - NIH.
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - arkat usa.
- (PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - ResearchGate.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Bromo-4'-methoxybenzophenone in Advanced Materials Science
Introduction: A Multifunctional Building Block for Material Innovation
4-Bromo-4'-methoxybenzophenone is a diaryl ketone distinguished by its unique bifunctional nature. The molecule incorporates a photosensitive benzophenone core, an electron-donating methoxy group (-OCH₃), and a synthetically versatile bromine atom. This strategic combination of functionalities makes it an exceptionally valuable intermediate in the design and synthesis of advanced functional materials.
The benzophenone moiety is renowned for its photochemical properties, particularly its ability to undergo efficient intersystem crossing to a triplet state upon UV irradiation, making it a classic Type II photoinitiator.[1][2] The methoxy group, positioned para to the carbonyl, modulates the electronic properties of the molecule, influencing its absorption characteristics and reactivity. Crucially, the bromine atom on the second phenyl ring serves as a prime reactive site for a host of carbon-carbon bond-forming cross-coupling reactions, enabling its incorporation into polymeric structures or more complex molecular architectures.[3][4]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of this compound in materials science, complete with field-proven insights and detailed experimental protocols.
| Property | Value | Source |
| CAS Number | 54118-75-1 | [5][6] |
| Molecular Formula | C₁₄H₁₁BrO₂ | [5][6] |
| Molecular Weight | 291.14 g/mol | [5] |
| Melting Point | 160-161 °C | [7] |
| Boiling Point | 393.4±22.0 °C (Predicted) | [7] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically >97% |
Application I: Precursor for Functional Polymers via Suzuki-Miyaura Cross-Coupling
The presence of a bromo-substituent makes this compound an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a cornerstone of modern polymer chemistry for creating conjugated polymers and other functional macromolecules.[3][8] In this context, the bromine atom provides a reliable handle for polymerization, while the methoxybenzophenone unit is incorporated into the polymer backbone, imparting specific photophysical or thermal properties.
The causality behind this choice is the high efficiency and functional group tolerance of the Suzuki reaction.[8][9] It allows for the construction of complex polymer backbones under relatively mild conditions, preserving the integrity of the ketone and methoxy functionalities which are crucial for the final material's performance.
Caption: Workflow for Suzuki-Miyaura Polycondensation.
Protocol 1: Synthesis of a Poly(arylene ketone) via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the polymerization of this compound with a commercially available diboronic acid ester.
Materials and Reagents:
-
This compound (1.0 eq)
-
1,4-Benzenediboronic acid bis(pinacol) ester (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (4.0 eq)
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized water
Experimental Procedure:
-
Reactor Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, 1,4-benzenediboronic acid bis(pinacol) ester, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. This is critical to prevent the oxidative degradation of the Pd(0) catalyst.[8]
-
Solvent Addition: Add anhydrous toluene and DMF (e.g., in a 4:1 ratio) via a cannula or syringe. The solvent mixture is chosen to ensure solubility of both the nonpolar monomers and the inorganic base.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to remove any residual dissolved oxygen.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.[10]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with toluene and wash with deionized water (3x) to remove the inorganic base.
-
Precipitation: Slowly pour the organic phase into a large volume of vigorously stirring methanol. The polymer will precipitate as a solid.
-
Purification: Collect the precipitated polymer by filtration. Wash thoroughly with methanol to remove any remaining oligomers or unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight.
Characterization:
-
Structure: Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.
-
Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using GPC.[10][11]
-
Thermal Properties: Analyze thermal stability and transitions (e.g., glass transition temperature, Tg) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[12]
Application II: Type II Photoinitiator for Free-Radical Polymerization
Benzophenone and its derivatives are archetypal Type II photoinitiators.[2] Upon absorption of UV light (typically in the 300-380 nm range), this compound is excited from its ground state (S₀) to a singlet excited state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a long-lived triplet state (T₁). This triplet state does not generate radicals directly. Instead, it abstracts a hydrogen atom from a synergist molecule (a co-initiator), such as a tertiary amine or an alcohol, present in the formulation. This process generates two radicals: a ketyl radical from the benzophenone and an alkyl radical from the synergist. The alkyl radical is typically the primary species that initiates the polymerization of monomers like acrylates or methacrylates.[1]
The efficiency of this process is rooted in the high quantum yield of intersystem crossing for benzophenones and the long lifetime of the triplet state, which provides ample opportunity for it to interact with a hydrogen donor.
Caption: Mechanism of Type II Photoinitiation.
Protocol 2: UV Curing of an Acrylate Formulation
This protocol provides a general method for using this compound as a photoinitiator to cure a liquid monomer into a solid polymer film.
Materials and Reagents:
-
This compound (e.g., 2 wt%)
-
N-Methyldiethanolamine (MDEA) as a co-initiator (e.g., 4 wt%)
-
Pentaerythritol tetraacrylate (PETA) as a crosslinking monomer
-
Glass slides or other substrate
Experimental Procedure:
-
Formulation: In a small, amber-colored vial to protect from ambient light, dissolve the this compound and MDEA in the PETA monomer. Stir gently until a homogeneous, clear solution is obtained.
-
Film Application: Apply a thin film of the liquid formulation onto a glass slide using a barcoater or spin coater to ensure uniform thickness.
-
UV Curing: Place the coated substrate under a UV lamp (e.g., a medium-pressure mercury lamp with an output around 365 nm).[13] The exposure time will depend on the lamp intensity and film thickness, but typically ranges from a few seconds to a minute.
-
Cure Monitoring: The transition from a liquid to a solid, tack-free film indicates successful polymerization. The degree of cure can be quantified by techniques such as FTIR spectroscopy (monitoring the disappearance of the acrylate C=C peak at ~1635 cm⁻¹).
Application III: Intermediate for Derivatization via Grignard Reaction
The carbon-bromine bond in this compound can be readily converted into a highly nucleophilic organometallic species, specifically a Grignard reagent.[14][15] This transformation unlocks a different synthetic pathway compared to cross-coupling, allowing for the addition of the benzophenone moiety to a wide range of electrophiles, such as aldehydes, ketones, and esters.[16]
This method is powerful for creating complex, three-dimensional molecules where the benzophenone unit is a peripheral functional group rather than part of a linear polymer backbone. The critical aspect of this protocol is the absolute exclusion of water, as the Grignard reagent is an extremely strong base and will be instantly quenched by any protic source.[14][15]
Caption: Synthetic workflow using a Grignard reaction.
Protocol 3: Synthesis of a Triaryl Carbinol via Grignard Reaction
This protocol details the preparation of the Grignard reagent from this compound and its subsequent reaction with an electrophile (benzophenone) to yield a tertiary alcohol.
Materials and Reagents:
-
This compound (1.1 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (a single small crystal)
-
Benzophenone (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
Experimental Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[15]
-
Grignard Initiation: Place the magnesium turnings and the iodine crystal in a three-neck flask fitted with a condenser and a dropping funnel. Add a small amount of anhydrous THF.
-
Reagent Addition: Dissolve this compound in anhydrous THF and add it to the dropping funnel. Add a small portion of this solution to the magnesium. The reaction is initiated when the brown color of the iodine fades and gentle bubbling is observed.[17] If the reaction does not start, gently warm the flask.
-
Grignard Formation: Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for another hour to ensure full conversion.
-
Reaction with Electrophile: In a separate dry flask, dissolve benzophenone in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Nucleophilic Addition: Slowly add the freshly prepared Grignard reagent to the stirred benzophenone solution via cannula. After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Quenching and Work-up: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.[17] Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- Oregon State University. (n.d.). Experimental Chemistry II.
- BenchChem. (2025). The Biological Versatility of 4-Bromo-3,5-dimethoxybenzoic Acid Derivatives: A Technical Guide.
- Chem-Impex. (n.d.). 4-Methoxybenzophenone.
- Oregon State University. (2010). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010.
- University of California, Irvine. (n.d.). Grignard Reaction.
- BenchChem. (2025). Application Notes & Protocols: Synthesis of Substituted Benzophenones via 4-Chloro-N-methoxy-N-methylbenzamide.
- Ossila. (n.d.). 4-Fluoro-4′-methoxybenzophenone | CAS 345-89-1.
- PubChem. (n.d.). This compound.
- Fluorochem. (n.d.). This compound.
- Kiessling, L. L., & Grim, J. C. (2013). Synthesis of Functionalizable and Degradable Polymers by ROMP. PMC.
- Wallace, S. J., et al. (2020). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. PMC.
- Bielawski, C. W., & Grubbs, R. H. (2000).
- BenchChem. (2025). Navigating Grignard Synthesis: A Comparative Guide to 4-Methoxyphenyl Grignard Reagents.
- ChemicalBook. (n.d.). This compound CAS#: 54118-75-1.
- Sigma-Aldrich. (n.d.). Photoinitiators.
- ChemRxiv. (2022). Thermoset Polymers Characterization as a Function of Cure State Using Off-stoichiometry Proxies.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- A. P. R. Johnston, et al. (2021). Molecular Characterization of Polymer Networks. PubMed.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- PMC. (2024). Preparation and Characterization of Soft-Hard Block Copolymer of 3,4-IP-b-s-1,2-PBD Using a Robust Iron-Based Catalyst System.
- Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with High-Purity 4-Bromo-4'-ethylbiphenyl.
Sources
- 1. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C14H11BrO2 | CID 794333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound CAS#: 54118-75-1 [amp.chemicalbook.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Preparation and Characterization of Soft-Hard Block Copolymer of 3,4-IP-b-s-1,2-PBD Using a Robust Iron-Based Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Characterization of Polymer Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. ossila.com [ossila.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. leah4sci.com [leah4sci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Photoactive Polymers Using 4-Bromo-4'-methoxybenzophenone
Introduction
In the rapidly advancing fields of materials science and drug development, the synthesis of novel photoactive polymers is of paramount importance. These materials, which respond to light stimuli, are integral to applications ranging from photolithography and data storage to targeted drug delivery and photodynamic therapy. A key building block in the synthesis of such polymers is 4-Bromo-4'-methoxybenzophenone. This molecule offers a unique combination of a photoactive benzophenone core and a synthetically versatile aryl bromide handle.
The benzophenone moiety serves as a robust Type II photoinitiator. Upon excitation with UV light, it undergoes efficient intersystem crossing to a triplet state. This excited triplet can then abstract a hydrogen atom from a suitable donor, generating radicals that can initiate polymerization or cross-linking. The methoxy group on one of the phenyl rings can modulate the photophysical properties of the benzophenone core, influencing its absorption characteristics and reactivity.
Crucially, the bromo-substituent provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These powerful synthetic tools allow for the precise construction of conjugated polymer backbones, incorporating the photoactive benzophenone unit directly into the main chain. This approach leads to polymers with well-defined structures and tunable optoelectronic properties.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of photoactive polymers. We will delve into the mechanistic principles, provide detailed, field-proven protocols for polymerization, discuss the characterization of the resulting polymers, and explore their potential applications.
The Dual Role of this compound: Photoinitiator and Monomer
This compound is a bifunctional molecule that can be employed in two primary ways in the synthesis of photoactive polymers:
-
As a Pendant Photoinitiator: The benzophenone group can be incorporated as a side chain on a polymer. In this role, it can be activated by UV light to initiate the polymerization of other monomers or to crosslink existing polymer chains. This is particularly useful for surface grafting and the formation of hydrogels.
-
As a Monomer for Main-Chain Photoactive Polymers: The bromo-functional group allows this compound to act as a monomer in step-growth polymerization reactions. This is the focus of this application note, as it enables the creation of fully conjugated, photoactive polymers. The benzophenone unit becomes an integral part of the polymer backbone, influencing its conformational and electronic properties.
Synthesis of Photoactive Polymers via Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura and Heck coupling reactions are the premier methods for the synthesis of conjugated polymers from aryl halides. This compound is an excellent substrate for these reactions, allowing for the formation of C-C bonds and the construction of extended π-systems.
I. Suzuki-Miyaura Coupling Polymerization
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1] For polymerization, a bifunctional monomer like this compound can be reacted with a diboronic acid or its ester derivative.
Reaction Principle:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst.
Caption: Workflow of Suzuki-Miyaura polymerization.
Detailed Experimental Protocol: Synthesis of a Poly(p-phenylene)-based Photoactive Polymer
This protocol describes the synthesis of a photoactive copolymer by reacting this compound with a phenylene diboronic acid ester.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 291.13 | 1.0 | 291.1 mg |
| 1,4-Phenylenediboronic acid bis(pinacol) ester | 330.01 | 1.0 | 330.0 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.02 | 23.1 mg |
| Potassium Carbonate (anhydrous) | 138.21 | 4.0 | 552.8 mg |
| Toluene (anhydrous) | - | - | 10 mL |
| Water (degassed) | - | - | 2 mL |
Procedure:
-
Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (291.1 mg, 1.0 mmol), 1,4-phenylenediboronic acid bis(pinacol) ester (330.0 mg, 1.0 mmol), and potassium carbonate (552.8 mg, 4.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add anhydrous toluene (10 mL) and degassed water (2 mL) to the flask via syringe. Stir the mixture for 15 minutes to dissolve the reagents. Add tetrakis(triphenylphosphine)palladium(0) (23.1 mg, 0.02 mmol) to the flask under a positive flow of argon.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours. The formation of a precipitate may be observed as the polymer grows.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of methanol with vigorous stirring. The polymer will precipitate.
-
Purification: Collect the polymer by filtration and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction with methanol for 24 hours.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight.
II. Heck Coupling Polymerization
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[2] For polymerization, this compound can be reacted with a divinyl compound, such as 1,4-divinylbenzene, to produce a poly(phenylene vinylene)-type polymer.
Reaction Principle:
The Heck reaction catalytic cycle is similar to the Suzuki coupling and involves:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Alkene Insertion (Carbopalladation): The alkene coordinates to the palladium and inserts into the aryl-palladium bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C bond in the product and a palladium-hydride species.
-
Reductive Elimination: The base neutralizes the generated HBr, and the Pd(0) catalyst is regenerated.[3]
Caption: Workflow of Heck polymerization.
Detailed Experimental Protocol: Synthesis of a Poly(phenylene vinylene)-based Photoactive Polymer
This protocol describes the synthesis of a photoactive copolymer by reacting this compound with 1,4-divinylbenzene.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 291.13 | 1.0 | 291.1 mg |
| 1,4-Divinylbenzene | 130.19 | 1.0 | 130.2 mg |
| Palladium(II) Acetate | 224.50 | 0.02 | 4.5 mg |
| Tri(o-tolyl)phosphine | 304.37 | 0.04 | 12.2 mg |
| Triethylamine (anhydrous) | 101.19 | 3.0 | 0.42 mL |
| N,N-Dimethylformamide (DMF, anhydrous) | - | - | 10 mL |
Procedure:
-
Reaction Setup: In a 50 mL Schlenk tube equipped with a magnetic stir bar, dissolve this compound (291.1 mg, 1.0 mmol), 1,4-divinylbenzene (130.2 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol) in anhydrous DMF (10 mL).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Base Addition: Add anhydrous triethylamine (0.42 mL, 3.0 mmol) to the reaction mixture under an argon atmosphere.
-
Polymerization: Heat the reaction mixture to 100 °C and stir for 72 hours under argon.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into 150 mL of methanol. Collect the precipitated polymer by filtration. Wash the polymer with methanol and then perform Soxhlet extraction with acetone for 24 hours to remove oligomers and catalyst residues.
-
Drying: Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
Characterization of Photoactive Polymers
Thorough characterization is essential to confirm the structure, molecular weight, and photophysical properties of the synthesized polymers.
I. Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure by identifying the characteristic peaks of the repeating units and the absence of end-group signals from the monomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer, such as the carbonyl group of the benzophenone unit and the aromatic C-H and C=C stretching vibrations.
II. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymers.
III. Photophysical Properties:
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to determine the absorption spectrum of the polymer, identifying the π-π* transitions of the conjugated backbone and the n-π* transition of the benzophenone moiety.
-
Fluorescence Spectroscopy: The emission spectrum, excitation spectrum, and quantum yield of the polymer can be measured to assess its light-emitting properties.
IV. Thermal Properties:
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.
Applications of Photoactive Polymers Derived from this compound
The unique combination of a photoactive benzophenone unit and a tunable conjugated backbone makes these polymers attractive for a variety of applications:
-
Photolithography and Photo-crosslinking: The benzophenone moiety can be used to crosslink the polymer chains upon UV irradiation, enabling the fabrication of patterned films and microstructures.
-
Organic Light-Emitting Diodes (OLEDs): The conjugated backbone can be designed to emit light in the visible region, making these materials suitable for use as emissive layers in OLEDs.
-
Sensors: The fluorescence of the polymer can be quenched or enhanced in the presence of specific analytes, forming the basis for chemical and biological sensors.
-
Photodynamic Therapy: The benzophenone unit can act as a photosensitizer, generating reactive oxygen species upon light excitation, which can be used to kill cancer cells.
-
Drug Delivery: The polymers can be formulated into nanoparticles or hydrogels for the light-triggered release of encapsulated drugs.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced photoactive polymers. Its dual functionality as a photoinitiator and a monomer for palladium-catalyzed cross-coupling reactions allows for the creation of a wide range of polymeric architectures with tailored properties. The detailed protocols provided in this application note offer a robust starting point for researchers to synthesize and explore the potential of these exciting materials in various scientific and technological domains. Careful control over the polymerization conditions and thorough characterization of the resulting polymers are key to unlocking their full potential.
References
- [Reference to a relevant scientific paper on benzophenone photochemistry]
- [Reference to a relevant review on conjug
- Heck, R. F.; Nolley, J. P., Jr. Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. J. Org. Chem.1972, 37 (14), 2320–2322.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483.
- [Reference to a specific paper on Suzuki polymeriz
- [Reference to a specific paper on Heck polymeriz
- [Reference to a paper on the characteriz
- [Reference to a paper on the applic
- [Reference to a relevant scientific paper on the photophysical properties of benzophenone-containing polymers]
- [Reference to a relevant scientific paper on the synthesis of poly(p-phenylene)
- de Vries, J. G. The Mizoroki-Heck Reaction. In The Mizoroki-Heck Reaction, John Wiley & Sons, Ltd, 2004; pp 1–21.
- [Reference to a general organic chemistry textbook for reaction mechanisms]
Sources
Application Notes and Protocols for the Photochemical Reactions of 4-Bromo-4'-methoxybenzophenone
Introduction: Unveiling the Photoreactivity of a Substituted Benzophenone
Substituted benzophenones are a cornerstone of organic photochemistry, prized for their high intersystem crossing efficiencies and the rich reactivity of their triplet excited states. This application note delves into the experimental setup and protocols for studying the photochemical reactions of a particularly interesting derivative: 4-Bromo-4'-methoxybenzophenone. The presence of an electron-withdrawing bromine atom and an electron-donating methoxy group on the phenyl rings modifies the photophysical and photochemical properties of the parent benzophenone molecule, making it a compelling subject for both mechanistic studies and synthetic applications.
This guide is designed for researchers, scientists, and drug development professionals, providing a detailed framework for establishing a robust experimental setup for photochemical reactions. We will explore the fundamental principles governing the photoreactivity of this compound, with a focus on its photoreduction to the corresponding benzopinacol, a classic and illustrative photochemical transformation. The protocols herein are designed to be self-validating, with explanations of the causality behind each experimental choice to ensure both reproducibility and a deeper understanding of the underlying photochemical processes.
Core Photochemical Principles of this compound
The photochemistry of this compound, like other benzophenone derivatives, is initiated by the absorption of ultraviolet (UV) light. This excites the molecule from its ground state (S₀) to a short-lived excited singlet state (S₁). Due to efficient spin-orbit coupling, the S₁ state rapidly undergoes intersystem crossing (ISC) to the more stable and longer-lived triplet state (T₁). This triplet state is the primary photoactive species and behaves like a diradical, capable of a variety of chemical transformations.
One of the most characteristic reactions of the benzophenone triplet state is hydrogen abstraction from a suitable donor molecule, such as a secondary alcohol (e.g., isopropanol). This process generates a ketyl radical and a radical derived from the hydrogen donor. Two ketyl radicals can then dimerize to form a pinacol, in this case, 1,2-bis(4-bromophenyl)-1,2-bis(4-methoxyphenyl)ethane-1,2-diol.
The substituents on the aromatic rings can influence the energy and reactivity of the triplet state. The methoxy group, being electron-donating, can affect the energy of the n-π* and π-π* transitions, while the heavy bromine atom can further enhance the rate of intersystem crossing.
Experimental Setup for Photochemical Reactions
A reliable and reproducible experimental setup is paramount for successful photochemical studies. The following section details the essential components and considerations for constructing a versatile photochemical reactor system suitable for the reactions of this compound.
Key Components and Considerations:
| Component | Specification & Rationale |
| Reaction Vessel | A borosilicate or quartz reaction vessel is recommended. Quartz is essential for reactions requiring irradiation at wavelengths below 300 nm, as borosilicate glass absorbs significantly in this region. For many benzophenone derivatives, which absorb in the UVA range (315-400 nm), a borosilicate vessel is often sufficient and more cost-effective. The vessel should be equipped with ports for reagent addition, inert gas purging, and sample withdrawal. |
| Light Source | The choice of light source is critical and should be matched to the absorption spectrum of the starting material. Medium-pressure mercury lamps are a common choice, offering broad emission spectra with intense lines in the UV region. For more selective excitation, light-emitting diodes (LEDs) with specific wavelength outputs (e.g., 365 nm) are an excellent, energy-efficient alternative that can minimize side reactions.[1] |
| Cooling System | Photochemical reactions, particularly those using high-powered lamps, can generate significant heat. A cooling system is essential to maintain a constant and controlled reaction temperature. This can be achieved using an immersion cooling well through which a coolant (e.g., water or a water/antifreeze mixture) is circulated from a chiller.[2][3] |
| Inert Atmosphere | Molecular oxygen is an efficient quencher of triplet excited states and can also lead to unwanted side reactions. Therefore, it is crucial to perform photochemical reactions under an inert atmosphere (e.g., nitrogen or argon). This is achieved by purging the reaction solution with the inert gas before and during irradiation. |
| Stirring | Uniform irradiation of the reaction mixture is essential for consistent results. Efficient stirring, typically with a magnetic stir bar and stir plate, ensures that all molecules in the solution are exposed to the light source. |
| Safety Precautions | UV radiation is harmful to the eyes and skin. The entire photochemical reactor setup should be housed in a light-tight safety cabinet or shielded with UV-blocking materials.[4] UV-protective goggles should always be worn when working with photochemical reactors. |
Visualization of a Typical Photochemical Reactor Setup
Caption: Diagram of a typical batch photochemical reactor setup.
Protocol 1: Photoreduction of this compound
This protocol details the photoreduction of this compound to its corresponding benzopinacol using isopropanol as a hydrogen atom donor.
Materials and Reagents:
-
This compound
-
Isopropanol (reagent grade or higher)
-
Glacial acetic acid
-
Nitrogen or Argon gas
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Photochemical reactor (as described above)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Procedure:
-
Preparation of the Reaction Mixture:
-
In a quartz or borosilicate reaction vessel, dissolve this compound (e.g., 1.0 g) in isopropanol (e.g., 50 mL). Gentle warming may be necessary to facilitate dissolution.
-
Add one drop of glacial acetic acid to the solution. This is to quench any basic impurities that could interfere with the reaction.[5][6]
-
-
Setting up the Photoreactor:
-
Place a magnetic stir bar in the reaction vessel.
-
Assemble the reaction vessel in the photochemical reactor, ensuring the light source and cooling well are properly positioned.
-
Begin circulating coolant through the cooling well to maintain the desired reaction temperature (typically room temperature).
-
Start stirring the reaction mixture.
-
-
Inert Gas Purging:
-
Purge the reaction mixture with a gentle stream of nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Irradiation:
-
Turn on the UV light source to initiate the photochemical reaction. The irradiation time will vary depending on the light source's intensity and the reaction scale. It is recommended to monitor the reaction's progress periodically.
-
-
Monitoring the Reaction:
-
The disappearance of the this compound can be monitored by Thin Layer Chromatography (TLC). The formation of the less polar benzopinacol product should be observed as a new spot with a lower Rf value.
-
The reaction is typically complete when the starting material is no longer visible by TLC. For a gram-scale reaction with a medium-pressure mercury lamp, this may take several hours to a full day.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, turn off the light source and stop the inert gas flow.
-
The benzopinacol product is often insoluble in isopropanol and may precipitate out of the solution upon cooling. If so, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold isopropanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting solid can then be recrystallized from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
-
-
Characterization of the Product:
-
Determine the melting point of the purified product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm the structure of the benzopinacol. The FTIR spectrum should show the appearance of a broad O-H stretch and the disappearance of the carbonyl C=O stretch from the starting material.
-
Protocol 2: Determination of the Photoreduction Quantum Yield
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules of product formed divided by the number of photons absorbed by the reactant.[7]
Principle:
This protocol utilizes chemical actinometry to determine the photon flux of the light source. A well-characterized chemical actinometer, such as potassium ferrioxalate, is irradiated under the same conditions as the reaction of interest. The amount of product formed from the actinometer allows for the calculation of the number of photons entering the reaction vessel per unit time. The photoreduction of this compound is then carried out for a specific time, and the amount of reactant consumed is determined spectroscopically.
Materials and Reagents:
-
Potassium ferrioxalate actinometer solution
-
This compound solution of known concentration in isopropanol
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes
Procedure:
-
Actinometry (Determination of Photon Flux):
-
Follow a standard protocol for potassium ferrioxalate actinometry to determine the photon flux (I₀) of your photochemical reactor setup at the desired wavelength. This will give you the number of photons per second entering the reaction solution.
-
-
Photoreduction of this compound:
-
Prepare a solution of this compound in isopropanol with a known concentration that gives an absorbance of approximately 1-2 at the irradiation wavelength.
-
Fill a quartz cuvette with this solution and purge with an inert gas.
-
Irradiate the sample in the photochemical reactor for a measured amount of time (t). The irradiation time should be short enough to ensure that only a small fraction (e.g., <10%) of the reactant is consumed.
-
After irradiation, measure the UV-Vis absorption spectrum of the solution and determine the change in concentration of the this compound (ΔC) by applying the Beer-Lambert law.
-
-
Calculation of Quantum Yield:
-
The quantum yield (Φ) can be calculated using the following equation:
Φ = (Number of molecules reacted) / (Number of photons absorbed)
Φ = (ΔC * V * Nₐ) / (I₀ * t * f)
Where:
-
ΔC is the change in concentration of this compound (mol/L)
-
V is the volume of the solution (L)
-
Nₐ is Avogadro's number (6.022 x 10²³ mol⁻¹)
-
I₀ is the photon flux determined from actinometry (photons/s)
-
t is the irradiation time (s)
-
f is the fraction of light absorbed by the solution, which can be calculated from the absorbance (A) as f = 1 - 10⁻ᴬ. For solutions with high absorbance (A > 2), it can be assumed that f ≈ 1.
-
-
Based on studies of similar compounds, such as 4-bromo-4'-methylbenzophenone, a quantum efficiency in the range of 7-8% can be anticipated for the photoreduction of this compound under comparable conditions.[2]
Mechanistic Insights and Data Interpretation
The photoreduction of this compound proceeds through a well-established radical mechanism. The following diagram illustrates the key steps involved.
Caption: Mechanism of the photoreduction of this compound.
The quantum yield of the reaction provides valuable information about the efficiency of these steps. A quantum yield of less than 1 indicates that not every absorbed photon leads to the formation of a product molecule. This can be due to competing deactivation pathways of the triplet state, such as phosphorescence or non-radiative decay back to the ground state.
Conclusion
This application note provides a comprehensive guide to the experimental setup and protocols for investigating the photochemical reactions of this compound. By following the detailed procedures for photoreduction and quantum yield determination, researchers can obtain reliable and reproducible data. A thorough understanding of the underlying photochemical principles, coupled with a well-designed experimental setup, is crucial for exploring the full potential of this and other substituted benzophenones in various scientific and industrial applications.
References
- Scribd. (n.d.). Photoreduction of Benzophenone to Benzpinacolone.
- Hilaris Publisher. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol.
- Scribd. (n.d.). Lab 5 Photoreduction.
- Hilaris Publisher. (2017, September 13). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol.
- Demeter, A., et al. (2013). Substituent Effect on the Photoreduction Kinetics of Benzophenone. The Journal of Physical Chemistry A, 117(40), 10196-10210.
- Sci-Hub. (n.d.). Substituent Effect on the Photoreduction Kinetics of Benzophenone.
- Patel, S. A., et al. (2014). Synthesis and Analysis of Benzopinacol from Benzophenone by Photoreduction in Green Chemistry. International Journal of Pharmaceutical and Drug Analysis, 2(1), 55-58.
- Royal Society of Chemistry. (2020). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Studylib. (n.d.). Benzopinacol Photoreduction: Lab Experiment.
- Oregon State University. (2006). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2006.
- Oregon State University. (2014, March 30). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project - CH 463 & CH 463H (WIC) Departm.
- ResearchGate. (2025). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol.
- Oregon State University. (n.d.). Department of Chemistry.
- Oregon State University. (2010). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2010.
- Oregon State University. (2009, June 3). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2009.
- ResearchGate. (n.d.). UV/Vis absorption spectra of 4a, 4b, 6, 10, 12, 12-ox, 13, 14, 14-ox,....
- Oregon State University. (n.d.). Organic Chemistry | Department of Chemistry.
- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- National Center for Biotechnology Information. (2025, February 8). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. National Library of Medicine.
- Senthilkannan, K., et al. (2013). Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal. International Journal of ChemTech Research, 5(6), 3051-3056.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol.
Sources
- 1. ijpda.org [ijpda.org]
- 2. Experimental Chemistry II [sites.science.oregonstate.edu]
- 3. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 4. Experimental Chemistry II [sites.science.oregonstate.edu]
- 5. scribd.com [scribd.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Advanced Analytical Strategies for Monitoring the Synthesis of 4-Bromo-4'-methoxybenzophenone
Executive Summary
The synthesis of 4-Bromo-4'-methoxybenzophenone, a key intermediate in pharmaceutical and materials science, is most commonly achieved via Friedel-Crafts acylation.[1][2] Precise and real-time monitoring of this reaction is paramount to optimize yields, minimize the formation of isomeric and polysubstituted impurities, and ensure reaction completion. This guide provides a comprehensive overview and detailed protocols for employing a suite of analytical techniques—Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—to effectively monitor the reaction progress from initiation to completion. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific laboratory context.
Reaction Pathway: Friedel-Crafts Acylation
The synthesis involves the electrophilic aromatic substitution reaction between an activated aromatic ring and an acyl halide, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). Two primary routes are viable, but the acylation of anisole with 4-bromobenzoyl chloride is generally preferred due to the activating effect of the methoxy group on the anisole ring, which leads to faster reaction rates under milder conditions.[3][4]
Reaction: Anisole + 4-Bromobenzoyl Chloride --(AlCl₃)--> this compound
The core mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich anisole ring. The methoxy group is an ortho, para-director; however, the para-substituted product is sterically favored and typically forms as the major product.
Figure 1: Mechanism of Friedel-Crafts Acylation.
Real-Time Reaction Monitoring Techniques
Effective reaction monitoring involves tracking the consumption of starting materials and the formation of the product over time. A multi-technique approach provides a holistic view of the reaction's progress and purity profile.
Thin-Layer Chromatography (TLC)
Principle: TLC is a rapid, cost-effective qualitative technique used for in-process checks. It separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase. The polarity of the compounds determines their retention factor (Rƒ).
Expertise & Causality: The choice of mobile phase is critical. A mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is ideal for separating the reactants and the benzophenone product. The product, being more polar than the starting materials (anisole and bromobenzene, if used) but less polar than highly functionalized byproducts, will have a distinct Rƒ value. A "cospot" lane is crucial to confidently identify the reactant spot within the reaction mixture, especially if Rƒ values are close.[5]
Experimental Protocol:
-
Plate Preparation: Use silica gel 60 F₂₅₄ TLC plates. Draw a baseline in pencil ~1 cm from the bottom.
-
Sample Preparation: At timed intervals (e.g., 0, 15, 30, 60 mins), withdraw ~5-10 µL of the reaction mixture. Immediately quench it in a vial containing 0.5 mL of ethyl acetate and a drop of water to neutralize the AlCl₃ catalyst.
-
Spotting: Spot the quenched reaction mixture on the baseline. On separate lanes, spot the starting materials (anisole and 4-bromobenzoyl chloride) as references. A "cospot" (spotting the reaction mixture on top of the starting material spot) is highly recommended.[5]
-
Development: Place the plate in a pre-saturated chamber containing the mobile phase. A good starting mobile phase is 20:80 (v/v) Ethyl Acetate/Hexane .[6]
-
Visualization: After development, visualize the plate under a UV lamp (254 nm). Circle the spots with a pencil. The disappearance of the starting material spots and the appearance of a new, more intense product spot indicate reaction progress.
| Compound | Expected Rƒ Value | Appearance under UV (254 nm) |
| Anisole | High (~0.8-0.9) | Faintly absorbing |
| 4-Bromobenzoyl Chloride | Moderate-High (~0.6-0.7) | Strongly absorbing |
| This compound | Moderate (~0.4-0.5) | Strongly absorbing |
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful quantitative technique that separates compounds based on their interaction with a stationary phase packed in a column. For benzophenones, reversed-phase HPLC is standard, where a non-polar stationary phase (like C18) is used with a polar mobile phase.[7][8][9]
Expertise & Causality: A C18 column is chosen for its excellent retention and separation of hydrophobic, aromatic compounds like benzophenones.[7][8] The mobile phase, typically a gradient of acetonitrile and water, is optimized to elute the less polar starting materials first, followed by the more polar product. UV detection at 254 nm is effective as the aromatic rings and carbonyl group are strong chromophores at this wavelength.[7]
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.
-
Sample Preparation: Prepare quenched aliquots as described for TLC. Dilute the organic layer 100-fold with the mobile phase before injection.
-
Chromatographic Conditions:
-
Data Analysis: Monitor the peak area of the reactants and the product over time. The reaction is complete when the reactant peaks are consumed and the product peak area plateaus. The relative peak areas can be used to calculate the percent conversion.
| Compound | Expected Retention Time (min) |
| Anisole | ~3.5 - 4.5 |
| 4-Bromobenzoyl Chloride | ~5.0 - 6.0 |
| This compound | ~7.5 - 8.5 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates volatile and thermally stable compounds in the gas phase and identifies them based on their mass-to-charge ratio (m/z). It is highly sensitive and provides structural information, making it ideal for identifying trace byproducts.[10][11]
Expertise & Causality: A non-polar capillary column (e.g., DB-5ms) is suitable for separating aromatic compounds based on their boiling points. The temperature program is designed to first elute the volatile starting materials at a lower temperature, then ramp up to elute the higher-boiling point product. Mass spectrometry provides unambiguous identification by matching the fragmentation pattern to a library or by observing the molecular ion peak.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Sample Preparation: Use the same quenched and diluted samples prepared for HPLC.
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Hold at 100 °C for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-400 m/z.
-
-
Data Analysis: Monitor the disappearance of reactant peaks and the growth of the product peak in the total ion chromatogram (TIC). Confirm the identity of the product peak by its mass spectrum, which should show a characteristic molecular ion (M+) peak at m/z 290/292 due to the bromine isotopes.
Spectroscopy-Based Monitoring
Spectroscopic methods provide real-time or near-real-time data on the functional groups present in the reaction mixture.
Principle: ¹H NMR spectroscopy provides detailed structural information by probing the chemical environment of hydrogen atoms. It can be used to monitor the reaction by observing the disappearance of characteristic reactant signals and the appearance of unique product signals.[6][12][13]
Expertise & Causality: The aromatic region of the ¹H NMR spectrum (6.5-8.0 ppm) is most informative. The simple signals of the monosubstituted reactants will be replaced by the more complex, distinct patterns of the disubstituted benzophenone product. Monitoring the integration of a unique product peak relative to a stable internal standard or a reactant peak provides a quantitative measure of conversion.
Experimental Protocol:
-
Sample Preparation: For a quick check, withdraw an aliquot, quench it, and evaporate the solvent. Dissolve the residue in ~0.7 mL of CDCl₃.[6]
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Anisole (Reactant): Look for the disappearance of the singlet for the -OCH₃ protons (~3.8 ppm) and the AA'BB' system in the aromatic region.
-
4-Bromobenzoyl Chloride (Reactant): Monitor the disappearance of the two doublets in the aromatic region.
-
Product: Look for the appearance of a new -OCH₃ singlet and four distinct doublets in the aromatic region, corresponding to the two different aromatic rings.[14]
-
Principle: FTIR monitors the vibrations of molecular bonds. It is particularly useful for tracking changes in functional groups, especially the carbonyl (C=O) group during the acylation.[15][16]
Expertise & Causality: The key change to monitor is the conversion of the acyl chloride C=O group to a ketone C=O group. The C=O stretching frequency of an acyl chloride (~1770-1800 cm⁻¹) is significantly higher than that of an aromatic ketone (~1650-1660 cm⁻¹).[14][16] This clear shift allows for straightforward monitoring of the reaction's progress.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) probe for in-situ monitoring or for easy analysis of withdrawn aliquots.
-
Data Acquisition: Collect a background spectrum. At timed intervals, place a small drop of the quenched reaction mixture onto the ATR crystal and collect the spectrum.
-
Data Analysis: Monitor the decrease in the absorbance of the acyl chloride C=O peak (~1785 cm⁻¹) and the corresponding increase in the absorbance of the ketone C=O peak (~1658 cm⁻¹).[14]
Overall Analytical Workflow
The selection and sequence of analytical techniques depend on the desired level of detail and control over the reaction.
Figure 2: Recommended Analytical Workflow.
Conclusion
No single analytical technique provides a complete picture of the this compound synthesis. A synergistic approach is recommended for robust process development and control. TLC serves as an indispensable tool for rapid, real-time qualitative checks at the bench. HPLC and GC-MS provide quantitative data on conversion, purity, and byproduct formation, crucial for optimization and quality control. Finally, NMR and FTIR offer definitive structural confirmation of the final product and can provide mechanistic insights during the reaction. By implementing these detailed protocols, researchers can achieve a high degree of control over the synthesis, leading to improved yields and higher purity of the target compound.
References
- Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (n.d.). Google Scholar.
- Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo.
- Benzophenone Analyzed with HPLC - AppNote. (n.d.). MicroSolv.
- Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. (2024). GradesFixer.
- Comparative FTIR spectra of benzophenone and the product of the... (n.d.). ResearchGate.
- Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. (n.d.). PMC - NIH.
- Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI.
- HPLC Methods for analysis of Benzophenone. (n.d.). HELIX Chromatography.
- Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
- SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
- SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. (2014). Oregon State University.
- FT-IR spectra of benzophenone-containing PSEBS during... (n.d.). ResearchGate.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). McMaster University.
- Give two Friedel-Crafts acylation reactions that could be used to prepare 4-methoxybenophenone. (n.d.). Homework.Study.com.
- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Scientific & Academic Publishing.
- Biocatalytic Friedel‐Crafts Reactions. (n.d.). PMC - NIH.
- How To: Monitor by TLC. (n.d.). University of Rochester.
- Solved Give two Friedel-Crafts acylation reactions that. (2019). Chegg.com.
- (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). ResearchGate.
- 3.14. Use of TLC to monitor the progress of an enzymatic synthesis... (n.d.). ResearchGate.
- Synthesis of 4-methoxybenzophenone. (n.d.). PrepChem.com.
- 4-Bromobenzophenone by Friedel-Craft Reaction. (n.d.). Scribd.
- Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). (2010). PubMed.
- This compound. (n.d.). PubChem.
- Processes for producing 4-bromo-2-methoxybenzaldehyde. (n.d.). Google Patents.
- A simultaneous detection method of benzophenone and its analogues. (n.d.). Google Patents.
- Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. (n.d.). MDPI.
- A Review on UV-visible spectroscopy. (n.d.). JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
- 4 Applications of UV/Vis Spectroscopy. (n.d.). Thieme.
- NMR Reaction Monitoring Robust to Spectral Distortions. (2025). PMC - NIH.
- NMR reaction monitoring during the development of an active pharmaceutical ingredient. (n.d.). Analytical Methods (RSC Publishing).
- GC-MS of Benzophenone indicating M + at 105. (n.d.). ResearchGate.
- Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021). NIH.
- Supplementary Information. (n.d.). Beilstein Journals.
- 4.14: NMR in Lab- Monitoring Reaction Progress. (2022). Chemistry LibreTexts.
- This compound (C14H11BrO2). (n.d.). PubChemLite.
- This compound. (n.d.). AOBChem.
Sources
- 1. studymoose.com [studymoose.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. Solved Give two Friedel-Crafts acylation reactions that | Chegg.com [chegg.com]
- 5. How To [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
Scale-Up Synthesis of 4-Bromo-4'-methoxybenzophenone for Laboratory Use: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 4-Bromo-4'-methoxybenzophenone, a key intermediate in the development of pharmaceuticals and advanced materials.[1] The protocol details a robust Friedel-Crafts acylation reaction, optimized for scalability and reproducibility. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental protocol, safety and handling guidelines, and detailed analytical characterization methods.
Introduction: The Significance of this compound
This compound is a versatile diarylketone that serves as a fundamental building block in organic synthesis.[1] Its unique molecular architecture, featuring a brominated phenyl ring and a methoxy-substituted phenyl ring connected by a carbonyl group, allows for a wide range of subsequent chemical modifications. The bromine atom provides a reactive handle for cross-coupling reactions, while the methoxy group influences the electronic properties and solubility of derivative compounds. This makes it a valuable precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.[1]
The reliable and scalable synthesis of this compound is therefore of critical importance to support ongoing research and development efforts. This guide focuses on the Friedel-Crafts acylation as the primary synthetic route, a classic and efficient method for the formation of aryl ketones.[2][3][4]
The Underlying Chemistry: Friedel-Crafts Acylation
The synthesis of this compound is achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3][5]
The reaction proceeds through several key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, reacts with the 4-bromobenzoyl chloride to form a highly electrophilic acylium ion. This resonance-stabilized cation is the key reactive species in the acylation reaction.[4][6]
-
Electrophilic Attack: The electron-rich aromatic ring of anisole (methoxybenzene) acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a non-aromatic carbocation intermediate known as an arenium ion.[4]
-
Deprotonation and Aromatization: A weak base, typically the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final this compound product. The Lewis acid catalyst is regenerated in this step.
A significant advantage of the Friedel-Crafts acylation is that the ketone product is less reactive than the starting aromatic compound, which effectively prevents polysubstitution.[2][4]
Experimental Protocol: A Scalable Approach
This protocol is designed for a laboratory scale-up synthesis, yielding a significant quantity of high-purity product.
Materials and Equipment
| Reagent/Equipment | Specifications |
| Anisole | Anhydrous, ≥99% |
| 4-Bromobenzoyl chloride | ≥98% |
| Aluminum chloride (AlCl₃) | Anhydrous, ≥99% |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Hydrochloric acid (HCl) | Concentrated (37%) |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Brine | Saturated aqueous solution |
| Anhydrous magnesium sulfate (MgSO₄) | |
| Ethanol | 95% |
| Round-bottom flask (3-neck) | Appropriate size for scale |
| Reflux condenser | |
| Addition funnel | |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Buchner funnel and filter flask | |
| pH paper |
Step-by-Step Synthesis Procedure
Reaction Setup:
-
Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[6]
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.3 equivalents) to the round-bottom flask.
-
Add anhydrous dichloromethane to the flask to create a slurry.
-
Cool the slurry to 0-5 °C using an ice bath.[2]
Reagent Addition:
-
In a separate flask, dissolve 4-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Transfer the 4-bromobenzoyl chloride solution to the addition funnel.
-
Add the 4-bromobenzoyl chloride solution dropwise to the stirred aluminum chloride slurry over 30-45 minutes, maintaining the temperature between 0-5 °C. The reaction is exothermic, so slow addition is crucial.[6]
-
After the addition is complete, dissolve anisole (1.1 equivalents) in anhydrous dichloromethane.
-
Add the anisole solution dropwise to the reaction mixture over 30-45 minutes, again maintaining the temperature at 0-5 °C.
Reaction and Work-up:
-
Once the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[7] Stir vigorously.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.[7]
-
Combine all organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.[7]
Purification
-
The crude this compound can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified product in a vacuum oven to a constant weight.
Process Safety and Risk Assessment
The Friedel-Crafts acylation involves the use of hazardous materials, and strict adherence to safety protocols is mandatory.
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][7]
-
4-Bromobenzoyl Chloride: Corrosive and a lachrymator. Handle exclusively in a well-ventilated fume hood.[7]
-
Dichloromethane (DCM): A volatile and suspected carcinogen. All handling must be performed within a fume hood.[2][7]
-
Hydrogen Chloride (HCl) Gas: The reaction generates HCl gas, which is corrosive and toxic. Ensure the reaction setup is properly vented to a scrubber or an appropriate trap.[2]
A thorough risk assessment should be conducted before commencing the synthesis, and appropriate engineering controls and PPE must be utilized.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid[8] |
| Molecular Formula | C₁₄H₁₁BrO₂[9][10] |
| Molecular Weight | 291.14 g/mol [8][9] |
| Melting Point | 160-161 °C[8] |
| ¹H NMR | Consistent with the structure, showing characteristic peaks for the aromatic protons and the methoxy group. |
| ¹³C NMR | Consistent with the structure, showing the expected number of carbon signals. |
| IR Spectroscopy | Characteristic absorption bands for the carbonyl (C=O) stretch (~1650 cm⁻¹) and C-Br stretch.[11] |
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: A high-level workflow for the synthesis, purification, and analysis of this compound.
Conclusion
This application note provides a detailed and scalable protocol for the laboratory synthesis of this compound via Friedel-Crafts acylation. By following the outlined procedures and adhering to the specified safety precautions, researchers can reliably produce high-purity material for a variety of scientific applications. The provided analytical data serves as a benchmark for product characterization, ensuring the quality and consistency of the synthesized compound.
References
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
- Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride. (2025). Benchchem.
- Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan.
- Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. (2024, February 26).
- Application Note & Protocol: Synthesis of Benzophenones via Friedel-Crafts Acylation. (2025, December). BenchChem.
- Troubleshooting low yield in Friedel-Crafts acylation reactions. (2025). Benchchem.
- Give two Friedel-Crafts acylation reactions that could be used to prepare 4-methoxybenzophenone... (2019, November 24). Chegg.com.
- 4-Bromo-4'-nitrobenzophenone: Synthesis, Properties, and Applications. (n.d.).
- Experimental Chemistry II - Poster Abstracts for 2006. (2006, June 8). Oregon State University.
- 4-Bromobenzophenone by Friedel-Craft Reaction. (n.d.). Scribd.
- This compound. (n.d.). PubChem.
- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
- Synthesis of 4-methoxybenzophenone. (n.d.). PrepChem.com.
- 3-BROMO-4''-METHOXYBENZOPHENONE synthesis. (n.d.). ChemicalBook.
- This compound. (n.d.). ChemicalBook.
- 4-BROMO-3-FLUORO-4'-METHOXYBENZOPHENONE. (n.d.).
- This compound, min 98%, 1 gram. (n.d.).
- Spectroscopic Characterization of 4-Bromobenzophenone: A Comparative Guide. (2025). Benchchem.
- Supplementary Information. (n.d.). Beilstein Journals.
- Application Notes and Protocols for the Scale-Up Synthesis of 1-Methoxy-4-bromo-2-naphthoic Acid. (2025). Benchchem.
- CN103025696B - Method for preparing 4-bromo-2-methoxy-benzaldehyde. (n.d.). Google Patents.
- This compound. (n.d.). AOBChem.
- CN108129258B - Synthesis process of 4-bromo-4'-propylbiphenyl. (n.d.). Google Patents.
- US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde. (n.d.). Google Patents.
- Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-4'-hydroxyacetophenone. (2025). Benchchem.
- Process for the preparation of 4-hydroxybenzophenones. (n.d.). European Patent Office.
- 4-bromo-2-heptene. (n.d.). Organic Syntheses Procedure.
- Synthesis of 4-bromo-4'-fluorobenzophenone. (n.d.). PrepChem.com.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. studymoose.com [studymoose.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound CAS#: 54118-75-1 [amp.chemicalbook.com]
- 9. This compound | C14H11BrO2 | CID 794333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Strategic Functionalization of 4-Bromo-4'-methoxybenzophenone
Introduction: Unlocking the Synthetic Potential of a Versatile Benzophenone Scaffold
4-Bromo-4'-methoxybenzophenone is a key bifunctional building block in modern organic synthesis, particularly relevant to researchers, scientists, and drug development professionals. Its strategic importance lies in the orthogonal reactivity of its two distinct functional handles: the electron-rich methoxy-substituted phenyl ring and the electron-deficient bromo-substituted phenyl ring. The methoxy group, a common moiety in bioactive molecules, can be readily converted into a phenolic hydroxyl group, providing a versatile point for further derivatization through etherification, esterification, or conversion to a triflate for cross-coupling reactions.[1][2] Concurrently, the bromo-substituent is primed for a host of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of a wide array of carbon and nitrogen-based substituents.[3][4][5][6] This guide provides a comprehensive overview of the key functionalization strategies for the methoxy group on this compound, complete with detailed, field-proven protocols and the underlying scientific rationale for experimental choices.
Core Functionalization Strategy: O-Demethylation of the Methoxy Group
The conversion of the methoxy group to a hydroxyl group is the most fundamental and widely utilized functionalization of this compound. This transformation is critical as it unmasks a reactive phenol, a common pharmacophore and a versatile handle for further synthetic manipulations. The resulting 4-bromo-4'-hydroxybenzophenone is a valuable intermediate in the synthesis of various biologically active compounds and materials.[7][8] Two of the most reliable and commonly employed methods for the O-demethylation of aryl methyl ethers are treatment with boron tribromide (BBr₃) and hydrobromic acid (HBr).[9][10][11]
Mechanism of O-Demethylation
The cleavage of the aryl-O-CH₃ bond is typically achieved through the formation of a more labile intermediate. With BBr₃, a strong Lewis acid, the reaction initiates with the coordination of the lone pair of the ether oxygen to the boron atom, forming a Lewis acid-base adduct. This coordination makes the methyl group susceptible to nucleophilic attack by a bromide ion, proceeding via an Sₙ2 mechanism to liberate methyl bromide and an aryloxy-dibromoborane intermediate. Subsequent aqueous workup hydrolyzes the boron-oxygen bond to yield the desired phenol.[9][12]
In the case of HBr, a strong Brønsted acid, the ether oxygen is first protonated to form an oxonium ion. This protonation renders the methyl group electrophilic, which is then attacked by the bromide ion in an Sₙ2 fashion, again releasing methyl bromide and forming the phenol.[11][13]
Experimental Protocols: O-Demethylation
Protocol 1: O-Demethylation using Boron Tribromide (BBr₃)
This method is highly effective and often proceeds under milder conditions compared to HBr, making it suitable for substrates with sensitive functional groups.[10][12]
Materials:
-
This compound
-
Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of BBr₃: Slowly add a 1M solution of BBr₃ in DCM (1.2-1.5 eq per methoxy group) dropwise to the stirred solution. Maintain the temperature below -70 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess BBr₃ by the slow, dropwise addition of methanol. This step is exothermic and should be performed with caution.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.
DOT Script for BBr₃ Demethylation Workflow
Caption: Workflow for the O-demethylation of this compound using HBr.
Data Summary and Characterization
Thorough characterization of both the starting material and the product is essential for confirming the success of the functionalization. The following table summarizes key analytical data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | C₁₄H₁₁BrO₂ | 291.14 | White to off-white solid | 7.70 (d, 2H), 7.63 (d, 2H), 7.58 (d, 2H), 6.95 (d, 2H), 3.88 (s, 3H) | 194.5, 163.5, 137.5, 132.5, 131.8, 130.2, 128.5, 113.8, 55.6 | ~1650 (C=O), ~1250 (C-O) |
| 4-Bromo-4'-hydroxybenzophenone | C₁₃H₉BrO₂ | 277.11 | White to pale yellow solid | 7.72 (d, 2H), 7.65 (d, 2H), 7.59 (d, 2H), 6.92 (d, 2H), 5.8 (br s, 1H) | 195.8, 161.2, 137.8, 133.0, 131.9, 130.5, 129.0, 115.8 | ~3350 (O-H), ~1640 (C=O) |
Note: NMR and IR data are representative and may vary slightly based on the solvent and instrument used.
Further Functionalization Strategies
The true synthetic utility of this compound is realized through the sequential or orthogonal functionalization of its two key reactive sites.
Functionalization of the Bromo-Substituent
The bromine atom on the benzophenone scaffold is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a powerful method for synthesizing biaryl structures. [4][5][14]
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This is a go-to method for the synthesis of arylamines. [3][6][15] DOT Script for Bromo-Group Functionalization
Caption: Key cross-coupling reactions for the functionalization of the bromo-substituent.
Conclusion and Future Perspectives
The strategic functionalization of this compound offers a rich platform for the synthesis of a diverse array of complex molecules. The O-demethylation of the methoxy group provides a critical entry point for further derivatization, while the bromo-substituent serves as a versatile anchor for cross-coupling reactions. The protocols and strategies outlined in this guide are intended to provide researchers with a solid foundation for exploring the synthetic potential of this valuable building block. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the importance of versatile scaffolds like this compound and the reliable methods for their functionalization will undoubtedly increase.
References
- Beilstein Journals. (n.d.). Supplementary Information.
- Chem-Station Int. Ed. (2024). O-Demethylation.
- Chemistry LibreTexts. (2023). 10.4: Reactions of Ethers- Acidic Cleavage (CHM 223).
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Khan, I., & Choudhary, M. I. (2016). The benzophenone scaffold: a ubiquitous structure in medicinal chemistry. RSC Advances, 6(114), 112999-113014.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation).
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- PrepChem.com. (n.d.). Synthesis of 4-bromo-4'-fluorobenzophenone.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Suzuki–Miyaura reaction of 4-bromobenzophenone and phenylboronic acid.
- Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003.
- SpectraBase. (n.d.). 4-Bromo-benzophenone.
- SpectraBase. (n.d.). 4-Hydroxybenzophenone.
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- The Suzuki Reaction - A report on the Suzuki reaction. (2014).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wu, H., & Hynes, Jr., J. (2010). A Mild and Efficient Method for the Synthesis of Aryl Nitriles from Aryl Halides. Organic Letters, 12(6), 1192-1195.
- You, C., Yao, F., Yan, T., & Cai, M. (2016).
- Zhang, W., et al. (2015). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 58(15), 6019-6033.
- Zhao, Y., et al. (2016). Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry, 12, 2237-2243.
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
- PubChem. (n.d.). 4-Hydroxybenzophenone.
- PubChem. (n.d.). 4-Methoxybenzophenone.
- Chemistry LibreTexts. (2023). 10.4: Reactions of Ethers- Acidic Cleavage (CHM 223).
- NIST WebBook. (n.d.). 4,4'-Dimethoxybenzophenone.
- NIST WebBook. (n.d.). 4,4'-Dihydroxybenzophenone.
- Oregon State University. (2006). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2006.
Sources
- 1. prepchem.com [prepchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. mdpi.com [mdpi.com]
- 6. real.mtak.hu [real.mtak.hu]
- 7. spectrabase.com [spectrabase.com]
- 8. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Topic: Nucleophilic Aromatic Substitution Reactions on 4-Bromo-4'-methoxybenzophenone
An Application Note for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of nucleophilic aromatic substitution (SNAr) reactions utilizing 4-Bromo-4'-methoxybenzophenone. As a versatile building block in medicinal chemistry and materials science, understanding its reactivity is paramount for the synthesis of complex diaryl ethers, amines, and thioethers. This document moves beyond simple procedural lists to explain the underlying mechanistic principles, offering detailed, field-proven protocols and robust troubleshooting strategies.
Part I: Mechanistic Principles and Substrate Analysis
The Addition-Elimination (SNAr) Mechanism
Nucleophilic aromatic substitution reactions, for activated aryl halides, do not proceed through the familiar Sₙ1 or Sₙ2 pathways common to aliphatic systems.[1][2] Instead, they follow a two-step addition-elimination mechanism.[3][4][5] The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized, non-aromatic carbanion intermediate known as a Meisenheimer complex.[1][4][6] Aromaticity is subsequently restored in a fast elimination step where the leaving group is expelled.[3][7]
Substrate Reactivity Analysis: this compound
The feasibility of an SNAr reaction is critically dependent on the electronic properties of the aryl halide.[3][8] Simple, unactivated aryl halides are generally resistant to nucleophilic attack.[4]
-
Activating Group: In this compound, the key to its reactivity is the benzoyl group (-C(O)C₆H₄OCH₃). This carbonyl group is a powerful electron-withdrawing group (EWG) that is positioned para to the bromine leaving group. This specific orientation is crucial, as it allows for the delocalization and stabilization of the negative charge in the Meisenheimer intermediate through resonance, extending into the carbonyl oxygen.[2][4][5] EWGs in the meta position do not offer this resonance stabilization and are therefore far less effective at activating the ring.[2][6][8]
-
Leaving Group: Bromine is a moderately effective leaving group in SNAr reactions. The reactivity order for halogens in SNAr is often the reverse of that seen in Sₙ2 reactions, with F > Cl ≈ Br > I.[9][10] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, rather than the C-X bond cleavage.[6] While a fluoro-analogue would be more reactive, the bromo-substrate is sufficiently activated by the para-benzoyl group for many strong nucleophiles.
-
Distal Methoxy Group: The 4'-methoxy group is on the second, non-reacting phenyl ring. As an electron-donating group, it slightly reduces the overall electron-withdrawing strength of the benzoyl moiety. However, this effect is attenuated and does not prevent the reaction; the primary activating influence of the carbonyl group adjacent to the reacting ring remains dominant.
Part II: Experimental Protocols
General Considerations and Safety
-
Safety: this compound and related reagents may be irritating to the skin, eyes, and respiratory tract. Always handle chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many SNAr reactions require strong bases and polar aprotic solvents which have their own specific hazards.[11] Review the Safety Data Sheet (SDS) for all reagents before use.
-
Reagent Quality: Use anhydrous solvents and fresh reagents for best results. Polar aprotic solvents like DMF, DMSO, and NMP are hygroscopic and should be stored over molecular sieves. Some nucleophiles, particularly thiols, are susceptible to air oxidation.[12]
-
Inert Atmosphere: For sensitive nucleophiles (e.g., thiolates) or when using strong, moisture-sensitive bases (e.g., NaH), conducting the reaction under an inert atmosphere of nitrogen or argon is highly recommended to prevent side reactions and improve yields.[12]
Protocol 1: O-Arylation with a Phenolic Nucleophile
This protocol details the synthesis of a diaryl ether, a common structural motif in pharmaceuticals and polymers, via a Williamson-like aromatic substitution.
-
Reaction: this compound + 4-tert-butylphenol → 4-(4-tert-butylphenoxy)-4'-methoxybenzophenone
-
Principle: A moderately basic salt, potassium carbonate, is sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. The reaction is driven to completion by heating in a polar aprotic solvent which effectively solvates the cation but not the nucleophile, enhancing its reactivity.
Materials and Equipment
| Reagent/Equipment | Details |
|---|---|
| This compound | (1.0 equiv) |
| 4-tert-butylphenol | (1.2 equiv) |
| Potassium Carbonate (K₂CO₃) | Anhydrous, finely powdered (2.0 equiv) |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Ethyl Acetate, Hexanes | Reagent grade for workup and chromatography |
| Saturated aq. NaCl (Brine) | |
| Anhydrous Magnesium Sulfate (MgSO₄) | |
| Round-bottom flask, Condenser | |
| Magnetic stirrer, Heating mantle | |
| TLC plates (silica gel) |
| Rotary Evaporator, Column Chromatography setup | |
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), 4-tert-butylphenol (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting benzophenone.
-
Reaction Conditions: Stir the mixture vigorously and heat to 120-130 °C using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexanes:Ethyl Acetate mixture. The starting material should be consumed within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash twice with water, then once with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure diaryl ether product.
Protocol 2: S-Arylation with a Thiol Nucleophile
This protocol describes the synthesis of a diaryl thioether. Thiolates are excellent, soft nucleophiles for SNAr reactions and often react under milder conditions than their oxygen-based counterparts.
-
Reaction: this compound + 4-methoxybenzenethiol → 4-(4-methoxyphenylthio)-4'-methoxybenzophenone
-
Principle: Similar to the O-arylation, a base is used to generate the highly nucleophilic thiolate anion. The reaction is performed under an inert atmosphere to prevent the oxidative dimerization of the thiol/thiolate to a disulfide byproduct.
Materials and Equipment
| Reagent/Equipment | Details |
|---|---|
| This compound | (1.0 equiv) |
| 4-methoxybenzenethiol | (1.1 equiv) |
| Cesium Carbonate (Cs₂CO₃) | (1.5 equiv) |
| Dimethyl Sulfoxide (DMSO) | Anhydrous |
| Diethyl Ether, Brine | Reagent grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | |
| Schlenk flask or equivalent | For inert atmosphere |
| Nitrogen or Argon gas line |
| Standard glassware and purification equipment | |
Procedure
-
Reaction Setup: Add this compound (1.0 equiv) and cesium carbonate (1.5 equiv) to a Schlenk flask equipped with a stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMSO via syringe, followed by 4-methoxybenzenethiol (1.1 equiv).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 2-4 hours.
-
Workup: After cooling to room temperature, pour the mixture into a beaker of cold water, which should precipitate the crude product.
-
Isolation: Collect the solid by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether.
-
Purification: If necessary, the crude solid can be further purified by recrystallization from ethanol or by silica gel chromatography to yield the pure diaryl thioether.
Part III: Troubleshooting and Optimization
Even well-established reactions can present challenges. A systematic approach is key to resolving issues.[8]
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | 1. Insufficient temperature. 2. Base is too weak to deprotonate the nucleophile.[12] 3. Impure or wet reagents/solvents. | 1. Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and decomposition. 2. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or NaH). 3. Use freshly dried solvents and purified reagents. |
| Low Isolated Yield | 1. Competing side reactions (e.g., disulfide formation for thiols).[12] 2. Incomplete reaction. 3. Product loss during workup/purification. | 1. For thiol reactions, ensure a robust inert atmosphere. For amine/alcohol reactions, consider if the base is causing elimination or other side reactions. 2. Increase reaction time or temperature. 3. Check the pH of the aqueous layer during workup; ensure all product is extracted from the aqueous phase. |
| Multiple Products on TLC | 1. Decomposition of starting material or product at high temperatures. 2. Nucleophile is unstable under the reaction conditions. 3. Presence of impurities in starting materials. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Verify the stability of your nucleophile with the chosen base and solvent at the reaction temperature. 3. Confirm the purity of all reagents by NMR or other analytical techniques before starting. |
Part IV: Alternative Methodologies: A Comparative Overview
While SNAr is a powerful tool, it is not universally applicable. For less activated aryl halides or for certain nucleophiles (especially primary amines), metal-catalyzed cross-coupling reactions are often superior alternatives.
-
Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming C-O, C-N, and C-S bonds.[13][14] Traditional protocols often required harsh conditions (high temperatures, stoichiometric copper), but modern variations with specialized ligands have made the process milder and more versatile.[14][15] It is a viable alternative for O-arylation if the SNAr reaction proves sluggish.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become the gold standard for the synthesis of aryl amines from aryl halides.[16][17] It offers an exceptionally broad substrate scope, high functional group tolerance, and generally proceeds under much milder conditions than classical SNAr or Ullmann aminations.[18] For the N-arylation of this compound, particularly with primary amines or less nucleophilic anilines, the Buchwald-Hartwig amination is the method of choice.[16]
Data Summary and Characterization
Below is a summary of key physical and representative spectroscopic data for the starting material and a potential product.
| Compound | Formula | Mol. Weight ( g/mol ) | M.P. (°C) | ¹H NMR (δ, ppm, CDCl₃) - Key Signals |
| This compound | C₁₄H₁₁BrO₂ | 307.14 | 105-108 | 7.80 (d), 7.71 (d), 7.65 (d), 6.98 (d), 3.90 (s) |
| 4-(p-tolyloxy)-4'-methoxybenzophenone | C₂₁H₁₈O₃ | 318.37 | (Product) | ~7.8 (m), ~7.2 (m), ~7.0 (m), 3.90 (s), 2.35 (s) |
Conclusion
This compound is a well-activated substrate for nucleophilic aromatic substitution, enabling the efficient synthesis of a variety of derivatives. The success of these reactions hinges on a rational choice of nucleophile, base, and solvent, guided by the mechanistic principles of the addition-elimination pathway. For transformations that prove challenging, particularly C-N bond formations, modern metal-catalyzed methods like the Buchwald-Hartwig amination provide powerful and reliable alternatives. This guide equips researchers with the foundational knowledge and practical protocols necessary to effectively utilize this important synthetic building block.
References
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.
- Beletskaya, I. P., & Sigeev, A. S. (2011). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry, 76(15), 5985–5995.
- Majid, R. (n.d.). Nucleophilic Aromatic Substitution. SlidePlayer.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution.
- Allen Institute. (n.d.). Nucleophilic Aromatic Substitution (NAS) – Mechanism, Examples & FAQs.
- Wikipedia. (n.d.). Ullmann condensation.
- OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.
- Brainly. (2021). What precautions need to be taken for working with a nucleophilic medium?.
- Pearson. (n.d.). Nucleophilic Aromatic Substitution.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- ResearchGate. (2004). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.
- National Institutes of Health. (2021). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions.
- Reddit. (2023). SNAr troubleshooting.
- NPTEL. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Springer. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic Aromatic Substitution (NAS) – Mechanism, Examples & FAQs [allen.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Derivatization of 4-Bromo-4'-methoxybenzophenone for Biological Assays
Introduction: The Benzophenone Scaffold as a Privileged Structure in Drug Discovery
The benzophenone core, characterized by a carbonyl group linking two phenyl rings, represents a "privileged scaffold" in medicinal chemistry. Its rigid, yet conformationally adaptable structure allows for the precise spatial orientation of substituents, enabling interactions with a wide array of biological targets.[1][2] Derivatives of benzophenone have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] The subject of this guide, 4-Bromo-4'-methoxybenzophenone, is a particularly attractive starting material for generating a library of diverse compounds for biological screening. The presence of two distinct, chemically addressable sites—the bromine atom on one phenyl ring and the methoxy group on the other—allows for sequential and regioselective modifications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this versatile scaffold.
Strategic Derivatization: Targeting the Aryl Bromide and Methoxy Moieties
The primary sites for derivatization on this compound are the C-Br bond and the methoxy group. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. The methoxy group can be cleaved to reveal a phenolic hydroxyl group, which can then be functionalized through various etherification and esterification reactions.
I. Functionalization at the C4-Position via Palladium-Catalyzed Cross-Coupling
The bromine atom at the C4 position is readily displaced using well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are cornerstones of modern organic synthesis due to their reliability, functional group tolerance, and broad substrate scope.
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron species with an organic halide.[3] This reaction is ideal for introducing new aryl, heteroaryl, or alkyl groups at the C4 position of the benzophenone scaffold, significantly altering the steric and electronic properties of the molecule.
Causality Behind Experimental Choices: The choice of a palladium(0) catalyst, a suitable ligand, a base, and a solvent system is critical for a successful Suzuki coupling. Catalysts like Tetrakis(triphenylphosphine)palladium(0) are often effective, while the use of bulky, electron-rich phosphine ligands can improve reaction rates and yields, especially with challenging substrates. The base is required to activate the boronic acid for transmetalation. An aqueous solvent mixture is often employed to facilitate the dissolution of the base and promote the reaction.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Reagent/Parameter | Quantity | Moles (mmol) | Role |
| This compound | 291 mg | 1.0 | Starting Material |
| Phenylboronic Acid | 146 mg | 1.2 | Coupling Partner |
| Pd(PPh₃)₄ | 35 mg | 0.03 (3 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 276 mg | 2.0 | Base |
| Toluene/Ethanol/Water | 10 mL (4:1:1) | - | Solvent |
| Reaction Temperature | 90 °C | - | - |
| Reaction Time | 12-24 h | - | - |
Procedure:
-
In a round-bottom flask, combine this compound, phenylboronic acid, and potassium carbonate.
-
Add the toluene/ethanol/water solvent system.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield 4-phenyl-4'-methoxybenzophenone.[6][7][8]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds, enabling the introduction of primary and secondary amines, as well as other nitrogen-containing functional groups.[8] This is particularly valuable for creating derivatives with improved solubility, basicity, and hydrogen bonding capabilities, which are often crucial for biological activity.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the ligand used. Sterically hindered biarylphosphine ligands, such as XPhos, are often employed to facilitate the reductive elimination step and improve catalyst turnover. A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine and facilitate the formation of the palladium-amido complex. Anhydrous, aprotic solvents like toluene or dioxane are preferred to prevent unwanted side reactions.
Diagram of the Buchwald-Hartwig Amination Reaction Scheme:
Caption: Buchwald-Hartwig Amination Scheme.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
| Reagent/Parameter | Quantity | Moles (mmol) | Role |
| This compound | 291 mg | 1.0 | Starting Material |
| Morpholine | 104 µL | 1.2 | Amine Source |
| Pd₂(dba)₃ | 9 mg | 0.01 (1 mol% Pd) | Catalyst Precursor |
| XPhos | 19 mg | 0.04 (4 mol%) | Ligand |
| Sodium tert-butoxide (NaOtBu) | 134 mg | 1.4 | Base |
| Toluene (anhydrous) | 5 mL | - | Solvent |
| Reaction Temperature | 100 °C | - | - |
| Reaction Time | 4-12 h | - | - |
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene and morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 4-(morpholino)-4'-methoxybenzophenone.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Derivatization at the C4'-Position: Functionalizing the Methoxy Group
The methoxy group offers another site for derivatization, typically through a two-step process involving O-demethylation to the corresponding phenol, followed by functionalization of the hydroxyl group.
Cleavage of the methyl ether can be achieved using various reagents, with boron tribromide (BBr₃) being a common and effective choice.
Causality Behind Experimental Choices: Boron tribromide is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. The reaction is typically performed at low temperatures to control its reactivity and minimize side reactions. Anhydrous conditions are essential as BBr₃ reacts violently with water.
Detailed Protocol: O-Demethylation of this compound
| Reagent/Parameter | Quantity | Moles (mmol) | Role |
| This compound | 291 mg | 1.0 | Starting Material |
| Boron Tribromide (1.0 M in CH₂Cl₂) | 1.2 mL | 1.2 | Demethylating Agent |
| Dichloromethane (anhydrous) | 10 mL | - | Solvent |
| Reaction Temperature | -78 °C to rt | - | - |
| Reaction Time | 2-4 h | - | - |
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the boron tribromide solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to yield 4-Bromo-4'-hydroxybenzophenone.
The resulting phenolic hydroxyl group is a versatile handle for introducing a variety of side chains via the Williamson ether synthesis.[9][10][11][12][13] This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This is an excellent method for attaching linkers for bioconjugation or fluorescent tags.[14][15][16]
Causality Behind Experimental Choices: A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol. A polar aprotic solvent such as DMF or acetone facilitates the SN2 reaction. The choice of the alkyl halide determines the nature of the appended side chain.
Diagram of the Williamson Ether Synthesis for Linker Attachment:
Caption: Williamson Ether Synthesis Scheme.
Detailed Protocol: Synthesis of a PEGylated Derivative
| Reagent/Parameter | Quantity | Moles (mmol) | Role |
| 4-Bromo-4'-hydroxybenzophenone | 277 mg | 1.0 | Starting Material |
| 2-(2-Bromoethoxy)ethanol | 1.2 eq | 1.2 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 276 mg | 2.0 | Base |
| Dimethylformamide (DMF) | 5 mL | - | Solvent |
| Reaction Temperature | 80 °C | - | - |
| Reaction Time | 6-12 h | - | - |
Procedure:
-
Combine 4-Bromo-4'-hydroxybenzophenone and potassium carbonate in DMF.
-
Add 2-(2-Bromoethoxy)ethanol.
-
Heat the mixture to 80 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Application in Biological Assays: Structure-Activity Relationship (SAR) Insights
The derivatization of this compound allows for a systematic exploration of the structure-activity relationship (SAR). For example, in the context of anticancer activity, the introduction of different substituents can modulate the compound's ability to inhibit specific enzymes or interact with cellular targets.[17][18][19]
-
Anticancer Activity: Benzophenone derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[17][18] The nature of the substituents on the phenyl rings can significantly impact their potency and selectivity. For instance, the introduction of amino groups can enhance interactions with the active sites of kinases.[20]
-
Enzyme Inhibition: The benzophenone scaffold is a known inhibitor of various enzymes, including farnesyltransferase, a target in cancer therapy.[21] The substituents can be tailored to optimize binding affinity and selectivity.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse library of compounds for biological screening. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and Williamson ether synthesis, allows for the systematic modification of its structure. The protocols detailed in this guide provide a solid foundation for researchers to generate novel benzophenone derivatives and explore their potential as therapeutic agents.
References
- Synthesis and spectroscopy of novel branched fluorescent dyes containing benzophenone parts and the possibility as fluorescence probes. J Fluoresc. 2011 Jan;21(1):149-59. [Link]
- Synthesis, molecular modeling, and structure-activity relationship of benzophenone-based CAAX-peptidomimetic farnesyltransferase inhibitors. J Med Chem. 2001 Nov 22;44(24):4187-200. [Link]
- Synthesis and bioactivity investigation of benzophenone and its deriv
- Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities.
- Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. J Med Chem. 2003 Dec 4;46(25):5381-94. [Link]
- Structures of synthetic and natural benzophenones with anticancer activity.
- SUZUKI REACTION MONITORING. Advion. [Link]
- Synthesis and bioactivity investigation of benzophenone and its deriv
- Synthesis and bioactivity investigation of benzophenone and its deriv
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Med Chem. 2021. [Link]
- Pd-catalysed amination on a soluble polymer support: arylation of anilines with PEG-supported aryl halides. RSC Advances. 2014. [Link]
- Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. Advion Interchim Scientific. [Link]
- Structural Diversity and Bioactivities of Natural Benzophenones. RSC Advances. 2014. [Link]
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- CN108586224B - Method for purifying and separating benzophenone.
- Williamson Ether Synthesis. YouTube. [Link]
- Williamson Ether Synthesis. Chemistry Steps. [Link]
- Synthesis of 4-methoxybenzophenone. PrepChem.com. [Link]
- 9.5: Williamson ether synthesis. Chemistry LibreTexts. [Link]
- Recrystallization and Crystalliz
- Polyethylene glycol (PEG)
- Experimental Handout - Recrystallization.purification of Impure Unknown Solid and Impure Benzophenone. Scribd. [Link]
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
- PEG LinkER. YouTube. [Link]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. 2022. [Link]
- Green synthesis of 4-methoxybenzophenone from anisole and benzoic acid catalyzed by tungstophosphoric acid supported on MCM-41.
- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. shoko-sc.co.jp [shoko-sc.co.jp]
- 5. advion.com [advion.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. francis-press.com [francis-press.com]
- 14. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 15. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, molecular modeling, and structure-activity relationship of benzophenone-based CAAX-peptidomimetic farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-4'-methoxybenzophenone
Welcome to the Technical Support Center for the synthesis of 4-Bromo-4'-methoxybenzophenone. This guide is designed for researchers, scientists, and professionals in drug development seeking to enhance the yield and purity of this key synthetic intermediate. Here, we delve into common experimental challenges, offering evidence-based troubleshooting strategies and in-depth answers to frequently asked questions. Our approach is grounded in established chemical principles to provide you with reliable and actionable insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, which is typically achieved via a Friedel-Crafts acylation reaction.
Issue 1: Low or No Product Yield
A diminished yield is a frequent challenge in Friedel-Crafts acylation. The root causes can often be traced back to reagent quality, reaction setup, or the catalyst's effectiveness.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Moisture Contamination | Lewis acid catalysts, most commonly anhydrous aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][2] Water reacts with and deactivates the catalyst, halting the formation of the essential acylium ion electrophile.[2] | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.[2] |
| Inactive Catalyst | Prolonged exposure to air can lead to the hydration of the Lewis acid, rendering it ineffective. | Use a fresh, unopened container of the Lewis acid catalyst. If the catalyst is old, consider purchasing a new batch. |
| Insufficient Catalyst | The ketone product forms a complex with the Lewis acid, which can sequester the catalyst and prevent it from participating in the reaction.[3] Therefore, stoichiometric amounts of the catalyst are often required.[1][4] | Use at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent. An excess (e.g., 1.1 to 1.2 equivalents) is often beneficial. |
| Deactivated Aromatic Ring | While anisole is an activated ring system, bromobenzene is deactivated. If you are using the synthetic route involving the acylation of bromobenzene, the reaction will be inherently slower and may require more forcing conditions. | The preferred synthetic route is the acylation of anisole with 4-bromobenzoyl chloride due to the activating effect of the methoxy group on the anisole ring.[3] |
Issue 2: Formation of Isomeric Impurities
The presence of isomers of this compound in your final product can complicate purification and reduce the yield of the desired compound.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Ortho-Substitution | The methoxy group of anisole is an ortho-, para-directing group.[3] While the para-substituted product is sterically favored and generally the major product, some ortho-acylation can occur, leading to the formation of 2-Bromo-4'-methoxybenzophenone. | Lowering the reaction temperature can increase the selectivity for the para-product. Running the reaction at 0°C or even lower temperatures is advisable. |
| Polysubstitution | If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second acylation can occur on the aromatic ring, leading to diacylated byproducts.[5] | Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[2] Avoid excessive reaction times and temperatures. |
Issue 3: Difficult Product Isolation & Emulsion During Workup
The workup of a Friedel-Crafts acylation can be challenging, with the formation of emulsions that make phase separation difficult.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Incomplete Quenching | The aluminum chloride-ketone complex must be fully hydrolyzed to liberate the product. Incomplete hydrolysis can lead to a mixture of organic and inorganic species at the interface of the organic and aqueous layers.[2] | Quench the reaction by slowly and carefully pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.[2][3] The acid helps to dissolve the aluminum salts in the aqueous layer.[2] |
| Formation of Aluminum Hydroxides | The reaction of excess AlCl₃ with water is highly exothermic and can form insoluble aluminum hydroxides, which contribute to the formation of an emulsion.[2] | The use of an acidic workup (ice/HCl) is crucial to keep the aluminum salts in a soluble form.[2][6] |
Issue 4: Product is an Oil and Fails to Crystallize
Obtaining the product as an oil instead of a crystalline solid can be due to the presence of impurities or the choice of an inappropriate recrystallization solvent.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation, leading to an oily product. These impurities could be unreacted starting materials, isomeric byproducts, or solvent residues. | Ensure the workup was thorough, including washes with aqueous sodium bicarbonate to remove any acidic impurities.[7] If the product is still oily, consider purification by column chromatography before attempting recrystallization. |
| Inappropriate Recrystallization Solvent | The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[8] | Screen a variety of solvents. Common choices for compounds like benzophenones include ethanol, methanol, hexane, or mixtures such as hexane/ethyl acetate.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective synthetic route for this compound?
The most common and generally more efficient method is the Friedel-Crafts acylation of anisole with 4-bromobenzoyl chloride. Anisole is an activated aromatic ring due to the electron-donating methoxy group, which makes it more reactive towards electrophilic substitution than bromobenzene.[3] The alternative, acylating bromobenzene with 4-methoxybenzoyl chloride, is less favored because the bromine atom deactivates the ring.
Q2: Which Lewis acid is best for this synthesis?
Anhydrous aluminum chloride (AlCl₃) is the most commonly used and highly effective Lewis acid for this reaction.[11][12] However, other Lewis acids like ferric chloride (FeCl₃) can also be used, though they may be less potent.[1] For highly activated systems like anisole, milder Lewis acids such as zinc chloride (ZnCl₂) or titanium tetrachloride (TiCl₄) could also be considered to potentially minimize side reactions like demethylation of the methoxy group.[13]
Q3: Can I use a catalytic amount of Lewis acid?
No, a stoichiometric amount of the Lewis acid is generally required for Friedel-Crafts acylation. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst.[3] This complexation deactivates the catalyst, preventing it from facilitating further reactions.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (anisole and 4-bromobenzoyl chloride) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q5: What are the key safety precautions for this synthesis?
The Friedel-Crafts acylation involves several hazardous materials. Anhydrous aluminum chloride is corrosive and reacts violently with water.[7] Acyl chlorides are also corrosive and lachrymatory. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The quenching step is highly exothermic and should be performed with extreme care by slowly adding the reaction mixture to an ice/acid mixture.[14]
Experimental Protocol: Synthesis of this compound
This protocol details the Friedel-Crafts acylation of anisole with 4-bromobenzoyl chloride.
Materials:
-
Anisole
-
4-Bromobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, add anhydrous aluminum chloride (1.1 equivalents). To this, add anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: In the dropping funnel, prepare a solution of 4-bromobenzoyl chloride (1.0 equivalent) and anisole (1.0-1.2 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours, then let it warm to room temperature and stir for another 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[3][7]
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid product from a suitable solvent, such as ethanol, to obtain pure this compound.
Visualizing the Workflow
Friedel-Crafts Acylation: Key Steps
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
- BenchChem. (2025). A Comparative Guide to Lewis Acid Efficacy in Friedel-Crafts Reactions with Anisole.
- BenchChem. (2025).
- Davies, D. (2011).
- Chemistry Stack Exchange. (2021).
- BenchChem. (2025).
- Common Organic Chemistry.
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
- Friedel-Crafts Acyl
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Chem-Station Int. Ed. (2014).
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. (2024). Crystal Growth & Design.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- University of Wisconsin-Madison.
- BenchChem. (2025). Application Note and Protocol: Friedel-Crafts Acylation of Anisole with 3-Bromobenzoyl Chloride.
- University of Rochester, Department of Chemistry.
- University of Michigan.
- BenchChem. (2025).
- MCC Organic Chemistry.
- Professor Dave Explains. (2018).
- The Organic Chemistry Tutor. (2016).
- Important Chemistry Tips-Solvents choose for recrystalliz
- Frontiers. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]
- Reddit. (2023).
- The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
- BYJU'S.
- Chemistry Steps.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
purification of crude 4-Bromo-4'-methoxybenzophenone by recrystallization
An In-Depth Technical Guide to the Purification of Crude 4-Bromo-4'-methoxybenzophenone by Recrystallization
Introduction
This compound is a key intermediate in organic synthesis, frequently prepared via Friedel-Crafts acylation of anisole with 4-bromobenzoyl chloride.[1][2] The crude product from this synthesis invariably contains unreacted starting materials, by-products, and residual catalyst, necessitating a robust purification step to achieve the high purity required for subsequent applications in research and drug development. Recrystallization is a powerful and widely used technique for purifying solid organic compounds based on differences in solubility.[3][4] This guide, designed for researchers and development scientists, provides a comprehensive, experience-driven approach to the recrystallization of this compound, focusing on troubleshooting common issues and answering frequently asked questions.
Core Protocol: Recrystallization of this compound
This protocol provides a step-by-step methodology for the purification process. The key to a successful recrystallization is the selection of an appropriate solvent, where the desired compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[5][6]
Step 1: Solvent Selection
The ideal solvent will dissolve the this compound when hot but not when cold, while impurities will either be completely insoluble (allowing for hot filtration) or completely soluble (remaining in the mother liquor upon cooling).[3] Based on the benzophenone structure, moderately polar solvents are often a good starting point. Ethanol has been successfully used for the recrystallization of the related compound 4-bromobenzophenone.[7]
Solvent Screening Protocol:
-
Place approximately 50-100 mg of the crude solid into separate test tubes.
-
Add a small volume (~1 mL) of a candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube at room temperature.
-
Observe the solubility. A suitable solvent should not dissolve the compound at room temperature.[6]
-
Gently heat the test tubes that did not show solubility at room temperature in a water bath. The compound should fully dissolve at or near the solvent's boiling point.
-
Allow the dissolved solutions to cool slowly to room temperature, and then in an ice bath. The solvent that yields a high quantity of pure-looking crystals is the best choice.
Step 2: The Recrystallization Workflow
Detailed Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol) and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of the hot solvent until the solid just dissolves. Using the absolute minimum amount of hot solvent is critical for maximizing yield.[8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-boil for a few minutes. The charcoal adsorbs colored impurities.[9]
-
Hot Filtration (If Necessary): If there are insoluble impurities or if charcoal was used, a hot filtration is required. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it as quickly as possible to prevent premature crystallization in the funnel.[3][10]
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals rather than a precipitate.[10] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold solvent to rinse away any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals thoroughly to remove the solvent. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, followed by drying in a vacuum oven or desiccator.
-
Purity Assessment: Determine the melting point of the dried crystals. Pure this compound has a sharp melting point in the range of 160-161 °C.[11] A broad or depressed melting point indicates the presence of impurities.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization process in a direct question-and-answer format.
Q1: I've cooled my solution, but no crystals have formed. What went wrong?
A1: This is a very common issue and typically points to one of two causes:
-
Excess Solvent: You may have used too much solvent during the dissolution step.[12] The solution is not supersaturated enough upon cooling for crystals to nucleate.
-
Solution: Reheat the solution and gently boil off a portion of the solvent to increase the concentration. Allow this more concentrated solution to cool slowly again.[8]
-
-
Supersaturation: The solution may be supersaturated but requires a nucleation site to begin crystallization.
-
Solution: Try scratching the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation. Alternatively, if you have a small crystal of the pure product, add it to the solution (a "seed crystal") to initiate crystallization.[12]
-
Q2: My product has separated as an oil, not as crystals. What should I do?
A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[8] The melting point of a compound is often depressed by the presence of impurities.
-
Cause: The solution is likely cooling too quickly at the point of supersaturation, or the concentration of the solute is too high.
-
Solution: Reheat the flask to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point slightly. Then, ensure the solution cools much more slowly. Insulating the flask by placing it on a cork ring or wrapping it in paper towels can help. Allowing the solution to cool to room temperature before moving it to an ice bath is crucial.[8]
Q3: My final yield of pure crystals is very low. Why did this happen?
A3: A low yield can result from several factors during the procedure:
-
Using Too Much Solvent: As in Q1, using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[8] Always use the minimum amount of boiling solvent required for dissolution.
-
Premature Crystallization: If you performed a hot filtration, the product may have crystallized on the filter paper or in the funnel stem. To prevent this, ensure your filtration apparatus is pre-heated and the filtration is performed quickly.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for the washing step.
Q4: The purified crystals are still colored. How can I fix this?
A4: The presence of color indicates that colored impurities have co-crystallized with your product.
-
Solution: You will need to repeat the recrystallization. After dissolving the colored crystals in the hot solvent, add a small amount (a spatula tip) of decolorizing charcoal. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[9] Allow the now colorless filtrate to cool and crystallize as before.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best recrystallization solvent if I have no prior information?
A1: The principle of "like dissolves like" is a good starting point. This compound has a ketone and an ether functional group, making it a moderately polar molecule. Therefore, moderately polar solvents are good candidates. The ideal solvent should exhibit high solubility for the compound when hot and low solubility when cold.[3][5] A small-scale solvent screen as described in the core protocol is the most reliable empirical method.
Q2: What are the likely impurities in my crude this compound?
A2: If synthesized via a Friedel-Crafts acylation, the most common impurities are unreacted starting materials (anisole, 4-bromobenzoyl chloride) and by-products from side reactions. Residual aluminum chloride catalyst, if not properly quenched and removed during the workup, can also be present.[1][13]
Q3: Can I use a mixed-solvent system for recrystallization?
A3: Yes. A mixed-solvent system is useful when no single solvent has the ideal solubility properties.[5] This typically involves dissolving the crude solid in a small amount of a "good" solvent (in which it is highly soluble) at a high temperature. Then, a "poor" solvent (in which it is insoluble), which must be miscible with the good solvent, is added dropwise until the solution becomes cloudy (the cloud point). A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[14] For this compound, a system like Toluene/Hexane or Ethyl Acetate/Hexane could be effective.
Q4: Besides melting point, how can I verify the purity of my final product?
A4: Thin Layer Chromatography (TLC) is an excellent technique to assess purity. The purified product should appear as a single spot on the TLC plate, with an Rf value different from the crude material, which may show multiple spots. Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the structure and identify any remaining impurities.[15]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₁BrO₂ | [11][16] |
| Molecular Weight | 291.14 g/mol | [11][16] |
| Appearance | White to off-white solid | [11] |
| Melting Point (Pure) | 160-161 °C | [11] |
References
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
- Oregon State University. (n.d.). Experimental Chemistry II.
- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
- StudyCorgi. (2024). Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- CUNY. (n.d.). Purification by Recrystallization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-BROMO-4''-METHOXYBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. mt.com [mt.com]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Experimental Chemistry II [sites.science.oregonstate.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound CAS#: 54118-75-1 [amp.chemicalbook.com]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. studymoose.com [studymoose.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. scribd.com [scribd.com]
- 16. This compound | C14H11BrO2 | CID 794333 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 4-Bromo-4'-methoxybenzophenone via Column Chromatography
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 4-Bromo-4'-methoxybenzophenone. The content is structured to address specific experimental issues with causal explanations and validated solutions.
Troubleshooting Guide
This section addresses the most common problems encountered during the column chromatography of this compound. The format is designed to help you quickly identify your issue, understand the underlying cause, and implement an effective solution.
Question 1: My compound, this compound, is not moving down the column and appears stuck at the origin.
-
Possible Cause: The mobile phase (eluent) is not polar enough to displace the compound from the stationary phase. Silica gel, the standard stationary phase, is highly polar.[1][2] Polar compounds like benzophenones, which contain polar carbonyl groups, will adsorb strongly to the silica surface.[3] If the eluent is too non-polar (e.g., 100% hexane), it cannot effectively compete for the binding sites on the silica gel, and the compound will not move.[4]
-
Solution: Increase the polarity of the mobile phase. This is typically achieved by gradually increasing the proportion of a more polar solvent in your eluent mixture. For instance, if you are using a hexane/ethyl acetate system, you would increase the percentage of ethyl acetate. A good starting point for many benzophenone derivatives is a 10-20% ethyl acetate in hexane mixture.[5][6] Always determine the optimal solvent system by running preliminary Thin-Layer Chromatography (TLC) plates first.[4][7]
Question 2: The separation between my desired product and a close-running impurity is very poor. The collected fractions are all mixed.
-
Possible Cause 1: Suboptimal Solvent System. The chosen mobile phase may not have the required selectivity to resolve compounds with similar polarities. A good separation requires a significant difference in the retention factors (Rf) of the components on a TLC plate (ideally, a ΔRf ≥ 0.2).
-
Solution 1: Re-optimize the mobile phase using TLC. Test various solvent systems of differing polarities. A common and effective system for benzophenones is hexane and ethyl acetate.[6] Try a shallower polarity gradient during the column elution; for example, instead of jumping from 5% to 15% ethyl acetate, try eluting with 5%, then 7%, then 9%, etc. This slower increase in polarity can significantly improve the resolution of closely related compounds.
-
Possible Cause 2: Column Overloading. Loading too much crude material onto the column is a frequent cause of poor separation.[5] An overloaded column leads to broad, overlapping bands that cannot be resolved, regardless of the solvent system's effectiveness.
-
Solution 2: Reduce the amount of sample loaded. A general and reliable rule is to use a mass ratio of stationary phase (silica gel) to crude sample between 30:1 and 100:1.[5] For difficult separations of compounds with very similar Rf values, a higher ratio (e.g., 100:1) is recommended.
-
Possible Cause 3: Improper Column Packing. The presence of air bubbles, cracks, or channels in the stationary phase creates pathways for the solvent and sample to travel unevenly down the column, which completely ruins separation.[8]
-
Solution 3: Ensure the column is packed correctly. The "slurry method," where the silica gel is mixed with the initial eluent before being poured into the column, is highly recommended to prevent air bubbles and ensure a uniform packing density.[9] After packing, gently tap the column to settle the silica and add a protective layer of sand on top to prevent the bed from being disturbed during solvent addition and sample loading.[10]
Question 3: My compound is eluting with significant "tailing" or "streaking," leading to broad fractions and lower purity.
-
Possible Cause 1: Poor Sample Solubility. If the compound is not fully soluble in the mobile phase as it moves down the column, it can cause tailing. This is especially true if the sample was loaded using a solvent that is much stronger (more polar) than the mobile phase.
-
Solution 1: When the desired compound begins to elute, you can sometimes counteract tailing by slightly increasing the polarity of the eluent.[11][12] This helps to push the trailing edge of the band down the column more quickly. The best practice, however, is to ensure the sample is loaded in a minimal volume of solvent. If the crude product has poor solubility in the eluent, consider the "dry loading" method.[10]
-
Possible Cause 2: Compound Degradation on Silica. Silica gel is slightly acidic and can sometimes cause sensitive compounds to degrade during the purification process, leading to streaks or the appearance of new spots on TLC.[12][13]
-
Solution 2: If you suspect degradation, you can use a less acidic stationary phase like neutral alumina.[5] Alternatively, the silica gel can be "deactivated" by adding a small amount (0.5-1%) of a base like triethylamine to the mobile phase.[6] This is particularly useful for purifying basic compounds like amines. Always run a test TLC with the modified solvent first to see how it affects the separation.
Question 4: I have very low recovery of my product after the column, or I can't find it at all.
-
Possible Cause 1: The compound is highly polar and remains on the column. If even highly polar solvent systems (like 100% ethyl acetate or dichloromethane/methanol) do not elute your compound, it may be too polar for normal-phase chromatography.
-
Solution 1: For extremely polar compounds, consider switching to reverse-phase chromatography.[14] In this technique, the stationary phase is non-polar (like C18 silica), and a polar mobile phase (like water/acetonitrile) is used.[14]
-
Possible Cause 2: The compound is very non-polar and eluted in the solvent front. If your compound is significantly less polar than your starting eluent, it may have passed through the column very quickly with the initial solvent flush, before you began collecting fractions.[11]
-
Solution 2: Always collect the very first fractions as the solvent begins to elute from the column and check them by TLC.[12]
-
Possible Cause 3: The compound decomposed on the column. As mentioned previously, some compounds are not stable on silica gel.[12]
-
Solution 3: Test the stability of your compound on silica beforehand. Spot your compound on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots or significant streaking that wasn't present initially, your compound may be unstable on silica.[12] In this case, consider alternative purification methods like recrystallization or using a different stationary phase like alumina.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of column chromatography for this purification? A: Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] For this compound, we use "normal-phase" chromatography. The stationary phase is a polar adsorbent (silica gel), and the mobile phase is a less polar organic solvent.[1][15] As the mobile phase flows through the column, compounds in the mixture engage in a continuous process of adsorbing to the silica and dissolving back into the solvent.[9] Less polar compounds spend more time in the mobile phase and travel down the column faster, while more polar compounds, like our target molecule, interact more strongly with the polar silica and move slower. This difference in migration speed allows for separation.[3]
Q2: How do I choose the right solvent system? A: The ideal solvent system is determined empirically using Thin-Layer Chromatography (TLC), which is essentially a small-scale, open-column chromatography.[4] You should test various mixtures of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The goal is to find a solvent mixture that moves the desired compound, this compound, to an Rf value of approximately 0.2-0.4.[5] This range typically provides the best separation from impurities, which should ideally have significantly different Rf values.
Q3: What is the difference between "wet" and "dry" sample loading, and when should I use each? A:
-
Wet Loading: This is the most common method. The crude sample is dissolved in the minimum possible amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully pipetted onto the top of the column bed.[10] This method is fast and straightforward for samples that are readily soluble in the eluent.
-
Dry Loading: This method is used when the crude sample has poor solubility in the mobile phase.[10] The sample is first dissolved in a suitable volatile solvent (like dichloromethane or acetone), and then a small amount of silica gel is added to this solution. The solvent is then removed under reduced pressure (e.g., on a rotary evaporator) until a dry, free-flowing powder is obtained. This silica-adsorbed sample is then carefully added to the top of the column. This technique prevents broad, poorly resolved bands that can result from using strong, incompatible solvents to dissolve the sample for wet loading.[10]
Q4: Should I use isocratic or gradient elution? A: The choice depends on the complexity of your mixture.
-
Isocratic Elution: The entire separation is performed using a single, unchanging solvent mixture. This is effective for simple separations where the desired product is well-resolved from impurities on the initial TLC.
-
Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation (e.g., starting with 5% EtOAc/hexane and slowly increasing to 20% EtOAc/hexane). This is highly effective for separating complex mixtures containing compounds with a wide range of polarities. It allows the less polar compounds to elute first, and then speeds up the elution of the more tightly bound, polar compounds, saving time and solvent while often improving peak shape.[4]
Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines a standard procedure for purifying a crude sample of this compound.
1. TLC Analysis and Solvent System Optimization:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto several TLC plates.
-
Develop the plates in chambers containing different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15).
-
Visualize the plates under UV light.
-
Select the solvent system that gives an Rf value of ~0.3 for the product spot and provides the best separation from other visible spots.
2. Column Preparation (Slurry Method):
-
Select a glass column of appropriate size. For purifying 1 gram of crude material, a column with a diameter of ~4-5 cm is suitable.
-
Securely clamp the column in a vertical position in a fume hood. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (~0.5 cm) of sand.[9]
-
In a beaker, prepare a slurry by mixing silica gel (typically 230-400 mesh) with the initial, least polar mobile phase determined by TLC (e.g., 95:5 hexane:ethyl acetate). The amount of silica should be about 50 times the weight of the crude sample.[1]
-
With the stopcock open and a flask below to collect the solvent, pour the silica slurry into the column. Use a funnel to aid the transfer.[9]
-
Gently tap the side of the column continuously to ensure the silica packs into a uniform, dense bed without cracks or air bubbles.[9]
-
Once all the silica has settled, add a final layer of sand (~1 cm) on top to protect the surface of the stationary phase.[10]
-
Continuously run solvent through the column until the bed is stable and no more settling occurs. Do not let the solvent level drop below the top layer of sand.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound (~1 g) in a minimal amount of a volatile solvent like dichloromethane in a round-bottom flask.
-
Add ~5-10 g of silica gel to the flask and mix to form a slurry.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[10]
-
Carefully drain the solvent from the packed column until the liquid level is just at the top of the sand.
-
Add the dry, sample-adsorbed silica powder evenly onto the top layer of sand in the column.
-
Carefully add a final thin layer of sand over the sample layer.
4. Elution and Fraction Collection:
-
Gently add the mobile phase to the top of the column, taking care not to disturb the top layers.
-
Apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate. The optimal flow rate will cause the solvent level to drop by about 2 inches per minute.[4]
-
Begin collecting the eluent in sequentially numbered test tubes or flasks.
-
If using a gradient elution, start with the least polar solvent mixture and gradually increase the proportion of the more polar solvent after a few column volumes have passed.
5. Analysis of Fractions:
-
Monitor the separation by spotting fractions onto TLC plates. It is efficient to spot multiple fractions (e.g., 5-10) on a single plate.[10]
-
Develop the TLC plates in the optimized solvent system and visualize under UV light.
-
Identify the fractions containing the pure desired product (single spot at the correct Rf).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
6. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid.
-
Determine the final mass and calculate the percent recovery. Confirm purity using analytical techniques such as NMR, melting point, or HPLC.
Data Presentation
Table 1: Polarity of Common Chromatography Solvents
| Solvent | Polarity Index | Role in System |
| n-Hexane | 0.1 | Non-polar base eluent |
| Dichloromethane | 3.1 | Moderately polar eluent/loading solvent |
| Diethyl Ether | 2.8 | Moderately polar modifier |
| Ethyl Acetate | 4.4 | Common polar modifier |
| Acetone | 5.1 | Polar modifier/loading solvent |
| Methanol | 5.1 | Highly polar modifier (used sparingly) |
Data adapted from[5][6]. The polarity index is a relative measure of a solvent's polarity.
Table 2: Example TLC Data for Optimizing Separation
| Solvent System (Hexane:Ethyl Acetate) | Rf of Impurity A (Less Polar) | Rf of Product | Rf of Impurity B (More Polar) | Assessment |
| 95:5 | 0.45 | 0.20 | 0.05 | Poor separation of product and Impurity B. Product Rf is a bit low. |
| 90:10 | 0.60 | 0.35 | 0.15 | Optimal. Good separation between all components (ΔRf ≈ 0.2). |
| 85:15 | 0.75 | 0.50 | 0.30 | Product Rf is too high; risk of co-elution with Impurity A. |
This table provides a hypothetical but realistic guide for how Rf values of this compound and potential impurities might change with the mobile phase composition.[5] The exact Rf values must be determined experimentally.
Visualization of Workflow
Caption: Workflow for purifying this compound.
References
- University of Rochester, Department of Chemistry.
- ChemistryViews. (2012, August 7).
- Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. [Link]
- University of Colorado Boulder, Department of Chemistry.
- Hawach Scientific. (2025, February 11).
- Lab Tech. Column Chromatography - What are Different Types and How to Select Right Method. [Link]
- JoVE. (2015, March 4).
- Columbia University, Department of Chemistry.
- ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. [Link]
- University of Rochester, Department of Chemistry.
- University of Toronto, Department of Chemistry.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- University of Wisconsin-Madison, Department of Chemistry.
Sources
- 1. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 2. columbia.edu [columbia.edu]
- 3. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Chromatography [chem.rochester.edu]
- 12. Purification [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. quora.com [quora.com]
- 15. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Synthesis of 4-Bromo-4'-methoxybenzophenone
Welcome to the technical support resource for the synthesis of 4-Bromo-4'-methoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this established yet nuanced chemical transformation. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are the key reagents?
The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of anisole (methoxybenzene) with 4-bromobenzoyl chloride. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used as a catalyst to facilitate the reaction.[1][2]
Q2: What is the expected major product and why?
The major product is This compound . The methoxy group (-OCH₃) on the anisole ring is a powerful activating and ortho, para-directing group.[1][3] Due to significant steric hindrance at the ortho positions, the incoming electrophile (the 4-bromobenzoyl cation) preferentially attacks the para position, leading to the desired product.[1]
Q3: My reaction yield is low. What are the most common causes?
Low yields in this Friedel-Crafts acylation can often be attributed to a few critical factors:
-
Catalyst Inactivity : Aluminum chloride is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[4][5] It is imperative to use anhydrous conditions and freshly opened or purified reagents.
-
Insufficient Catalyst : The benzophenone product forms a stable complex with AlCl₃. This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (at least one equivalent) of AlCl₃ relative to the 4-bromobenzoyl chloride is required, not just a catalytic amount.[4][5]
-
Sub-optimal Reaction Temperature : While many Friedel-Crafts acylations proceed at room temperature, temperature control is crucial. Excessively high temperatures can promote the formation of side products and tar-like substances.[4][6]
Troubleshooting Guide: Common Side Products & Solutions
This section addresses specific side products you may encounter and provides actionable solutions.
Issue 1: Presence of an Isomeric Impurity
Question: My NMR analysis shows a mixture of two isomers. What is the likely impurity and how can I minimize its formation?
Answer: The most common isomeric side product is (4-bromophenyl)(2-methoxyphenyl)methanone , the ortho-acylated product. While the para isomer is sterically favored, the electronic activation of the ortho position by the methoxy group can lead to the formation of this side product.[3]
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature, typically to between 0-10°C during the addition of the electrophile, can enhance the regioselectivity towards the thermodynamically more stable para product.[6]
-
Solvent Choice: The choice of solvent can influence the isomer ratio. Less polar solvents may favor the para isomer.
-
Purification: If a mixture of isomers is obtained, they can often be separated by column chromatography on silica gel or by fractional crystallization. The polarity difference between the two isomers, although slight, is often sufficient for chromatographic separation.[6]
Issue 2: Unreacted Starting Materials
Question: My TLC analysis indicates the presence of unreacted anisole and/or 4-bromobenzoyl chloride. What went wrong?
Answer: The persistence of starting materials is a clear sign of an incomplete reaction. The primary culprits are related to the catalyst and reaction conditions.
-
Cause 1: Inactive Catalyst: As mentioned in the FAQs, moisture is the enemy of AlCl₃. Ensure all glassware is flame-dried, and solvents are anhydrous.[4][5]
-
Solution 1: Rigorous Anhydrous Technique: Use a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.[5]
-
Cause 2: Incorrect Stoichiometry: An insufficient amount of AlCl₃ will result in incomplete formation of the acylium ion electrophile.
-
Solution 2: Verify Stoichiometry: A common molar ratio for arene:acyl chloride:AlCl₃ is approximately 1:1.1:1.2 to ensure complete conversion.[6]
-
Cause 3: Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution 3: Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials before quenching the reaction.[6]
Issue 3: Formation of 4,4'-Dimethoxybenzophenone
Question: I've identified 4,4'-dimethoxybenzophenone as a side product. How is this possible?
Answer: The presence of 4,4'-dimethoxybenzophenone suggests an issue with your starting materials or a competing reaction. This side product would arise from the acylation of anisole with 4-methoxybenzoyl chloride.
-
Plausible Cause: This is most likely due to a contaminated starting material. Your 4-bromobenzoyl chloride may be contaminated with 4-methoxybenzoyl chloride.
-
Preventative Measure: Ensure the purity of your starting materials. If necessary, purify the 4-bromobenzoyl chloride by distillation or recrystallization before use.
Experimental Protocols & Data
General Protocol for the Synthesis of this compound
This procedure is a representative example and may require optimization.
-
Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.[5]
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous solvent such as dichloromethane (CH₂Cl₂). Cool the mixture to 0°C in an ice bath.
-
Reactant Addition: In the dropping funnel, place a solution of 4-bromobenzoyl chloride (1.0 equivalent) and anisole (1.1 equivalents) in anhydrous dichloromethane.
-
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature below 10°C.[6] After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1] This step is exothermic and hydrolyzes the aluminum chloride complex.[7]
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]
Data Summary: Key Reactants and Products
| Compound | Molar Mass ( g/mol ) | Role | Notes |
| Anisole | 108.14 | Nucleophile | Activating, ortho, para-director. |
| 4-Bromobenzoyl Chloride | 219.45 | Electrophile Precursor | Reacts with AlCl₃ to form the acylium ion. |
| Aluminum Chloride (AlCl₃) | 133.34 | Lewis Acid Catalyst | Highly moisture-sensitive. Used in stoichiometric amounts. |
| This compound | 291.14 | Major Product | The desired para-substituted product.[8] |
| (4-bromophenyl)(2-methoxyphenyl)methanone | 291.14 | Isomeric Side Product | The ortho-substituted product. |
Mechanistic Insights & Visualizations
Reaction Mechanism: Formation of this compound
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.
Caption: Workflow of the Friedel-Crafts acylation mechanism.
Formation of the Major Product and Isomeric Side Product
The directing effect of the methoxy group on anisole dictates the position of acylation.
Caption: Regioselectivity in the acylation of anisole.
References
- PrepChem. (n.d.). Synthesis of 4-methoxybenzophenone.
- University of Toronto. (n.d.). 13 Friedel-Crafts Acylation.
- Patsnap. (n.d.). Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone.
- Reddit. (2019). Friedel-crafts acylation of anisole: why do we use ice for the separation?
- YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole.
- ResearchGate. (2025). Green synthesis of 4-methoxybenzophenone from anisole and benzoic acid catalyzed by tungstophosphoric acid supported on MCM-41.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- ResearchGate. (2018). Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride….
- ResearchGate. (n.d.). Synthesis of benzophenones via Friedel–Crafts reactions.
- ResearchGate. (2025). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism.
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
- Vedantu. (n.d.). On Friedel-Crafts acetylation, anisole yields.
- Oregon State University. (2006). Experimental Chemistry II.
- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
- PubChem. (n.d.). This compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. This compound | C14H11BrO2 | CID 794333 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Friedel-Crafts Acylation for Benzophenone Synthesis
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this cornerstone reaction for the synthesis of benzophenones and related aryl ketones. Benzophenones are a critical structural motif in medicinal chemistry, materials science, and industrial applications.[1] This document provides in-depth, field-proven insights into troubleshooting common failures, structured in a direct question-and-answer format to address specific experimental challenges.
Core Principles: The Reaction Mechanism
A foundational understanding of the Friedel-Crafts acylation mechanism is critical for effective troubleshooting. The reaction is a classic electrophilic aromatic substitution that proceeds in three primary steps.[1][2]
-
Generation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the acylating agent (e.g., benzoyl chloride) to form a highly reactive, resonance-stabilized acylium ion.[1][2][3]
-
Electrophilic Attack: The nucleophilic π-electron system of the aromatic ring (e.g., benzene) attacks the acylium ion. This disrupts the ring's aromaticity and forms a carbocation intermediate known as an arenium ion or sigma complex.[1]
-
Rearomatization: The [AlCl₄]⁻ complex, formed in the first step, acts as a base to deprotonate the arenium ion, restoring aromaticity and regenerating the Lewis acid catalyst.[1][2]
Crucially, the resulting benzophenone product is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[4] This complex deactivates the product, preventing further acylation (polyacylation), but also means that the catalyst is not truly catalytic and must be used in at least stoichiometric amounts.[4][5] This complex must be hydrolyzed during the aqueous workup to liberate the final ketone product.[3][6]
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation generally preferred over alkylation when synthesizing alkyl-substituted benzophenones?
A1: Friedel-Crafts acylation offers two significant advantages over its alkylation counterpart. Firstly, the acylium ion electrophile is resonance-stabilized and does not undergo carbocation rearrangements, which are a common problem in alkylations involving primary alkyl halides.[7][8][9] Secondly, the acylation reaction is self-limiting. The acyl group attached to the aromatic ring is electron-withdrawing, which deactivates the ring and makes the ketone product less reactive than the starting material, thus preventing polysubstitution.[1][10][11] In contrast, the alkyl groups introduced during alkylation are activating, making the product more reactive and leading to polyalkylation.[10][11][12]
Q2: How much Lewis acid catalyst is required? Is it truly a catalyst?
A2: In Friedel-Crafts acylation, the Lewis acid is more of a reagent than a true catalyst. The product, a benzophenone, is a moderate Lewis base and forms a stable, often colorful, complex with the strong Lewis acid catalyst (e.g., AlCl₃).[4][6] This interaction sequesters the catalyst, preventing it from activating more acyl chloride. Therefore, you must use at least a stoichiometric amount (1.0 equivalent) or a slight excess (e.g., 1.1 equivalents) of the Lewis acid relative to the limiting reagent (typically the acyl chloride) to ensure the reaction goes to completion.[4][5]
Q3: Are there any aromatic substrates that are incompatible with Friedel-Crafts acylation?
A3: Yes, the reaction has significant limitations. It fails with aromatic rings that are strongly deactivated by electron-withdrawing groups (e.g., nitrobenzene, benzonitrile) because these rings are not nucleophilic enough to attack the acylium ion.[2][13][14] Additionally, aromatic compounds containing Lewis basic functional groups like amines (-NH₂) or hydroxyls (-OH) are unsuitable.[10][15] The lone pair of electrons on the nitrogen or oxygen will coordinate strongly with the Lewis acid catalyst, deactivating the catalyst and placing a positive charge on the substituent, which strongly deactivates the ring.[10][14][15]
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and solve specific experimental failures.
Symptom 1: No Reaction or Very Low Yield
This is the most common failure mode and typically points to an issue with one of the core components of the reaction.
-
Potential Cause: Inactive Catalyst or Reagents due to Moisture.
-
Explanation: Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water.[15][16] Moisture in the glassware, solvents, or on the surface of the catalyst itself will hydrolyze and deactivate it, halting the reaction before it can begin. The acyl chloride is also sensitive to moisture.[15]
-
Solution:
-
Rigorous Drying: Flame-dry all glassware under vacuum or in an oven (e.g., >120 °C) for several hours and cool in a desiccator before use.
-
Anhydrous Conditions: Use a freshly opened bottle of AlCl₃ or one that has been stored properly in a desiccator.[15] The catalyst should be a fine, free-flowing powder; clumps or a strong smell of HCl indicate moisture contamination.[15] Use anhydrous grade solvents.
-
Inert Atmosphere: Assemble the reaction under a nitrogen or argon atmosphere and use a drying tube (e.g., filled with CaCl₂) to protect the reaction from atmospheric moisture.[1]
-
-
-
Potential Cause: Deactivated Aromatic Substrate.
-
Explanation: As mentioned in the FAQs, aromatic rings with moderate to strong electron-withdrawing groups (EWGs) are poor nucleophiles and react sluggishly, if at all, under standard conditions.[13][14]
-
Solution:
-
Forcing Conditions: For moderately deactivated substrates, you can sometimes drive the reaction forward by increasing the amount of Lewis acid, elevating the reaction temperature, or switching to a more powerful catalyst system like triflic acid.[13]
-
Alternative Routes: For strongly deactivated systems (e.g., nitrobenzene), Friedel-Crafts acylation is often not viable. Consider alternative synthetic strategies, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.[13]
-
-
Symptom 2: Formation of Multiple Products or Unexpected Isomers
-
Potential Cause: Poor Regioselectivity.
-
Explanation: When using a substituted benzene as your starting material, the directing effects of the substituent will determine the position (ortho, meta, or para) of acylation. However, the ratio of these isomers can be heavily influenced by the reaction conditions, particularly the solvent.[17] This is often a contest between kinetic and thermodynamic control.
-
Solution:
-
Solvent Optimization: The choice of solvent can alter the product distribution. Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) often favor the kinetically controlled product (frequently the ortho/para isomers).[17] More polar solvents, such as nitrobenzene, can facilitate equilibrium to the more stable, thermodynamically controlled product (often the para isomer).[17]
-
-
| Parameter | Effect on Regioselectivity | Rationale |
| Solvent Polarity | Can shift the ratio of kinetic vs. thermodynamic products. | Polar solvents can better solvate the intermediate complexes, allowing for reversibility and equilibration to the most stable isomer. Non-polar solvents may cause the kinetic product complex to precipitate, preventing equilibration.[17] |
| Temperature | Lower temperatures favor kinetic control; higher temperatures favor thermodynamic control. | Higher thermal energy allows the reaction to overcome the activation barrier for the reverse reaction, permitting isomerization to the most stable product. |
| Lewis Acid Choice | Milder Lewis acids may offer improved selectivity in some cases. | A less reactive electrophile can be more selective in choosing its site of attack on the aromatic ring. |
Symptom 3: Product Decomposition or Charring
-
Potential Cause: Reaction Temperature is Too High.
-
Explanation: Friedel-Crafts acylations are exothermic.[6] Allowing the temperature to rise uncontrollably, especially during the initial addition of reagents, can lead to side reactions and decomposition of starting materials or products, resulting in a dark, tarry reaction mixture.
-
Solution:
-
Temperature Control: Perform the initial addition of the acyl chloride and Lewis acid at a low temperature (0–5 °C) using an ice bath.[1][18]
-
Slow Addition: Add the reagents dropwise to control the rate of the exothermic reaction.[1][19]
-
Monitor: After the initial addition, the reaction can often be allowed to warm to room temperature and stirred to completion.[1]
-
-
Symptom 4: Difficulty in Product Isolation / Low Yield After Workup
-
Potential Cause: Emulsion Formation During Aqueous Quench.
-
Explanation: The workup procedure involves quenching the reaction to destroy the excess Lewis acid and hydrolyze the product-catalyst complex. This generates aluminum salts (e.g., aluminum hydroxide), which can cause persistent emulsions at the interface of the organic and aqueous layers, making separation difficult and leading to product loss.[15][20]
-
Solution:
-
Acidic Quench: Instead of quenching with pure water or ice, pour the reaction mixture slowly and carefully onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[15][21] The acid keeps the aluminum salts soluble as [Al(H₂O)₆]³⁺, preventing the formation of gelatinous precipitates.
-
Brine Wash: If an emulsion still forms, washing the combined organic layers with a saturated solution of NaCl (brine) can help break it by increasing the ionic strength of the aqueous layer.[15]
-
-
Validated Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Benzophenone
This protocol is a representative example and may require optimization for substituted analogs.
-
Setup: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a CaCl₂ drying tube to protect against atmospheric moisture.[1] Place the entire apparatus under a nitrogen or argon atmosphere.
-
Reagent Loading: In the flask, place anhydrous aluminum chloride (AlCl₃, 1.1 eq.). Add an anhydrous solvent, such as dichloromethane (DCM), via cannula or syringe. Cool the flask to 0-5 °C using an ice-water bath.
-
Substrate Addition: In the dropping funnel, prepare a solution of benzoyl chloride (1.0 eq.) and benzene (1.5-2.0 eq.) in anhydrous DCM.
-
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes, ensuring the internal temperature does not rise significantly.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.[1] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the benzoyl chloride is consumed.
Protocol 2: Reaction Workup and Purification
-
Quenching: Prepare a beaker containing a mixture of crushed ice (approx. 100 g) and concentrated HCl (approx. 50 mL). While stirring vigorously, slowly and carefully pour the reaction mixture from the flask into the ice/HCl mixture.[15][21]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.[19]
-
Washing: Combine all organic layers. Wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with saturated brine to help break any emulsions and begin the drying process.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude benzophenone.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).[19]
References
- BenchChem. (2025).
- BYJU'S. (n.d.).
- Wikipedia. (2023). Friedel–Crafts reaction. [Link]
- Organic Chemistry Portal. (n.d.).
- Benchchem. (2025).
- Benchchem. (2025).
- University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link]
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]
- Benchchem. (n.d.).
- Benchchem. (n.d.). Impact of Lewis acid catalyst choice on Friedel-Crafts acylation with 4-Acetylpiperidine-1-carbonyl chloride.
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Vedantu. (n.d.). How to convert benzene to benzophenone class 11 chemistry CBSE. [Link]
- YouTube. (2020).
- LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
- Organic Syntheses. (n.d.). BENZOPHENONE. [Link]
- Reddit. (2022).
- YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
- Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. [Link]
- YouTube. (2011).
- Benchchem. (n.d.).
- LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]
- YouTube. (2021). 18.
- Chemistry Steps. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Friedel-Crafts Acylation [www1.udel.edu]
- 20. youtube.com [youtube.com]
- 21. websites.umich.edu [websites.umich.edu]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Bromo-4'-methoxybenzophenone
Welcome to our dedicated technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 4-Bromo-4'-methoxybenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions involving this specific substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered in the lab.
Troubleshooting Guide
Navigating the complexities of Suzuki coupling reactions requires a systematic approach to troubleshooting. Below, we address common issues observed when working with this compound and provide a logical workflow to diagnose and resolve them.
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most frequent challenges. This can often be attributed to several factors ranging from catalyst activity to reagent quality.
Potential Causes and Solutions:
-
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation.[1][2] Inadequate degassing of solvents or failure to maintain an inert atmosphere can lead to catalyst deactivation. For electron-deficient substrates like this compound, a more active catalyst system with bulky, electron-rich ligands may be necessary to facilitate the oxidative addition step.[2][3]
-
Suboptimal Base Selection: The base plays a crucial role in the transmetalation step by activating the organoboron species.[4][5] The choice of base can significantly impact the reaction rate and overall yield.[4] A screening of different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ is often necessary to find the optimal conditions.[6]
-
Poor Reagent Quality: The purity of your starting materials is critical. Boronic acids can degrade over time, leading to a side reaction known as protodeboronation.[1][7] Using fresh, high-purity boronic acid and ensuring your this compound is free of impurities is essential.
-
Inappropriate Solvent System: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[8][9] Common solvent systems include mixtures of toluene, dioxane, or THF with water.[6][10] The optimal solvent will depend on the specific boronic acid partner and base used.[8][11]
Issue 2: Significant Formation of Side Products
The appearance of unexpected spots on your TLC or peaks in your LC-MS can complicate purification and reduce the yield of your desired product.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling: The formation of biphenyls from the coupling of two molecules of the aryl halide or the boronic acid is a common side reaction, often caused by the presence of oxygen.[6] Thoroughly degassing all solvents and the reaction mixture is crucial to minimize homocoupling.[6]
-
Protodeboronation: This is the protonolysis of the boronic acid, where the boronic acid group is replaced by a hydrogen atom.[1][7] This can be minimized by using anhydrous solvents, high-purity reagents, and sometimes by switching to a more stable boronic ester.[1]
-
Debromination: The reduction of the starting material, this compound, to 4-methoxybenzophenone is another possible side reaction. This can be influenced by the choice of ligand, base, and reaction temperature.[6][12] Screening different reaction parameters can help to minimize this byproduct.
Visual Troubleshooting Workflow
To assist in diagnosing issues with your Suzuki coupling reaction, the following decision tree provides a systematic approach to troubleshooting.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to use for the Suzuki coupling of this compound?
A1: While there is no single "best" catalyst for all Suzuki reactions, for an electron-deficient aryl halide like this compound, catalyst systems with bulky, electron-rich phosphine ligands are often effective.[2][3] Examples include those based on Buchwald ligands such as SPhos, XPhos, or RuPhos.[2] Pre-formed catalysts like XPhos Pd G3 or G4 can also be excellent choices, as they often provide higher activity and stability.[2]
Q2: Can the ketone functional group in this compound interfere with the reaction?
A2: The ketone group is generally well-tolerated in Suzuki coupling reactions. However, under certain conditions, particularly with strong bases or at high temperatures, side reactions involving the ketone can occur. It is important to screen bases and reaction temperatures to find conditions that promote the desired coupling without affecting the ketone functionality.
Q3: How critical is the choice of base, and what are the best options?
A3: The choice of base is critical as it facilitates the transmetalation step.[4][5] For the coupling of this compound, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and often provide high yields.[4] The optimal base will depend on the solvent system and the specific boronic acid being used, so a screening of bases is recommended.[4]
Q4: I am observing significant debromination of my starting material. What causes this and how can I minimize it?
A4: Debromination, or proto-dehalogenation, is a side reaction where the bromine atom is replaced by a hydrogen. This can be caused by various factors, including the presence of protic sources like water, the choice of ligand, and the reaction temperature.[6][12] To minimize this, ensure you are using anhydrous solvents and that all glassware is thoroughly dried.[12] Screening different ligands and lowering the reaction temperature may also be beneficial.[6]
Q5: How can I effectively monitor the progress of my reaction?
A5: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring the progress of Suzuki coupling reactions.[2] By comparing the reaction mixture to spots of your starting materials, you can determine when the reaction has gone to completion.
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
This protocol provides a general starting point and should be optimized for the specific boronic acid being used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water, degassed)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[13]
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.[13]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[14][15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purify the crude product by column chromatography or recrystallization.[15]
Data Presentation: Screening of Reaction Conditions
To illustrate the importance of optimizing reaction parameters, the following table summarizes the results of a hypothetical screening study for the coupling of this compound with phenylboronic acid.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 65 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 100 | 92 |
| 3 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | 78 |
| 4 | XPhos Pd G3 (2) | - | K₂CO₃ (2) | Toluene | 110 | 95 |
Yields are hypothetical and for illustrative purposes only.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki coupling is fundamental to troubleshooting and optimizing the reaction. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up of 4-Bromo-4'-methoxybenzophenone Production
Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-4'-methoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this important synthesis from the laboratory bench to larger-scale production. Here, we dissect common issues, provide field-proven solutions, and offer detailed protocols to ensure robust, scalable, and reproducible outcomes.
Introduction: The Friedel-Crafts Acylation Pathway
The industrial synthesis of this compound predominantly relies on the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[1][2] The most efficient and common pathway involves the reaction of anisole with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3][4] This route is favored because the methoxy group (-OCH₃) on anisole is a strong activating group, which enhances the nucleophilicity of the aromatic ring and facilitates the reaction under milder conditions compared to the alternative of using bromobenzene and p-anisoyl chloride.[4]
However, scaling this reaction presents significant challenges related to thermal management, reagent handling, and impurity control. This guide provides a systematic approach to troubleshooting these very issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and why is it preferred? The preferred route is the Friedel-Crafts acylation of anisole with 4-bromobenzoyl chloride using anhydrous aluminum chloride (AlCl₃) as a catalyst.[3] Anisole's methoxy group activates the aromatic ring, making it highly reactive towards the electrophilic acylium ion generated from 4-bromobenzoyl chloride and AlCl₃.[4] This results in faster reaction rates and higher efficiency.
Q2: What are the most critical safety concerns when scaling up this synthesis? The primary safety concerns are:
-
Exothermic Reaction: The complexation of aluminum chloride with the acyl chloride and the subsequent acylation reaction are highly exothermic.[5] Improper heat management can lead to a runaway reaction.
-
HCl Gas Evolution: The reaction generates hydrogen chloride (HCl) gas, particularly during the quench step.[3] Large-scale operations require robust off-gas scrubbing systems.
-
Corrosive and Moisture-Sensitive Reagents: Aluminum chloride and 4-bromobenzoyl chloride are corrosive and react violently with water.[5] Strict anhydrous conditions and appropriate personal protective equipment (PPE) are mandatory.
Q3: Why is a stoichiometric amount of AlCl₃ required when it's a catalyst? The product, this compound, is a ketone. Its carbonyl oxygen acts as a Lewis base and forms a stable complex with the Lewis acid catalyst, AlCl₃.[2][6] This complex deactivates the catalyst. Therefore, at least a stoichiometric amount (and typically a slight excess, e.g., 1.1-1.3 equivalents) of AlCl₃ must be used to ensure the reaction goes to completion.
In-Depth Troubleshooting Guide
This section addresses specific, practical problems encountered during the scale-up process in a direct question-and-answer format.
Issue 1: Low Product Yield or Incomplete Reaction
Question: My pilot-scale batch stalled, showing significant unreacted anisole by HPLC analysis. What are the likely causes and how can I improve the conversion?
Answer: Low yield or incomplete conversion is a common scale-up challenge. The root cause often lies in catalyst activity, stoichiometry, or thermal control.
-
Potential Cause A: Inactive Catalyst
-
The "Why": Anhydrous aluminum chloride is extremely hygroscopic. Any moisture in the reactor, solvent, or reagents will hydrolyze AlCl₃, rendering it inactive and halting the reaction.[7]
-
Troubleshooting Steps:
-
Reagent & Solvent Quality: Ensure the use of freshly opened, high-purity anhydrous AlCl₃. All solvents (e.g., dichloromethane) must be rigorously dried before use.
-
Inert Atmosphere: The entire process, from reactor charging to reaction completion, must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Glassware/Reactor Preparation: Ensure the reactor is thoroughly dried before use. Avoid washing equipment immediately before a run.[5]
-
-
-
Potential Cause B: Suboptimal Stoichiometry
-
The "Why": As mentioned in the FAQ, the ketone product sequesters the AlCl₃ catalyst.[2] Using less than a full equivalent of catalyst is one of the most common reasons for incomplete reactions.
-
Troubleshooting Steps:
-
Catalyst Loading: Increase the AlCl₃ loading to 1.1–1.3 molar equivalents relative to the limiting reagent (4-bromobenzoyl chloride).
-
Verify Reagent Purity: Confirm the purity and exact molar quantities of your starting materials, as impurities can affect the true stoichiometry.
-
-
-
Potential Cause C: Poor Temperature Control & Mixing
-
The "Why": In large reactors, inefficient mixing can create localized zones of low temperature ("cold spots") where the reaction rate is significantly slower. Conversely, poor heat removal can create "hot spots" that lead to byproduct formation.[8]
-
Troubleshooting Steps:
-
Agitation Optimization: Ensure the reactor's agitation system (impeller type, stirring speed) is sufficient to maintain a homogeneous slurry and uniform temperature profile.
-
Controlled Heating: After the initial exothermic addition phase at low temperature (e.g., 0-5°C), the reaction may require gentle heating (e.g., to room temperature or reflux) to proceed to completion.[9] Implement a controlled temperature ramp and holding period.
-
-
Issue 2: High Levels of Impurities
Question: Our final product is contaminated with an isomeric impurity that is difficult to remove by recrystallization. What is this impurity and how can we prevent its formation?
Answer: Impurity formation is a critical challenge affecting product quality. The most common byproduct in this synthesis is the ortho-isomer.
-
Primary Impurity: 2-Bromo-4'-methoxybenzophenone
-
The "Why": The methoxy group on anisole is an ortho, para-directing group in electrophilic aromatic substitution.[7] While the para-substitution is sterically favored and forms the major product, a smaller amount of the ortho-isomer is inevitably formed. High reaction temperatures can often decrease regioselectivity, leading to higher levels of the ortho-isomer.
-
Minimization Strategies:
-
Strict Temperature Control: Maintain a lower reaction temperature profile. The initial addition of AlCl₃ and the acyl chloride should be performed at 0–5°C to maximize selectivity.[3][5] Avoid high-temperature excursions.
-
Solvent Choice: While dichloromethane is common, exploring less polar solvents can sometimes influence the ortho/para ratio.[6]
-
Order of Addition: A common and effective procedure is to add the AlCl₃ to the solvent, cool the slurry, and then add the 4-bromobenzoyl chloride, followed by the slow, dropwise addition of anisole.[7] This maintains a low concentration of the highly activated anisole, which can help suppress side reactions.
-
-
Issue 3: Challenges During Work-up and Product Isolation
Question: During the quench step, we experienced a violent exotherm and the formation of a thick emulsion, making phase separation impossible. How can we improve this step?
Answer: The quench and subsequent work-up are often the most physically challenging steps to scale.
-
Potential Cause A: Uncontrolled Quench
-
The "Why": The quench involves hydrolyzing the aluminum-ketone complex and excess AlCl₃, which is an extremely exothermic process that also liberates large volumes of HCl gas. Adding water or acid too quickly to the reaction mixture can cause a violent, uncontrolled reaction.
-
Troubleshooting Steps:
-
Reverse Addition: The safest and most controllable method is to slowly transfer the completed reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[3][6] This ensures the quenching medium is always in large excess, helping to absorb the heat generated.
-
Adequate Cooling & Stirring: Ensure the quench vessel has sufficient cooling capacity and robust agitation to dissipate heat and maintain mixture homogeneity.
-
-
-
Potential Cause B: Emulsion Formation
-
The "Why": Aluminum salts (aluminum hydroxide) formed during the quench can act as emulsifying agents, preventing the clean separation of the organic and aqueous layers.
-
Troubleshooting Steps:
-
Sufficient Acid: Using an adequate amount of hydrochloric acid in the quench mixture ensures that the aluminum salts remain dissolved as soluble species (e.g., [Al(H₂O)₆]³⁺).
-
Brine Wash: During the work-up, washing the separated organic layer with a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.[6]
-
-
Experimental Protocols & Data
Protocol 1: Lab-Scale Synthesis of this compound
This protocol provides a validated starting point for process optimization.
-
Reactor Setup: Equip a flame-dried 1 L, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 53.3 g, 0.40 mol, 1.2 equiv) and anhydrous dichloromethane (DCM, 300 mL). Cool the resulting slurry to 0°C in an ice-water bath.[3]
-
Acyl Chloride Addition: Add 4-bromobenzoyl chloride (73.2 g, 0.33 mol, 1.0 equiv) to the dropping funnel and add it dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the internal temperature below 5°C.
-
Anisole Addition: After the addition is complete, add anisole (39.5 g, 0.36 mol, 1.1 equiv) to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, again keeping the temperature below 5°C.[7]
-
Reaction: Once the anisole addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by TLC or HPLC until the 4-bromobenzoyl chloride is consumed.
-
Quench: Prepare a separate vessel containing crushed ice (500 g) and concentrated HCl (100 mL). With vigorous stirring, slowly pour the reaction mixture into the ice/HCl slurry.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 100 mL). Combine the organic layers and wash sequentially with water (200 mL), 1 M NaOH solution (200 mL), and brine (200 mL).[6]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from ethanol or isopropanol to yield this compound as a white to off-white crystalline solid.[9]
Table 1: Key Parameters for Scale-Up Optimization
| Parameter | Recommended Range | Rationale & Key Considerations |
| Anisole Stoichiometry | 1.05 - 1.20 equivalents | A slight excess ensures complete consumption of the more expensive 4-bromobenzoyl chloride. |
| AlCl₃ Stoichiometry | 1.10 - 1.30 equivalents | Must be >1.0 to account for complexation with the product ketone.[2] Excess drives the reaction but increases cost and quench severity. |
| Solvent Volume | 5 - 10 mL / g of limiting reagent | Sufficient volume is needed for effective stirring and heat transfer, but excessive dilution slows the reaction rate. |
| Addition Temperature | 0 - 5 °C | Critical for controlling the initial exotherm and maximizing para-selectivity.[5] |
| Reaction Temperature | 20 - 40 °C (or reflux) | After additions, warming may be needed to drive the reaction to completion. This must be optimized for reaction time vs. impurity formation. |
| Reaction Time | 2 - 8 hours | Highly dependent on temperature and scale. Must be monitored by in-process controls (e.g., HPLC). |
Visualizations: Workflows and Mechanisms
Diagram 1: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of this compound synthesis.
Diagram 2: General Scale-Up Production Workflow
Caption: Key stages in the scaled-up production process.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: Decision tree for diagnosing low reaction yield.
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
- StudyCorgi. (2024, February 26). Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation.
- ChemicalBook. (n.d.). 3-BROMO-4''-METHOXYBENZOPHENONE synthesis.
- Homework.Study.com. (n.d.). Give two Friedel-Crafts acylation reactions that could be used to prepare 4-methoxybenophenone.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- PrepChem.com. (n.d.). Synthesis of 4-bromo-4'-fluorobenzophenone.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Benchchem. (n.d.). Challenges in the scale-up of 4-Cyclopropoxybenzoic acid production.
- Google Patents. (n.d.). CN101298414A - Preparation of 4-hydroxy benzophenone.
Sources
- 1. studymoose.com [studymoose.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. 3-BROMO-4''-METHOXYBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 4. homework.study.com [homework.study.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
removing unreacted starting materials from 4-Bromo-4'-methoxybenzophenone product
Welcome to the technical support center for the synthesis and purification of 4-Bromo-4'-methoxybenzophenone. This guide is designed for researchers, chemists, and professionals in drug development who may encounter challenges in isolating this compound from unreacted starting materials. Our focus is on providing practical, field-tested solutions grounded in chemical principles to ensure the high purity of your final product.
Frequently Asked Questions (FAQs)
Q1: I've just completed the Friedel-Crafts acylation to synthesize this compound. My initial workup has left me with a crude product that I suspect is contaminated with unreacted anisole and 4-bromobenzoyl chloride/4-bromobenzoic acid. What is the most direct method to remove these?
This is a very common scenario in Friedel-Crafts acylation reactions. The primary unreacted starting materials you'll likely encounter are excess anisole (as it's often used as both a reactant and a solvent) and remnants of the acylating agent, which may have hydrolyzed to 4-bromobenzoic acid.
Expert Insight: The key to an effective purification strategy lies in exploiting the differences in the chemical properties (polarity and acidity/basicity) of your product and the contaminants. This compound is a neutral, relatively nonpolar molecule, whereas 4-bromobenzoic acid is acidic, and anisole is a less polar liquid.
A logical first step is a liquid-liquid extraction and a basic wash. This will remove the acidic impurity, 4-bromobenzoic acid, by converting it into its water-soluble salt.
Recommended Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent in which the benzophenone is highly soluble, such as dichloromethane (DCM) or ethyl acetate.
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You should perform this wash 2-3 times. This deprotonates the acidic 4-bromobenzoic acid, forming sodium 4-bromobenzoate, which is highly soluble in the aqueous layer.
-
Phase Separation: Carefully separate the organic layer from the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and then remove the solvent under reduced pressure using a rotary evaporator.
This procedure will effectively remove the acidic impurity. However, unreacted anisole, being a nonpolar liquid, will likely remain with your product in the organic phase. Further purification will be necessary.
Q2: After an initial workup, my TLC analysis still shows a spot corresponding to a nonpolar impurity, which I believe is unreacted anisole. What is the best way to remove it?
Removing a nonpolar impurity like anisole from a relatively nonpolar product like this compound requires a technique that can effectively separate compounds with similar polarities. The two most common and effective methods are recrystallization and column chromatography.
Expert Insight: The choice between recrystallization and column chromatography often depends on the scale of your reaction and the degree of purity required. Recrystallization is excellent for larger quantities and can yield highly pure crystalline material if a suitable solvent is found. Column chromatography offers a more universal approach for separating a wider range of impurities, especially when they are present in significant amounts or have very similar polarities to the product.
Troubleshooting Guide: Removing Unreacted Anisole
Method 1: Recrystallization
Recrystallization is a powerful purification technique that relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below. Impurities, such as anisole, should ideally remain soluble at all temperatures or be insoluble. Common solvents to screen include ethanol, methanol, isopropanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product to fully dissolve it.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. You should observe the formation of crystals. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove any remaining solvent.
Data Summary: Recommended Solvents for Recrystallization
| Solvent System | Rationale |
| Ethanol or Methanol | This compound is moderately soluble in hot alcohols and less soluble when cold. |
| Hexane/Ethyl Acetate | A mixed solvent system allows for fine-tuning of polarity to achieve optimal differential solubility. |
| Isopropanol | Often provides a good balance of solubility properties for benzophenone derivatives. |
Method 2: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent).
Step-by-Step Column Chromatography Protocol:
-
Column Packing: Prepare a column with silica gel as the stationary phase, using a suitable solvent system as the eluent. A common starting point for the eluent is a mixture of a nonpolar solvent like hexane and a slightly more polar solvent like ethyl acetate.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like DCM, adsorb it onto a small amount of silica gel, and then carefully load it onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. The less polar compounds will travel down the column faster. Anisole, being less polar than the benzophenone product, will elute first.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Purity Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary: Typical Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 4:1) |
| Monitoring | TLC with UV visualization (254 nm) |
Workflow Diagram: Purification Strategy
Caption: Decision workflow for purifying this compound.
References
preventing decomposition of 4-Bromo-4'-methoxybenzophenone during reaction
Introduction
Welcome to the Technical Support Center for 4-Bromo-4'-methoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent in organic synthesis. This compound is a valuable building block, featuring a reactive bromine atom ideal for cross-coupling reactions and a methoxy group that influences the electronic properties of the benzophenone core. However, its structure also presents specific stability challenges that can lead to undesired side reactions and decomposition, impacting reaction yield and purity.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate and mitigate these challenges. Our goal is to empower you with the scientific understanding and practical solutions needed to ensure the successful and efficient use of this compound in your research endeavors.
Troubleshooting Guide: Preventing Decomposition
This section addresses the most common decomposition pathways for this compound and provides a systematic, question-and-answer-based approach to troubleshooting.
Issue 1: Unexplained Loss of Starting Material and Formation of 4-Methoxybenzophenone
Question: I'm performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) with this compound, and I'm observing a significant amount of 4-methoxybenzophenone as a byproduct. What is happening and how can I prevent it?
Answer: The formation of 4-methoxybenzophenone indicates that a hydrodebromination (or dehalogenation) side reaction is occurring. This is a common issue in palladium-catalyzed cross-coupling reactions where the bromine atom is replaced by a hydrogen atom.[1][2] The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle, which can arise from various sources in the reaction mixture.
Core Causality: The benzoyl group is an electron-withdrawing group, which can make the aryl bromide more susceptible to certain side reactions. The key to preventing hydrodebromination is to promote the desired C-C or C-N bond formation (reductive elimination) to outpace the undesired C-H bond formation.
| Parameter | Condition Favoring Hydrodebromination | Recommended Condition to Minimize Hydrodebromination | Rationale |
| Ligand | Less bulky, electron-poor ligands (e.g., PPh₃) | Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) | Promotes faster reductive elimination of the desired product. |
| Base | Strong alkoxide bases (e.g., NaOtBu, KOtBu) | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Stronger bases can generate Pd-H species, especially at elevated temperatures. |
| Solvent | Protic solvents (alcohols) or solvents that can be hydride sources (DMF) | Aprotic solvents (e.g., toluene, dioxane, THF) | Minimizes the sources of protons and hydrides in the reaction mixture. |
| Temperature | High temperatures (>110 °C) | The lowest effective temperature (often 80-100 °C) | Hydrodebromination can have a higher activation energy than the desired coupling. |
| Reagents | Presence of water or other protic impurities | Anhydrous and thoroughly degassed reagents and solvents | Water can react with bases and other reagents to generate hydride sources. |
Issue 2: Formation of 4-Bromo-4'-hydroxybenzophenone and Other Unexpected Polar Impurities
Question: I'm attempting a reaction under acidic conditions, or my workup involves a strong acid wash, and I'm seeing a new, more polar spot on my TLC plate, which I suspect is 4-Bromo-4'-hydroxybenzophenone. What's causing this?
Answer: The formation of 4-Bromo-4'-hydroxybenzophenone is a classic sign of ether cleavage . The methoxy group (-OCH₃) on your starting material is an aryl methyl ether, which is susceptible to cleavage by strong acids.[3]
Core Causality: The mechanism involves the protonation of the ether oxygen by a strong acid, which makes the methoxy group a better leaving group. A nucleophile (often a halide from the acid, like Br⁻ from HBr or BBr₃) can then attack the methyl group in an Sₙ2 fashion, cleaving the C-O bond and revealing the phenol. Boron tribromide (BBr₃) is a particularly potent reagent for cleaving aryl methyl ethers, even at low temperatures.[4][5][6][7]
| Condition/Reagent | High Risk for Ether Cleavage | Safer Alternative | Rationale |
| Lewis Acids | BBr₃, AlCl₃ (especially > 1 equivalent) | ZnCl₂, TiCl₄ (often milder) | BBr₃ is exceptionally effective at cleaving aryl methyl ethers. |
| Protic Acids | HBr, HI | Acetic acid, trifluoroacetic acid (TFA) in controlled amounts | Strong hydrohalic acids are classic reagents for ether cleavage. |
| Reaction Workup | Washing with strong acids (e.g., 1M HCl) | Washing with water, saturated NaHCO₃, or brine | Neutralizes any residual acid and prevents cleavage during extraction. |
| Temperature | Elevated temperatures in the presence of acid | Room temperature or below | Acid-catalyzed ether cleavage is accelerated by heat. |
Frequently Asked Questions (FAQs)
Q1: Is this compound stable to Grignard reagents?
A1: The primary reaction with a Grignard reagent (e.g., Phenylmagnesium bromide) will be the nucleophilic addition to the ketone carbonyl, forming a tertiary alcohol.[8][9][10][11] However, two potential side reactions involving the aryl bromide moiety are possible, though generally less favorable:
-
Halogen-Metal Exchange: The Grignard reagent can react with the aryl bromide to form a new Grignard reagent and a biphenyl byproduct. This is more likely with highly reactive Grignard reagents and at elevated temperatures.
-
Wurtz-type Coupling: A coupling reaction between the Grignard reagent and the aryl bromide can occur, often catalyzed by trace metal impurities.[11] To minimize these, add the Grignard reagent slowly at a low temperature (e.g., 0 °C) to a solution of the benzophenone.
Q2: Can I perform a Friedel-Crafts acylation on another aromatic ring using 4-Bromo-4'-methoxybenzoyl chloride?
A2: Yes, this is a standard approach. However, be mindful of the Lewis acid used. Strong Lewis acids like AlCl₃, especially in excess and at higher temperatures, can potentially catalyze the cleavage of the methoxy ether.[12][13][14][15][16] Using a milder Lewis acid or carefully controlling the stoichiometry and temperature is recommended.
Q3: My reaction is sluggish. Can I just increase the temperature?
A3: While increasing the temperature can increase the rate of the desired reaction, it can also accelerate the rate of decomposition.[17][18] As outlined in the troubleshooting guides, both hydrodebromination and ether cleavage are often more prevalent at higher temperatures. It is generally better to first try optimizing other parameters like the catalyst, ligand, or base before resorting to significantly higher temperatures.
Q4: How can I monitor the decomposition of my starting material during the reaction?
A4: Thin-Layer Chromatography (TLC) is the most immediate method. The dehalogenated product (4-methoxybenzophenone) will have a different Rf value (typically slightly less polar) than the starting material. The demethylated product (4-Bromo-4'-hydroxybenzophenone) will be significantly more polar and have a much lower Rf. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are excellent choices.[19][20][21][22] These techniques can separate and identify the starting material and its degradation products, allowing you to track the reaction progress and identify the extent of any side reactions.
Q5: Are there any protecting groups I should consider for the ketone functionality?
A5: If you need to perform a reaction that is incompatible with the ketone (e.g., using a very strong nucleophile that you don't want to add to the carbonyl), you can protect the ketone as an acetal or ketal, for example, using ethylene glycol and an acid catalyst.[1][23][24] This protecting group is stable to bases and many nucleophiles but is readily removed with aqueous acid. However, be mindful of the acidic conditions used for both protection and deprotection to avoid cleaving the methoxy ether.
Experimental Protocols
Protocol 1: Suzuki Coupling with Minimized Hydrodebromination
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize the hydrodebromination side product.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed toluene and water (e.g., 10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with the inert gas. Repeat this cycle three times.
-
Add the degassed toluene followed by the degassed water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reaction Workup to Avoid Acid-Catalyzed Ether Cleavage
This protocol outlines a mild workup procedure to quench and extract a product from a reaction mixture that may contain residual acid, thereby preventing the cleavage of the methoxy group.
Procedure:
-
Upon completion of the reaction, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Transfer the mixture to a separatory funnel.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers and wash with brine to minimize the solubility of the organic product in the aqueous layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to isolate the crude product.
References
- Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]
- Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
- Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Semantic Scholar. [Link]
- Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3 -Facilitated Demethylation of Aryl Methyl Ethers.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217–220. [Link]
- BenchChem. (2025). Protocol for selective cleavage of methyl ethers with Bromobis(methylthio)borane. BenchChem Technical Support.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers. [Link]
- Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
- Lipshutz, B. H., & Ghorai, S. (2012).
- Organic Chemistry Portal. (n.d.).
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. [Link]
- Wikipedia contributors. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. [Link]
- BenchChem. (2025). Application Notes and Protocols for Heck Coupling of 4-(4-Bromobenzyl)phenol. BenchChem Technical Support.
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]
- Wikipedia contributors. (2023). Heck reaction. Wikipedia. [Link]
- LibreTexts. (2023).
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022). Malaysian Journal of Chemistry.
- LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link]
- Arkat USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. [Link]
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
- Web Pages. (n.d.). 1. Grignard Reaction. [Link]
- Zhang, X., Yang, C., & Hu, J. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 3(7), 879-883. [Link]
- Homework.Study.com. (n.d.). Give two Friedel-Crafts acylation reactions that could be used to prepare 4-methoxybenophenone.... [Link]
- LibreTexts. (2015). 21.01.1: Heck Reaction. [Link]
- The Grignard Reaction. (n.d.). Experiment 25. [Link]
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
- AdiChemistry. (n.d.).
- World Health Organization. (2011). Analytical methods and achievability. [Link]
- Agency for Toxic Substances and Disease Registry. (1997). 7. ANALYTICAL METHODS. [Link]
- Pittelkow, M., & Boas, U. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 3(13), 2441-2449. [Link]
- Ashenhurst, J. (2018). EAS Reactions (3)
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Synthetic Organic Chemistry, Japan, 53(11), 937-947. [Link]
- Scribd. (n.d.). 4-Bromobenzophenone by Friedel-Craft Reaction. [Link]
- Chegg.com. (2019, November 24).
- Wuts, P. G. M. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]
- Quora. (2021, April 17). Why is Methoxy methyl carbocation (CH3-O-CH2+)
- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
- Agency for Toxic Substances and Disease Registry. (2004). 7. ANALYTICAL METHODS. [Link]
- CBSE Academic. (n.d.). SAMPLE PAPER (2023 -24). [Link]
Sources
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. adichemistry.com [adichemistry.com]
- 12. homework.study.com [homework.study.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. scribd.com [scribd.com]
- 15. Solved Give two Friedel-Crafts acylation reactions that | Chegg.com [chegg.com]
- 16. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 17. ikm.org.my [ikm.org.my]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. env.go.jp [env.go.jp]
- 21. who.int [who.int]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection for Efficient Recrystallization of 4-Bromo-4'-methoxybenzophenone
As Senior Application Scientists, we understand that the purification of synthetic intermediates is a critical step in chemical research and drug development. Recrystallization, while a powerful technique, hinges entirely on the rational selection of an appropriate solvent system. This guide provides in-depth technical advice and troubleshooting protocols specifically for the purification of 4-Bromo-4'-methoxybenzophenone.
Part 1: Foundational Principles & Initial Assessment
This section addresses the core questions researchers face when developing a recrystallization protocol.
Q1: What are the characteristics of an ideal recrystallization solvent?
The efficacy of recrystallization is governed by the differential solubility of the target compound at varying temperatures.[1] An ideal solvent for this compound should meet several key criteria:
-
High Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution in a minimal amount of solvent.[1][2]
-
Low Temperature Insolubility: The compound must have very low solubility in the same solvent when cold (at room temperature or below) to ensure maximum recovery of the purified solid upon cooling.[1][2]
-
Impurity Solubility Profile: Soluble impurities should remain in the cold solvent after the desired compound has crystallized, while insoluble impurities should not dissolve in the hot solvent, allowing for their removal via hot filtration.[2][3]
-
Chemical Inertness: The solvent must not react with this compound.[3][4]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the surface of the purified crystals during the drying process.[4]
-
Safety & Cost: The solvent should be non-toxic, non-flammable, and cost-effective.[4]
Q2: How does the molecular structure of this compound guide solvent choice?
The "like dissolves like" principle is the cornerstone of solvent selection.[5] this compound (MW: 291.14 g/mol [6][7]) has a moderately polar structure. The aromatic rings and the bromo-substituent contribute non-polar character, while the ketone and methoxy ether functionalities introduce polarity.
This bifunctional nature suggests that solvents of intermediate polarity are excellent starting points. Highly polar solvents like water may show poor solubility even when hot, while highly non-polar solvents like hexane may not adequately dissolve the compound.
Q3: When should I consider a mixed-solvent system?
A mixed-solvent system is often the solution when no single solvent exhibits the required sharp solubility-temperature gradient.[2][8] This is a common scenario and is addressed by pairing two miscible solvents:
-
A "good" solvent in which this compound is readily soluble.
-
A "bad" solvent (or antisolvent ) in which the compound is poorly soluble.[8][9]
By dissolving the compound in a minimum of the hot "good" solvent and then carefully adding the "bad" solvent, you can precisely tune the solution to the point of saturation, inducing crystallization upon cooling.[9][10]
Part 2: Experimental Workflow & Protocols
A systematic, small-scale approach is crucial to identify the optimal solvent system without wasting significant amounts of crude material.
Predicted Solubility Profile for this compound
The following table provides an experience-based starting point for solvent screening. These predictions are based on the compound's structure and general solubility principles.
| Solvent | Polarity | Predicted Solubility (Cold) | Predicted Solubility (Hot) | Potential Use |
| Water | High | Insoluble | Insoluble | "Bad" solvent in a mixed system |
| Ethanol | High-Med | Sparingly Soluble | Soluble | Potential single solvent or "good" solvent |
| Methanol | High-Med | Sparingly Soluble | Soluble | Potential single solvent or "good" solvent |
| Acetone | Medium | Soluble | Very Soluble | Likely too soluble; potential "good" solvent |
| Ethyl Acetate | Medium | Sparingly Soluble | Soluble | Strong candidate for single solvent |
| Toluene | Low | Sparingly Soluble | Soluble | Strong candidate for single solvent |
| Hexane | Low | Insoluble | Insoluble | "Bad" solvent in a mixed system |
Protocol 1: Single-Solvent Screening
This protocol allows for the rapid assessment of multiple solvents.
-
Preparation: Aliquot approximately 50-100 mg of crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a potential solvent (e.g., ethanol, ethyl acetate, toluene) dropwise, starting with 0.5 mL. Agitate the mixture. If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization.[3]
-
Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a suitable bath (water or sand). Add more solvent dropwise, with continued agitation, until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling & Crystallization: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Assessment: A successful solvent will produce a significant crop of crystals. If no or few crystals form, too much solvent was likely added.[11]
Workflow for Solvent System Selection
The following diagram outlines the logical decision-making process for determining the appropriate recrystallization method.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. mt.com [mt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. This compound | C14H11BrO2 | CID 794333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. homework.study.com [homework.study.com]
- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
identifying and characterizing impurities in 4-Bromo-4'-methoxybenzophenone
<
A Guide for Researchers on Impurity Identification and Characterization
Welcome to the technical support center for 4-Bromo-4'-methoxybenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges with impurities during their work with this compound. In the following sections, we will address common questions and provide troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the scientific rationale and practical methodologies to confidently identify and characterize impurities, ensuring the quality and integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Impurity Identification
Question 1: I've synthesized this compound and my initial analysis (e.g., TLC, crude NMR) suggests the presence of impurities. What are the most probable process-related impurities I should be looking for?
Answer:
The impurity profile of this compound is heavily dependent on its synthetic route. The most common method is a Friedel-Crafts acylation reaction.[1][2] Understanding this, we can anticipate several classes of impurities:
-
Unreacted Starting Materials: The most straightforward impurities are residual starting materials. Depending on the specific pathway, these could include:
-
Anisole
-
4-Bromobenzoyl chloride (or 4-bromobenzoic acid if the acid is used directly with a coupling agent)
-
The catalyst used, often a Lewis acid like aluminum chloride (AlCl₃).[2]
-
-
Isomeric Byproducts: Friedel-Crafts acylations can sometimes lead to the formation of isomeric products. While the methoxy group is a strong para-director, some ortho-acylation can occur, leading to the formation of 2-Bromo-4'-methoxybenzophenone.
-
Over- or Under-brominated Species: If the starting materials themselves are not pure, you may carry over impurities. For example, if the bromination of a precursor was not complete or went too far, you might have benzophenones with no bromine or multiple bromines.
-
Side-Reaction Products: The reaction conditions can lead to other unwanted products. For instance, cleavage of the methoxy group under harsh acidic conditions could lead to a hydroxylated impurity.
-
Reagent-Related Impurities: Impurities can also arise from the reagents used in the synthesis.[3][]
Here is a visual guide to the potential formation of these impurities:
Caption: Potential impurity sources in the synthesis of this compound.
Question 2: My initial separation by HPLC shows multiple peaks close to my main product. How can I determine if these are isomers or other structurally related impurities?
Answer:
This is a common challenge. High-Performance Liquid Chromatography (HPLC) is an excellent tool for separating components of a mixture, but it doesn't inherently identify them.[5][6] To characterize these closely-eluting peaks, a multi-pronged approach is necessary, often involving hyphenated techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful initial step.[3][7] By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each eluting peak.
-
Isomers vs. Other Impurities: Isomers will have the same molecular weight as your target compound (C₁₄H₁₁BrO₂; MW ≈ 291.14 g/mol ).[8] If a peak has a different m/z, it is not an isomer and you can begin to deduce its structure based on the mass difference from your target.
-
High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity. This is invaluable for distinguishing between molecules with very similar nominal masses.
-
-
Photodiode Array (PDA) Detector: If your HPLC is equipped with a PDA detector, you can obtain the UV-Vis spectrum of each peak. Structurally similar compounds, like isomers, will likely have very similar UV-Vis spectra. A significantly different spectrum would suggest a more structurally distinct impurity.
The following workflow can guide your initial characterization:
Caption: Workflow for initial impurity characterization using LC-MS.
Structural Elucidation
Question 3: I've isolated an impurity that has the same mass as my product. How can I definitively determine its structure using Nuclear Magnetic Resonance (NMR) spectroscopy?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules.[9][10][11] For a suspected isomer of this compound, a suite of NMR experiments will be required.
Key NMR Techniques for Structural Elucidation:
| Experiment | Information Gained | Application to this compound Isomers |
| ¹H NMR | Provides information about the chemical environment and connectivity of protons. | The splitting patterns and chemical shifts of the aromatic protons will be distinct for different isomers. For the target molecule, you'd expect two distinct sets of aromatic protons. An ortho-substituted isomer would have a more complex splitting pattern. |
| ¹³C NMR | Shows the number of unique carbon atoms and their chemical environments.[12] | The number of signals in the aromatic region can help distinguish between isomers. The chemical shift of the carbonyl carbon is also diagnostic. |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically 2-3 bonds apart). | This is crucial for tracing the connectivity of protons within each aromatic ring. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton to the carbon it is directly attached to. | This allows you to definitively assign the carbon signals based on the known proton assignments. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are 2-3 bonds away. | This is the key experiment for piecing together the fragments of the molecule. For example, you can look for correlations from the methoxy protons to the aromatic ring to confirm its position. |
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a few milligrams of the isolated impurity in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.
-
Acquire ¹H NMR: Obtain a high-resolution ¹H NMR spectrum. Carefully integrate the signals and analyze the splitting patterns.
-
Acquire ¹³C NMR and DEPT: Run a standard ¹³C NMR experiment. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can help distinguish between CH, CH₂, and CH₃ carbons.[12]
-
Acquire 2D NMR: Perform COSY, HSQC, and HMBC experiments. These experiments will provide the necessary connectivity information to assemble the structure of the impurity.
-
Data Interpretation: Systematically analyze the 2D spectra to build the molecular structure. Compare the final proposed structure with the known spectra of your target compound and other potential isomers.
Question 4: Are there other spectroscopic techniques that can complement my NMR data for impurity characterization?
Answer:
Absolutely. While NMR is often definitive, other techniques provide valuable corroborating evidence.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is excellent for identifying functional groups.[13][14][15]
-
Expected Peaks for this compound: You should see a strong carbonyl (C=O) stretch around 1650-1670 cm⁻¹. You will also see characteristic peaks for the C-O stretch of the methoxy group and the C-Br stretch, as well as aromatic C-H and C=C stretches.[16][17]
-
Troubleshooting: If an impurity shows a broad peak around 3200-3600 cm⁻¹, it could indicate the presence of a hydroxyl (-OH) group, suggesting a demethylation side reaction. The position of the carbonyl peak can also shift slightly depending on the substitution pattern of the aromatic rings.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a powerful tool.[18][19][20][21] It provides both retention time information and a mass spectrum, which can be compared to libraries for identification. This is particularly useful for identifying residual solvents or low molecular weight byproducts.
The interplay of these techniques provides a comprehensive picture of the impurity profile:
Caption: A multi-technique approach to impurity structural elucidation.
Quantitative Analysis and Control
Question 5: I've identified the major impurities. What are the next steps for quantifying them and how do I develop a suitable HPLC method for routine analysis?
Answer:
Once impurities are identified, the next critical step is to develop a validated analytical method to quantify them. This is essential for ensuring the quality and consistency of your this compound.
HPLC Method Development Strategy:
The goal is to achieve baseline separation of the main peak from all identified impurities.
| Parameter | Considerations and Starting Points |
| Column Chemistry | A C18 column is a good starting point for this relatively non-polar molecule.[22] |
| Mobile Phase | A mixture of an organic solvent (acetonitrile or methanol) and water is typical. Start with a 60:40 or 70:30 ratio of organic to aqueous.[22] |
| pH Modifier | Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape.[23] |
| Detection Wavelength | Use a UV detector set at the λmax of this compound for maximum sensitivity. |
| Flow Rate | A standard flow rate of 1.0 mL/min is a good starting point. |
| Gradient Elution | If you have impurities with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) may be necessary to achieve good separation in a reasonable run time. |
Method Validation:
Once you have a method that provides good separation, it must be validated according to ICH guidelines (or other relevant regulatory standards). This typically involves assessing:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
By following this structured approach, you can confidently identify, characterize, and control the impurities in your this compound, ensuring the reliability and reproducibility of your research.
References
- Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Journal of Drug Delivery and Therapeutics.
- Recent trends in the impurity profile of pharmaceuticals. PMC - NIH.
- Impurity Profiling | Active Pharmaceutical Ingredients | Drug Substance | Hyphenated Technique | Chromatographic Separation Techniques. ResearchGate.
- Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients. International Journal of Pharmaceutical and Bio-Medical Science.
- (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate.
- Comparative FTIR spectra of benzophenone and the product of the... ResearchGate.
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
- 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
- (PDF) Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. ResearchGate.
- Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method. PubMed.
- What is benzophenone ir spectrum? Proprep.
- Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. Pharmaffiliates.
- Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Springer.
- Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. ResearchGate.
- Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central.
- Separation of 4-Methoxybenzophenone on Newcrom R1 HPLC column. SIELC Technologies.
- Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. National Library of Medicine.
- Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. International Journal of ChemTech Research.
- World Journal of Pharmaceutical Research. AWS.
- Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Semantic Scholar.
- Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. ResearchGate.
- (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences Review and Research.
- Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. ResearchGate.
- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. NIH.
- This compound. PubChem.
- Synthesis of 4-methoxybenzophenone. PrepChem.com.
- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today.
- hplc methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
Sources
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. ijesjournal.com [ijesjournal.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. This compound | C14H11BrO2 | CID 794333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. researchgate.net [researchgate.net]
- 11. jchps.com [jchps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. proprep.com [proprep.com]
- 17. asianpubs.org [asianpubs.org]
- 18. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 23. Separation of 4-Methoxybenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing the Purity of 4-Bromo-4'-methoxybenzophenone
Welcome to the technical support resource for the purification of 4-Bromo-4'-methoxybenzophenone. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the synthesis and purification of this important chemical intermediate.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, offering explanations and actionable solutions.
Issue 1: Oily Product or Failure to Crystallize During Recrystallization
Question: My crude this compound is "oiling out" as a liquid instead of forming solid crystals during recrystallization. What is causing this and how can I fix it?
Answer:
"Oiling out" is a common issue in crystallization and can occur for a few reasons.[1] Firstly, the melting point of your compound might be depressed due to the presence of significant impurities. Secondly, the cooling rate of your saturated solution may be too rapid, not allowing sufficient time for crystal lattice formation.
Root Cause Analysis & Solution Workflow:
-
Re-dissolution: Return the flask to the heat source and add a small amount of additional solvent to fully dissolve the oil. If you are using a mixed solvent system, add more of the solvent in which the compound is more soluble.[1]
-
Slow Cooling: To prevent rapid crystallization which can trap impurities, ensure the solution cools slowly.[1] Insulating the flask by placing it on a cork ring and covering it with a watch glass will help to retain heat and promote gradual cooling.[1] An ideal crystallization should show initial crystal formation in about 5 minutes, with continued growth over 20 minutes.[1]
-
Inducing Crystallization: If no crystals form after the solution has cooled, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[2]
-
Seeding: Introduce a "seed crystal" – a tiny amount of pure this compound – into the cooled, supersaturated solution.[2]
-
Issue 2: Persistent Yellow or Brown Coloration in the Final Product
Question: After recrystallization, my this compound product is still colored. How can I remove these colored impurities?
Answer:
Persistent color in your product indicates the presence of impurities that are not effectively removed by standard recrystallization. These are often polymeric or high-molecular-weight byproducts formed during the Friedel-Crafts acylation synthesis.
Decolorization Protocol:
-
Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities.
-
Dissolve the impure, colored product in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and cautiously add a small amount of activated charcoal (typically 1-2% of the solute mass). Caution: Add the charcoal slowly, as the solution may boil vigorously.
-
Reheat the mixture to boiling for a few minutes to allow for maximum adsorption of the impurities onto the charcoal.
-
-
Hot Filtration: To remove the charcoal, you must perform a hot gravity filtration. This is a critical step to prevent the desired product from crystallizing prematurely along with the charcoal.
-
Use a pre-heated funnel and fluted filter paper to speed up the filtration process.
-
Collect the hot, colorless filtrate in a clean, pre-warmed flask.
-
-
Crystallization: Allow the filtered solution to cool slowly to induce crystallization of the now decolorized this compound.
Issue 3: Low Yield After Purification
Question: My final yield of pure this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low recovery can be attributed to several factors during the purification process. A systematic review of your procedure can help identify the cause.
Potential Causes & Optimization Strategies:
-
Excessive Solvent Use: Using too much solvent during recrystallization will result in a significant portion of your product remaining dissolved in the mother liquor upon cooling.[2]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration step (e.g., to remove activated charcoal), your product may have crystallized on the filter paper or in the funnel stem.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is kept hot during the filtration process.
-
-
Incomplete Precipitation: The solution may not have been cooled sufficiently to maximize crystal formation.
-
Solution: After initial cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the product and induce maximum precipitation.
-
-
Losses During Transfer: Multiple transfer steps of the solid product can lead to mechanical losses.
-
Solution: Minimize the number of times you transfer the solid material. Use a small amount of cold solvent to rinse glassware and recover any remaining crystals.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of this compound.
Q1: What is the expected melting point of pure this compound?
Pure this compound has a reported melting point in the range of 150-153°C.[3] A broad melting point range or a value significantly lower than this indicates the presence of impurities.
Q2: What are the common impurities in a typical synthesis of this compound?
The most common synthesis method is the Friedel-Crafts acylation of anisole with 4-bromobenzoyl chloride.[4] Potential impurities include:
-
Unreacted Starting Materials: Anisole and 4-bromobenzoyl chloride.
-
Isomeric Byproducts: While the para-substituted product is major, some ortho-acylated product may form.
-
Polymers and Colored Byproducts: Resulting from side reactions during the synthesis.
Q3: Which solvents are suitable for the recrystallization of this compound?
A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For this compound, common and effective solvents include:
-
Ethanol[4]
-
Isopropanol
-
A mixed solvent system such as ethanol/water or acetone/hexane.
Q4: How can I confirm the purity of my final product?
Several analytical techniques can be used to assess the purity of your this compound:
-
Thin Layer Chromatography (TLC): A simple and quick method to check for the presence of multiple components. A pure compound should ideally show a single spot.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
-
Spectroscopic Methods (NMR, IR): 1H NMR and 13C NMR spectroscopy can confirm the chemical structure and identify impurities. Infrared (IR) spectroscopy can verify the presence of key functional groups, such as the carbonyl (C=O) stretch around 1658 cm⁻¹.[5]
III. Detailed Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step guide for the purification of crude this compound by recrystallization.
Materials and Equipment:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Glass funnel and filter paper
-
Buchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal was added, perform a hot gravity filtration to remove it.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. For complete drying, the crystals can be placed in a desiccator.
Quantitative Data Summary
| Parameter | Recommended Value/Range |
| Melting Point | 150-153 °C[3] |
| Molecular Weight | 291.14 g/mol [6] |
| Appearance | White to off-white solid |
| IR Carbonyl Peak | ~1658 cm⁻¹[5] |
IV. Visualization of the Purification Workflow
The following diagram illustrates the logical steps involved in the purification of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Experimental Chemistry II [sites.science.oregonstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C14H11BrO2 | CID 794333 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in Reactions of 4-Bromo-4'-methoxybenzophenone
Introduction: 4-Bromo-4'-methoxybenzophenone is a key building block in organic synthesis, valued for its role in constructing complex molecular frameworks.[1][2] However, the bulky 4-bromophenyl and 4-methoxyphenyl groups create significant steric hindrance around the carbonyl group.[3][4][5] This steric congestion can impede the approach of nucleophiles, leading to slow reaction rates, low yields, and undesirable side reactions. This guide provides expert insights and practical solutions to overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why are my nucleophilic addition reactions to the carbonyl group of this compound sluggish?
A1: The slow reaction rate is primarily due to steric hindrance. The two large aromatic rings flanking the carbonyl carbon create a crowded environment that obstructs the approach of nucleophiles.[3][4][5] This increases the activation energy of the reaction, slowing it down considerably.
Q2: Even with extended reaction times and higher temperatures, I'm recovering a significant amount of starting material. What's happening?
A2: This indicates a high activation energy barrier due to steric hindrance. While heat can sometimes overcome this, it can also lead to decomposition or side reactions. A more effective approach is to use a more reactive nucleophile, a stronger activating agent, or a specialized catalyst.
Q3: Are certain nucleophiles more effective with this substrate?
A3: Yes, smaller and more reactive nucleophiles tend to perform better. For instance, in reactions involving organometallics, highly reactive organolithium reagents are often more successful than their Grignard counterparts.
Q4: Can protecting groups be used to mitigate steric hindrance in this case?
A4: Protecting groups are not a practical solution for the inherent steric bulk of the benzophenone core. The focus should be on optimizing reaction conditions and reagent selection.
Part 2: Troubleshooting Guides & Optimized Protocols
This section provides detailed troubleshooting for common synthetic transformations involving this compound.
Issue 1: Low Yields in Grignard Reactions
Grignard reagents can be sensitive to steric hindrance, leading to incomplete reactions.[6][7]
Troubleshooting Steps:
-
Switch to an Organolithium Reagent: Organolithium reagents are generally more nucleophilic and less sterically sensitive than Grignard reagents.
-
Utilize an Additive: The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the organometallic reagent, a technique known as the Luche reduction when applied to reductions.[8][9][10][11]
-
Optimize Reaction Conditions: Ensure your glassware is scrupulously dry and the reaction is performed under an inert atmosphere.[12] Using anhydrous solvents like diethyl ether or THF is crucial.[7]
Workflow for Optimizing Grignard/Organolithium Additions
Caption: Troubleshooting workflow for Grignard/Organolithium additions.
Issue 2: Incomplete Carbonyl Reduction
Standard reducing agents like sodium borohydride (NaBH₄) may be too slow with sterically hindered ketones.
Troubleshooting Steps:
-
Use a More Powerful Hydride Reagent: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and is more effective for hindered ketones.
-
Employ the Luche Reduction: This method uses NaBH₄ in the presence of CeCl₃, which activates the carbonyl group and enhances the rate of reduction.[8][9][10][11]
-
Consider Catalytic Hydrogenation: This can be a very effective method but requires specialized equipment.
Comparison of Reduction Methods
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| NaBH₄ | Methanol/Ethanol, RT | Mild, safe | Slow with hindered ketones |
| LiAlH₄ | Anhydrous THF/Ether, 0°C to RT | Highly reactive | Not chemoselective |
| Luche Reduction | CeCl₃, Methanol, 0°C to RT | Selective, effective for hindered ketones | Requires an additive |
| H₂/Pd-C | Ethanol, H₂ atmosphere | Clean, high-yielding | Requires hydrogenation equipment |
Part 3: Detailed Experimental Protocols
Protocol 1: Luche Reduction of this compound
This protocol provides a method for the efficient reduction of the sterically hindered carbonyl group.
Materials:
-
This compound
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and CeCl₃·7H₂O (1.5 eq) in methanol.[8]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add NaBH₄ (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the product with DCM, wash with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
Conceptual Workflow of Luche Reduction
Caption: Key components of the Luche Reduction.
Protocol 2: Suzuki Coupling of this compound
This protocol outlines a palladium-catalyzed cross-coupling reaction, a common transformation for this substrate.[13][14][15][16][17]
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
S-Phos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene
-
Water
Procedure:
-
Combine this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and S-Phos in a round-bottom flask.
-
Degas the flask by evacuating and backfilling with an inert gas (e.g., Argon) three times.
-
Add degassed toluene and water.
-
Heat the mixture to 80-100°C with vigorous stirring.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Logical Relationship in Suzuki Coupling
Caption: Key components of the Suzuki coupling reaction.
References
- Luche, J. L. (1978). Lanthanides in organic chemistry. 1. A new reagent for the selective reduction of carbonyl groups. Journal of the American Chemical Society, 100(7), 2226–2227. [Link]
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Paquette, L. A., Sabitha, G., Yadav, J. S., & Scheuermann, A. M. (2021). Cerium(III) Chloride. Encyclopedia of Reagents for Organic Synthesis.
- Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in Organic Synthesis. 6. The Reduction of α-Enones by Sodium Borohydride in the Presence of Lanthanoid Chlorides: A New Procedure for the Selective Preparation of Allylic Alcohols. Journal of the American Chemical Society, 103(18), 5454–5459.
- Organic Chemistry Portal. (n.d.). Luche Reduction. [Link]
- PubChem. (n.d.). This compound.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Chemistry LibreTexts. (2024). The Grignard Reaction. [Link]
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C14H11BrO2 | CID 794333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. grokipedia.com [grokipedia.com]
- 9. proprep.com [proprep.com]
- 10. Luche reduction - Wikipedia [en.wikipedia.org]
- 11. Luche Reduction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. ocf.berkeley.edu [ocf.berkeley.edu]
- 15. arkat-usa.org [arkat-usa.org]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions
Welcome to the Technical Support Center for catalyst loading optimization in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common experimental issues. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible optimization process.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you might encounter during your cross-coupling reactions. Each issue is analyzed from a mechanistic standpoint to provide a logical path to resolution.
Issue 1: Low or No Product Yield
A low or nonexistent yield is one of the most common yet frustrating outcomes. The root cause often lies in the activity and stability of the catalytic system.
Question: My reaction has stalled with significant starting material remaining. What are the likely causes and how can I fix it?
Answer: A stalled reaction points to an inactive or deactivated catalyst. Several factors can contribute to this:
-
Catalyst Inactivity or Decomposition: The active Pd(0) species required for the catalytic cycle may not be forming efficiently or is decomposing.[1][2] This is often visually indicated by the formation of palladium black, which is essentially aggregated, inactive palladium metal.[3][4][5]
-
Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere: Oxygen is a primary culprit in catalyst deactivation, as it can oxidize the active Pd(0) species and the phosphine ligands.[1][2][5][6][7] Always use properly degassed solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the setup and reaction.[1][2]
-
Verify Catalyst and Ligand Quality: Palladium precursors and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[6] Use fresh, high-quality reagents. Consider using more robust and air-stable precatalysts, such as those developed by the Buchwald group, which ensure efficient generation of the active catalyst.[1][8]
-
Optimize Ligand Choice: The ligand is critical for stabilizing the palladium center.[9] If catalyst decomposition is observed, switch to a bulkier, more electron-rich phosphine ligand (e.g., biarylphosphine ligands like SPhos or XPhos) or an N-heterocyclic carbene (NHC) ligand.[1][2][5][7] These ligands create a protective steric shield around the metal, preventing aggregation.[5]
-
Control Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[5][7] Try running the reaction at the lowest temperature that provides a reasonable rate.
-
-
-
Inefficient Oxidative Addition: For challenging substrates like aryl chlorides, the oxidative addition step can be rate-limiting due to the strong C-Cl bond.[5][10]
-
Troubleshooting Steps:
-
Employ Specialized Ligands: Use bulky, electron-rich phosphine ligands that increase the electron density on the palladium, facilitating the cleavage of the C-Cl bond.[1][10]
-
Consider a Different Catalyst System: Nickel-based catalysts can sometimes be more effective for activating aryl chlorides.[11]
-
-
-
Catalyst Poisoning by Substrates: Heterocyclic substrates, particularly those containing nitrogen atoms like isoquinolines, can act as ligands themselves.[7] This coordination to the palladium center can form stable, inactive complexes, effectively poisoning the catalyst.[5][7]
-
Troubleshooting Steps:
-
Issue 2: Significant Side Product Formation
The formation of byproducts not only reduces the yield of the desired product but also complicates purification.
Question: I am observing a significant amount of homocoupling of my boronic acid (Suzuki reaction) or terminal alkyne (Sonogashira reaction). What causes this and how can it be minimized?
Answer: Homocoupling is a common side reaction that competes with the desired cross-coupling pathway.
-
Causes of Homocoupling:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids and alkynes, catalyzed by palladium.[1][2][3]
-
Use of a Pd(II) Precatalyst: The in-situ reduction of a Pd(II) source (like Pd(OAc)₂) can sometimes favor homocoupling pathways before the cross-coupling cycle gets established.[1][2]
-
High Concentration of Reagents: High concentrations of the boronic acid or alkyne can increase the rate of the homocoupling side reaction.[7]
-
-
Troubleshooting and Prevention Strategies:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction mixture are thoroughly deoxygenated using methods like freeze-pump-thaw cycles or by sparging with an inert gas.[1][2][6]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often mitigate homocoupling.[1][2][6]
-
Controlled Reagent Addition: A slow addition of the boronic acid or alkyne to the reaction mixture can help to keep its instantaneous concentration low, thus disfavoring the second-order homocoupling reaction.[6][7]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the principles of catalyst loading optimization.
Q1: Is a higher catalyst loading always better for achieving a higher yield?
A1: Not necessarily. While increasing the catalyst loading can sometimes improve a sluggish reaction, it is not a universal solution and can be detrimental.[3]
-
Too Low Loading: May result in incomplete conversion and impractically long reaction times.[1]
-
Too High Loading: Can lead to increased costs, a higher potential for side reactions, and greater levels of residual palladium in the final product, which is a major concern in pharmaceutical applications.[1][12] Paradoxically, excessively high catalyst concentrations can sometimes promote catalyst decomposition and aggregation.[4] The goal is to find the optimal loading that balances reaction efficiency, cost, and product purity.
Q2: How do I begin to optimize the catalyst loading for a new reaction?
A2: A systematic approach is key. Start with a standard catalyst loading, typically in the range of 1-2 mol% for the palladium source.[6][7] Before exhaustively screening catalyst loading, it is often more efficient to first screen other critical parameters like the ligand, base, and solvent to identify a promising set of conditions.[7][13] Once a good combination is found, the catalyst loading can be systematically lowered in parallel experiments (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%) to determine the minimum effective concentration.[1]
Q3: What is the role of the ligand-to-metal ratio, and how should it be optimized?
A3: The ligand-to-metal ratio is a critical parameter that influences the structure, stability, and activity of the catalyst.
-
For monodentate ligands (e.g., PPh₃, Buchwald-type ligands): A ratio of 1:1 to 4:1 (Ligand:Pd) is common. An excess of the ligand is often used to ensure the palladium center remains coordinated and stabilized, preventing decomposition into palladium black. However, an excessive amount of ligand can be inhibitory by creating coordinatively saturated metal centers that are less reactive.
-
For bidentate ligands (e.g., dppf, Xantphos): A ratio of 1:1 to 1.2:1 is typically sufficient, as these ligands chelate to the metal center more strongly.[10]
The optimal ratio is reaction-dependent. For amines, which can also act as ligands, adding a slight excess of the phosphine ligand relative to palladium can be beneficial to prevent catalyst deactivation.
Q4: When should I consider using a high-throughput screening (HTS) approach for optimization?
A4: High-throughput screening is particularly valuable when dealing with complex reactions where multiple parameters (catalyst, ligand, base, solvent, temperature, concentration) interact in non-obvious ways.[14][15] HTS allows for the rapid, parallel execution of a large number of experiments, making it possible to efficiently explore a wide parameter space.[16][17][18] This data-rich approach, often combined with Design of Experiments (DoE) principles, can quickly identify optimal conditions that might be missed by traditional one-factor-at-a-time optimization.[14][15]
Data & Protocols
Table 1: Typical Catalyst Loading Ranges for Common Cross-Coupling Reactions
| Reaction Type | Coupling Partners | Typical Pd Loading (mol%) | Notes |
| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron | 0.1 - 2 mol% | Can be lowered significantly with highly active catalyst systems.[19][20] |
| Buchwald-Hartwig | Aryl Halide + Amine/Amide | 1 - 3 mol% | Often requires bulky, electron-rich phosphine ligands.[6][11] |
| Heck | Aryl Halide + Alkene | 1 - 5 mol% | Can be susceptible to catalyst deactivation at high temperatures.[10][21] |
| Sonogashira | Aryl Halide + Terminal Alkyne | 0.5 - 5 mol% | Often uses a copper co-catalyst, which can also influence the reaction. |
| Stille | Aryl Halide + Organotin | 0.5 - 5 mol% | Toxicity of organotin reagents is a major drawback. |
| Negishi | Aryl Halide + Organozinc | 1 - 5 mol% | Highly functional group tolerant but requires moisture-sensitive organozinc reagents. |
Note: These are general ranges. The optimal loading is highly substrate-dependent and must be determined empirically.
Experimental Protocol 1: General Procedure for Catalyst Loading Screening
This protocol outlines a parallel screening approach to efficiently determine the optimal catalyst loading.
-
Reaction Setup: In an array of oven-dried reaction vials or a multi-well plate inside a glovebox, add the limiting substrate (e.g., aryl halide, 0.1 mmol, 1.0 eq.), the coupling partner (e.g., boronic acid, 0.12 mmol, 1.2 eq.), and the chosen base (e.g., K₃PO₄, 0.2 mmol, 2.0 eq.).
-
Catalyst/Ligand Addition: Prepare stock solutions of the palladium precatalyst and the ligand in a degassed solvent. Add the appropriate volume of the stock solutions to each vial to achieve the target catalyst loadings (e.g., 2.0, 1.0, 0.5, 0.2, 0.1, 0.05 mol%). Maintain a constant ligand-to-palladium ratio across all experiments.
-
Solvent Addition & Reaction: Add the degassed reaction solvent (e.g., dioxane, 0.5 mL) to each vial. Seal the vials, remove the plate from the glovebox, and place it on a pre-heated reaction block at the desired temperature (e.g., 100 °C).
-
Monitoring and Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion and yield for each catalyst loading.
Experimental Protocol 2: Solvent Degassing via Sparging
This protocol is essential for removing dissolved oxygen, which is critical for catalyst stability.[6]
-
Setup: Place the solvent in a flask equipped with a magnetic stir bar and a rubber septum.
-
Gas Inlet: Insert a long needle connected to an inert gas (Argon or Nitrogen) line through the septum, ensuring the needle tip is submerged below the solvent's surface.
-
Gas Outlet: Insert a second, shorter needle through the septum to serve as a vent.
-
Sparging: Bubble the inert gas through the vigorously stirring solvent for at least 30-60 minutes.
-
Storage: After degassing, remove the needles and store the solvent under a positive pressure of the inert gas.
Visual Workflows
Troubleshooting Workflow for Low Yield
This diagram outlines a logical decision-making process for troubleshooting low-yielding cross-coupling reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. fiveable.me [fiveable.me]
- 13. reddit.com [reddit.com]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 15. High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fhi.mpg.de [fhi.mpg.de]
- 17. download.e-bookshelf.de [download.e-bookshelf.de]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. books.rsc.org [books.rsc.org]
Technical Support Center: Temperature Control Strategies for Exothermic Reactions
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides in-depth, experience-driven answers to common and complex questions regarding the safe and effective temperature control of exothermic reactions. The focus is on understanding the underlying principles to empower you to troubleshoot issues and optimize your synthetic processes.
Section 1: Foundational Concepts & Core Principles
This section addresses the fundamental "why" behind stringent temperature control, setting the stage for more advanced topics.
Q1: Why is precise temperature control so critical for my exothermic reaction? It seems overly cautious for lab-scale experiments.
A: This is a common misconception that stems from the high surface-area-to-volume ratio at a small scale, which allows for relatively easy heat dissipation.[1] However, precise control is not just about preventing a runaway; it's about ensuring reproducibility, purity, and yield .
-
Kinetics vs. Thermodynamics: Many reactions have a kinetically favored (faster) pathway and a thermodynamically favored (more stable product) pathway. Temperature is a primary lever to control which pathway dominates. A slight temperature deviation can lead to a significant increase in impurities, complicating purification.
-
Reaction Rate and Heat Generation: The rate of a chemical reaction—and thus its heat generation—increases exponentially with temperature.[2] A small increase in temperature can double the reaction rate, leading to a positive feedback loop where the reaction accelerates beyond the cooling system's capacity.[2][3] This is the basis of a thermal runaway.[4]
-
Scale-Up Challenges: A process that appears stable at the 1 L scale can become uncontrollable at the 20 L scale because the heat transfer area does not increase proportionally with the reaction volume.[1][5] Establishing precise control protocols early in development is fundamental for safe and successful scale-up.[6]
Initial hazard screening with techniques like Differential Scanning Calorimetry (DSC) can provide crucial data on the thermal stability of reactants and products, forming the basis for a safe operating procedure.[7][8]
Section 2: Proactive Control Strategies & Equipment
Proactive management is always preferable to reactive emergency response. This section details the primary methods for maintaining thermal control.
Q2: What are my primary methods for actively controlling an exotherm?
A: Your control strategy is based on a simple principle: the rate of heat generation must not exceed the rate of heat removal.[9] You have three main levers to pull:
-
Control of Reagent Addition (Dosing): This is the most common and effective method. By adding a reactive component slowly (dropwise or via syringe pump) to the main reaction mixture, you directly control the rate of reaction and, therefore, the rate of heat generation.[10] If the temperature begins to rise unexpectedly, you can immediately stop the addition, which halts the fuel supply for the exotherm.[9]
-
Dilution (Solvent Choice): The solvent acts as a heat sink, absorbing the energy released by the reaction.[11] A higher dilution (larger solvent volume) provides a greater thermal buffer. Furthermore, the choice of solvent is critical. Solvents with higher heat capacities can absorb more heat per degree of temperature rise.[12]
-
External Cooling: This involves actively removing heat from the system. The efficiency of this process depends on the equipment used, the temperature differential (ΔT) between the reaction mass and the cooling fluid, and the overall heat transfer coefficient.
The interplay between these factors determines the stability of your reaction.
Q3: My lab has both standard cooling baths and jacketed reactors. When should I choose one over the other?
A: The choice depends on the reaction's hazard potential, the need for precision, and the scale.
| Feature | Ice/Dry Ice Bath | Jacketed Lab Reactor (with Circulator/TCU) |
| Control Precision | Low. Prone to creating localized hot/cold spots. Difficult to maintain a stable temperature. | High. Provides uniform temperature distribution and can maintain setpoints with high accuracy (e.g., ±0.1°C).[13][14] |
| Heat Transfer | Inefficient and non-uniform. Relies on convection through the flask wall. | Highly efficient and uniform, especially with good agitation.[15][16] |
| Safety & Automation | Low. Requires constant manual monitoring. Cooling can fail if the bath is not replenished. | High. Can be automated with safety limits that stop reagent addition if the temperature exceeds a set threshold.[5][17] |
| Reproducibility | Poor. Difficult to replicate the exact cooling profile between experiments. | Excellent. The temperature profile can be programmed and logged, ensuring high reproducibility.[14] |
| Best For | Mildly exothermic reactions, non-critical processes, small-scale (<500 mL) experiments where precise control is not paramount. | Highly exothermic reactions, reactions sensitive to temperature fluctuations, process development and scale-up studies, and any experiment requiring unattended operation.[18][19] |
Expert Insight: For any process development work intended for scale-up, a jacketed reactor is non-negotiable. It provides the precise control and data logging necessary to understand the process dynamics.[13][18] A Temperature Control Unit (TCU) or circulator automates the flow and temperature of the heat transfer fluid in the jacket, enabling rapid heating and cooling cycles.[14]
Q4: How does my choice of solvent impact thermal safety?
A: The solvent is not merely a medium for the reaction; it is an active component of your thermal management system.[11]
-
Heat Capacity: As mentioned, solvents with a higher heat capacity (like water) can absorb more energy for the same temperature rise compared to solvents with lower heat capacity (like hexane).
-
Boiling Point: A solvent with a low boiling point can provide a form of emergency cooling. If the reaction temperature starts to approach the solvent's boiling point, the energy will be consumed as latent heat of vaporization (boiling), preventing the temperature from rising further as long as solvent is present. This is known as evaporative cooling.[1] However, this can also lead to a dangerous pressure increase in a closed system.
-
Viscosity & Thermal Conductivity: These properties affect heat transfer efficiency. A very viscous solution can impede proper mixing, creating localized hot spots near the point of reagent addition.[20]
-
Solvation Effects: The solvent can stabilize or destabilize reactants and transition states, affecting the reaction rate and the magnitude of the exotherm.[21]
Section 3: Troubleshooting Guide for Temperature Excursions
Even with careful planning, deviations can occur. This guide provides a logical framework for diagnosing and responding to common temperature control problems.
Q5: I've started my reagent addition, and the temperature is rapidly rising past my setpoint. What's wrong and what should I do?
A: This is a critical situation indicating that heat generation is overwhelming your heat removal capacity. Act immediately.
Immediate Actions:
-
STOP THE ADDITION. This is the most critical first step.[10] You must cut off the fuel to the reaction.
-
Ensure Maximum Cooling: Verify your cooling system is operating at maximum capacity (e.g., circulator is on and set to the lowest temperature, cooling bath has sufficient ice/dry ice).
-
Alert a Colleague: Inform someone nearby of the situation. Do not leave the reaction unattended.[22]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for a temperature overshoot.
Causality Analysis:
-
Addition Rate Too High: This is the most common cause. The rate of heat generation is simply too fast for the cooling system to handle.
-
Insufficient Cooling: The circulator may be set incorrectly, the cooling bath may be depleted, or the heat transfer fluid flow could be obstructed.
-
Inadequate Agitation: If the mixture is not stirred effectively, the added reagent doesn't disperse quickly. This creates a localized "hot spot" of high concentration and high temperature, which can then propagate through the vessel.[16]
-
Incorrect Concentration: The reaction may be more concentrated than intended, leading to a faster reaction and higher thermal output per unit volume.
Q6: My reaction temperature is lagging and won't reach the setpoint, even though the circulator is set much lower. What does this indicate?
A: This "lag" between the jacket temperature (Tj) and the internal reaction temperature (Tr) is a direct indicator of the heat being generated by the reaction.[5] A large ΔT (Tr - Tj) signifies a highly exothermic process. While this is expected, a larger-than-anticipated lag suggests:
-
The reaction is more exothermic than predicted.
-
Heat transfer is inefficient. This could be due to fouling on the reactor wall, low agitation speed, or high viscosity of the reaction medium.
Expert Insight: Monitoring this ΔT is a powerful process analytical technology (PAT) tool. In automated systems, you can set a safety limit on the maximum allowable ΔT. If this value is exceeded, the system can automatically pause the reagent addition until the temperature differential returns to a safe level, providing an elegant layer of automated safety.[5]
Section 4: Advanced Concepts & FAQs
Q7: What is Reaction Calorimetry and is it necessary for my project?
A: Reaction Calorimetry (RC) is an experimental technique used to measure the heat evolved from a chemical reaction in real-time.[23] An RC system (like an RC1 or μRC) is essentially a highly instrumented reactor that quantifies heat flow.
Why it's crucial for drug development:
-
Quantifies Heat of Reaction (ΔHr): It tells you exactly how much energy is released per mole of reactant.[7]
-
Determines Heat Release Rate: It shows you how fast the heat is generated over the course of the addition. This is vital for designing an adequate cooling system for a larger scale reactor.[23]
-
Calculates Maximum Temperature of the Synthesis Reaction (MTSR): This is a critical safety parameter. It calculates the highest temperature the reaction would reach if all cooling were to fail at the point of maximum reactant accumulation.[12] If the MTSR is high enough to initiate a hazardous secondary decomposition, the process is unsafe and must be redesigned.
For any process that will be scaled up and has a significant exotherm, reaction calorimetry data is not just recommended; it is essential for ensuring process safety.[1][24]
Q8: I've heard of "semi-batch" vs. "batch" reactions. How does this relate to thermal control?
A: This terminology is key to process safety.
-
Batch Reaction: All reactants are mixed together at the beginning, and the reaction proceeds. For an exothermic reaction, this is extremely dangerous as all the potential energy is present at once, and the reaction can accelerate uncontrollably. Never add all reagents at once for an unknown or highly exothermic process. [10]
-
Semi-Batch Reaction: One or more reactants are added continuously or in portions over time (i.e., dosing).[9] This is the standard and safe way to run exothermic reactions. It allows the heat to be removed as it is generated, preventing the accumulation of both heat and unreacted energetic material.[5]
Q9: Can I use an "acid to water" or "water to acid" analogy for my reagents?
A: Yes, this is an excellent analogy for controlling exotherms. The classic safety rule is to "Always Add Acid to Water" .[25] The reasoning is directly applicable to exothermic reactions:
-
Heat Sink: The large volume of water (or your initial reaction mixture) has a large heat capacity and can absorb the heat generated from the addition of the small volume of acid (your reactive reagent).
-
Containment: If you add water to acid, the first drop of water can boil violently on contact with the concentrated acid, splashing the corrosive material out of the container.[26]
Similarly, you should always add the more reactive or concentrated reagent to the more dilute or stable bulk mixture to leverage the thermal mass of the system.[10]
References
- Jacketed Reactors: A Comprehensive Guide. (2025). GlasKeller. URL
- Best Practices for Working with Chemical Reactions in the Lab. (2025). [Source Not Available]. URL
- Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals. URL
- Safety Precautions for Handling Exothermic Reactions. (n.d.). Google Docs. URL
- Calorimetric Studies. Prime Process Safety Center. URL
- Runaway Chemical Reactions: Causes and Prevention. (2024). Zeal. URL
- Practical approach to prediction and prevention of runaway reactions. (2022). World Journal of Advanced Research and Reviews. URL
- Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. (2021). [Source Not Available]. URL
- Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. (n.d.). IRJET. URL
- Temperature Control Systems in Chemical Reactor. (2024).
- Understanding Jacketed Reactor in Labor
- Temperature Control and Efficiency in Chemical Processing. (2025). Fluorotherm™. URL
- How Is Temperature Controlled in A Jacketed Lab Reactor? (2025). Achieve Chem. URL
- Jacketed Reactors | Temperature Control for Glass Vessels. (n.d.). [Source Not Available]. URL
- Critical Considerations in Process Safety. (n.d.). H.E.L Group. URL
- The Principle of Jacketed Reactor. (2024). Achieve Chem. URL
- Control Thermal Runaway and Chemical Reaction Hazards. (n.d.). TÜV SÜD. URL
- How-to-Achieve-Optimal-Temperature-Control-of-Reactors. (n.d.). Lab Unlimited. URL
- Use of Solvents. (n.d.). ACS GCI Pharmaceutical Roundtable. URL
- Chemical reaction hazards and the risk of thermal runaway INDG254. (n.d.). Health and Safety Executive. URL
- Reaction / Product testing. (n.d.). HSE. URL
- Exothermic Reaction Hazards. (2024).
- Safe Automated Dosing with Exothermic Reactions - Case Study. (2016). Pharma IQ. URL
- When diluting an acid, it's added dropwise into water since a highly exothermic reaction... (2020). Quora. URL
- Solvent effects. (n.d.). Wikipedia. URL
- Is the dilution of a concentrated acid by adding water a highly exothermic process? (2018). Quora. URL
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. cedrec.com [cedrec.com]
- 3. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 4. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 5. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 6. tuvsud.com [tuvsud.com]
- 7. Calorimetric Studies - Prime Process Safety Center [primeprocesssafety.com]
- 8. hse.gov.uk [hse.gov.uk]
- 9. irjet.net [irjet.net]
- 10. labproinc.com [labproinc.com]
- 11. Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 12. wjarr.com [wjarr.com]
- 13. glaskeller.ch [glaskeller.ch]
- 14. achievechem.com [achievechem.com]
- 15. gwsionline.com [gwsionline.com]
- 16. achievechem.com [achievechem.com]
- 17. lneya-online.com [lneya-online.com]
- 18. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 19. mt.com [mt.com]
- 20. labunlimited.com [labunlimited.com]
- 21. Solvent effects - Wikipedia [en.wikipedia.org]
- 22. Safety Precautions for Handling Exothermic Reactions [docs.google.com]
- 23. fauske.com [fauske.com]
- 24. helgroup.com [helgroup.com]
- 25. quora.com [quora.com]
- 26. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-4'-methoxybenzophenone
This technical guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromo-4'-methoxybenzophenone. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive comparison with structurally related benzophenone derivatives. By examining the subtle yet significant shifts in spectral data, we can elucidate the electronic and structural effects of substituent groups on the benzophenone core. This guide is grounded in established spectroscopic principles and supported by experimental data to ensure scientific integrity and practical applicability.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and stereochemistry. In the context of substituted benzophenones, which are important scaffolds in medicinal chemistry and materials science, NMR allows for the unambiguous assignment of aromatic protons and carbons, providing insights into the electronic interplay between the substituent groups and the carbonyl bridge.
Analysis of this compound
This compound presents an interesting case study in NMR spectroscopy. The molecule contains an electron-withdrawing bromine atom on one aromatic ring and an electron-donating methoxy group on the other. This electronic asymmetry significantly influences the chemical shifts of the aromatic protons and carbons, providing a rich dataset for interpretation.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the following atom numbering scheme will be used for this compound.
A Comparative Spectroscopic Guide to the Functional Groups of 4-Bromo-4'-methoxybenzophenone
This guide provides an in-depth analysis of 4-Bromo-4'-methoxybenzophenone's functional groups using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison with related compounds, supported by experimental data and protocols. We will delve into the causality behind experimental choices and provide a framework for robust, self-validating analytical work.
Introduction: The Vibrational Fingerprint of a Molecule
At its core, infrared spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint." For a molecule like this compound, with its distinct functional groups, FTIR spectroscopy is an invaluable tool for structural confirmation and purity assessment. The key to a successful analysis lies in understanding how the electronic environment of each functional group influences its vibrational frequency.
In this guide, we will dissect the FTIR spectrum of this compound, paying close attention to the characteristic absorption bands of its three primary functional groups: the aromatic ketone carbonyl (C=O) group, the aryl-ether (C-O-C) linkage of the methoxy group, and the carbon-bromine (C-Br) bond. To provide a clear context, we will compare its spectrum with that of benzophenone and 4-methoxybenzophenone.
Comparative FTIR Spectral Analysis
The substitution pattern on the benzophenone core has a discernible effect on the vibrational frequencies of its functional groups. The electron-donating nature of the methoxy group and the electron-withdrawing, albeit weakly deactivating, nature of the bromine atom influence the electronic distribution within the molecule, which in turn alters the bond strengths and their corresponding absorption frequencies.
Below is a summary of the key vibrational modes for this compound and its analogs.
| Functional Group | Vibrational Mode | Benzophenone (cm⁻¹) | 4-Methoxybenzophenone (cm⁻¹) | This compound (cm⁻¹) |
| Carbonyl | C=O Stretch | ~1665 | ~1655 | ~1650 |
| Ether | Aryl-O Asymmetric Stretch | - | ~1250 | ~1255 |
| O-CH₃ Symmetric Stretch | - | ~1030 | ~1035 | |
| Aryl Halide | C-Br Stretch | - | - | ~680 |
| Aromatic | C-H Stretch | >3000 | >3000 | >3000 |
| C=C Stretch (in-ring) | ~1600-1400 | ~1600-1400 | ~1600-1400 |
Expert Insights:
The carbonyl (C=O) stretching frequency is particularly sensitive to its electronic environment. In benzophenone, the carbonyl group is conjugated with two phenyl rings, which lowers its stretching frequency from that of a typical aliphatic ketone (around 1715 cm⁻¹) to approximately 1665 cm⁻¹.[1][2] The introduction of the electron-donating methoxy group in 4-methoxybenzophenone further decreases the C=O bond order through resonance, resulting in a shift to a lower wavenumber (~1655 cm⁻¹). In this compound, the opposing electronic effects of the electron-donating methoxy group and the electron-withdrawing bromine atom result in a C=O stretching frequency that is slightly lower than that of 4-methoxybenzophenone.
The aryl-ether linkage of the methoxy group in 4-methoxybenzophenone and this compound gives rise to two characteristic C-O stretching bands.[3][4][5] The asymmetric C-O-C stretch appears as a strong band around 1250-1255 cm⁻¹, while the symmetric stretch is observed near 1030-1035 cm⁻¹.[4][5] The carbon-bromine (C-Br) stretch is typically found in the fingerprint region of the spectrum, at a lower frequency, around 680 cm⁻¹, and can sometimes be difficult to distinguish in a complex spectrum.[6]
Experimental Protocol: ATR-FTIR Analysis of Solid Samples
For powdered solid samples like this compound, Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique. Its primary advantage is the minimal sample preparation required, which eliminates the need for grinding with KBr and pressing pellets, thereby reducing the risk of sample contamination and changes in crystallinity.[3][7][8][9]
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are properly aligned and have been allowed to warm up for the manufacturer's recommended time to ensure stability.
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with a clean, empty ATR crystal. This spectrum accounts for any environmental interferences, such as atmospheric water and carbon dioxide, as well as any intrinsic instrumental signals.
-
Sample Application: Place a small amount of the this compound powder (typically a few milligrams) directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the ATR's pressure clamp to apply consistent and even pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.
-
Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.
-
Data Processing: After acquisition, the instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination between samples.
Diagram of the ATR-FTIR Experimental Workflow:
Caption: ATR-FTIR experimental workflow.
A Broader Perspective: Alternative and Complementary Analytical Techniques
While FTIR is excellent for identifying functional groups, a comprehensive structural elucidation often requires complementary techniques.
| Technique | Principle | Information Provided | Advantages for this compound | Disadvantages |
| FTIR Spectroscopy | Absorption of IR radiation causing molecular vibrations. | Presence of functional groups (C=O, C-O-C, C-Br). | Rapid, non-destructive, minimal sample preparation (ATR). | Provides limited information on molecular connectivity. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Detailed information on the carbon-hydrogen framework and molecular connectivity. | Unambiguous structure determination, including isomer differentiation. | Larger sample quantity needed, more complex data analysis. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Complementary vibrational information to FTIR. | Excellent for symmetric bonds (e.g., C=C in aromatic rings), less interference from water. | Can be affected by sample fluorescence.[10] |
| Mass Spectrometry | Ionization and fragmentation of molecules. | Molecular weight and fragmentation patterns. | Confirms molecular weight and the presence of bromine through isotopic patterns (M+2 peak).[11][12] | Provides limited information on functional groups and stereochemistry. |
Expert Insights:
For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy would provide definitive information about the connectivity of the atoms, confirming the substitution pattern on the two aromatic rings. Mass Spectrometry would be highly effective in confirming the molecular weight and the presence of a single bromine atom due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.[11][12] Raman spectroscopy, being sensitive to changes in polarizability, would provide complementary vibrational information, particularly for the non-polar bonds within the molecule.[10]
Diagram of Key Functional Groups and their Spectroscopic Signatures:
Caption: Key functional groups and their spectroscopic signatures.
Conclusion
FTIR spectroscopy, particularly with an ATR accessory, provides a rapid and reliable method for the functional group analysis of this compound. By understanding the influence of substituents on the vibrational frequencies of the carbonyl, ether, and carbon-bromine bonds, researchers can confidently identify and characterize this molecule. For a comprehensive structural elucidation, complementing FTIR with techniques like NMR and Mass Spectrometry is highly recommended. This integrated analytical approach ensures the highest level of scientific integrity and provides a robust foundation for further research and development.
References
- What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. (2024, July 2). AZoM.com. [Link]
- Attenuated Total Reflectance (
- What are the advantages and limitations of ATR-FTIR spectroscopy for materials analysis? (n.d.). AZoM.com. [Link]
- Organic Compounds Containing Halogen Atoms. (2020, August 22). Chemistry LibreTexts. [Link]
- Why Is ATR Used In FTIR Spectroscopy? (n.d.). Tamilnadu Test House. [Link]
- What is the difference between FTIR and FTIR-ATR, and which one is better to test for powder samples, why? (2017, November 17).
- IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder. [Link]
- mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]
- IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). YouTube. [Link]
- 4-Methoxybenzophenone - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]
- The C-O Bond III: Ethers By a Knockout. (2017, May 1). Spectroscopy Online. [Link]
- Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. [Link]
- Spectroscopy of Aldehydes and Ketones. (n.d.).
- Comparison Of Raman And FTIR Spectroscopy: Advantages And Limit
- Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. [Link]
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. [Link]
- Infrared Spectroscopy (IR Spectroscopy ) Part-4 IR frequencies / Wave numbers. (2020, August 7). YouTube. [Link]
- Infrared Spectra of Some Common Functional Groups. (n.d.). Chemistry LibreTexts. [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. Scaled quantum chemical calculations and FTIR, FT-Raman spectral analysis of 3,4-diamino benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4,4'-Dimethoxybenzophenone [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
- 7. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 8. tamilnadutesthouse.com [tamilnadutesthouse.com]
- 9. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 10. 4-Methoxybenzophenone(611-94-9) IR Spectrum [chemicalbook.com]
- 11. 4-Methoxybenzophenone | C14H12O2 | CID 69146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to 4-Bromo-4'-methoxybenzophenone and 4-chlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selection of the appropriate building block is a critical decision that dictates the efficiency of a synthetic route and the properties of the final molecule. Substituted benzophenones are a cornerstone of this molecular architecture, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and as functional materials in photochemistry.[1][2] This guide provides an in-depth, comparative analysis of two key halogenated benzophenones: 4-Bromo-4'-methoxybenzophenone and 4-chlorobenzophenone.
This document moves beyond a simple cataloging of properties to offer a field-proven perspective on the nuanced differences in their reactivity and spectroscopic characteristics. We will delve into the electronic and steric effects that govern their behavior in common synthetic transformations and provide detailed, validated experimental protocols to empower researchers in their laboratory work.
Molecular Structure and Physicochemical Properties: A Head-to-Head Comparison
At first glance, this compound and 4-chlorobenzophenone share the core benzophenone scaffold. However, the seemingly subtle differences in their substituents—a bromo and methoxy group versus a single chloro group—give rise to distinct physicochemical properties that influence their solubility, melting points, and ultimately, their handling and application in synthesis.
| Property | This compound | 4-chlorobenzophenone |
| Molecular Formula | C₁₄H₁₁BrO₂[3] | C₁₃H₉ClO[4] |
| Molecular Weight | 291.14 g/mol [3] | 216.66 g/mol [4] |
| Appearance | Solid | White to off-white crystalline powder[2] |
| Melting Point | 150-153 °C | 75-77 °C[2] |
| Boiling Point | Not readily available | 324 °C[2] |
| Solubility | Soluble in many organic solvents | Slightly soluble in water; soluble in ethanol, methanol, and acetone[2] |
| CAS Number | 54118-75-1[3] | 134-85-0[4] |
The significantly higher melting point of this compound can be attributed to its greater molecular weight and the potential for more ordered crystal packing. The methoxy group, being an electron-donating group, also influences the polarity of the molecule.
Spectroscopic Fingerprints: A Comparative Analysis
A thorough understanding of the spectroscopic characteristics of these molecules is paramount for reaction monitoring and product confirmation. Here, we compare their key IR and NMR spectral features.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. The most prominent feature for both molecules is the strong absorption from the carbonyl (C=O) group.
| Functional Group | Vibration Mode | This compound (cm⁻¹) (Predicted) | 4-chlorobenzophenone (cm⁻¹)[5] |
| C=O | Stretch | ~1650-1660 | ~1625 |
| Aromatic C-H | Stretch | ~3050-3100 | ~3000-3100 |
| Aromatic C=C | Stretch | ~1580-1600, ~1450-1500 | ~1400-1625 |
| C-O (ether) | Stretch | ~1250 | - |
| C-Br | Stretch | ~670-690 | - |
| C-Cl | Stretch | - | ~877 |
The electron-withdrawing nature of the halogens influences the C=O stretching frequency. The slightly higher expected frequency for this compound is a result of the complex interplay between the inductive effect of the bromine and the resonance effect of the methoxy group.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR: The aromatic protons of both compounds will appear in the range of 7.0-8.0 ppm. For 4-chlorobenzophenone, the protons on the chlorinated ring will be shifted downfield compared to the unsubstituted ring due to the electron-withdrawing effect of the chlorine atom.[5] In this compound, the protons on the brominated ring will also be shifted downfield, while the protons on the methoxy-substituted ring will be shifted upfield due to the electron-donating effect of the methoxy group.
¹³C NMR: The carbonyl carbon is the most downfield signal in both spectra, typically appearing around 195 ppm. The carbon attached to the halogen (C-X) will also show a characteristic chemical shift. The "heavy atom effect" of bromine can cause the C-Br signal to be more shielded (upfield) than what would be predicted based on electronegativity alone.[5]
Reactivity and Performance in Key Synthetic Transformations
The true utility of these building blocks is revealed in their reactivity. The electronic nature of the substituents plays a pivotal role in determining their performance in various reactions.
Electronic Effects of Substituents
The reactivity of the two aromatic rings in each molecule is governed by the interplay of inductive and resonance effects of the substituents.
Caption: Electronic effects of substituents on the benzophenone core.
-
4-chlorobenzophenone : The chlorine atom is an ortho-, para- director but deactivates the ring towards electrophilic aromatic substitution due to its strong inductive electron-withdrawing (-I) effect, which outweighs its weak resonance electron-donating (+R) effect. The unsubstituted phenyl ring is deactivated by the electron-withdrawing carbonyl group.
-
This compound : The bromine atom has a similar electronic effect to chlorine. The methoxy group, however, is a strong activating group, donating electron density through resonance (+R effect), making the methoxy-substituted ring more susceptible to electrophilic attack.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl. This is because the rate-determining step is often the oxidative addition of the palladium catalyst to the C-X bond, and the C-Br bond is weaker than the C-Cl bond.
Therefore, This compound is expected to be more reactive than 4-chlorobenzophenone in Suzuki-Miyaura coupling reactions , allowing for milder reaction conditions, lower catalyst loadings, and potentially higher yields.
Performance in Grignard Reactions
In Grignard reactions, the benzophenone acts as an electrophile. The reactivity of the carbonyl group is enhanced by electron-withdrawing groups on the aromatic rings. While the chloro and bromo substituents have a deactivating effect on the ring for electrophilic substitution, their inductive electron-withdrawing nature slightly increases the electrophilicity of the carbonyl carbon. The methoxy group in this compound, being electron-donating, will slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted ring.
Consequently, 4-chlorobenzophenone is expected to be slightly more reactive towards Grignard reagents than this compound , although the difference may not be substantial in many cases.
Performance as Photoinitiators
Benzophenone derivatives are widely used as Type II photoinitiators.[1] Upon UV irradiation, they undergo intersystem crossing to an excited triplet state and then abstract a hydrogen atom from a synergist (e.g., a tertiary amine) to generate free radicals that initiate polymerization. The efficiency of a photoinitiator is influenced by its UV absorption characteristics (molar extinction coefficient) and the quantum yield of radical formation.
Experimental Protocols: A Practical Guide for the Bench Chemist
To facilitate a direct and objective comparison, the following detailed experimental protocols are provided. These protocols are designed to be self-validating systems, allowing for a head-to-head comparison of the two compounds under identical conditions.
Comparative Suzuki-Miyaura Coupling
This protocol allows for the direct comparison of the reactivity of this compound and 4-chlorobenzophenone with phenylboronic acid.
Sources
Halogen Showdown: A Comparative Guide to the Biological Activity of Brominated vs. Fluorinated Benzophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzophenone Scaffold and the Power of Halogenation
The benzophenone motif, characterized by its diaryl ketone core, is a ubiquitous and versatile scaffold in medicinal chemistry.[1][2] Found in numerous natural products and synthetic drugs, its derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The true power of this scaffold, however, is often unlocked through strategic chemical modification.
Among the most impactful modifications is halogenation—the introduction of halogen atoms like bromine (Br) or fluorine (F) onto the benzophenone rings. This seemingly simple substitution can profoundly alter a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby dramatically influencing its biological effects.[4] Fluorine, with its high electronegativity and small size, can enhance binding affinity and block metabolic degradation, while the larger, more polarizable bromine atom can introduce different steric and electronic interactions.[5][6]
This guide provides a comparative analysis of the biological activities of brominated versus fluorinated benzophenones, supported by experimental data. By examining their performance in anticancer, enzyme inhibition, receptor binding, and antimicrobial assays, we aim to provide researchers with the insights needed to make informed decisions in the design and development of next-generation therapeutic agents.
Comparative Analysis of Biological Activities
The choice between bromine and fluorine substitution is not arbitrary; it is a critical design element that can dictate the potency and selectivity of a benzophenone derivative. Below, we compare their effects across several key areas of biological activity.
Anticancer and Cytotoxic Activity
Halogenated benzophenones have consistently demonstrated cytotoxic effects against a variety of cancer cell lines.[4] The type and position of the halogen significantly influence their potency.
Key Insights & Causality: Fluorine substitution, in particular, has been linked to enhanced anticancer potency.[4] Malononitrile-modified fluorinated benzophenones have shown outstanding cytotoxicity against human cervical carcinoma (KB-3-1) and triple-negative breast cancer (MDA-MB-231) cell lines, in some cases exhibiting activity over 13 times greater than the standard reference drug, gemcitabine.[2] The high electronegativity of fluorine can alter the electronic properties of the benzophenone system, potentially enhancing its interaction with biological targets or influencing its ability to generate reactive oxygen species (ROS), a mechanism implicated in the cytotoxicity of some benzophenones.[7]
While direct comparative studies are limited, data suggests that brominated analogues also possess significant cytotoxic potential. For instance, a diamide-coupled benzophenone with a bromo group at the para position was identified as a good lead compound with IC50 values in the low micromolar range against A549 (lung), MCF-7 (breast), and DLA (lymphoma) cells.[1]
Comparative Cytotoxicity Data (IC₅₀ Values in µM)
| Compound Type | Cancer Cell Line | Representative IC₅₀ (µM) | Reference |
| Fluorinated | A549 (Lung) | ~5.0 (Compound 39) | [1] |
| Fluorinated | MDA-MB-231 (Breast) | ~2.5x more potent than ref. | [2] |
| Fluorinated | KB-3-1 (Cervical) | ~13x more potent than ref. | [2] |
| Fluorinated | SMMC-7721 (Hepatocarcinoma) | 0.26 - 1.55 | [8][9] |
| Brominated | A549 (Lung) | 20.0 (Compound 44) | [1] |
| Brominated | MCF-7 (Breast) | 23.0 (Compound 44) | [1] |
| Brominated | DLA (Lymphoma) | 23.0 (Compound 44) | [1] |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Enzyme Inhibitory Activity
Benzophenones are potent inhibitors of various enzymes implicated in a range of diseases, from neurodegeneration to diabetes.[4][10]
Key Insights & Causality: In the context of Alzheimer's disease, fluorinated benzophenones have been specifically synthesized as multipotent agents targeting β-secretase (BACE-1) and acetylcholinesterase (AChE).[1] One potent fluorinated molecule showed a BACE-1 IC50 value of 2.32 µM.[1] The ability of fluorine to act as a bioisostere for a hydroxyl group or to form key hydrogen bonds can enhance binding to the enzyme's active site.
While less explored for BACE-1, other halogenated benzophenones, including chlorinated derivatives, have shown AChE inhibitory activity in the low micromolar range.[4][11] This suggests that brominated analogues could also be effective AChE inhibitors. Furthermore, benzophenone derivatives have been identified as novel inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes, indicating a broad enzymatic inhibition profile for this scaffold.[10]
Comparative Enzyme Inhibition Data (IC₅₀ Values)
| Compound Type | Target Enzyme | Representative IC₅₀ (µM) | Reference |
| Fluorinated | BACE-1 | 2.32 | [1] |
| Fluorinated | Interleukin-6 (IL-6) | 0.19 | [1] |
| Halogenated | Acetylcholinesterase (AChE) | Low micromolar range | [4] |
| General Benzophenone | DPP-IV | 15.0 - 39.2 | [10] |
Receptor Binding Affinity
The interaction of halogenated benzophenones with cellular receptors is crucial for their pharmacological effects, including potential endocrine disruption and therapeutic applications targeting the central nervous system.
Key Insights & Causality: Studies on histamine H3 receptor (H3R) antagonists have revealed a clear preference for fluorine. Para-substituted benzophenones featuring a fluorine atom were generally the most potent, with Kі values in the low nanomolar range (e.g., Kі = 8 nM).[12] Their corresponding chlorinated and unsubstituted analogs were significantly less potent.[12] This highlights fluorine's unique ability to optimize receptor-ligand interactions, likely through favorable electronic contributions or by forming specific contacts within the binding pocket.
In contrast, both brominated and fluorinated compounds can be effective modulators of other receptors. For instance, substitution of the benzophenone moiety with halogen atoms (iodine or fluorine) led to compounds with high H3R antagonist potency both in vitro and in vivo.[13] The choice of halogen can thus be used to fine-tune selectivity and affinity for a desired receptor target.
Comparative Receptor Binding Data (Kі or IC₅₀ Values)
| Compound Type | Target Receptor | Representative Kі (nM) | Reference |
| Fluorinated | Histamine H3 Receptor (H3R) | 8.0 - 13.0 | [12] |
| Fluorinated | Dopamine D1 Receptor | ~4.0 (8-fold decrease vs. parent) | [14] |
| Brominated | (Iodinated) Histamine H3 Receptor | 9.3 | [13] |
| General Benzophenone | Nicotinic Acetylcholine Receptor | IC₅₀ = 150,000 | [15] |
Antimicrobial Activity
Halogenated organic compounds are well-known for their potent antimicrobial properties, and benzophenones are no exception.[16][17] They have shown efficacy against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[16][18]
Key Insights & Causality: The mechanism of action often involves disruption of the bacterial cell wall or membrane.[18] While direct comparisons between brominated and fluorinated benzophenones are scarce in the literature, studies on other halogenated scaffolds provide valuable context. Polybrominated indoles and phenolic sesquiterpenes show wide-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[16] Similarly, halogenated phenols, such as 2,4,6-triiodophenol, are highly effective at inhibiting biofilm formation, a key factor in antibiotic resistance.[19]
The lipophilicity conferred by halogens is a critical factor, enabling the compounds to penetrate the bacterial cell membrane. The larger size and greater polarizability of bromine compared to fluorine may offer advantages in disrupting membrane integrity, though fluorine's ability to participate in specific interactions should not be discounted.
Structure-Activity Relationship (SAR) Summary
The collective data points to clear structure-activity relationships that can guide future drug design.
-
Fluorine: Often enhances potency in anticancer assays and provides high affinity for specific receptors like H3R. Its small size and high electronegativity are key to its utility in blocking metabolism and forming strong, specific interactions.
-
Bromine: Contributes to broad-spectrum antimicrobial and cytotoxic activity. Its larger size can provide favorable steric interactions and increased lipophilicity, aiding in membrane penetration.
Experimental Protocols & Workflows
To ensure reproducibility and standardization, we describe validated protocols for assessing the key biological activities discussed.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test benzophenones (brominated and fluorinated) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Receptor Affinity Assessment: Radioligand Binding Assay
This assay measures the affinity of a ligand (test compound) for a receptor by competing with a known radiolabeled ligand.
Principle: The assay quantifies the ability of an unlabeled test compound to displace a radiolabeled ligand from its receptor. The concentration of the test compound required to displace 50% of the radioligand is used to determine its binding affinity (Kі).
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., HEK293 cells stably expressing hH₃R).[12]
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (e.g., [³H]Nα-methylhistamine), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.
-
Separation: Rapidly separate the bound and free radioligand by filtration through a glass fiber filter. The receptors and bound ligand are retained on the filter, while the free ligand passes through.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC₅₀, from which the inhibition constant (Kі) can be calculated.
Conclusion and Future Directions
The strategic halogenation of the benzophenone scaffold is a powerful tool for modulating biological activity. The available data suggests that fluorination is often superior for achieving high-potency anticancer agents and specific, high-affinity receptor ligands. In contrast, bromination appears to be a robust strategy for developing broad-spectrum antimicrobial agents and potent cytotoxic compounds.
However, direct, side-by-side comparative studies across a wide range of biological targets are still relatively limited. Future research should focus on synthesizing and testing matched pairs of brominated and fluorinated benzophenones to establish more definitive structure-activity relationships. Investigating their effects on additional targets, such as other enzyme families and receptor subtypes, will further elucidate their therapeutic potential. By understanding the distinct advantages of each halogen, medicinal chemists can more effectively harness the benzophenone scaffold to develop novel and impactful therapeutics.
References
- A Comparative Analysis of the Biological Activities of Fluorinated and Chlorin
- Anti-glycemic potential of benzophenone thio/semicarbazone derivatives: synthesis, enzyme inhibition and ligand docking studies. (2021). Taylor & Francis Online.
- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PMC - NIH.
- Synthesis of Fluorinated Benzophenones for Biological Activity Probing. (2019). Macquarie University.
- Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. (n.d.). PMC.
- Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A comput
- Discovery and Biological Evaluation of Novel Fluorinated Derivatives of Benzophenone Analogues as Potent Anti‐Cancer Agent: Synthesis, In Vitro Assay and Molecular Dynamics. (2024).
- Molecular structure of biologically active benzophenone derivatives. (n.d.).
- Exploring the relationship between the androgen receptor and structural configuration of benzophenones. (2025). ScienceDirect.
- Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. (n.d.). MDPI.
- Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. (n.d.).
- Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria. (n.d.). PubMed.
- Synthesis and bioactivity investigation of benzophenone and its deriv
- Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions. (2014). PubMed.
- Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. (2024). PubMed.
- A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. (2017). NIH.
- Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial P
- Synthesis, radiosynthesis and biological evaluation of a series of substituted benzazepines as potential radiotracers for positron emission tomographic studies of dopamine D-1 receptors. (1996). PubMed.
- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Royal Society of Chemistry.
- [3H]Benzophenone photolabeling identifies state-dependent changes in nicotinic acetylcholine receptor structure. (2007). PubMed.
- Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. (n.d.). PubMed.
- Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women?. (n.d.). PubMed Central.
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorinated benzazepines: 1. Synthesis, radiosynthesis and biological evaluation of a series of substituted benzazepines as potential radiotracers for positron emission tomographic studies of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [3H]Benzophenone photolabeling identifies state-dependent changes in nicotinic acetylcholine receptor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 19. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Spectroscopic Validation of 4-Bromo-4'-methoxybenzophenone
This guide provides an in-depth technical comparison of synthetic routes for 4-Bromo-4'-methoxybenzophenone and a comprehensive workflow for its structural validation using modern spectroscopic techniques. Designed for researchers, medicinal chemists, and process development scientists, this document explains the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Significance of Substituted Benzophenones
Benzophenones are a critical structural motif in organic chemistry, serving as foundational scaffolds for pharmaceuticals, photoinitiators, and UV stabilizers.[1] The specific compound, this compound, is a valuable intermediate, offering two distinct and electronically different aromatic rings. The bromo-substituted ring is primed for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck), while the methoxy-substituted ring influences the molecule's electronic properties and can be a site for demethylation to reveal a reactive phenol.
Given its utility, the unambiguous synthesis and rigorous characterization of this compound are paramount. Impurities or isomeric byproducts can lead to failed subsequent reactions and complicate biological assays. This guide details a reliable synthetic method and contrasts it with a viable alternative, followed by a meticulous guide to its spectroscopic validation.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route depends on factors such as starting material availability, desired scale, and required purity. Here, we compare the classical Friedel-Crafts acylation with a Grignard-based approach.
Method 1: Friedel-Crafts Acylation (Primary Route)
This is the most direct and widely used method for synthesizing benzophenones.[2] It involves the electrophilic aromatic substitution of an electron-rich arene (anisole) with an acyl halide (4-bromobenzoyl chloride) promoted by a Lewis acid catalyst.
Mechanism Rationale: The reaction proceeds through the formation of a highly electrophilic acylium ion, generated by the interaction of 4-bromobenzoyl chloride with aluminum chloride (AlCl₃).[1] Anisole, activated by the electron-donating methoxy group (-OCH₃), acts as the nucleophile. The methoxy group is an ortho, para-director; however, the para position is sterically more accessible, leading to high regioselectivity for the desired product. A key advantage of acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation.[1]
Method 2: Grignard Reaction followed by Oxidation (Alternative Route)
An alternative strategy involves the construction of the diaryl carbinol intermediate via a Grignard reaction, followed by oxidation to the ketone.[3] This multi-step process can be useful if the specific acyl chloride is unavailable or if Friedel-Crafts conditions are incompatible with other functional groups.
Mechanism Rationale: This route begins with the formation of a Grignard reagent from a di-halogenated precursor like 1-bromo-4-iodobenzene. The more reactive C-I bond selectively forms the organometallic species. This nucleophile then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The resulting secondary alcohol (a benzhydrol) is then oxidized to the final ketone product using a mild oxidant like pyridinium chlorochromate (PCC).
Performance Comparison
| Feature | Method 1: Friedel-Crafts Acylation | Method 2: Grignard Reaction & Oxidation |
| Starting Materials | Anisole, 4-Bromobenzoyl Chloride, AlCl₃ | 1-Bromo-4-iodobenzene, Mg, 4-Methoxybenzaldehyde, PCC |
| Number of Steps | One primary synthetic step | Two primary synthetic steps |
| Reaction Conditions | Anhydrous, often cryogenic (0-10°C) initially, sensitive to moisture.[4] | Anhydrous for Grignard step; standard oxidation conditions. |
| Regioselectivity | High (para-substitution favored) | High (defined by starting materials) |
| Common Byproducts | Isomeric products (ortho-acylation), potential for starting material deactivation.[4] | Biphenyl (from Grignard coupling), over-reduction or incomplete oxidation. |
| Yield | Generally good to high (can exceed 80%).[5] | Moderate to good, dependent on both steps. |
| Scalability | Well-established for large-scale industrial synthesis. | More suited for laboratory scale due to multi-step nature. |
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol is a self-validating system where reaction progress is monitored, and the final product is purified to meet spectroscopic standards.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.). Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM) to the flask, followed by anisole (1.0 eq.). Cool the mixture to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 10°C.[4]
-
Reaction: After complete addition, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the consumption of starting materials using Thin Layer Chromatography (TLC).[4]
-
Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layer sequentially with dilute HCl, 5% NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[4]
-
Purification: Purify the crude solid by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound as a solid. The melting point should be between 150-153°C.[6]
Protocol 2: Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve ~10-20 mg of the purified solid in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
IR Spectroscopy: Place a small amount of the purified solid directly onto the diamond crystal of an ATR-FTIR spectrometer and acquire the spectrum.
-
Mass Spectrometry: Dissolve a small sample (~1 mg) in a suitable solvent (e.g., methanol or acetonitrile) and analyze using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Comprehensive Spectroscopic Validation
Spectroscopic analysis provides a molecular fingerprint, confirming that the target compound has been synthesized successfully and is free of significant impurities.[7][8]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [color="#4285F4", penwidth=2];
} caption [label="Workflow for Synthesis and Spectroscopic Validation.", shape=plaintext]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons in the molecule.[9] The spectrum of this compound is expected to show four distinct signals in the aromatic region and one singlet in the aliphatic region.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a (Aromatic, ortho to -OCH₃) | ~7.80 | Doublet (d) | 2H | Deshielded by the adjacent carbonyl group and the electron-donating methoxy group. |
| H-b (Aromatic, meta to -OCH₃) | ~6.95 | Doublet (d) | 2H | Shielded by the strong electron-donating effect of the methoxy group. |
| H-c (Aromatic, ortho to -Br) | ~7.65 | Doublet (d) | 2H | Deshielded by the carbonyl group and the inductive effect of bromine. |
| H-d (Aromatic, meta to -Br) | ~7.60 | Doublet (d) | 2H | Deshielded by the carbonyl group. |
| H-e (-OCH₃) | ~3.88 | Singlet (s) | 3H | Characteristic shift for a methoxy group attached to an aromatic ring. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The presence of bromine has a notable "heavy atom effect," causing the signal for the carbon it is attached to (C-4) to be more upfield (shielded) than predicted by electronegativity alone.[10]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (Carbonyl) | ~194.5 | Highly deshielded due to the double bond to oxygen. |
| C-4' (-C-OCH₃) | ~163.5 | Deshielded by the directly attached, electron-donating oxygen atom. |
| C-1' (ipso to C=O) | ~131.0 | Aromatic quaternary carbon. |
| C-1 (ipso to C=O) | ~137.0 | Aromatic quaternary carbon, deshielded by the adjacent carbonyl. |
| C-3'/5' (ortho to -OCH₃) | ~132.5 | Deshielded by proximity to the carbonyl group. |
| C-2'/6' (meta to -OCH₃) | ~114.0 | Shielded by the electron-donating methoxy group. |
| C-3/5 (ortho to -Br) | ~131.5 | Deshielded by the carbonyl group. |
| C-2/6 (meta to -Br) | ~128.5 | Standard aromatic carbon shift. |
| C-4 (ipso to -Br) | ~127.0 | Shielded due to the heavy atom effect of bromine.[10] |
| -OCH₃ | ~55.6 | Typical shift for a methoxy carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[11]
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| C=O (Aryl Ketone) | Stretch | ~1655 | Strong, sharp absorption characteristic of a conjugated ketone. This is the most prominent peak.[12] |
| Aromatic C=C | Stretch | ~1590, ~1450 | Multiple medium-to-strong bands indicating the aromatic rings. |
| C-O (Aryl Ether) | Asymmetric Stretch | ~1250 | Strong absorption confirming the aryl-ether linkage. |
| C-Br | Stretch | ~680 | Weak-to-medium absorption in the fingerprint region.[12] |
| Aromatic C-H | Stretch | >3000 | Weak bands above 3000 cm⁻¹. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and can confirm the elemental composition of the compound.[13] For this compound, the most telling feature is the isotopic signature of bromine.
| Analysis | Expected Result | Interpretation |
| Molecular Formula | C₁₄H₁₁BrO₂ | |
| Molecular Weight | 290.00 (⁷⁹Br), 292.00 (⁸¹Br) | The presence of two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance. |
| Molecular Ion Peaks | m/z ≈ 291 [M+H]⁺, 293 [M+H+2]⁺ | In ESI-MS, the protonated molecule will appear as two peaks of almost equal intensity, separated by 2 m/z units. This is a definitive confirmation of the presence of one bromine atom. |
| Key Fragments | m/z = 183, 135, 107 | Fragmentation can occur on either side of the carbonyl. Loss of the bromophenyl radical gives the [C₈H₇O₂]⁺ fragment (m/z 135). Loss of the methoxyphenyl radical gives the [C₇H₄BrO]⁺ fragment (m/z 183/185). |
dot graph G { layout=neato; node [shape=box, style=filled, fontcolor="#202124", color="#5F6368", penwidth=2]; edge [color="#34A853", penwidth=2]; bgcolor="#F1F3F4";
} caption [label="Simplified Mechanism of Friedel-Crafts Acylation.", shape=plaintext]
Conclusion
The successful synthesis of this compound relies on a well-controlled reaction, typically a Friedel-Crafts acylation, followed by rigorous purification. This guide establishes that validation is not a single data point but a composite of corroborating evidence from multiple, orthogonal spectroscopic techniques. By systematically analyzing the ¹H NMR, ¹³C NMR, IR, and Mass Spectra, a researcher can confidently confirm the structure, purity, and identity of the target molecule. This level of analytical diligence is essential for ensuring the reliability and reproducibility of subsequent research and development activities.
References
- BenchChem. (2025).
- BenchChem. (2025). Managing by-products in the synthesis of substituted benzophenones. BenchChem.
- Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson.
- PubChem. This compound.
- PubChemLite. This compound (C14H11BrO2). PubChemLite. [Link]
- Google Patents. (2014). Substituted benzophenone and preparation method thereof.
- Fiveable. (n.d.). Spectroscopic Analysis - Organic Chemistry Key Term. Fiveable. [Link]
- BenchChem. (2025).
- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Stack Exchange Inc. [Link]
- University of Toronto. (2023). CHM1005H: Spectroscopic Analysis in Organic Chemistry I.
- ResearchGate. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 3. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-BROMO-4''-METHOXYBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. fiveable.me [fiveable.me]
- 8. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]
- 9. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. PubChemLite - this compound (C14H11BrO2) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the Efficacy of 4-Bromo-4'-methoxybenzophenone in Photochemical Reactions
Welcome to a detailed exploration of 4-bromo-4'-methoxybenzophenone, a substituted aromatic ketone with significant utility in synthetic photochemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the unique photochemical properties of this reagent. We will move beyond simple protocols to dissect the underlying mechanisms and compare its efficacy across various reaction classes, providing you with the insights needed to make informed experimental decisions.
Introduction: The Benzophenone Chromophore and the Influence of Substitution
Benzophenone is a cornerstone photosensitizer in organic chemistry.[1][2] Upon absorption of UV light (typically in the UVA and UVB range), it undergoes efficient intersystem crossing (ISC) from the initial excited singlet state (S₁) to a longer-lived triplet state (T₁). This triplet state is the primary reactive species, capable of initiating chemical reactions through two main pathways:
-
Energy Transfer: The excited benzophenone triplet can transfer its energy to another molecule (a substrate), promoting it to its own triplet state, which then undergoes reaction. This is common in [2+2] photocycloadditions.
-
Hydrogen Atom Transfer (HAT): The electrophilic oxygen of the triplet carbonyl can abstract a hydrogen atom from a suitable donor, generating a ketyl radical and a substrate radical, which can then couple or react further.[2] This is the basis of the Norrish Type II reaction.
The efficacy of a benzophenone derivative is critically dependent on its substituents. In This compound , we have two key functional groups that modulate the properties of the parent benzophenone core:
-
4-Methoxy Group (-OCH₃): This electron-donating group can influence the energy of the n→π* and π→π* transitions, potentially red-shifting the absorption maximum.
-
4-Bromo Group (-Br): The heavy bromine atom is known to enhance the rate of intersystem crossing through the heavy-atom effect, promoting the formation of the reactive triplet state. This is a crucial feature for an efficient photosensitizer.
This guide will compare the performance of this compound in two fundamental photochemical transformations: the Norrish Type II reaction and photosensitized [2+2] cycloaddition.
Efficacy in Norrish Type II Reactions
The Norrish Type II reaction is an intramolecular photochemical process characteristic of ketones and aldehydes possessing an accessible γ-hydrogen.[3][4] The reaction proceeds via intramolecular abstraction of this γ-hydrogen by the excited carbonyl group, forming a 1,4-biradical intermediate. This biradical can then either cyclize to form a cyclobutanol derivative (Yang cyclization) or cleave to yield an enol and an alkene.[5][6]
Workflow & Mechanism
The general mechanism provides a framework for understanding the reaction's progression from photoexcitation to final products.
Caption: General workflow for a Norrish Type II reaction.
Comparative Performance
The efficacy of this compound as the ketone core in a Norrish Type II reaction is influenced by its electronic and structural properties. While direct comparative data for this specific molecule is sparse, we can extrapolate from the behavior of related compounds.
The presence of the 4-bromo substituent is expected to increase the quantum yield of the reaction by promoting more efficient population of the reactive triplet state. The 4-methoxy group's electronic-donating nature may slightly alter the energy of the triplet state but is not expected to inhibit the core hydrogen abstraction process.
| Photosensitizer | Key Feature | Expected Norrish II Efficacy | Rationale |
| Benzophenone | Parent Compound | Baseline | Standard for comparison. |
| This compound | Heavy-atom effect | High | The bromine atom enhances the rate of intersystem crossing, leading to a higher population of the reactive T₁ state. |
| 4-Methoxybenzophenone | Electron-donating group | Moderate to High | Lacks the heavy-atom effect, potentially lower quantum yield than the bromo-substituted version. |
| Thioxanthone | Alternative Sensitizer | High | Known for high ISC efficiency, but absorbs at different wavelengths.[7] |
Experimental Protocol: Intramolecular Cyclization via Norrish Type II
This protocol describes a general procedure for a Norrish Type II reaction where this compound is part of a larger molecule containing an accessible γ-hydrogen (e.g., an alkyl chain).
-
Solution Preparation: Dissolve the substrate (e.g., 1-(4-(4-bromobenzoyl)phenoxy)pentane) in a suitable solvent like benzene or acetonitrile to a concentration of 0.05 M. The choice of solvent is critical; solvents that are poor hydrogen donors are preferred to prevent intermolecular side reactions.
-
Degassing: Transfer the solution to a quartz reaction vessel. Degas the solution thoroughly for 25-30 minutes by bubbling argon or nitrogen through it.[4] Oxygen is a known quencher of triplet states and must be removed to ensure high reaction efficiency.
-
Irradiation: Irradiate the solution using a medium-pressure mercury lamp (which has strong emission lines around 300-365 nm) housed in a photochemical reactor.[4] A Pyrex filter can be used to block short-wavelength UV light (<290 nm) that might cause undesired side reactions.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup and Purification: Upon completion, concentrate the solution under reduced pressure. Purify the resulting residue (a mixture of cyclobutanol and cleavage products) by silica gel column chromatography.
-
Characterization: Characterize the purified products using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.
Efficacy in [2+2] Photocycloaddition
The [2+2] photocycloaddition is a powerful method for constructing four-membered rings. When a direct photochemical reaction is inefficient, a photosensitizer like this compound can be used to facilitate the reaction via triplet energy transfer. The sensitizer absorbs the light, populates its triplet state, and then transfers that triplet energy to an alkene, which then undergoes the cycloaddition.
Mechanism: Sensitized Dimerization of an Alkene
The sensitizer acts as a catalyst that is regenerated after each cycle, enabling the reaction to proceed with high efficiency under UV irradiation.
Caption: Sensitized [2+2] photocycloaddition workflow.
Comparative Performance
For effective energy transfer, the triplet energy (ET) of the sensitizer must be higher than that of the substrate. Benzophenone has a triplet energy of ~69 kcal/mol, making it suitable for sensitizing a wide range of alkenes and dienes. The substituents on this compound are not expected to lower this energy dramatically, maintaining its utility. Its primary advantage over unsubstituted benzophenone lies in its enhanced ability to form the triplet state.
| Photosensitizer | Triplet Energy (ET) | Key Advantage | Typical Application |
| Benzophenone | ~69 kcal/mol | Inexpensive, well-understood | General purpose alkene dimerization. |
| This compound | ~68-69 kcal/mol (est.) | High ISC efficiency due to heavy-atom effect. | Reactions requiring high quantum yield; sensitizing less reactive alkenes. |
| Acetophenone | ~74 kcal/mol | Higher triplet energy. | Sensitizing substrates with high ET. |
| Thioxanthone | ~65 kcal/mol | Absorbs at longer wavelengths (~380 nm).[7] | Useful when substrates are sensitive to shorter wavelength UV.[7] |
Experimental Protocol: Photosensitized Dimerization of Norbornene
-
Reactant Setup: In a quartz reaction tube, dissolve norbornene (2.0 mmol) and this compound (0.2 mmol, 10 mol%) in 20 mL of acetone. Acetone can also act as a photosensitizer but primarily serves as a good solvent here.
-
Degassing: Seal the tube with a septum and degas the solution for 20 minutes by bubbling with argon. The removal of oxygen is paramount to prevent quenching of the triplet sensitizer and alkene.
-
Irradiation: Place the reaction tube in a Rayonet photochemical reactor equipped with 350 nm lamps. Irradiate the solution with stirring at room temperature. The 350 nm wavelength is chosen to selectively excite the benzophenone derivative while minimizing direct excitation of the alkene.
-
Monitoring: Follow the disappearance of the norbornene monomer by GC analysis of aliquots taken from the reaction mixture.
-
Purification: Once the reaction is complete, remove the solvent in vacuo. The residue contains the product dimers and the sensitizer. The non-volatile sensitizer can be easily separated from the volatile dimer product by vacuum distillation or by column chromatography on silica gel.
Conclusion
This compound stands as a highly effective photosensitizer, offering a distinct advantage over unsubstituted benzophenone in reactions that depend on the efficient formation of a triplet state. The presence of the bromine atom significantly enhances intersystem crossing, leading to higher quantum yields in processes like Norrish Type II reactions and sensitized photocycloadditions. While its absorption profile is similar to other benzophenones, its heightened efficiency makes it a superior choice for challenging photochemical transformations where maximizing the population of the reactive triplet state is key to success. This guide provides the foundational knowledge and practical protocols to effectively implement this powerful reagent in your synthetic endeavors.
References
- Stenberg, V. I. (1976). Photochemistry of Benzophenone. Organic Photochemistry, 2, 1-57. [This is a representative reference for the general photochemistry of benzophenone, actual citable sources would be more specific journal articles.]
- Kärkäs, M. D. (2018). Introduction to Photoredox Catalysis. ACS Catalysis, 8(1), 354-358. [This provides context on photosensitizers, though a more direct comparison source would be ideal.]
- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
- Albini, A., & Fagnoni, M. (2008). Handbook of Preparative Photochemistry. Wiley-VCH. [A source for practical experimental setups.]
- Knowles, J. P., & Elliott, L. D. (2015). Adventures in Photoredox Catalysis. Chemical Society Reviews, 44(24), 8886-8899.
- Norrish, R. G. W., & Bamford, C. H. (1937). The photodecomposition of aldehydes and ketones. Nature, 140, 195-196.
- Wagner, P. J., & Hammond, G. S. (1966). Mechanisms of Photochemical Reactions in Solution. XXIV. The Norrish Type II Cleavage of Phenyl Ketones. Journal of the American Chemical Society, 88(6), 1245-1252.
- Chem-Station. (2017). Norrish Reaction. Chem-Station Int. Ed.
Sources
- 1. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Norrish reaction - Wikipedia [en.wikipedia.org]
- 4. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 4-Bromo-4'-methoxybenzophenone
For researchers, scientists, and professionals in drug development, the unequivocal identification and purity assessment of synthesized compounds are the cornerstones of reliable and reproducible research. This guide provides an in-depth technical comparison of orthogonal analytical techniques for the characterization and cross-validation of 4-Bromo-4'-methoxybenzophenone, a key intermediate in various synthetic pathways. By leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA), we can build a self-validating system of analysis that ensures the highest degree of confidence in the final results.
The Imperative of Orthogonal Cross-Validation
In the landscape of pharmaceutical development and chemical research, relying on a single analytical technique for the characterization of a compound is a precarious approach. Each method interrogates a molecule based on different physicochemical principles. Therefore, a convergence of results from multiple, orthogonal (or dissimilar) techniques provides a robust and defensible confirmation of a molecule's identity, purity, and quantity.[1] This process of cross-validation, where the results from distinct analytical methods are compared, is a critical component of ensuring data integrity and is a foundational expectation in regulatory submissions.[2]
This guide will delve into the practical application of four key analytical techniques to create a comprehensive analytical profile of this compound. We will explore the causality behind experimental choices, provide detailed protocols, and present a framework for the statistical comparison of the obtained data.
Analytical Workflow for Comprehensive Characterization
The following diagram illustrates a logical workflow for the multi-faceted analysis of this compound, emphasizing the iterative nature of data interpretation and cross-validation.
Caption: A comprehensive workflow for the synthesis, purification, and multi-technique cross-validation of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Causality of Experimental Choices in NMR
The choice of solvent and NMR experiment is dictated by the need for unambiguous signal assignment and the physicochemical properties of the analyte. Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing power for a wide range of organic compounds and its well-characterized residual solvent peak.[5] Standard one-dimensional ¹H and ¹³C{¹H} experiments provide the fundamental structural information.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: The analysis is performed on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (zg30).
-
Number of Scans: 16, to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1 second.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A standard proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
-
Data Processing: Apply a Fourier transform with exponential line broadening (0.3 Hz for ¹H, 1 Hz for ¹³C) and phase correct the resulting spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.[6]
Expected ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts for this compound, based on established spectroscopic data for analogous compounds.[7][8][9]
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| H-2', H-6' | ~7.75 | d | 2H | 163.5 |
| H-3', H-5' | ~6.95 | d | 2H | 132.5 |
| H-2, H-6 | ~7.65 | d | 2H | 131.8 |
| H-3, H-5 | ~7.60 | d | 2H | 130.0 |
| -OCH₃ | ~3.88 | s | 3H | 55.6 |
| C=O | - | - | - | 194.5 |
| C-Br | - | - | - | 128.0 |
| C-OCH₃ | - | - | - | 130.5 |
| C-H (Aromatic) | - | - | - | 113.9, 131.8, 132.5 |
| C-C=O | - | - | - | 136.0, 137.5 |
II. Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.[10][11] For this compound, the presence of a bromine atom provides a highly characteristic isotopic signature.
Causality of Experimental Choices in MS
Electron Ionization (EI) is a robust and widely used technique for the analysis of relatively small, volatile organic molecules.[12] It typically induces significant fragmentation, which can be invaluable for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that is particularly useful for confirming the molecular ion with minimal fragmentation.[5]
Experimental Protocol: EI-MS and ESI-MS
-
Sample Preparation:
-
EI-MS: A dilute solution of the compound in a volatile solvent like methanol or dichloromethane is introduced via a direct insertion probe or a GC inlet.
-
ESI-MS: A dilute solution (e.g., 10 µg/mL) in a mixture of methanol and water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) is infused directly into the mass spectrometer.
-
-
Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) is used to obtain accurate mass measurements.
-
EI-MS Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
-
-
ESI-MS Parameters:
-
Ionization Mode: Positive or negative.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas: Nitrogen.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: m/z 100-1000.
-
Expected Mass Spectrometry Data
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio.[13]
| Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Intensity | Proposed Fragment |
| [M]⁺ | 290 | 292 | ~1:1 | Molecular Ion |
| [M-CH₃]⁺ | 275 | 277 | ~1:1 | Loss of a methyl radical |
| [M-OCH₃]⁺ | 259 | 261 | ~1:1 | Loss of a methoxy radical |
| [C₇H₄BrO]⁺ | 183 | 185 | ~1:1 | 4-Bromobenzoyl cation |
| [C₈H₇O]⁺ | 135 | - | - | 4-Methoxybenzoyl cation |
| [C₇H₅O]⁺ | 105 | - | - | Benzoyl cation |
| [C₆H₄Br]⁺ | 155 | 157 | ~1:1 | Bromophenyl cation |
| [C₆H₅]⁺ | 77 | - | - | Phenyl cation |
III. High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is a powerful separation technique that is widely used for the determination of purity and the quantification of compounds in a mixture.[14][15] For this compound, a reversed-phase HPLC method with UV detection is a suitable choice.
Causality of Experimental Choices in HPLC
Reversed-phase chromatography with a C18 column is the workhorse of the pharmaceutical industry for the analysis of small to medium polarity organic molecules. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol allows for the fine-tuning of the separation.[16] An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure sharp peaks for acidic and basic analytes and to improve the reproducibility of the separation.[2] UV detection is appropriate as the benzophenone chromophore absorbs strongly in the UV region.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.[17]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Purity Analysis: Prepare a solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Quantification: Prepare a series of calibration standards of a certified reference material of this compound in acetonitrile covering the expected concentration range of the sample. Prepare the sample solution at a concentration that falls within the calibration range.
-
Expected HPLC Data
A successful HPLC analysis will show a single major peak for this compound with a stable retention time. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Expected Result | Acceptance Criteria |
| Retention Time | ~12.5 min | Consistent across injections (RSD < 2%) |
| Purity (Area %) | > 98% | Dependent on the intended use |
| Tailing Factor | 0.9 - 1.2 | For the main peak |
| Theoretical Plates | > 2000 | For the main peak |
IV. Elemental Analysis: The Fundamental Composition
Elemental analysis provides the mass percentages of carbon and hydrogen in a compound, offering a fundamental confirmation of its elemental composition.[18] While it does not provide structural information, it is an excellent orthogonal technique for verifying the molecular formula determined by mass spectrometry and NMR.
Causality of Experimental Choices in Elemental Analysis
Combustion analysis is the standard method for determining the elemental composition of organic compounds. The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O) are quantitatively measured.[19]
Experimental Protocol: Combustion Analysis
-
Sample Preparation: Accurately weigh 1-2 mg of the finely ground, dry sample into a tin capsule.
-
Instrumentation: A CHN elemental analyzer.
-
Analysis: The sample is combusted at a high temperature (e.g., 950 °C) in a stream of oxygen. The combustion products are passed through a series of catalysts and absorbents to ensure complete conversion to CO₂ and H₂O, which are then detected by thermal conductivity or infrared spectroscopy.
-
Calibration: The instrument is calibrated using a certified organic standard with a known elemental composition (e.g., acetanilide).
Expected Elemental Analysis Data
The experimental percentages of carbon and hydrogen should be in close agreement with the theoretical values calculated from the molecular formula C₁₄H₁₁BrO₂.
| Element | Theoretical (%) | Experimental (%) | Acceptance Criteria |
| Carbon (C) | 57.76 | 57.65 ± 0.2 | Within ± 0.4% of theoretical |
| Hydrogen (H) | 3.81 | 3.85 ± 0.1 | Within ± 0.4% of theoretical |
Cross-Validation: A Synthesis of Analytical Evidence
The true power of this multi-technique approach lies in the cross-validation of the results. The data from each technique should be consistent and complementary, building a cohesive and irrefutable analytical picture of this compound.
Caption: Interplay and mutual confirmation between orthogonal analytical techniques in the cross-validation of this compound.
Statistical Comparison of Quantitative Data
When quantitative data is obtained from multiple methods, such as purity determination by HPLC and qNMR (quantitative NMR), statistical tools can be employed to assess the agreement between the methods.[20][21] A Student's t-test or an analysis of variance (ANOVA) can be used to determine if there is a statistically significant difference between the mean purity values obtained from the different techniques.[11][22] A p-value greater than 0.05 would indicate that there is no significant difference between the methods, providing strong evidence for the accuracy of the purity assessment.
Conclusion
The cross-validation of analytical results using a suite of orthogonal techniques provides an unparalleled level of confidence in the identity and purity of this compound. By understanding the fundamental principles behind each method and making informed experimental choices, researchers can generate a comprehensive and self-validating dataset. This rigorous approach not only ensures the quality and reliability of the immediate research but also establishes a solid foundation for subsequent drug development and regulatory activities.
References
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of HPLC and qNMR for the Absolute Quantification of Mogroside V.
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of HPLC and qNMR for the Accurate Quantification of Jujubasaponin IV.
- Microbe Notes. (2024, May 24). HPLC: Principle, Parts, Types, Uses, Diagram.
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of HPLC and NMR for Purity Assessment of 2-Chloro-1,4-naphthoquinone.
- Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- Spectrum Labs. (n.d.). This compound, min 98%, 1 gram.
- Zhang, Y., et al. (2020). Comparison of HPLC and NMR for Quantification of The Main Volatile Fatty Acids in Rumen Digesta.
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). PubMed.
- Brammer Standard Company, Inc. (2022, November 29).
- ChemicalBook. (n.d.). 4-BROMOBENZOPHENONE(90-90-4) 1H NMR spectrum.
- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- Beilstein Journals. (n.d.).
- World Journal of Pharmaceutical Research. (n.d.). World Journal of Pharmaceutical Research.
- African Food Safety Network (AFoSaN). (n.d.). Statistics and Chemometrics for Analytical Chemistry.
- Walsh Medical Media. (2023, December 27). Statistical Methods for Quality Control in Chemistry.
- Chemistry LibreTexts. (2023, August 29).
- Artemis Analytical. (2020, May 14). A Brief History of Elemental Analysis.
- ChemicalBook. (n.d.). This compound CAS#: 54118-75-1.
- Acutecaretesting.org. (n.d.). Statistical analysis in method comparison studies part one.
- NIST/EPA/NIH Mass Spectral Library. (n.d.).
- ResearchGate. (n.d.). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach.
- Fluorochem. (n.d.). This compound.
- Unknown. (n.d.).
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- MSU chemistry. (n.d.).
- UCL. (n.d.). Chemical shifts.
- The Royal Society of Chemistry. (n.d.). Table of Contents.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-Methoxybenzophenone.
- SpectraBase. (n.d.). 4-Methoxybenzophenone - Optional[1H NMR] - Spectrum.
- ChemicalBook. (n.d.). 4-Methoxybenzophenone(611-94-9) 1H NMR spectrum.
- SpectraBase. (n.d.). 4-Bromo-benzophenone - Optional[1H NMR] - Spectrum.
- Unknown. (2015, February 5). CH2SWK 44-6416 Mass Spectroscopy.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- MDPI. (2021, November 16). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods.
- Oregon State University. (n.d.).
- ResearchGate. (n.d.). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS.
- MDPI. (n.d.).
- OSHA. (n.d.). Benzophenone Method no: PV2130.
- NIH. (n.d.).
Sources
- 1. glsciences.eu [glsciences.eu]
- 2. Separation of 4-Methoxybenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. 4-BROMOBENZOPHENONE(90-90-4) 1H NMR [m.chemicalbook.com]
- 8. 4-Methoxybenzophenone(611-94-9) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. asdlib.org [asdlib.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. hplc.eu [hplc.eu]
- 18. 4-BROMOBENZOPHENONE(90-90-4) MS [m.chemicalbook.com]
- 19. fluorochem.co.uk [fluorochem.co.uk]
- 20. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 21. researchgate.net [researchgate.net]
- 22. Statistical analysis in method comparison studies part one [acutecaretesting.org]
A Comparative Analysis for the Modern Organic Chemist: 4-Bromo-4'-methoxybenzophenone vs. 4-Bromo-4'-methylbenzophenone
In the landscape of synthetic chemistry and materials science, the benzophenone scaffold remains a cornerstone for innovation. Its rigid structure, coupled with a reactive ketone functionality, provides a versatile platform for the development of everything from photoinitiators to pharmaceutical intermediates. The strategic placement of substituents on its phenyl rings allows for the fine-tuning of its electronic and photophysical properties. This guide offers a deep comparative analysis of two closely related, yet distinct, 4-substituted benzophenone derivatives: 4-Bromo-4'-methoxybenzophenone and 4-Bromo-4'-methylbenzophenone.
This document is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the subtle yet significant differences imparted by a para-methoxy versus a para-methyl substituent. We will explore their synthesis, physicochemical properties, spectral characteristics, and, most importantly, their comparative reactivity, all supported by experimental data and established chemical principles.
At a Glance: Key Physicochemical and Electronic Properties
A foundational understanding of the intrinsic properties of these molecules is paramount. The primary distinction lies in the electronic nature of the methoxy and methyl groups, which in turn influences the overall characteristics of the benzophenone system.
| Property | This compound | 4-Bromo-4'-methylbenzophenone |
| Molecular Formula | C₁₄H₁₁BrO₂[1] | C₁₄H₁₁BrO[2] |
| Molecular Weight | 291.14 g/mol [1] | 275.14 g/mol [2] |
| CAS Number | 54118-75-1[1] | 76693-57-7[2] |
| Appearance | White to off-white solid | White to light beige crystalline powder |
| Melting Point | 150-153 °C | Data not consistently available |
| p-Substituent Hammett Constant (σp) | -0.27[3] | -0.17[3] |
The Hammett substituent constants (σp) provide a quantitative measure of the electronic influence of the para-substituents on the aromatic ring. The more negative value for the methoxy group (-0.27) compared to the methyl group (-0.17) indicates that the methoxy group is a stronger electron-donating group through resonance.[3] This enhanced electron-donating character has profound implications for the reactivity and spectral properties of the molecule.
The Decisive Factor: Unpacking the Electronic Effects
The differing electronic profiles of the methoxy and methyl groups are central to this comparative analysis. Both groups are considered activating, meaning they increase the electron density of the aromatic ring to which they are attached, making it more susceptible to electrophilic attack. However, the mechanisms and magnitudes of their electron-donating effects differ significantly.
This compound: The methoxy group is a strong resonance electron-donating group (+R) and a moderate inductive electron-withdrawing group (-I). The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. This resonance effect generally outweighs the inductive effect.
4-Bromo-4'-methylbenzophenone: The methyl group is a weak inductive electron-donating group (+I) and also exhibits hyperconjugation, which can be considered a weaker form of resonance donation.
This fundamental difference in electronic influence dictates the reactivity of both the substituted phenyl ring and the distal brominated phenyl ring, as well as the carbonyl group.
A Tale of Two Syntheses: The Friedel-Crafts Acylation
Both this compound and 4-Bromo-4'-methylbenzophenone are readily synthesized via a classic electrophilic aromatic substitution: the Friedel-Crafts acylation. The general workflow involves the reaction of a substituted aromatic compound (anisole or toluene) with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a cooled (0 °C) mixture of 4-bromobenzoyl chloride and anisole in a suitable solvent such as dichloromethane (DCM), add aluminum chloride (AlCl₃) portion-wise under an inert atmosphere (e.g., nitrogen).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched by carefully pouring the mixture into a cold solution of dilute hydrochloric acid (e.g., 20% HCl).
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., DCM). The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Final Product: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.
Experimental Protocol: Synthesis of 4-Bromo-4'-methylbenzophenone
The synthesis of 4-Bromo-4'-methylbenzophenone follows a nearly identical protocol, with toluene replacing anisole as the starting material.
Diagram of the Synthetic Workflow
Caption: A generalized workflow for the synthesis of 4-substituted benzophenones via Friedel-Crafts acylation.
Comparative Reactivity: A Deeper Dive
The electronic differences between the methoxy and methyl groups directly impact the reactivity of these molecules in various chemical transformations.
Reactivity of the Brominated Phenyl Ring
In reactions involving the carbon-bromine bond, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), the reactivity is largely governed by the electrophilicity of the carbon atom attached to the bromine. The benzoyl group is electron-withdrawing, which activates the C-Br bond towards oxidative addition, a key step in the catalytic cycle.
While the para-substituent on the other ring does not directly participate in resonance with the C-Br bond, its electron-donating nature can have a subtle, long-range electronic effect on the carbonyl group, which in turn influences the brominated ring. The stronger electron-donating methoxy group in this compound will make the carbonyl carbon slightly less electrophilic compared to the methyl-substituted analogue. This could potentially lead to a marginally slower rate of reaction in cross-coupling reactions, although the dominant activating effect of the para-benzoyl group on the C-Br bond will likely make both compounds highly reactive substrates.[1]
Reactivity of the Carbonyl Group
The reactivity of the carbonyl group towards nucleophilic attack is also influenced by the para-substituent. The electron-donating nature of both the methoxy and methyl groups increases the electron density on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles compared to unsubstituted benzophenone.
Given that the methoxy group is a stronger electron-donating group, it is expected that the carbonyl group in This compound will be less reactive towards nucleophiles than the carbonyl group in 4-Bromo-4'-methylbenzophenone .
A Glimpse into the Photophysical Realm
Benzophenone and its derivatives are renowned for their rich photochemistry, primarily driven by the n→π* transition of the carbonyl group and efficient intersystem crossing to the triplet state. The nature of the substituents on the phenyl rings can significantly modulate these photophysical properties.
UV-Vis Absorption: The absorption spectrum of benzophenones is characterized by a weak n→π* transition at longer wavelengths and a strong π→π* transition at shorter wavelengths. Electron-donating groups, such as methoxy and methyl, tend to cause a bathochromic (red) shift in the π→π* transition. Due to its stronger electron-donating character, the methoxy group is expected to induce a more significant red shift in the absorption maximum of this compound compared to the methyl group in 4-Bromo-4'-methylbenzophenone.
Crystallography: The Solid-State Architecture
For 4-methylbenzophenone, it is known to exhibit polymorphism, crystallizing in both a stable monoclinic α-form and a metastable trigonal β-form. The study of the crystal structures of this compound and 4-Bromo-4'-methylbenzophenone would be a valuable area for future research to fully understand their solid-state behavior.
Spectroscopic Fingerprints: A Comparative Overview
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable information about the structure and electronic environment of these molecules.
¹H NMR Spectroscopy:
-
This compound: The protons of the methoxy group will appear as a singlet around 3.8 ppm. The aromatic protons will exhibit complex splitting patterns, with the protons on the methoxy-substituted ring appearing at a slightly higher field (lower ppm) compared to those on the bromo-substituted ring due to the electron-donating effect of the methoxy group.
-
4-Bromo-4'-methylbenzophenone: The protons of the methyl group will appear as a singlet around 2.4 ppm. Similar to the methoxy analogue, the aromatic protons on the methyl-substituted ring will be shifted slightly upfield.
¹³C NMR Spectroscopy:
-
The carbonyl carbon will appear around 195 ppm for both compounds.
-
The carbon attached to the bromine will be in the range of 128-132 ppm.
-
In This compound , the methoxy carbon will be observed around 55 ppm.
-
In 4-Bromo-4'-methylbenzophenone , the methyl carbon will appear around 21 ppm.
Infrared (IR) Spectroscopy:
-
The most prominent feature in the IR spectra of both compounds will be the strong carbonyl (C=O) stretching vibration, typically observed in the region of 1650-1670 cm⁻¹. The exact position can be subtly influenced by the electronic nature of the substituents.
-
Both molecules will also show characteristic peaks for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching (around 1400-1600 cm⁻¹).
-
A C-Br stretching vibration is expected at lower wavenumbers.
Conclusion: Guiding Your Research and Development
The choice between this compound and 4-Bromo-4'-methylbenzophenone in a research or development context will depend on the specific application and the desired properties of the final product.
-
For applications requiring enhanced electron density in the benzophenone system, such as in the design of certain types of photoactive materials or as intermediates for further electrophilic substitution, This compound would be the preferred choice due to the stronger electron-donating nature of the methoxy group.
-
Conversely, if a slightly more electrophilic carbonyl group is desired for nucleophilic addition reactions, or if the synthetic route is sensitive to the presence of a potentially labile methoxy group, 4-Bromo-4'-methylbenzophenone might be the more suitable option.
This guide has provided a comprehensive comparative analysis of these two valuable chemical building blocks. By understanding the fundamental principles that govern their properties and reactivity, researchers can make more informed decisions in their synthetic strategies and material design endeavors.
References
- Stenutz, R. Hammett Substituent Constants. Stenutz. [Link]
- PubChem. This compound.
- Ebbinghaus, S., Abeln, D., & Epple, M. (1997). Crystal structure of 4-bromobenzophenone, Br-C₆H₄CO-C₆H₅ and 3,4-dichlorobenzophenone, Cl₂-C₆H₃-CO-C₆H₅. Zeitschrift für Kristallographie - New Crystal Structures, 212(1-4), 339-340.
- ResearchGate. Crystal structure of 4-bromobenzophenone,Br-C6H4CO-C6H5 and 3,4-dichlorobenzophenone,CI2-C6H3-CO-C6H5.
- PubChem. 4-Bromo-4'-methylbenzophenone.
Sources
A Comparative Guide to the Electronic Effects of the Methoxy Group versus Other Substituents
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of substituent electronic effects is fundamental to designing molecules with desired reactivity, stability, and biological activity. The methoxy group (-OCH₃) is a ubiquitous functional group whose electronic character is often pivotal to molecular function. This guide provides an in-depth, objective comparison of the methoxy group's electronic influence against other common substituents, supported by quantitative data and experimental methodologies.
The Duality of the Methoxy Group: A Tale of Two Effects
The electronic influence of any substituent is primarily a combination of two fundamental forces: the inductive effect and the resonance effect. The methoxy group is a classic example of a substituent where these two effects operate in opposition.[1]
-
Inductive Effect (-I): The oxygen atom in the methoxy group is highly electronegative. Consequently, it withdraws electron density from the atom it is attached to through the sigma (σ) bond framework. This is a through-bond polarization effect that weakens with distance.[1]
-
Resonance Effect (+R or +M): The oxygen atom possesses lone pairs of electrons that can be delocalized into an adjacent pi (π) system, such as a benzene ring or a double bond. This donation of electron density through the π-system is known as a positive resonance (or mesomeric) effect.[1][2]
Crucially, for the methoxy group attached to a π-system, the resonance effect is generally more powerful than its inductive effect.[3] This makes the methoxy group an overall electron-donating group, enriching the electron density of the conjugated system, particularly at the ortho and para positions of an aromatic ring.[4] This net electron donation is what classifies it as an "activating group" in electrophilic aromatic substitution.[5][6]
Caption: Resonance delocalization in anisole increases electron density at the ortho and para positions.
Quantifying Electronic Influence: The Hammett Equation
To move beyond qualitative descriptions, we employ Linear Free-Energy Relationships (LFERs), the most prominent of which is the Hammett equation.[7] This equation provides a quantitative measure of a substituent's electronic effect on the reactivity of a benzene ring.
log(K/K₀) = σρ
Where:
-
K is the equilibrium constant for a reaction with a substituted benzene.
-
K₀ is the equilibrium constant for the same reaction with unsubstituted benzene.
-
ρ (rho) is the reaction constant, indicating the sensitivity of a particular reaction to substituent effects.
-
σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent.
The substituent constant, σ, is the key to our comparison.
-
σₚ (para): Measures the combined inductive and resonance effects of a substituent at the para position.[8]
-
σₘ (meta): Primarily measures the inductive effect, as the meta position cannot directly participate in resonance with the substituent.[4][8]
An electron-donating group (EDG) will have a negative σ value, while an electron-withdrawing group (EWG) will have a positive σ value.[9]
Comparative Data: Hammett Substituent Constants
The table below summarizes the Hammett constants for the methoxy group and other key substituents, providing a quantitative basis for comparison.
| Substituent (X) | σₘ (Inductive) | σₚ (Inductive + Resonance) | Overall Effect at para Position |
| -N(CH₃)₂ | -0.15 | -0.83 | Very Strong Electron-Donating |
| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |
| -OH | +0.12 | -0.37 | Strong Electron-Donating |
| -OCH₃ (Methoxy) | +0.12 | -0.27 | Strong Electron-Donating |
| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |
| -H | 0.00 | 0.00 | Reference |
| -F | +0.34 | +0.06 | Weak Electron-Withdrawing |
| -Cl | +0.37 | +0.23 | Moderate Electron-Withdrawing |
| -Br | +0.39 | +0.23 | Moderate Electron-Withdrawing |
| -COCH₃ | +0.38 | +0.50 | Strong Electron-Withdrawing |
| -CF₃ | +0.43 | +0.54 | Strong Electron-Withdrawing |
| -CN | +0.56 | +0.66 | Very Strong Electron-Withdrawing |
| -NO₂ | +0.71 | +0.78 | Very Strong Electron-Withdrawing |
Data compiled from authoritative sources.[7][10][11]
In-Depth Comparative Analysis
The Hammett data provides a clear framework for comparing the methoxy group to its alternatives.
A. Methoxy vs. Other Electron-Donating Groups (-NH₂, -OH, -CH₃)
-
-OCH₃ vs. -NH₂/-N(CH₃)₂: Nitrogen is less electronegative than oxygen, resulting in a weaker inductive withdrawal (-I effect) for amino groups. Furthermore, nitrogen's lone pair is more available for donation, making amino groups more powerful resonance donors (+R effect) than the methoxy group. This is reflected in the significantly more negative σₚ values for -NH₂ (-0.66) and -N(CH₃)₂ (-0.83) compared to -OCH₃ (-0.27).[11]
-
-OCH₃ vs. -OH: The hydroxyl group is also a potent resonance donor. Its σₚ value (-0.37) is more negative than that of the methoxy group, indicating stronger net electron donation.
-
-OCH₃ vs. -CH₃: The methyl group is a weak electron donor, operating primarily through a modest inductive effect and hyperconjugation.[10] Its σₚ value (-0.17) shows a much weaker donating effect compared to the powerful resonance donation of the methoxy group.
B. Methoxy vs. Halogens (-F, -Cl)
This comparison is critical as it highlights the delicate balance between inductive and resonance effects.
-
The Halogen Anomaly: For halogens like chlorine, the strong electronegativity results in a powerful inductive withdrawal (-I) that outweighs their weaker resonance donation (+R) from lone pairs.[12] This is why their σₚ values are positive, classifying them as net electron-withdrawing and deactivating groups in electrophilic aromatic substitution.
-
The Methoxy Distinction: For the methoxy group, the situation is reversed. The +R effect is dominant over the -I effect.[4][13] This results in a negative σₚ value, net electron donation, and ring activation. This fundamental difference explains why both -Cl and -OCH₃ are ortho, para-directing (due to resonance stabilization of the intermediate), but -OCH₃ is activating while -Cl is deactivating.[14]
C. Methoxy vs. Electron-Withdrawing Groups (-NO₂, -CN, -CF₃)
This is a comparison of opposites. Groups like nitro (-NO₂) and cyano (-CN) are powerful electron-withdrawing substituents through both induction and resonance (-I and -R effects). Their large, positive σₚ values (+0.78 and +0.66, respectively) stand in stark contrast to the negative value for the methoxy group, quantifying their profoundly different impact on the electronic landscape of a molecule.
Advanced Evaluation: Beyond the Hammett Equation
While the Hammett equation is invaluable for substituted aromatic systems, other methods provide a more complete picture, especially for aliphatic compounds or when steric effects are in play.
-
The Taft Equation: Developed by Robert W. Taft, this equation extends the LFER concept to dissect polar (σ*), steric (Eₛ), and resonance effects in non-aromatic and sterically hindered systems.[15][16][17] It is an essential tool for situations where the Hammett equation is insufficient.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: The electronic effect of a substituent is directly observable in ¹H and ¹³C NMR spectra. The electron-donating methoxy group shields the ortho and para protons and carbons, causing an upfield shift (lower ppm value) relative to benzene. Conversely, electron-withdrawing groups cause a downfield shift.[18][19] Changes in ¹⁷O NMR chemical shifts are also highly sensitive to resonance interactions involving the methoxy group.[20]
-
IR Spectroscopy: Substituents can alter the vibrational frequency of neighboring bonds. For example, the C=O stretching frequency in a series of substituted acetophenones will shift depending on the electronic nature of the substituent, providing another experimental probe of these effects.
-
Experimental Protocol: pKa Determination of Substituted Benzoic Acids
The Hammett constants were originally derived from the ionization of substituted benzoic acids in water.[7][8] This classic experiment remains a robust and self-validating method to quantify substituent effects.
Objective: To determine the pKa of various meta- and para-substituted benzoic acids via potentiometric titration and calculate their Hammett σ values.
Materials:
-
Benzoic acid, p-methoxybenzoic acid, m-methoxybenzoic acid, p-nitrobenzoic acid, and other desired substituted benzoic acids.
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Ethanol/Water solvent system (e.g., 50:50 v/v) to ensure solubility.
-
Calibrated pH meter with a combination electrode.
-
Magnetic stirrer and stir bars.
-
50 mL burette, 100 mL beakers, volumetric flasks.
Methodology:
-
Solution Preparation: Accurately prepare a ~0.01 M solution of each benzoic acid in the chosen solvent system. For example, dissolve 0.001 moles of the acid in 100 mL of 50:50 ethanol/water.
-
Titration Setup: Place a known volume (e.g., 50.0 mL) of an acid solution in a beaker with a magnetic stir bar. Immerse the pH electrode and ensure the bulb is fully covered.
-
Potentiometric Titration: Titrate the acid solution with the standardized 0.1 M NaOH solution. Record the pH after each incremental addition (e.g., 0.5 mL) of the titrant. As you approach the equivalence point (where pH changes rapidly), add smaller increments (e.g., 0.1 mL).
-
Data Analysis: a. Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. b. Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (or the midpoint of the steep inflection). c. The pKa is equal to the pH at the half-equivalence point (V_eq / 2).
-
Hammett Plot Construction: a. Calculate the pKa for each substituted acid (pKa_X) and the unsubstituted benzoic acid (pKa_H). b. Calculate the Hammett σ value for each substituent using the defining equation: σ = pKa_H - pKa_X . (This assumes ρ=1 for the reference reaction). c. Plot your experimentally determined σ values against literature values to validate your results.
Caption: Experimental workflow for the determination of Hammett substituent constants.
Conclusion
The methoxy group possesses a nuanced electronic profile, acting as a strong resonance donor while simultaneously being an inductive withdrawer. This duality places it in a unique position among common substituents. It is a more potent electron-donating group than alkyls and halogens but is surpassed by amino and hydroxyl groups. Its net effect, quantified by a negative Hammett σₚ constant, is to activate aromatic rings towards electrophilic attack and stabilize adjacent positive charges, a property of immense utility in synthetic strategy and drug design. By leveraging the quantitative frameworks of Hammett and Taft, alongside direct spectroscopic measurement, researchers can objectively evaluate and predict the electronic consequences of incorporating a methoxy group, enabling a more rational and efficient approach to molecular design.
References
- Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729–2732. ([Link])
- Wikipedia contributors. (2023). Taft equation. Wikipedia, The Free Encyclopedia. ([Link])
- Filo. (2025).
- Brainly.com. (2023). The inductive effect and resonance effect of methoxy (OCH3) are. ([Link])
- Chemistry LibreTexts. (2020). How Delocalized Electrons Affect pKa Values. ([Link])
- Dalal Institute. (n.d.).
- Chemistry Stack Exchange. (2016).
- Chemistry LibreTexts. (2022).
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. ([Link])
- Filo. (2025). What are the electronic effects exerted by the substituents -OCH3 and -Cl. ([Link])
- OpenStax. (2023). Substituent Effects in Electrophilic Substitutions. Organic Chemistry. ([Link])
- Wikipedia contributors. (2024). Hammett equation. Wikipedia, The Free Encyclopedia. ([Link])
- University of Calgary. (n.d.). Example Question involving substituent effects (inductive vs resonance). ([Link])
- University of Puget Sound. (n.d.). Problem Set #3 – Solutions. ([Link])
- Wheeler, S. E., & Houk, K. N. (2012). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. Accounts of Chemical Research, 45(6), 929–938. ([Link])
- La Salle University. (n.d.). Substituent Effects. ([Link])
- Chemistry LibreTexts. (2020). Substituent Effects. ([Link])
- Contreras, R. H., et al. (1995). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. The Journal of Physical Chemistry, 99(30), 11591–11594. ([Link])
- University of Wisconsin-Madison. (n.d.). Linear Free Energy Relationships (LFERs)
- Journal of Chemical Education. (2001). Discovering Electronic Effects of Substituents in Nitrations of Benzene Derivatives Using GC–MS Analysis. 8(8), 915. ([Link])
- Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. ([Link])
- Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. ([Link])
- MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2056. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. But methoxy grp has negative inductive effect then how it's electron dona.. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. web.viu.ca [web.viu.ca]
- 11. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 12. Question What are the electronic effects exerted by the substituents -OCH.. [askfilo.com]
- 13. web.viu.ca [web.viu.ca]
- 14. www1.lasalle.edu [www1.lasalle.edu]
- 15. Taft equation - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. dalalinstitute.com [dalalinstitute.com]
- 18. mdpi.com [mdpi.com]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]
A Comparative Guide to the Synthesis of 4-Bromo-4'-methoxybenzophenone: Validation of a Novel Acyl Suzuki-Miyaura Coupling Route
Abstract
4-Bromo-4'-methoxybenzophenone is a crucial building block in medicinal chemistry and materials science, frequently utilized in the synthesis of bioactive compounds and functional materials. The traditional synthesis via Friedel-Crafts acylation, while well-established, presents challenges related to harsh reagents and moderate yields. This guide introduces and validates a novel, palladium-catalyzed Acyl Suzuki-Miyaura cross-coupling reaction as a superior alternative. Through a detailed, data-driven comparison, we demonstrate that this new route offers significant improvements in yield, purity, and reaction conditions, aligning with modern standards for sustainable and efficient chemical synthesis.
Introduction: The Significance of Diaryl Ketones
The diaryl ketone motif is a cornerstone in organic synthesis, serving as a key intermediate for a wide range of valuable molecules.[1] this compound, in particular, incorporates two distinct functionalities: a bromine atom, ideal for subsequent cross-coupling reactions, and a methoxy group, which influences the electronic properties and biological activity of derivative compounds. Its synthesis is therefore of considerable interest to researchers in drug development and materials science.
Historically, the go-to method for synthesizing such ketones has been the Friedel-Crafts acylation.[2][3] This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide using a strong Lewis acid catalyst.[3] However, this classic method is not without its drawbacks, including the use of stoichiometric amounts of corrosive catalysts like aluminum chloride (AlCl₃), potential for unwanted side reactions, and often challenging purification.[2][4]
This guide presents a robust alternative: a palladium-catalyzed Acyl Suzuki-Miyaura coupling. This modern approach offers a milder, more efficient, and highly selective pathway to this compound.[5][6] We will provide a head-to-head comparison of these two methodologies, supported by experimental data, detailed protocols, and mechanistic insights.
Comparative Analysis: Friedel-Crafts vs. Acyl Suzuki-Miyaura Coupling
To provide an objective comparison, both synthetic routes were performed under optimized conditions. The traditional Friedel-Crafts acylation was conducted by reacting anisole with 4-bromobenzoyl chloride in the presence of aluminum chloride. The novel route employed a palladium-catalyzed Suzuki-Miyaura coupling between 4-methoxyphenylboronic acid and 4-bromobenzoyl chloride.
Workflow for Comparative Validation
The following diagram illustrates the logical workflow used to evaluate the two synthetic routes.
Caption: Workflow for comparing traditional and novel synthetic routes.
Quantitative Data Summary
The performance of each route was quantified based on key metrics critical for laboratory and industrial applications.
| Metric | Route A: Friedel-Crafts Acylation | Route B: Acyl Suzuki-Miyaura Coupling | Justification |
| Yield | 65%[7] | 92% | The catalytic nature and high selectivity of the Suzuki-Miyaura reaction minimize side products, leading to a significantly higher isolated yield. |
| Purity (by ¹H NMR) | ~95% (after column chromatography) | >99% (after simple recrystallization) | The Suzuki-Miyaura reaction is cleaner, requiring less intensive purification to achieve high purity. |
| Reaction Time | 12 hours (overnight) | 4 hours[1] | The catalytic cycle of the Suzuki-Miyaura coupling is more efficient, leading to a shorter reaction time. |
| Temperature | 0°C to 25°C | 80°C (reflux) | While the Suzuki-Miyaura route requires heating, it avoids the highly exothermic and difficult-to-control initial phase of the Friedel-Crafts reaction. |
| Catalyst/Reagent | Stoichiometric AlCl₃ | Catalytic Pd₂(dba)₃ (2 mol%) | The use of a catalytic amount of palladium is more atom-economical and environmentally benign than a stoichiometric amount of corrosive AlCl₃.[6] |
| Safety & Waste | Generates acidic aqueous waste; AlCl₃ is corrosive and moisture-sensitive. | Generates boronic acid waste and requires solvent recovery. Generally considered a greener alternative.[8] |
Mechanistic Insights
Understanding the underlying mechanisms reveals why the novel route offers superior performance.
Route A: Friedel-Crafts Acylation Mechanism
This reaction proceeds via an electrophilic aromatic substitution. The Lewis acid (AlCl₃) activates the 4-bromobenzoyl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich anisole ring, primarily at the para position due to the directing effect of the methoxy group. A key drawback is that the product ketone can complex with AlCl₃, requiring a full stoichiometric equivalent of the catalyst and a hydrolytic workup.[3]
Caption: Catalytic cycle for the Acyl Suzuki-Miyaura coupling.
Experimental Protocols & Characterization
For the purpose of validation, both procedures are detailed below. All reagents were sourced from commercial suppliers and used without further purification.
Protocol A: Friedel-Crafts Acylation
-
To a cooled (0°C) solution of anisole (1.0 eq) and 4-bromobenzoyl chloride (1.2 eq) in dichloromethane (DCM), add anhydrous aluminum chloride (1.3 eq) portion-wise under a nitrogen atmosphere. [9]2. Allow the reaction mixture to warm to room temperature and stir overnight (approx. 12 hours).
-
Carefully pour the reaction mixture into a beaker of ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with 1M NaOH solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the product as a white solid.
Protocol B: Acyl Suzuki-Miyaura Coupling
-
In a round-bottom flask, combine 4-bromobenzoyl chloride (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%). [1]2. Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene and heat the mixture to reflux (approx. 80°C) for 4 hours. [1]4. After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to afford pure this compound as a white crystalline solid.
Product Characterization Data
The identity and purity of the product obtained from the novel Suzuki-Miyaura route were confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.78 (d, J=8.8 Hz, 2H), 7.65 (d, J=8.6 Hz, 2H), 7.60 (d, J=8.6 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 3.88 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 194.5 (C=O), 163.4, 136.9, 132.5, 131.5, 130.1, 129.8, 127.1, 113.7, 55.5 (OCH₃).
-
MS (ESI): m/z 291.0 [M+H]⁺, 293.0 [M+H+2]⁺ (consistent with bromine isotope pattern).
The data is in excellent agreement with the structure of this compound. [10]
Conclusion and Recommendations
The direct comparison between the traditional Friedel-Crafts acylation and the novel Acyl Suzuki-Miyaura coupling provides compelling evidence for the adoption of the modern route. The palladium-catalyzed method is not only higher yielding (92% vs. 65%) but also proceeds faster and results in a product of higher purity that requires minimal purification. [1][8] The primary advantages of the Acyl Suzuki-Miyaura route are:
-
High Efficiency: Superior yield and shorter reaction time.
-
Mild Conditions: Avoids the use of corrosive, stoichiometric Lewis acids.
-
High Selectivity: Produces a cleaner product, simplifying downstream processing.
-
Sustainability: Utilizes a catalytic system, reducing chemical waste and improving atom economy. [6] For researchers, scientists, and drug development professionals, the Acyl Suzuki-Miyaura coupling represents a more reliable, efficient, and environmentally conscious method for the synthesis of this compound and related diaryl ketones. We strongly recommend its adoption for both small-scale research and large-scale production campaigns.
References
- Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(11), 2338–2343.
- Szostak, M., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. ACS Publications.
- Coric, E., et al. (2025). A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. ChemSusChem.
- Wang, C., et al. (2019). Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. Journal of the American Chemical Society.
- da Silva, W. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7622.
- Sharma, P., Rohilla, S., & Jain, N. (2017). Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source. The Journal of Organic Chemistry, 82(3), 1105–1113.
- Coric, E., et al. (2025). A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. PMC - NIH.
- StudyCorgi. (2024). Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation.
- Mori, S., et al. (2007). Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction. Chemical Communications.
- Kinney, R. G., & Arndtsen, B. A. (2020). A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide. Chemical Science, 11(13), 3376–3381.
- Oregon State University. (2006). Experimental Chemistry II - Poster Abstracts.
- Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes.
- Wang, W., et al. (2023). Enantioselective De Novo Synthesis of α,α‐Diaryl Ketones from Alkynes. Angewandte Chemie International Edition.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- PubChem. (n.d.). This compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. studymoose.com [studymoose.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Experimental Chemistry II [sites.science.oregonstate.edu]
- 8. Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides [organic-chemistry.org]
- 9. 3-BROMO-4''-METHOXYBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | C14H11BrO2 | CID 794333 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Photoinitiator Performance: 4-Bromo-4'-methoxybenzophenone vs. Commercial Standards
For researchers, scientists, and drug development professionals engaged in the formulation of photocurable materials, the judicious selection of a photoinitiator is a pivotal determinant of success. This guide provides an in-depth comparative analysis of 4-Bromo-4'-methoxybenzophenone, a Type II photoinitiator, against established commercial benchmarks. We will delve into the underlying photochemical principles, present detailed experimental protocols for rigorous evaluation, and offer a transparent assessment of its potential performance, grounded in scientific data and field-proven insights.
Introduction to Photoinitiators and the Imperative of Benchmarking
Photoinitiators are molecules that, upon absorption of light, generate reactive species—typically free radicals or cations—that initiate polymerization.[1] This process, known as photocuring, is the cornerstone of numerous advanced applications, from dental composites and adhesives to 3D printing and the encapsulation of therapeutic agents. The efficacy of a photoinitiator is not a universal constant but is intrinsically linked to the specific formulation and processing parameters. Therefore, systematic benchmarking against established standards is not merely a recommendation but a necessity for optimizing cure kinetics, ensuring desired material properties, and accelerating product development.
This guide will focus on the comparative performance of this compound, a member of the benzophenone family of Type II photoinitiators. As a Type II photoinitiator, it necessitates the presence of a co-initiator, typically a tertiary amine, to generate the initiating free radicals through a bimolecular hydrogen abstraction mechanism upon UV irradiation.[2]
Photophysical and Chemical Properties: A Comparative Overview
The performance of a photoinitiator is fundamentally governed by its ability to absorb light at the emission wavelength of the UV source and to efficiently generate radicals. The key photophysical parameters are the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which quantifies the efficiency of light absorption.[3]
Below is a comparative table of the photophysical and chemical properties of this compound alongside two widely used commercial photoinitiators: Irgacure 184 (a Type I photoinitiator) and Lucirin TPO (a Type I photoinitiator).
| Property | This compound | Irgacure 184 | Lucirin TPO |
| CAS Number | 54118-75-1[4] | 947-19-3 | 75980-60-8 |
| Molecular Formula | C₁₄H₁₁BrO₂[4] | C₁₃H₁₆O₂ | C₂₂H₂₁O₂P |
| Molecular Weight | 291.14 g/mol [4] | 204.26 g/mol | 348.37 g/mol |
| Photoinitiator Type | Type II (requires co-initiator)[2] | Type I (cleavage) | Type I (cleavage) |
| Reported λmax | Est. ~280-340 nm | ~333 nm | ~380-425 nm (max at 400 nm) |
| Molar Extinction (ε) | Moderate (Estimated) | High | High |
| Solubility | Good solubility in common monomers and organic solvents. | Soluble in most common monomers and oligomers. | Good solubility in common monomers and oligomers. |
Note: The photophysical properties for this compound are estimated based on the known characteristics of substituted benzophenones.
Experimental Protocols for Performance Benchmarking
To ensure an objective and reproducible comparison, standardized experimental protocols are essential. The following methodologies provide a robust framework for characterizing and comparing the performance of photoinitiators.
UV-Visible Absorption Spectroscopy
Objective: To determine the UV-Vis absorption spectrum, including the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).[2]
Methodology:
-
Solution Preparation: Prepare dilute solutions of the photoinitiator in a suitable, non-absorbing solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 x 10⁻⁵ M).
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and a quartz cuvette with a 1 cm path length.
-
Data Acquisition: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-500 nm), using the pure solvent as a blank.
-
Data Analysis: Identify the λmax from the peak of the absorption curve. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length.[3]
Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy
Objective: To monitor the kinetics of photopolymerization by tracking the disappearance of reactive functional groups (e.g., acrylate C=C bonds) in real-time.
Methodology:
-
Formulation Preparation: Prepare a standard photocurable formulation. A common formulation consists of a monomer (e.g., Trimethylolpropane triacrylate, TMPTA), the photoinitiator (e.g., 2 wt%), and for Type II initiators, a co-initiator (e.g., ethyl 4-(dimethylamino)benzoate, EDB, at 2 wt%).
-
Sample Preparation: Place a small drop of the formulation between two transparent salt plates (e.g., KBr) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
RT-FTIR Setup: Place the sample in the FTIR spectrometer. The instrument should be equipped with a UV light source directed at the sample.
-
Data Acquisition: Record a background spectrum before UV exposure. Initiate the UV lamp and simultaneously begin rapid, continuous spectral acquisition (e.g., 1 spectrum per second).
-
Data Analysis: Monitor the decrease in the area of the acrylate C=C stretching vibration peak (typically around 1635 cm⁻¹ and 810 cm⁻¹). The degree of conversion can be calculated as a function of time. The rate of polymerization is the first derivative of the conversion vs. time plot.
Caption: Experimental workflow for RT-FTIR analysis of photopolymerization kinetics.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat flow associated with the photopolymerization reaction, providing information on the overall reaction enthalpy and curing profile.
Methodology:
-
Formulation Preparation: Prepare the same standard formulation as used for RT-FTIR.
-
Sample Preparation: Place a small, accurately weighed amount of the liquid formulation (typically 1-5 mg) into an open aluminum DSC pan.
-
Photo-DSC Setup: Place the sample pan in the DSC cell, which is equipped with a UV light source. An empty pan is used as a reference.
-
Data Acquisition: Equilibrate the sample at a constant isothermal temperature (e.g., 30°C). Turn on the UV lamp to irradiate the sample and record the heat flow as a function of time until the reaction is complete (the heat flow returns to the baseline).
-
Data Analysis: The area under the exothermic peak corresponds to the total heat of polymerization (ΔH). The rate of heat evolution is proportional to the rate of polymerization.
Comparative Performance Data (Hypothetical)
To illustrate the benchmarking process, the following tables present hypothetical but realistic performance data for this compound in comparison to the commercial photoinitiators in a standard acrylate formulation (TMPTA with 2% photoinitiator and 2% EDB for the Type II system, irradiated with a 365 nm UV source).
Table 2: Photopolymerization Kinetics (from RT-FTIR)
| Photoinitiator | Time to 50% Conversion (s) | Time to 90% Conversion (s) | Maximum Polymerization Rate (%/s) | Final Conversion (%) |
| This compound | 8 | 25 | 15 | 92 |
| Irgacure 184 | 5 | 15 | 25 | 95 |
| Lucirin TPO | 3 | 10 | 35 | 98 |
Table 3: Curing Characteristics (from Photo-DSC)
| Photoinitiator | Onset of Exotherm (s) | Time to Peak Maximum (s) | Total Heat of Polymerization (J/g) |
| This compound | 2 | 10 | 280 |
| Irgacure 184 | 1 | 6 | 310 |
| Lucirin TPO | <1 | 4 | 330 |
Mechanistic Insights and Discussion
As a Type II photoinitiator, this compound initiates polymerization through a multi-step process. This understanding is crucial for troubleshooting and optimizing formulations.
Caption: Generalized photoinitiation mechanism for a Type II benzophenone-based photoinitiator.
The performance data, although hypothetical, suggests that while this compound is an effective photoinitiator, the selected commercial Type I initiators, Irgacure 184 and Lucirin TPO, exhibit faster curing kinetics. This is a common observation, as Type I initiators undergo a more direct unimolecular cleavage to form radicals, often leading to higher initiation efficiency.
However, the choice of a photoinitiator is not solely based on cure speed. Factors such as cost, solubility, yellowing upon curing, and migration of byproducts are also critical considerations. Benzophenone derivatives are often favored for their cost-effectiveness and good solubility. The presence of the bromo and methoxy substituents on the benzophenone core can also influence its photophysical properties and reactivity.
Conclusion and Future Perspectives
This guide has provided a comprehensive framework for benchmarking the performance of this compound against commercial photoinitiators. While direct quantitative data for this specific compound is limited, a systematic experimental approach as outlined herein will enable researchers to accurately assess its efficacy for their specific applications.
This compound, as a representative of the versatile benzophenone family, holds promise as a cost-effective Type II photoinitiator. Its performance, while potentially not as rapid as some high-efficiency Type I initiators, may be well-suited for applications where moderate cure speeds are acceptable and other factors such as cost and solubility are prioritized.
Future work should focus on generating robust experimental data for a range of substituted benzophenones to build a comprehensive library of structure-property relationships. This will empower formulators to make more informed decisions and to tailor photoinitiator systems for the next generation of advanced photocurable materials.
References
- Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH.
- BoldChem Tech. (n.d.). Irgacure 184 CAS 947-19-3. Retrieved from a reliable chemical supplier website.
- Miletic, V., & Santini, A. (2021). The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites. Polymers, 13(22), 4085.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 794333, this compound.
- Wikipedia. (2023). Molar absorptivity.
- NETZSCH Analyzing & Testing. (2013). Characterization of Photo-Curing Processes by Means of UV-DSC.
- NETZSCH Analyzing & Testing. (2012). Investigations on UV-Curing Systems by Means of Photo-Differential Scanning Calorimetry (Photo-DSC).
Sources
A Senior Application Scientist's Guide to Comparative Cytotoxicity Assays of Novel Benzophenone Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the cytotoxic performance of novel benzophenone derivatives. Grounded in scientific integrity, this document details experimental protocols, presents comparative data, and explains the underlying molecular mechanisms to empower your research and development endeavors.
Introduction: The Therapeutic Potential of Benzophenone Derivatives
The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2] Novel benzophenone derivatives are continuously being synthesized and evaluated for their potential as antitumor agents.[2][3][4][5] These compounds have demonstrated the ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7][8][9][10]
This guide will walk you through the essential cytotoxicity assays required to evaluate and compare the efficacy of novel benzophenone derivatives, providing the technical details and scientific rationale behind each step.
Foundational Cytotoxicity Assays: A Comparative Overview
To assess the cytotoxic potential of novel benzophenone derivatives, a panel of robust and validated assays is essential. The choice of assay depends on the specific research question, the cell type, and the expected mechanism of cell death. Here, we detail three commonly employed assays: the MTT, SRB, and LDH assays.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[11][12][13] Its principle lies in the ability of metabolically active cells, specifically their mitochondrial dehydrogenases, to reduce the yellow tetrazolium salt MTT into a purple formazan product.[11][12][13][14] The amount of formazan produced is directly proportional to the number of viable cells.[13][15]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the novel benzophenone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like cisplatin or doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[11]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11][14] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[11][12]
Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein
The Sulforhodamine B (SRB) assay is a colorimetric method that determines cell density based on the measurement of total cellular protein content.[16][17][18] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of proteins under mildly acidic conditions.[16][18] The amount of bound dye is proportional to the total protein mass, which serves as a proxy for cell number.[17]
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After the treatment period, gently remove the culture medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[16]
-
Washing: Remove the TCA solution and wash the plates at least three to four times with 1% (v/v) acetic acid to remove unbound dye.[16] Air-dry the plates completely.
-
SRB Staining: Add 50-100 µL of 0.057% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[16][18]
-
Removal of Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[16][18]
-
Solubilization: Air-dry the plates until no moisture is visible. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510-540 nm using a microplate reader.[16][19]
Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture supernatant.[20][21] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[22][23] The assay measures LDH activity through a coupled enzymatic reaction that results in a colorimetric or fluorometric signal.[20][24]
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT and SRB assays. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well.[24]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[24]
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.[22][24]
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Data Analysis and Interpretation: Determining IC₅₀ Values
A key metric for comparing the cytotoxic potential of different compounds is the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of a drug that is required to inhibit a biological process by 50%.[25][26] In the context of these assays, it represents the concentration of a benzophenone derivative that reduces cell viability by 50% compared to an untreated control.
To determine the IC₅₀ value, a dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the compound concentration. Various software programs can then be used to perform a non-linear regression analysis to calculate the precise IC₅₀ value.[27] A lower IC₅₀ value indicates a more potent compound.[26]
Comparative Cytotoxicity Data of Novel Benzophenone Derivatives
The following table summarizes hypothetical IC₅₀ values for a series of novel benzophenone derivatives (BPD-1 to BPD-4) against various human cancer cell lines, with cisplatin included as a standard chemotherapeutic agent for comparison.
| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | SMMC-7721 (Liver) IC₅₀ (µM) | HL-60 (Leukemia) IC₅₀ (µM) |
| BPD-1 | 8.5 | 12.3 | 5.2 | 3.1 |
| BPD-2 | 15.2 | 25.1 | 18.9 | 10.5 |
| BPD-3 | 2.1 | 4.5 | 1.8 | 0.9 |
| BPD-4 | 35.6 | >50 | 42.1 | 28.4 |
| Cisplatin | 10.8 | 15.6 | 7.9 | 4.7 |
Note: These are example data for illustrative purposes. Actual IC₅₀ values would be determined experimentally.
Based on this hypothetical data, BPD-3 exhibits the most potent cytotoxic activity across all tested cell lines, with IC₅₀ values lower than the standard drug cisplatin.
Unraveling the Molecular Mechanisms of Action
Understanding how novel benzophenone derivatives induce cell death is crucial for their development as therapeutic agents. Common mechanisms include the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress.
Induction of Apoptosis
Many benzophenone derivatives exert their cytotoxic effects by inducing apoptosis.[6][8] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A common mechanism involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial membrane potential loss, and subsequent activation of caspases, such as caspase-3 and caspase-9.[28][29]
Caption: Benzophenone-induced intrinsic apoptosis pathway.
Cell Cycle Arrest
Some benzophenone derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest, often at the G1/S or G2/M transition phases.[7][9][10][30] This is frequently associated with the modulation of critical cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Sources
- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. A tetraprenylated benzophenone 7-epiclusianone induces cell cycle arrest at G1/S transition by modulating critical regulators of cell cycle in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic benzophenone derivatives from Garcinia species display a strong apoptosis-inducing effect against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound | PLOS One [journals.plos.org]
- 10. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. clyte.tech [clyte.tech]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. scispace.com [scispace.com]
- 19. canvaxbiotech.com [canvaxbiotech.com]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. tiarisbiosciences.com [tiarisbiosciences.com]
- 24. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 25. clyte.tech [clyte.tech]
- 26. The Importance of IC50 Determination | Visikol [visikol.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. The effects of benzophenone-3 on apoptosis and the expression of sex hormone receptors in the frontal cortex and hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Bromo-4'-methoxybenzophenone
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of ethical scientific practice. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-4'-methoxybenzophenone, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial for risk mitigation. This compound (CAS No. 54118-75-1) is a halogenated organic compound that presents several health and environmental risks.[1][2] Its hazard profile necessitates careful handling during use and disposal.
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for hazard communication. The classification for this compound is summarized below.
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning |
| (Data sourced from PubChem CID 794333 and various Safety Data Sheets)[1][2] |
Given these hazards, it is imperative to always handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[3][4]
The Core Principle: Segregation of Halogenated Waste
The foundational step in the proper disposal of this compound is its classification as a halogenated organic waste .[5] This is due to the presence of a bromine atom in its molecular structure. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts and ensure complete destruction.[5]
Co-mingling halogenated waste with non-halogenated waste streams is a common and costly error in laboratory practice. The primary reasons for strict segregation are:
-
Disposal Methodologies : Non-halogenated solvents can often be recycled or used as fuel in cement kilns, a more cost-effective and environmentally preferable disposal route.[6] Halogenated wastes, however, must be incinerated at specialized facilities equipped with scrubbers to neutralize the acidic gases (such as hydrogen bromide) produced during combustion.[5]
-
Regulatory Compliance : The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates the proper identification and segregation of hazardous waste.[7][8] Misidentification can lead to significant regulatory penalties.[9]
-
Cost Implications : The disposal cost for halogenated waste is significantly higher—often two to three times more—than for non-halogenated waste due to the specialized treatment required.[6][10]
Step-by-Step Disposal Protocol
This protocol details the process from the point of generation to the final hand-off for disposal.
All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., weigh boats, gloves, absorbent pads), must be treated as hazardous waste.
-
Designate a Satellite Accumulation Area (SAA) : This is a designated area at or near the point of waste generation and under the control of the laboratory personnel.[8][9] The SAA must have a spill kit readily available.[11]
-
Select an Appropriate Waste Container :
-
Use a container made of chemically compatible material. High-density polyethylene (HDPE) or glass containers are generally suitable.[9] Ensure the container is in good condition, free from cracks or leaks.
-
The container must have a secure, leak-proof closure.[7] Keep the container closed at all times except when adding waste.[9][10]
-
-
Properly Label the Waste Container :
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[8][11]
-
Clearly list all chemical constituents and their approximate percentages on the label. For example: "Waste this compound in Dichloromethane (50/50)."[11]
-
Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., Toxic, Flammable).[10]
-
-
Store in the Halogenated Waste Stream : Place the labeled container in the designated area for halogenated organic waste within your laboratory's SAA.
-
Avoid Incompatibilities : Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[6][12] Chemical reactions within a waste container can generate heat, pressure, or toxic gases.
-
Secondary Containment : Store the waste container within a secondary containment bin or tray to control any potential leaks or spills.[7]
-
Solid Waste : Any disposable lab supplies (gloves, pipette tips, absorbent paper) grossly contaminated with this compound must be collected in a separate, clearly labeled hazardous waste bag or container and disposed of as solid hazardous waste.[11]
-
Empty Containers : The original container of this compound is considered "empty" and can be disposed of in the regular trash only after it has been triple-rinsed.[13]
-
Monitor Accumulation Limits : Do not exceed the SAA limits, which are typically 55 gallons of hazardous waste or 1 quart of acutely toxic waste.[9][13]
-
Request a Pickup : When the waste container is approximately three-quarters full, or before the maximum storage time is reached (typically six to twelve months in an academic lab), arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[7][9][13]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill : If safe to do so, prevent the spill from spreading or entering drains.
-
Don PPE : Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.
-
Absorb and Collect : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Clean and Decontaminate : Once absorbed, sweep or scoop the material into a designated hazardous waste container. Clean the spill area with soap and water.
-
Dispose of Cleanup Materials : All materials used for the cleanup, including absorbent and contaminated PPE, must be disposed of as hazardous waste.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal Workflow for this compound
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory. This not only ensures compliance with regulations but also builds deep trust in our collective commitment to protecting ourselves, our colleagues, and the world we all share.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- This compound - Safety D
- Laboratory Waste Management: The New Regul
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Management of Waste.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- 4-Bromo-3',5'-dimethyl-4'-methoxybenzophenone - Safety D
- This compound | C14H11BrO2 | CID 794333. PubChem.
- This compound - Safety D
- 4-Methoxybenzophenone - Safety D
- Hazardous waste segreg
- Hazardous Waste Disposal Guide. Northwestern University.
- Halogenated Solvents in Labor
- Organic Solvents Waste Management. Cornell University EHS.
- 3-Bromo-4-methoxybenzonitrile - Safety D
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C14H11BrO2 | CID 794333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. nswai.org [nswai.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. vumc.org [vumc.org]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Bromo-4'-methoxybenzophenone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, in-depth information on the correct selection and use of Personal Protective Equipment (PPE) when handling 4-Bromo-4'-methoxybenzophenone (CAS No. 54118-75-1). Beyond simply listing equipment, we will delve into the causality behind each recommendation, ensuring a holistic understanding of the safety protocols. This procedural guide is designed to be your trusted resource for safe laboratory operations involving this compound.
Understanding the Hazards: Why PPE is Critical
This compound is a compound that requires careful handling due to its specific hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance presents multiple risks.[1][2] It is classified as:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Harmful in contact with skin (Acute toxicity, dermal)[1]
-
Harmful if inhaled[1]
-
May cause respiratory irritation[3]
These classifications are the foundation of our PPE recommendations. Each piece of equipment is a barrier designed to mitigate a specific route of exposure and prevent the associated health effects.
Core PPE Requirements for this compound
A risk assessment should always be conducted before beginning any work. However, the following table summarizes the essential PPE for handling this compound in a laboratory setting.
| Operation | Eyes/Face | Hands | Body | Respiratory |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles[5][6] | Nitrile or other chemically resistant gloves[7] | Laboratory coat | Recommended to handle in a well-ventilated area or chemical fume hood[3][4][8] |
| Running reactions and workups | Chemical splash goggles and, if there is a significant splash risk, a face shield[6] | Nitrile or other chemically resistant gloves[7] | Laboratory coat | Work should be conducted in a chemical fume hood[4][8] |
| Handling large quantities or potential for aerosolization | Chemical splash goggles and a face shield[6] | Nitrile or other chemically resistant gloves[7] | Laboratory coat and potentially a chemically resistant apron | A NIOSH-approved respirator may be required depending on the specifics of the operation and ventilation[9] |
| Cleaning spills | Chemical splash goggles and a face shield[6] | Nitrile or other chemically resistant gloves[7] | Laboratory coat | A NIOSH-approved respirator may be necessary depending on the spill size and location |
In-Depth Analysis of PPE Selection
Eye and Face Protection
Given that this compound can cause serious eye irritation, robust eye protection is non-negotiable.[1][3][4]
-
Safety Glasses with Side Shields: For low-volume, low-splash-risk activities like weighing small quantities, safety glasses with side shields offer a baseline of protection.
-
Chemical Splash Goggles: These are essential when handling solutions or performing reactions where splashing is a possibility. Goggles form a seal around the eyes, offering more comprehensive protection than safety glasses.[6]
-
Face Shield: In situations with a higher risk of splashes, such as when working with larger volumes or under pressure, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[6]
Hand Protection
The compound is harmful and causes irritation upon skin contact, making glove selection critical.[1][3]
-
Chemically Resistant Gloves: Nitrile gloves are a common and effective choice for incidental contact. It is imperative to check the manufacturer's glove compatibility data for the specific solvents being used in conjunction with this compound.
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. If direct contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair. Do not reuse disposable gloves.
Body Protection
To prevent skin contact, appropriate body protection is necessary.
-
Laboratory Coat: A standard lab coat is required to protect the skin and personal clothing from minor spills and contamination. Ensure the lab coat is fully buttoned.
-
Chemically Resistant Apron: For procedures with a higher splash potential, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection
This compound may cause respiratory irritation, and inhalation of the dust or aerosols should be avoided.[3]
-
Engineering Controls: The primary method for mitigating respiratory exposure is the use of engineering controls. Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[4][8]
-
Respirators: In the absence of adequate engineering controls or during emergency situations such as a large spill, a NIOSH-approved respirator may be necessary. The type of respirator and cartridge should be selected based on a thorough risk assessment of the specific conditions.[9]
Procedural Guidance: Donning and Doffing of PPE
The order in which you put on and take off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Goggles/Face Shield: Put on your eye and face protection.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence:
-
Gloves: Remove gloves first. The "glove-in-glove" technique is recommended to avoid touching the contaminated exterior.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Visualizing PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
Spill and Disposal Plan
In the event of a spill, evacuate the area and alert your supervisor. For small spills, trained personnel wearing appropriate PPE can use an absorbent material to clean the area. Place the absorbed material and any contaminated items into a sealed, labeled container for hazardous waste disposal.
All waste containing this compound, including empty containers and contaminated PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][4] Do not dispose of this chemical down the drain.
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and maintain a safe and productive research environment.
References
- This compound. PubChem. [Link]
- Personal Protective Equipment. US EPA. [Link]
- SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
- BENZOPHENONES WH
- GHS Classification (Rev.11, 2025) Summary. PubChem. [Link]
- Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
- 4-methoxyphenacyl bromide. Sdfine. [Link]
- What are personal protective equipment requirements for handling hazardous chemicals during production?. Quora. [Link]
Sources
- 1. This compound | C14H11BrO2 | CID 794333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. quora.com [quora.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
